TAT-HA2 Fusion Peptide
Description
Properties
Molecular Formula |
C149H243N53O39S |
|---|---|
Molecular Weight |
3432.9 g/mol |
IUPAC Name |
(4S)-4-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-4-carboxy-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C149H243N53O39S/c1-12-78(6)118(141(239)182-81(9)121(219)175-73-112(209)184-102(65-84-35-19-16-20-36-84)138(236)197-100(63-77(4)5)126(224)180-76-117(217)218)200-122(220)82(10)181-109(206)72-178-127(225)101(64-83-33-17-15-18-34-83)199-143(241)120(80(8)14-3)201-137(235)98(49-52-115(213)214)195-139(237)104(67-107(154)204)185-113(210)75-179-128(226)103(66-85-69-173-88-39-22-21-37-86(85)88)198-135(233)96(48-51-114(211)212)183-111(208)74-177-125(223)99(53-62-242-11)196-142(240)119(79(7)13-2)202-140(238)105(68-116(215)216)186-110(207)71-174-108(205)70-176-124(222)89(42-28-57-168-145(157)158)188-129(227)90(40-23-25-54-150)189-130(228)91(41-24-26-55-151)190-132(230)93(44-30-59-170-147(161)162)192-133(231)94(45-31-60-171-148(163)164)193-136(234)97(47-50-106(153)203)194-134(232)95(46-32-61-172-149(165)166)191-131(229)92(43-29-58-169-146(159)160)187-123(221)87(152)38-27-56-167-144(155)156/h15-22,33-37,39,69,77-82,87,89-105,118-120,173H,12-14,23-32,38,40-68,70-76,150-152H2,1-11H3,(H2,153,203)(H2,154,204)(H,174,205)(H,175,219)(H,176,222)(H,177,223)(H,178,225)(H,179,226)(H,180,224)(H,181,206)(H,182,239)(H,183,208)(H,184,209)(H,185,210)(H,186,207)(H,187,221)(H,188,227)(H,189,228)(H,190,230)(H,191,229)(H,192,231)(H,193,234)(H,194,232)(H,195,237)(H,196,240)(H,197,236)(H,198,233)(H,199,241)(H,200,220)(H,201,235)(H,202,238)(H,211,212)(H,213,214)(H,215,216)(H,217,218)(H4,155,156,167)(H4,157,158,168)(H4,159,160,169)(H4,161,162,170)(H4,163,164,171)(H4,165,166,172)/t78-,79-,80-,81-,82-,87-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,118-,119-,120-/m0/s1 |
InChI Key |
HKDRFTFEDPBOGG-XUHOUDFZSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CCSC)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CCSC)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the TAT-HA2 Peptide: Structure, Function, and Experimental Protocols
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The TAT-HA2 peptide is a chimeric molecule engineered for efficient intracellular delivery of macromolecular cargo. It synergistically combines the cell-penetrating capabilities of the HIV-1 Trans-Activator of Transcription (TAT) peptide with the pH-sensitive, endosomolytic properties of the influenza virus hemagglutinin subunit 2 (HA2). This guide provides a detailed technical overview of the TAT-HA2 peptide's structure, its dual-mechanism of action, and comprehensive protocols for its synthesis and functional evaluation. Quantitative data are summarized for clarity, and key mechanistic pathways are visualized to facilitate a deeper understanding of its utility as a sophisticated drug delivery vehicle.
Structure of the TAT-HA2 Peptide
The TAT-HA2 peptide is a synthetic construct consisting of two functionally distinct domains, often connected directly or via a short linker.
-
TAT Moiety : This domain is typically composed of the amino acid sequence GRKKRRQRRR (Glycine-Arginine-Lysine-Lysine-Arginine-Arginine-Glutamine-Arginine-Arginine-Arginine). It is characterized by a high density of basic residues (arginine and lysine), conferring a strong positive charge at physiological pH. This cationic nature is fundamental to its ability to interact with negatively charged proteoglycans on the cell surface, initiating cellular uptake.[1]
-
HA2 Moiety : This domain is a synthetic peptide mimicking the N-terminal fusogenic peptide of the influenza hemagglutinin HA2 subunit. A common sequence is GLFGAIAGFIEGGWTGMIDGWYG (Glycine-Leucine-Phenylalanine-Glycine-Alanine-Isoleucine-Alanine-Glycine-Phenylalanine-Isoleucine-Glutamic acid-Glycine-Glycine-Tryptophan-Threonine-Glycine-Methionine-Isoleucine-Aspartic acid-Glycine-Tryptophan-Tyrosine-Glycine). This amphipathic sequence undergoes a critical conformational change from a random coil at neutral pH to an α-helix in the acidic environment of the endosome. This transformation is crucial for its membrane-disrupting activity.[1][2]
-
Chimeric Construct : The two domains are linked to form a single polypeptide chain. Different variants exist, including analogs like E5-TAT, where mutations are introduced into the HA2 sequence (e.g., G4E and G8E) to enhance solubility and activity.[1] For the purpose of this guide, we will focus on a widely cited analog, E5-TAT, due to the availability of detailed quantitative data.
Quantitative Data Summary
The following tables summarize the key physicochemical and functional parameters of a representative TAT-HA2 analog, E5-TAT.
Table 1: Peptide Characteristics (E5-TAT Analog)
| Parameter | Value | Method |
|---|---|---|
| Amino Acid Sequence | GLFEAIAEFIENGWEGLIEGWYGGRKKRRQRRR | Solid-Phase Synthesis |
| Molecular Weight | ~4139.7 Da | Mass Spectrometry |
| Isoelectric Point (pI) | 10.13 | In Silico Calculation |
| Net Charge at pH 7.4 | +8 | In Silico Calculation |
Note: Isoelectric point and net charge were calculated using a standard peptide property calculator tool based on the provided E5-TAT sequence.
Table 2: Functional Parameters (E5-TAT Analog)
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| pH of half-maximal hemolysis (pK50) | 6.7 | In vitro erythrocyte lysis assay | [1] |
| Hemolytic Dose for 50% lysis (HD50) | ~2.6 µM | pH 7.0, Human Red Blood Cells | [1] |
| Hemolytic Dose for 50% lysis (HD50) | ~0.5 µM | pH 4.0, Human Red Blood Cells | [1] |
| Endosomal Escape Efficiency | ~55% | Peptideplex system, Fluorescence Microscopy | [3] |
| siRNA Delivery (Luciferase knockdown) | ~35% | Peptideplex system, 100 nM siRNA dose |[4] |
Mechanism of Action
The function of TAT-HA2 is a two-step process involving TAT-mediated uptake followed by HA2-mediated endosomal escape.
-
Cellular Uptake : The highly positive TAT domain initiates contact with the cell by binding to negatively charged heparan sulfate (B86663) proteoglycans on the cell surface. This interaction triggers internalization, primarily through macropinocytosis, engulfing the peptide and its associated cargo into large endocytic vesicles (macropinosomes).[4][5]
-
Endosomal Escape : As the macropinosome matures, its internal lumen is acidified by proton pumps. This drop in pH (from ~7.4 to ~5.5-6.0) is the critical trigger for the HA2 domain.[6] The glutamic and aspartic acid residues within the HA2 sequence become protonated, neutralizing their negative charges and inducing a conformational shift to a stable, amphipathic α-helix.[7] This helix inserts into the endosomal membrane, disrupting the lipid bilayer and forming pores, which allows the peptide and its cargo to escape the endolysosomal pathway and enter the cytoplasm, avoiding degradation.[1][2]
Mandatory Visualizations
The following diagrams illustrate the key processes involved in TAT-HA2 function and analysis.
Key Experimental Protocols
Protocol 1: Peptide Synthesis and Purification
Method: Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation: Start with a Rink Amide resin to yield a C-terminally amidated peptide. Swell the resin in N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group by treating it twice with a solution of 20% piperidine (B6355638) in DMF.
-
Amino Acid Coupling: Activate the first Fmoc-protected amino acid (3 equivalents) using a coupling agent like HBTU/HOBt in the presence of a base (DIPEA). Add this solution to the deprotected resin and allow it to react. Monitor coupling completion using a ninhydrin (B49086) test.
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, wash the resin thoroughly and dry it. Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Quality Control: Confirm the identity and purity of the final product using mass spectrometry (e.g., MALDI-TOF) and analytical HPLC. Purity should typically be >95%.
Protocol 2: In Vitro Hemolysis Assay (Fusogenic Activity)
Objective: To measure the pH-dependent membrane-disrupting activity of the TAT-HA2 peptide.
-
Erythrocyte Preparation: Obtain fresh human red blood cells (RBCs) in an anticoagulant-containing tube. Wash the RBCs three times with 10 volumes of phosphate-buffered saline (PBS), pH 7.4, by centrifuging at 500 x g for 5 minutes and aspirating the supernatant. Resuspend the final RBC pellet in PBS to create a 4% (v/v) stock suspension.
-
Buffer Preparation: Prepare a series of buffers (e.g., phosphate (B84403) or citrate (B86180) buffers) at various pH values ranging from 5.0 to 7.4.
-
Peptide Dilution: Prepare serial dilutions of the TAT-HA2 peptide in the different pH buffers to achieve a range of final concentrations (e.g., 0.1 µM to 50 µM).
-
Assay Setup: In a 96-well V-bottom plate, add 50 µL of each peptide dilution. Add 50 µL of the 4% RBC suspension to each well.
-
Controls:
-
Negative Control (0% Lysis): 50 µL of buffer + 50 µL of 4% RBC suspension.
-
Positive Control (100% Lysis): 50 µL of buffer + 50 µL of 4% RBC suspension + 10 µL of 10% Triton X-100.
-
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Pelleting: Centrifuge the plate at 800 x g for 10 minutes to pellet intact RBCs and cell debris.
-
Measurement: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate. Measure the absorbance of the released hemoglobin at 450 nm using a microplate reader.[1]
-
Calculation: Calculate the percentage of hemolysis for each sample using the following formula: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] * 100
Protocol 3: Cellular Uptake Assay (Flow Cytometry)
Objective: To quantify the internalization of the peptide into cultured cells.
-
Peptide Labeling: Label the TAT-HA2 peptide with a fluorescent dye (e.g., Fluorescein isothiocyanate, FITC) according to the dye manufacturer's protocol. Purify the labeled peptide via HPLC.
-
Cell Culture: Seed cells (e.g., HeLa cells) in a 24-well plate at a density that allows them to reach ~80% confluency on the day of the experiment.
-
Incubation: Replace the culture medium with fresh medium containing various concentrations of the fluorescently labeled TAT-HA2 peptide (e.g., 1 µM, 5 µM, 10 µM). Incubate for a set time (e.g., 1-4 hours) at 37°C.
-
Washing: Aspirate the peptide-containing medium. Wash the cells three times with cold PBS to remove surface-bound peptide. To further quench extracellular fluorescence, a brief wash with an acidic buffer (pH 4.0) can be performed.
-
Cell Detachment: Detach the cells using a non-enzymatic cell dissociation solution or trypsin. Quench trypsin with complete medium and transfer the cell suspension to flow cytometry tubes.
-
Analysis: Analyze the cells on a flow cytometer.
-
Use forward scatter (FSC) and side scatter (SSC) to gate on the live, single-cell population.
-
Measure the fluorescence intensity in the appropriate channel (e.g., FITC channel).
-
-
Quantification: Determine the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) of the population as measures of cellular uptake.
Protocol 4: Endosomal Escape Assay (Calcein-AM)
Objective: To visualize and quantify the release of endosomally trapped molecules into the cytoplasm.
-
Cell Preparation: Seed cells on glass-bottom dishes or multi-well plates suitable for fluorescence microscopy.
-
Calcein Loading: Incubate the cells with Calcein-AM (e.g., 1-2 µM) in serum-free medium for 30 minutes. Calcein-AM is cell-permeant and non-fluorescent but is cleaved by cytosolic esterases into the membrane-impermeant, fluorescent calcein.
-
Wash and Chase: Wash the cells with PBS to remove excess Calcein-AM. Add fresh complete medium and incubate for at least 30-60 minutes to allow for the sequestration of calcein into endosomes via fluid-phase endocytosis. At this stage, fluorescence should appear as distinct puncta.[8]
-
Peptide Treatment: Add the TAT-HA2 peptide to the cells at the desired concentration and incubate.
-
Imaging: Monitor the cells over time using a fluorescence microscope. Endosomal escape is indicated by a change in the fluorescence pattern from punctate (calcein trapped in endosomes) to diffuse throughout the cytoplasm and nucleus.
-
Quantification (Image Analysis):
-
Acquire images of multiple fields of view for each condition.
-
Use image analysis software (e.g., ImageJ) to quantify the fluorescence distribution. A common method is to measure the standard deviation of pixel intensity within a cell. A high standard deviation corresponds to punctate fluorescence, while a low standard deviation indicates diffuse fluorescence.
-
The percentage of cells showing a diffuse pattern can be calculated as a measure of endosomal escape efficiency.[9]
-
Conclusion
The TAT-HA2 peptide represents a powerful and versatile tool in the field of drug delivery. Its rational design, combining a robust cell-penetrating module with a pH-responsive endosomolytic switch, enables the effective cytoplasmic delivery of a wide range of macromolecular cargos. The experimental protocols detailed herein provide a framework for the reliable synthesis, characterization, and functional validation of this peptide, empowering researchers to harness its potential in the development of next-generation therapeutics. A thorough understanding of its mechanism and quantitative functional parameters is essential for optimizing its application in preclinical and clinical research.
References
- 1. MODELING OF THE ENDOSOMOLYTIC ACTIVITY OF HA2-TAT PEPTIDES WITH RED BLOOD CELLS AND GHOSTS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A HA2-Fusion Tag Limits the Endosomal Release of its Protein Cargo Despite Causing Endosomal Lysis † - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collection - Modeling of the Endosomolytic Activity of HA2-TAT Peptides with Red Blood Cells and Ghosts - Biochemistry - Figshare [acs.figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bachem.com [bachem.com]
- 6. Peptide Calculator & Amino Acid Calculator | Biosynth [biosynth.com]
- 7. brainly.com [brainly.com]
- 8. db-thueringen.de [db-thueringen.de]
- 9. Nanocarriers for Protein Delivery to the Cytosol: Assessing the Endosomal Escape of Poly(Lactide-co-Glycolide)-Poly(Ethylene Imine) Nanoparticles [mdpi.com]
The TAT-HA2 Fusion Peptide: A Technical Guide to Enhanced Intracellular Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The delivery of therapeutic macromolecules into the cytoplasm of target cells represents a significant hurdle in drug development. The cell membrane and the subsequent endosomal entrapment are formidable barriers that limit the efficacy of many promising biologics. The TAT-HA2 fusion peptide is a sophisticated biomolecule engineered to overcome these challenges. It synergistically combines the cell-penetrating capabilities of the HIV-1 trans-activator of transcription (TAT) peptide with the pH-sensitive fusogenic properties of the influenza virus hemagglutinin subunit (HA2). This guide provides a comprehensive technical overview of the this compound, including its mechanism of action, quantitative performance data, detailed experimental protocols, and key applications in research and therapeutic development.
Core Concepts and Mechanism of Action
The this compound is a chimeric peptide that facilitates the efficient intracellular delivery of a wide range of cargo molecules, including proteins, nucleic acids, and nanoparticles.[1][2] Its functionality is derived from its two distinct domains:
-
The TAT Domain: This short, cationic peptide sequence is derived from the HIV-1 TAT protein. It is responsible for the initial binding to the cell surface and subsequent cellular uptake, primarily through lipid raft-dependent macropinocytosis.[3][4][5] The arginine and lysine-rich nature of the TAT peptide facilitates electrostatic interactions with negatively charged proteoglycans on the cell surface, triggering internalization.[6][7]
-
The HA2 Domain: This domain is a segment of the N-terminal region of the influenza virus hemagglutinin 2 (HA2) subunit.[8] It is a pH-sensitive fusogenic peptide that remains inactive at neutral pH. However, upon internalization into the acidic environment of the endosome (pH 5.0-6.0), the glutamic and aspartic acid residues within the HA2 domain become protonated.[3][9] This protonation induces a conformational change in the peptide, leading to the formation of an amphipathic alpha-helix that inserts into and destabilizes the endosomal membrane, ultimately leading to the release of the cargo into the cytoplasm.[3][9]
This dual-mechanism allows the this compound to not only efficiently enter cells but also to effectively overcome the endosomal barrier, a critical step for the bioactivity of many macromolecules.
Quantitative Performance Data
The efficacy of TAT-HA2-mediated delivery has been quantified in various studies. The following tables summarize key performance metrics.
| System | Cargo | Cell Line | Peptide/siRNA Ratio (molar) | Cellular Uptake (relative) | Endosomal Escape (%) | Gene Silencing (%) | Reference |
| Peptideplex | siRNA | SKOV3 | 10 | High | ~55 | ~35 | [3] |
| Multicomponent System (AuNP-siRNA-Peptide) | siRNA | SKOV3 | N/A | Higher than peptideplex | More efficient than peptideplex | ~45 | [3] |
| Conjugate System | siRNA | SKOV3 | N/A | N/A | N/A | ~45 | [3][7] |
| Peptide | Cargo | Cell Line | Concentration (µM) | Effect on Cell Viability | Reference |
| N-E5L-Tat(48-60) | N/A | HT-29, MCF-7 | 1-100 | Concentration-dependent cytotoxicity | [8] |
| TAT-HA2 | Gold Nanoparticles | HeLa | Not specified | Not specified | [10] |
Key Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of TAT-HA2
This protocol outlines the manual synthesis of a TAT-HA2 analogue using standard Fmoc chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-Lys(Boc)-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Leu-OH, Fmoc-Ala-OH)
-
N,N-Dimethylformamide (DMF)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve the first Fmoc-protected amino acid (C-terminal) in DMF.
-
Add DIC and HOBt to activate the amino acid.
-
Add the activated amino acid solution to the resin and allow it to react for 2 hours.
-
Wash the resin with DMF.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the TAT-HA2 sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using MALDI-TOF mass spectrometry.[6]
Preparation of TAT-HA2/siRNA Peptideplexes
This protocol describes the formation of complexes between the cationic TAT-HA2 peptide and anionic siRNA.
Materials:
-
TAT-HA2 peptide solution (in PBS, pH 7.4)
-
siRNA stock solution (in RNase-free water)
-
Phosphate-buffered saline (PBS), pH 7.4
-
RNase-free water
Procedure:
-
Dilution: Dilute the TAT-HA2 peptide and siRNA stock solutions to the desired concentrations in their respective buffers.
-
Complexation:
-
To form peptideplexes at a specific N/P ratio (molar ratio of nitrogen in the peptide to phosphate (B84403) in the siRNA), mix the appropriate volumes of the peptide and siRNA solutions.[3]
-
For example, to achieve an N/P ratio of 10, mix the solutions in the calculated proportions.[3]
-
-
Incubation: Incubate the mixture at room temperature for 30 minutes to allow for electrostatic complexation.[3]
-
Characterization (Optional): The formation and stability of the peptideplexes can be confirmed by gel electrophoresis.[3]
Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxicity of TAT-HA2 or its formulations on cultured cells.
Materials:
-
Cells in culture (e.g., SKOV3, HT-29)
-
96-well plates
-
Cell culture medium
-
TAT-HA2 peptide or peptideplex solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.[3]
-
Treatment: Remove the medium and add fresh medium containing various concentrations of the TAT-HA2 peptide or its formulations. Incubate for the desired time period (e.g., 24 hours).[8]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 560 nm using a plate reader.[8] Cell viability is calculated as a percentage relative to untreated control cells.
Cellular Uptake and Endosomal Escape Assay (Fluorescence Microscopy)
This protocol provides a method to visualize the cellular uptake and endosomal escape of a fluorescently labeled cargo delivered by TAT-HA2.
Materials:
-
Cells cultured on glass coverslips
-
Fluorescently labeled cargo (e.g., FITC-dextran)
-
TAT-HA2 peptide
-
Endosomal/lysosomal marker (e.g., LysoTracker Red)
-
Paraformaldehyde (PFA) for fixing
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a complex of TAT-HA2 and the fluorescently labeled cargo for a specific duration (e.g., 1-4 hours).
-
Endosomal Staining: In the last 30-60 minutes of incubation, add the endosomal/lysosomal marker to the medium.
-
Washing: Wash the cells with PBS to remove extracellular complexes.
-
Fixation and Staining: Fix the cells with 4% PFA, permeabilize if necessary, and stain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Co-localization of the cargo with the endosomal marker indicates endosomal entrapment, while diffuse cytoplasmic fluorescence of the cargo suggests successful endosomal escape.
Visualizations
Signaling and Experimental Workflow Diagrams
Caption: Mechanism of TAT-HA2 mediated intracellular delivery.
Caption: General experimental workflow for evaluating TAT-HA2.
Conclusion
The this compound represents a powerful and versatile tool for overcoming the challenges of intracellular drug delivery. Its dual-action mechanism, combining efficient cellular uptake with pH-dependent endosomal escape, makes it a valuable asset for the delivery of a wide array of therapeutic and diagnostic agents. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals looking to leverage the potential of this innovative delivery platform. Further research and optimization of TAT-HA2-based systems will undoubtedly continue to expand its applications in medicine and biotechnology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparison of Cell-Penetrating and Fusogenic TAT-HA2 Peptide Performance in Peptideplex, Multicomponent, and Conjugate siRNA Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - 1 mg [anaspec.com]
- 6. MODELING OF THE ENDOSOMOLYTIC ACTIVITY OF HA2-TAT PEPTIDES WITH RED BLOOD CELLS AND GHOSTS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fusion of a Short HA2-Derived Peptide Sequence to Cell-Penetrating Peptides Improves Cytosolic Uptake, but Enhances Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. TAT and HA2 Facilitate Cellular Uptake of Gold Nanoparticles but Do Not Lead to Cytosolic Localisation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to TAT-HA2 Mediated Endosomal Escape
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The effective intracellular delivery of macromolecular therapeutics is frequently hindered by their entrapment within endosomal vesicles following cellular uptake. The TAT-HA2 fusion peptide is a sophisticated delivery agent engineered to overcome this critical barrier. This chimeric peptide synergistically combines the cell-penetrating capabilities of the HIV-1 Trans-Activator of Transcription (TAT) peptide with the pH-sensitive fusogenic properties of the influenza virus hemagglutinin subunit (HA2). This guide provides an in-depth examination of the molecular mechanisms underpinning TAT-HA2 mediated endosomal escape, presents quantitative data on its efficacy, details key experimental protocols for its characterization, and illustrates the core concepts with process diagrams.
Introduction: The Endosomal Escape Challenge
The delivery of therapeutic agents such as proteins, nucleic acids, and nanoparticles into the cytoplasm of target cells is a fundamental challenge in drug development.[1][2] While numerous strategies exist to enhance cellular uptake, many of these therapeutics are internalized via endocytosis, leading to their sequestration in endosomes.[3][4] These vesicles mature into late endosomes and eventually fuse with lysosomes, creating a degradative environment that can inactivate the therapeutic cargo before it reaches its cytosolic or nuclear target.[5] Therefore, facilitating the escape of therapeutics from these endosomal compartments is a rate-limiting step for successful intracellular delivery.[1][6]
The this compound: A Dual-Functionality Design
The TAT-HA2 peptide is a chimeric construct designed to address both cellular uptake and endosomal release.[5][7] It consists of two functionally distinct domains linked together.[8]
-
The TAT Domain: This domain is derived from the HIV-1 Trans-Activator of Transcription protein (typically residues 47-57, sequence: RKKRRQRRR). It is a well-characterized cell-penetrating peptide (CPP) that facilitates the cellular uptake of conjugated cargo.[9][10] The TAT domain interacts with negatively charged proteoglycans on the cell surface, triggering internalization through mechanisms such as lipid raft-dependent macropinocytosis.[11][12]
-
The HA2 Domain: This domain is the N-terminal fragment of the HA2 subunit of the influenza virus hemagglutinin protein (typically residues 1-20, sequence: GLFGAIAGFIEGGWTGMIDG).[8] It is a fusogenic peptide that undergoes a conformational change in response to the acidic environment of the maturing endosome.[13][14] This change is critical for destabilizing the endosomal membrane and allowing the cargo to escape into the cytoplasm.[11][12]
The standard sequence for a commercially available this compound is RRRQRRKKRGGDIMGEWGNEIFGAIAGFLG.[15][16]
Mechanism of TAT-HA2 Mediated Endosomal Escape
The process of TAT-HA2 mediated delivery can be described in a multi-step pathway, beginning with cellular entry and culminating in cytosolic release.
Cellular Uptake and Endosomal Sequestration
The positively charged TAT domain initiates contact with the cell surface, leading to the internalization of the TAT-HA2 peptide and its associated cargo into endocytic vesicles, often macropinosomes.[8][12] At the neutral pH of the extracellular environment, the HA2 domain remains in a non-fusogenic conformation.[17]
pH-Triggered Conformational Change of HA2
As the endosome matures, its internal pH drops from ~6.5 to ~5.0 due to the action of vacuolar H+-ATPases.[5] This acidification is the critical trigger for the HA2 domain. Protonation of specific glutamic and aspartic acid residues within the HA2 sequence induces a dramatic conformational change.[11] The peptide transitions from a random coil to an amphipathic α-helical structure.[13][18] This "spring-loaded" mechanism exposes hydrophobic residues that were previously buried.[17]
Endosomal Membrane Destabilization
The newly formed amphipathic helix of the HA2 domain inserts into the endosomal lipid bilayer.[3] This interaction disrupts the membrane integrity, leading to the formation of pores or transient membrane defects.[3][7] This destabilization allows the co-entrapped therapeutic cargo to be released from the endosome into the cytoplasm before lysosomal degradation can occur.
Quantitative Analysis of TAT-HA2 Activity
The efficacy of TAT-HA2 peptides is evaluated using various quantitative assays that measure membrane disruption and endosomal escape efficiency.
Hemolysis Assays
Red blood cells (RBCs) serve as a model system to assess the pH-dependent membrane-lytic activity of fusogenic peptides. The release of hemoglobin upon membrane rupture is measured spectrophotometrically.
| Peptide | pH | HD50 (µM)a | Fold Increase in Activity (pH 7.0 vs 4.0) | Reference |
| E5-TAT | 7.0 | ~2.6 | ~5 | [5] |
| E5-TAT | 4.0 | ~0.5 | [5] | |
| Fl-E5-TATb | 7.0 | ~10.2 | ~5.6 | [5] |
| Fl-E5-TATb | 4.0 | ~1.8 | [5] |
Endosomal Escape and Transfection Efficiency
The ultimate measure of success is the functional delivery of a cargo, such as siRNA, into the cytoplasm.
| Delivery System | siRNA Dose (nM) | Luciferase Suppression (%) | Endosomal Escape (%) | Reference |
| Peptideplex | 100 | ~35% (65% expression) | Not specified, but noted as poor | [11][12] |
| Multicomponent System | Not specified | Not specified | ~55% | [11] |
| Conjugate System | 100 | ~45% (55% expression) | Not specified, but noted as efficient | [11][12] |
| Lipofectamine RNAiMax | 100 | ~45% (55% expression) | Not specified | [11][12] |
These studies demonstrate that while TAT-HA2 is a promising vector, its performance is highly dependent on the formulation and method of attachment to the cargo.[11][12] The multicomponent system showed superior endosomal escape compared to simple peptideplexes, where the active HA2 domains might be sterically hindered.[11]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research.
Solid-Phase Synthesis of TAT-HA2 Peptide
TAT-HA2 peptides are typically synthesized using an automated peptide synthesizer following the Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS) strategy.[19]
-
Resin Preparation: Start with a Rink Amide resin to obtain a C-terminal amide. Swell the resin in N,N-dimethylformamide (DMF) for 15-30 minutes.[20]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a solution of 20% piperidine (B6355638) in DMF for 5-10 minutes. Wash the resin thoroughly with DMF.[5][20]
-
Amino Acid Coupling: Pre-activate the first Fmoc-protected amino acid (the C-terminal Glycine in this case) with a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and an organic base such as DIEA (N,N-diisopropylethylamine) in DMF. Add this mixture to the resin and allow it to react for 1-2 hours.[5][20]
-
Wash and Test: Wash the resin with DMF. Perform a Kaiser (ninhydrin) test to confirm the completion of the coupling reaction (a negative test indicates success).[20]
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the TAT-HA2 sequence.[20]
-
Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with dichloromethane (B109758) (DCM). Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.[20]
-
Purification and Verification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Verify the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF).[19]
In Vitro Hemolysis Assay
This assay quantifies the pH-dependent membrane-disrupting activity of the peptide.[5]
-
RBC Preparation: Obtain fresh human red blood cells (RBCs). Wash the RBCs three times with phosphate-buffered saline (PBS, pH 7.4) by centrifugation and resuspension to remove plasma components. Resuspend the final RBC pellet in PBS.
-
Assay Setup: Prepare a series of buffered solutions at different pH values (e.g., from pH 7.4 down to pH 5.0).
-
Incubation: In a 96-well plate, add the washed RBC suspension to each well. Add serial dilutions of the TAT-HA2 peptide to the wells at different pH values.
-
Controls: Include a negative control (RBCs in buffer only) and a positive control (RBCs with a strong detergent like Triton X-100 for 100% lysis).
-
Reaction: Incubate the plate at 37°C for 30-60 minutes.
-
Measurement: Pellet the intact RBCs by centrifugation. Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 450 nm using a plate reader.
-
Calculation: Calculate the percentage of hemolysis relative to the positive control after subtracting the background from the negative control.
Calcein (B42510) Leakage Assay for Endosomal Escape
This fluorescence microscopy-based assay directly visualizes the disruption of endosomal membranes.[6][21]
-
Cell Culture: Plate cells (e.g., HeLa or HEK293) on glass-bottom dishes and culture overnight.
-
Calcein Loading: Incubate cells with a high concentration of calcein-AM (a cell-permeable, non-fluorescent precursor). Inside the cell, esterases cleave the AM group, trapping the highly fluorescent calcein in the cytoplasm. After loading, wash the cells and incubate them in fresh media, allowing the calcein to be sequestered into endosomes via fluid-phase endocytosis. This results in a punctate fluorescence pattern as the calcein is self-quenched at high concentrations within the vesicles.
-
Peptide Treatment: Add the TAT-HA2 peptide or TAT-HA2-cargo complex to the cells and incubate for several hours to allow for uptake.
-
Imaging: Wash the cells with fresh media. Image the cells using a fluorescence microscope.
-
Analysis: Endosomal escape is indicated by a shift from a punctate fluorescence pattern (calcein trapped in endosomes) to a diffuse, bright green fluorescence throughout the cytoplasm (calcein released and de-quenched). Quantify the change in fluorescence distribution using image analysis software.
Split Luciferase Assay for Quantifying Cytosolic Delivery
This highly sensitive biochemical assay provides a quantitative measure of cargo delivery to the cytosol.[1][2]
-
Cell Line Engineering: Stably transfect a cell line to express the large fragment (LgBiT) of a split NanoLuciferase enzyme. This fragment is often fused to a cytosolic protein like actin to ensure it remains in the cytoplasm.[2]
-
Cargo Preparation: Chemically conjugate the small, complementary fragment (HiBiT) of the luciferase to the therapeutic cargo of interest (e.g., a protein or nanoparticle).[2]
-
Delivery: Formulate the HiBiT-cargo with the TAT-HA2 delivery peptide and incubate with the engineered LgBiT-expressing cells.
-
Lysis and Measurement: After the incubation period, wash the cells, lyse them, and add the luciferase substrate (furimazine).
-
Quantification: Measure the resulting luminescence using a luminometer. The light signal is directly proportional to the amount of HiBiT-cargo that has escaped the endosome and reconstituted a functional luciferase enzyme by binding to the cytosolic LgBiT.[2]
-
Standard Curve: Generate a standard curve using known concentrations of purified HiBiT peptide to convert luminescence units into absolute molar quantities of delivered cargo.
References
- 1. Quantitating Endosomal Escape of a Library of Polymers for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. A HA2-Fusion Tag Limits the Endosomal Release of its Protein Cargo Despite Causing Endosomal Lysis † - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TAT and HA2 Facilitate Cellular Uptake of Gold Nanoparticles but Do Not Lead to Cytosolic Localisation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MODELING OF THE ENDOSOMOLYTIC ACTIVITY OF HA2-TAT PEPTIDES WITH RED BLOOD CELLS AND GHOSTS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental Perspectives on Direct Visualization of Endosomal Rupture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound - 1 mg [anaspec.com]
- 9. researchgate.net [researchgate.net]
- 10. Impact of the endosomal escape activity of cell-penetrating peptides on the endocytic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Comparison of Cell-Penetrating and Fusogenic TAT-HA2 Peptide Performance in Peptideplex, Multicomponent, and Conjugate siRNA Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stability of HA2 Prefusion Structure and pH-Induced Conformational Changes in the HA2 Domain of H3N2 Hemagglutinin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. frontiersin.org [frontiersin.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. This compound | C149H243N53O39S | CID 168445865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Fusion of a Short HA2-Derived Peptide Sequence to Cell-Penetrating Peptides Improves Cytosolic Uptake, but Enhances Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. peptide.com [peptide.com]
- 21. Achieving Endo/Lysosomal Escape Using Smart Nanosystems for Efficient Cellular Delivery - PMC [pmc.ncbi.nlm.nih.gov]
The Role of TAT Peptide in Cell Penetration: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The plasma membrane represents a formidable barrier to the intracellular delivery of many therapeutic molecules. Overcoming this barrier is a critical challenge in drug development. Cell-penetrating peptides (CPPs) have emerged as a promising strategy to enhance the cellular uptake of a wide range of cargo molecules. Among the most extensively studied and utilized CPPs is the Trans-Activator of Transcription (TAT) peptide, derived from the human immunodeficiency virus type 1 (HIV-1) TAT protein.[1][2] This technical guide provides a comprehensive overview of the role of the TAT peptide in cell penetration, with a focus on its mechanisms of action, quantitative delivery efficiency, and the experimental protocols used to evaluate its function.
The TAT peptide is a short, cationic peptide with the amino acid sequence GRKKRRQRRRPQ.[1] Its high positive charge is crucial for its initial interaction with the negatively charged cell surface.[3][4] TAT peptides have demonstrated the ability to transport a diverse array of cargo molecules, including small molecules, peptides, proteins, nucleic acids, and nanoparticles, across the cell membrane, making them a versatile tool in research and therapeutic development.[1][5][6]
Mechanisms of TAT Peptide-Mediated Cell Penetration
The precise mechanism by which the TAT peptide traverses the cell membrane is a subject of ongoing research and appears to be dependent on several factors, including the concentration of the peptide, the nature and size of the cargo, and the cell type.[1][2][4] Two primary pathways have been proposed: direct translocation and endocytosis.
Direct Translocation
This energy-independent process involves the direct movement of the TAT peptide and its cargo across the plasma membrane.[2][7] One proposed model for direct translocation is the formation of transient pores or "worm-holes" in the membrane.[7] This mechanism is thought to be initiated by the electrostatic interaction between the cationic TAT peptide and the anionic components of the cell membrane, leading to membrane destabilization and the formation of a transient opening through which the peptide and its cargo can pass. Another model suggests the formation of inverted micelles, where the peptide is encapsulated within a lipid structure that facilitates its passage through the hydrophobic core of the membrane.[8]
Endocytosis
Endocytosis is an energy-dependent process where the cell internalizes substances by engulfing them in a vesicle.[2][6][8] Several endocytic pathways have been implicated in the uptake of TAT peptides, and it is likely that multiple pathways can operate simultaneously.[9]
-
Macropinocytosis: This process involves the formation of large, irregular vesicles called macropinosomes and is often induced by the interaction of TAT with the cell surface.[2][8] It is considered a major pathway for the internalization of TAT and its cargo.[10]
-
Clathrin-Mediated Endocytosis: This pathway involves the formation of clathrin-coated pits that invaginate to form vesicles. Some studies have suggested the involvement of this pathway in TAT peptide uptake.[9]
-
Caveolae-Mediated Endocytosis: This pathway utilizes small, flask-shaped invaginations of the plasma membrane called caveolae. Evidence also points to the contribution of this pathway to the cellular entry of TAT-fusion proteins.[9]
The prevailing view is that both direct translocation and endocytosis contribute to TAT-mediated cell penetration, with their relative importance being influenced by the experimental conditions.[4] At low concentrations, direct translocation may be the dominant mechanism, while at higher concentrations, endocytosis becomes more prominent.[4]
Quantitative Data on TAT Peptide-Mediated Delivery
The efficiency of TAT-mediated cargo delivery can vary significantly depending on the cell type, the cargo molecule, and the specific experimental conditions. The following tables summarize quantitative data from various studies to provide a comparative overview.
Table 1: In Vitro Cellular Uptake of TAT-Conjugated Cargo
| Cargo | Cell Line | Concentration | Incubation Time | Uptake Efficiency/Fold Increase | Reference |
| Porphyrin | A549 | 10 µM | 24 h | Higher cellular internalization compared to porphyrin alone | [1] |
| 5-FAM (hydrophilic) | MCF-7 | 5 µM | 2 h | Greatly improved cellular uptake with hydrophobic modification of TAT | [11] |
| Doxorubicin (B1662922) | KB-V1 (drug-resistant) | 5 µM | 2 h | Enhanced cellular uptake compared to doxorubicin alone | [11] |
| FITC-Streptavidin | HeLa | 0.2 µM | 90 min | Tat as an effective protein transduction vector when coupled to proteins | [3] |
| GFP | Primary Astrocytes | Not specified | Not specified | Significantly enhanced delivery into astrocytes | [12] |
| FITC-labeled peptides | MCF-7 | 50 µM | 4 h | Time-dependent increase in internalization | [13] |
Table 2: In Vivo Biodistribution of TAT-Conjugated Cargo
| Cargo | Animal Model | Administration Route | Time Point | Organ with Highest Uptake (%ID/g) | Reference |
| 68Ga-Porphyrin | Mice | Intravenous | 60 min | Tumor (6.32 ± 1.24) | [1] |
| 125I-Biotin | Rats | Intravenous | Not specified | High systemic clearance (29 ± 4 mL/min/kg) | [14][15] |
| Magnetic Nanoparticles | Mice | Intravenous | Not specified | Liver and Spleen | [16] |
Table 3: Cytotoxicity of TAT Peptides
| Peptide/Conjugate | Cell Line | Concentration | Assay | Result | Reference |
| Porphyrin-TAT | A549 | 0.5 - 10 µM | MTT | Enhanced light-dependent toxicity compared to porphyrin alone | [1] |
| C8-Tat | KB-3-1, KB-V1 | 5 and 15 µM | SRB | Low toxicity | [11] |
| TAT-Doxil | B16-F10, HeLa | 1 µg/ml Doxorubicin | CellTiter Blue | Increased cytotoxicity compared to Doxil alone | [7] |
| TAT peptide | HeLa | up to 50 µM | WST-1 | Non-toxic | [3] |
Experimental Protocols
Accurate assessment of TAT peptide-mediated cell penetration requires robust and well-controlled experimental protocols. The following sections provide detailed methodologies for key experiments.
Cell Uptake Assay using Fluorescence Microscopy
This protocol allows for the qualitative and semi-quantitative assessment of the intracellular localization of fluorescently labeled TAT conjugates.
Materials:
-
Cells of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescently labeled TAT-cargo conjugate (e.g., FITC-TAT)
-
Unconjugated fluorescent label (control)
-
Hoechst or DAPI nuclear stain
-
Paraformaldehyde (PFA) for fixation
-
Mounting medium
-
Glass coverslips and microscope slides
-
Fluorescence microscope
Protocol:
-
Seed cells on glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment. Allow cells to adhere overnight.
-
Remove the culture medium and wash the cells twice with PBS.
-
Add fresh, serum-free medium containing the fluorescently labeled TAT-cargo conjugate at the desired concentration (e.g., 5 µM). As a control, treat a separate set of cells with the unconjugated fluorescent label at the same molar concentration.
-
Incubate the cells for the desired time period (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
After incubation, remove the treatment solution and wash the cells three times with cold PBS to remove non-internalized peptide.
-
To remove membrane-bound peptides, incubate the cells with a brief trypsin-EDTA wash (0.05%) for 3-5 minutes, followed by neutralization with complete medium and washing with PBS.[9][13]
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Stain the cell nuclei by incubating with Hoechst or DAPI solution for 5-10 minutes.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides using a suitable mounting medium.
-
Visualize the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and nuclear stain. Capture images for analysis.
Quantitative Cell Uptake Assay using Flow Cytometry
This protocol provides a quantitative measure of the cellular uptake of fluorescently labeled TAT conjugates in a large population of cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
PBS
-
Fluorescently labeled TAT-cargo conjugate
-
Unconjugated fluorescent label (control)
-
Trypsin-EDTA
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
On the day of the experiment, remove the medium and wash the cells twice with PBS.
-
Add fresh, serum-free medium containing the fluorescently labeled TAT-cargo conjugate at the desired concentration. Include an untreated control and a control with the unconjugated fluorophore.
-
Incubate for the desired time at 37°C.
-
After incubation, aspirate the medium and wash the cells twice with cold PBS.
-
Harvest the cells by trypsinization.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in cold PBS.
-
Analyze the cell suspension using a flow cytometer, acquiring at least 10,000 events per sample. The mean fluorescence intensity of the cell population is proportional to the amount of internalized peptide.[13]
Cytotoxicity Assay using MTT
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and is used to assess the cytotoxicity of the TAT peptide and its conjugates.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
TAT peptide or TAT-cargo conjugate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow the cells to attach overnight.
-
Prepare serial dilutions of the TAT peptide or TAT-cargo conjugate in complete medium.
-
Remove the medium from the cells and add 100 µL of the peptide solutions at various concentrations. Include untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C.
-
After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[5]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate cell viability as a percentage of the untreated control.
Visualizations
Signaling Pathways and Cellular Entry Mechanisms
Caption: Proposed mechanisms of TAT peptide-mediated cell entry.
Experimental Workflow for Assessing TAT-Mediated Delivery
Caption: A typical experimental workflow for evaluating TAT-mediated cargo delivery.
Factors Influencing TAT Peptide Uptake Efficiency
Caption: Key factors influencing the efficiency of TAT peptide-mediated cellular uptake.
Conclusion
The TAT peptide remains a powerful and widely used tool for intracellular delivery in both basic research and for therapeutic applications. Its ability to transport a diverse range of cargo molecules across the cell membrane has opened up new possibilities for drug targeting and gene therapy. While the precise mechanisms of its entry are still being fully elucidated, it is clear that a combination of direct translocation and endocytic pathways are involved. The efficiency of TAT-mediated delivery is influenced by a multitude of factors, highlighting the need for careful optimization and characterization for each specific application. The experimental protocols provided in this guide offer a starting point for researchers to quantitatively and qualitatively assess the efficacy of TAT-mediated cell penetration in their own systems. As research continues to unravel the complexities of its interaction with cells, the rational design of more efficient and specific TAT-based delivery systems holds great promise for the future of medicine.
References
- 1. Evaluation of the effect of a cell penetrating peptide (TAT) towards tailoring the targeting efficacy and tumor uptake of porphyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of Tat Peptide Binding to Import Carriers Reveals Unconventional Nuclear Transport Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT (Assay protocol [protocols.io]
- 7. Cell-penetrating TAT peptide in drug delivery systems: Proteolytic stability requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flow cytometric screening of cell-penetrating peptides for their uptake into embryonic and adult stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. TAT-MEDIATED INTRACELLULAR PROTEIN DELIVERY TO PRIMARY BRAIN CELLS IS DEPENDENT ON GLYCOSAMINOGLYCAN EXPRESSION - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification and characterization of novel enhanced cell penetrating peptides for anti-cancer cargo delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacokinetics and delivery of tat and tat-protein conjugates to tissues in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
The Core Function of the HA2 Fusogenic Peptide: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the influenza virus hemagglutinin subunit 2 (HA2) fusogenic peptide, a critical component in the viral entry process. A comprehensive understanding of its mechanism is paramount for the development of novel antiviral therapeutics. This document details the structure-function relationship of the HA2 peptide, the molecular choreography of membrane fusion, and the key experimental protocols used to investigate its activity.
Introduction: The Role of HA2 in Viral Entry
Influenza virus, an enveloped virus, relies on the fusion of its lipid envelope with the host cell's endosomal membrane to release its genetic material into the cytoplasm, a crucial step for infection.[1][2][3] This membrane fusion is orchestrated by the viral surface glycoprotein, hemagglutinin (HA).[4] HA is a homotrimeric protein, with each monomer consisting of two disulfide-linked subunits, HA1 and HA2, which are formed by the proteolytic cleavage of a precursor protein, HA0.[4] The HA1 subunit is responsible for binding to sialic acid receptors on the host cell surface, initiating endocytosis. The HA2 subunit, on the other hand, contains the highly conserved fusogenic peptide at its N-terminus, which is the primary mediator of membrane fusion.[5][6]
The fusion process is triggered by the acidic environment of the late endosome (pH 5.0-5.5).[7] This low pH induces a dramatic and irreversible conformational change in the HA2 subunit, exposing the fusogenic peptide and enabling it to insert into the target endosomal membrane.[4][7] This insertion is the first step in a series of events that brings the viral and endosomal membranes into close apposition, ultimately leading to the formation of a fusion pore and the release of the viral ribonucleoproteins (vRNPs) into the cytoplasm.
The Molecular Mechanism of HA2-Mediated Fusion
The fusogenic activity of the HA2 peptide is intricately linked to its structure and the profound conformational changes it undergoes.
The Pre-Fusion Conformation
At neutral pH, the HA2 fusogenic peptide is concealed within the trimeric HA stalk, tucked into a hydrophobic pocket. This prevents premature fusion at the cell surface. The HA2 subunit itself exists in a folded conformation, featuring a "spring-loaded" mechanism where a significant amount of potential energy is stored.[4]
The pH-Triggered Conformational Change
Upon acidification of the endosome, protonation of specific histidine residues in the HA trimer destabilizes the pre-fusion conformation.[8] This triggers a large-scale, irreversible conformational change in HA2. The most significant feature of this rearrangement is the extension of a long alpha-helix, projecting the N-terminal fusogenic peptide approximately 100 Å away from the viral membrane towards the endosomal membrane.
Diagram: pH-Induced Conformational Change of Hemagglutinin (HA)
Caption: Conformational change of HA from its pre-fusion to post-fusion intermediate state.
Membrane Insertion and Fusion Pore Formation
The exposed fusogenic peptide, being hydrophobic, inserts into the outer leaflet of the endosomal membrane. This anchors the virus to the host cell membrane. Subsequently, the HA2 trimer is thought to fold back on itself, pulling the viral and endosomal membranes together. This close apposition overcomes the energetic barrier for membrane fusion, leading to a series of lipid rearrangements:
-
Hemifusion: The outer leaflets of the two membranes merge, forming a "hemifusion stalk" and then a "hemifusion diaphragm".[9]
-
Fusion Pore Formation: The hemifusion diaphragm ruptures, creating a fusion pore that connects the viral interior with the host cell cytoplasm.[7]
-
Pore Widening: The fusion pore expands, allowing the passage of the viral genome into the host cell.
Diagram: HA2-Mediated Membrane Fusion Pathway
Caption: Stepwise process of influenza virus membrane fusion mediated by HA2.
Quantitative Analysis of HA2 Fusogenic Peptide Activity
The function of the HA2 fusogenic peptide is highly sensitive to its amino acid sequence. Mutations within this region can significantly impact the efficiency and pH threshold of membrane fusion.
| Mutation | Position | Effect on Fusion | pH of Fusion | Reference |
| G1V | 1 | Abolishes fusion | - | (Qiao et al., 1999) |
| G1E | 1 | Abolishes fusion | - | [10] |
| W21A | 21 | Reduced fusion activity | Higher pH required | (Kielian & White, 1986) |
| Y22A | 22 | Reduced fusion activity | Higher pH required | (Kielian & White, 1986) |
| G23A | 23 | Reduced fusion activity | Higher pH required | (Kielian & White, 1986) |
This table is a summary of representative data and is not exhaustive. The precise quantitative effects can vary depending on the experimental system and influenza virus strain.
Experimental Protocols for Studying HA2 Function
Several in vitro and cell-based assays are employed to dissect the mechanism of HA2-mediated membrane fusion.
Lipid Mixing Assay (R18 Dequenching)
This assay measures the merging of the outer leaflets of viral and target membranes (hemifusion).
Principle: The lipophilic fluorescent probe octadecylrhodamine B chloride (R18) is incorporated into the viral membrane at a self-quenching concentration. Upon fusion with an unlabeled target membrane (e.g., liposomes or red blood cell ghosts), the R18 is diluted, leading to an increase in fluorescence intensity (dequenching).[11]
Detailed Methodology:
-
Labeling of Virus:
-
Incubate purified influenza virus with a solution of R18 in ethanol (B145695) for 1 hour at room temperature with gentle shaking.
-
Remove unincorporated R18 by gel filtration using a Sephadex G-75 column equilibrated with phosphate-buffered saline (PBS).
-
-
Preparation of Target Liposomes:
-
Prepare large unilamellar vesicles (LUVs) composed of a lipid mixture mimicking the endosomal membrane (e.g., POPC, cholesterol) by extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).
-
-
Fusion Assay:
-
In a fluorometer cuvette, mix the R18-labeled virus with the target liposomes in a neutral pH buffer.
-
Initiate fusion by rapidly lowering the pH of the solution to the desired acidic value (e.g., pH 5.0) by adding a small volume of a pre-titrated acidic buffer.
-
Monitor the increase in R18 fluorescence over time at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
-
Data Analysis:
-
Normalize the fluorescence signal by determining the maximum fluorescence after adding a detergent (e.g., Triton X-100) to completely dequench the R18. The extent of fusion is expressed as a percentage of the maximum dequenching.
-
Diagram: Workflow for R18 Dequenching Lipid Mixing Assay
Caption: Workflow of the R1t8 dequenching assay for lipid mixing.
Content Mixing Assay
This assay measures the complete fusion of viral and target membranes, leading to the formation of a fusion pore and the transfer of luminal contents.
Principle: A water-soluble fluorescent dye (e.g., calcein) is encapsulated within the target liposomes at a self-quenching concentration. Upon fusion with the virus, the dye is released into the larger volume, leading to dequenching and an increase in fluorescence.
Detailed Methodology:
-
Preparation of Dye-Loaded Liposomes:
-
Prepare LUVs in a buffer containing a high concentration of the fluorescent dye (e.g., 50 mM calcein).
-
Remove unencapsulated dye by gel filtration.
-
-
Fusion Assay:
-
Mix the dye-loaded liposomes with the virus in a fluorometer cuvette at neutral pH.
-
Initiate fusion by lowering the pH.
-
Monitor the increase in fluorescence of the content marker over time.
-
-
Data Analysis:
-
Normalize the fluorescence signal by lysing the liposomes with a detergent to achieve maximum dequenching.
-
Single-Virion Fusion Assay
This advanced technique allows for the real-time observation of individual fusion events, providing detailed kinetic information.[1][2][7][12][13]
Principle: Fluorescently labeled viruses are tethered to a supported lipid bilayer. Total internal reflection fluorescence (TIRF) microscopy is used to visualize individual virions. Fusion is triggered by a rapid change in pH, and the dequenching of a membrane dye (for hemifusion) or the release of a content marker is monitored for each individual virus particle.[7][13]
Detailed Methodology:
-
Preparation of Supported Lipid Bilayer:
-
Form a planar lipid bilayer on a glass coverslip.
-
-
Virus Labeling and Tethering:
-
Label the virus with a lipophilic dye (e.g., R18) and a content marker (e.g., a fluorescently tagged protein).
-
Tether the labeled virions to the supported lipid bilayer via specific interactions (e.g., biotin-streptavidin).
-
-
Microscopy and Fusion Triggering:
-
Image the tethered virions using TIRF microscopy.
-
Use a microfluidic flow cell to rapidly exchange the buffer and lower the pH to trigger fusion.
-
-
Data Acquisition and Analysis:
-
Record time-lapse images of the fluorescence signals from individual virus particles.
-
Analyze the traces to determine the kinetics of hemifusion and fusion pore formation for each event.
-
Conclusion and Future Directions
The HA2 fusogenic peptide is a remarkable molecular machine that undergoes a precisely orchestrated series of conformational changes to mediate the critical step of viral entry. The experimental approaches detailed in this guide provide a robust framework for investigating the intricate mechanism of HA2-mediated membrane fusion. A deeper understanding of these processes at the molecular level is essential for the rational design of novel antiviral drugs that target this crucial stage of the influenza virus life cycle. Future research will likely focus on high-resolution structural studies of fusion intermediates, the development of more sophisticated single-molecule techniques, and the identification of small molecules that can inhibit the fusogenic activity of HA2.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Stability of HA2 Prefusion Structure and pH-Induced Conformational Changes in the HA2 Domain of H3N2 Hemagglutinin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on influenza haemagglutinin fusion peptide mutants generated by reverse genetics | The EMBO Journal [link.springer.com]
- 6. An Early Stage of Membrane Fusion Mediated by the Low pH Conformation of Influenza Hemagglutinin Depends upon Membrane Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Comparison of Cell-Penetrating and Fusogenic TAT-HA2 Peptide Performance in Peptideplex, Multicomponent, and Conjugate siRNA Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Pathway of Membrane Fusion Catalyzed by Influenza Hemagglutinin: Restriction of Lipids, Hemifusion, and Lipidic Fusion Pore Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Role of a Transbilayer pH Gradient in the Membrane Fusion Activity of the Influenza Virus Hemagglutinin: Use of the R18 Assay to Monitor Membrane Merging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring single-virus fusion kinetics using an assay for nucleic acid exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Single-particle fusion of influenza viruses reveals complex interactions with target membranes - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the pH-Dependent Conformational Change of the Influenza HA2 Peptide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical pH-dependent conformational change of the influenza virus hemagglutinin (HA) subunit HA2, a pivotal event in viral entry and membrane fusion. Understanding the molecular mechanics of this process is essential for the development of novel antiviral therapeutics. This document details the underlying signaling pathways, presents quantitative data from key studies, and provides detailed experimental protocols for investigating this phenomenon.
The Mechanism of HA2-Mediated Membrane Fusion
Influenza virus enters host cells via endocytosis. The acidic environment of the late endosome, with a pH of approximately 5.0-5.5, triggers a dramatic and irreversible conformational change in the HA2 subunit of the hemagglutinin protein.[1] This structural rearrangement is essential for the fusion of the viral and endosomal membranes, allowing the release of the viral genome into the host cell cytoplasm.[2]
The HA protein is a homotrimer, with each monomer consisting of a receptor-binding HA1 subunit and a membrane-anchored HA2 subunit. In its native, pre-fusion state at neutral pH, the HA2 subunit exists in a metastable conformation.[3] A key feature of this pre-fusion state is the "spring-loaded" model, where the fusion peptide, a highly conserved hydrophobic N-terminal region of HA2, is buried within the trimer interface.[1]
Upon acidification, protonation of specific amino acid residues, particularly conserved histidines within the HA2 stalk and hinge regions, is thought to act as a pH sensor, initiating the conformational change.[4][5] This leads to the dissociation of the HA1 globular domains and the dramatic extension of the HA2 subunit, which refolds into a stable, extended coiled-coil structure.[1] This refolding projects the previously concealed fusion peptide towards the endosomal membrane, into which it inserts. The HA2 subunit then folds back on itself, forming a thermostable six-helix bundle. This jack-knifing motion brings the viral and endosomal membranes into close proximity, overcoming the energy barrier for membrane fusion and leading to the formation of a fusion pore.
Below is a diagram illustrating the key steps in the pH-dependent conformational change of the HA2 peptide.
Caption: pH-dependent conformational change of HA2.
Quantitative Data on the HA2 Conformational Change
The pH-induced conformational change of HA2 has been characterized by various biophysical techniques, yielding quantitative data on the transition midpoint and changes in secondary structure.
| Parameter | Value | Method | Reference |
| pH of Fusion Activation | |||
| H3N2 (X-31) | ~5.5 | Circular Dichroism | [1] |
| H5N1 | 5.3 - 5.9 | Cell-based fusion assays | [6] |
| 2009 H1N1 | 5.5 | Cell-based fusion assays | [2] |
| Secondary Structure Change (pH 7 to pH 4) | |||
| α-helix content | Increases significantly | Circular Dichroism | [1] |
| Random coil content | Decreases | FTIR | [1] |
| β-sheet character | Can increase due to aggregation in the absence of membranes | FTIR | [1] |
| Thermodynamic Parameters | |||
| Stability of post-fusion EHA2 vs. TBHA2 | EHA2 is more stable | X-ray crystallography | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the pH-dependent conformational change of the HA2 peptide.
Circular Dichroism (CD) Spectroscopy
Circular dichroism is a powerful technique for monitoring changes in the secondary structure of proteins in solution.[8]
Experimental Workflow:
References
- 1. Stability of HA2 Prefusion Structure and pH-Induced Conformational Changes in the HA2 Domain of H3N2 Hemagglutinin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Stability of HA2 Prefusion Structure and pH-Induced Conformational Changes in the HA2 Domain of H3N2 Hemagglutinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Dynamics Investigation of the Influenza Hemagglutinin Conformational Changes in Acidic pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The pH of Activation of the Hemagglutinin Protein Regulates H5N1 Influenza Virus Replication and Pathogenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N- and C-terminal residues combine in the fusion-pH influenza hemagglutinin HA2 subunit to form an N cap that terminates the triple-stranded coiled coil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Intracellular Trafficking of TAT-HA2 Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and methodologies related to the intracellular trafficking of TAT-HA2 conjugates. This information is critical for the development of effective drug delivery systems that can overcome cellular barriers and deliver therapeutic payloads to the cytosol.
The human immunodeficiency virus-1 trans-activator of transcription (TAT) peptide is a cell-penetrating peptide (CPP) renowned for its ability to ferry a wide range of molecular cargo across the cell membrane.[1][2] Concurrently, the influenza virus hemagglutinin subunit HA2 is a fusogenic peptide that facilitates the escape of these conjugates from endosomal vesicles, a critical step for cytoplasmic delivery.[3][4] The synergistic action of these two peptides forms a potent system for intracellular drug delivery.
Core Concepts in TAT-HA2 Trafficking
The intracellular journey of TAT-HA2 conjugates is a multi-step process that begins with attachment to the cell surface and culminates in the release of the cargo into the cytoplasm. The TAT moiety, rich in basic amino acids, interacts with negatively charged proteoglycans on the cell surface, triggering internalization primarily through macropinocytosis.[5][6][7]
Once inside the cell, the conjugate is enclosed within an endosome. As the endosome matures, its internal pH drops. This acidification is the trigger for the HA2 peptide. At low pH, the glutamic acid residues in HA2 become protonated, inducing a conformational change in the peptide that allows it to insert into and destabilize the endosomal membrane.[3][4] This disruption of the endosomal membrane facilitates the escape of the TAT-HA2 conjugate into the cytoplasm, where the therapeutic cargo can then exert its biological function.
Quantitative Analysis of TAT-HA2-Mediated Delivery
The efficiency of cellular uptake and endosomal escape of TAT-HA2 conjugates has been quantified in numerous studies. The following tables summarize key quantitative data from the literature, providing a comparative overview of the performance of these systems under various conditions.
| Cargo | Cell Line | Uptake Enhancement (Fold Increase) | Endosomal Escape Efficiency (%) | Reference |
| Gold Nanoparticles | HeLa | ~6-fold with 1% TAT | - | [5] |
| Peptide-siRNA complexes (Peptideplexes) | SKOV3 | - | ~55% | [3][4] |
| TAT-Cre recombinase | tex.loxP.EG | Improved delivery with dTAT-HA2 | - | [5][6] |
| Gold Nanoparticles | HeLa | >2-fold with HA2 alone | - | [5] |
Experimental Protocols
A variety of experimental techniques are employed to study the intracellular trafficking of TAT-HA2 conjugates. Below are detailed methodologies for key experiments cited in the literature.
Quantification of Cellular Uptake by Flow Cytometry
This protocol is adapted from studies quantifying the cellular accumulation of fluorescently labeled TAT-HA2 conjugates.[3][4]
a. Labeling of TAT-HA2 Peptides:
-
Dissolve the TAT-HA2 peptide in 50 mM borate (B1201080) buffer (pH 8.5) to a final concentration of 1 mg/mL.
-
Prepare a 1 mg/mL solution of NHS-Fluorescein (or another suitable NHS-ester fluorescent dye) in dimethyl sulfoxide (B87167) (DMSO).
-
Mix the peptide and dye solutions and react for 3 hours at room temperature.
-
Remove unreacted dye using a polyacrylamide gel desalting column.
-
Concentrate the labeled peptide solution using a speed vacuum.
b. Cell Culture and Incubation:
-
Seed cells (e.g., SKOV3) in a 24-well plate at a density of 5 x 10^4 cells/well and culture overnight.
-
Prepare TAT-HA2 conjugates with the desired cargo (e.g., siRNA) at various ratios.
-
Remove the culture medium from the cells and wash with phosphate-buffered saline (PBS).
-
Add the conjugate-containing medium to the cells and incubate for the desired time points (e.g., 1, 2, 4, 6 hours).
c. Flow Cytometry Analysis:
-
After incubation, wash the cells twice with cold PBS.
-
Detach the cells using trypsin-EDTA.
-
Resuspend the cells in 500 µL of PBS containing 1% fetal bovine serum.
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of at least 10,000 cells per sample.
-
Quantify the mean fluorescence intensity to determine the relative cellular uptake.
Assessment of Endosomal Escape by Fluorescence Microscopy
This protocol is based on methods used to visualize the intracellular distribution of TAT-HA2 conjugates.[3][4]
a. Cell Culture and Incubation:
-
Seed cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Incubate the cells with fluorescently labeled TAT-HA2 conjugates as described in the flow cytometry protocol.
-
To visualize endosomes, co-incubate with a fluorescently labeled endosomal marker (e.g., LysoTracker Red) for the final 30-60 minutes of incubation.
b. Cell Fixation and Staining:
-
After incubation, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
(Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
(Optional) Stain the nuclei with a fluorescent nuclear stain (e.g., DAPI).
c. Imaging and Analysis:
-
Mount the coverslips on microscope slides with an anti-fading mounting medium.
-
Image the cells using a confocal laser scanning microscope.
-
Acquire images in the channels corresponding to the labeled conjugate, the endosomal marker, and the nuclear stain.
-
Analyze the images to determine the co-localization of the conjugate with the endosomal marker. A diffuse cytoplasmic signal for the conjugate, not co-localizing with the endosomal marker, indicates endosomal escape.
-
Quantify the extent of endosomal escape using image analysis software (e.g., ImageJ) by measuring the fluorescence intensity of the conjugate in the cytoplasm versus in the endosomes.
Hemolysis Assay for Membrane-Disruptive Activity
This assay, adapted from studies on HA2-TAT peptides, measures the pH-dependent membrane-lytic activity of the conjugates using red blood cells as a model for endosomal membranes.[8][9]
a. Preparation of Red Blood Cells (RBCs):
-
Obtain fresh human red blood cells.
-
Wash the RBCs three times with PBS by centrifugation and resuspension.
-
Prepare a 1.25% (v/v) suspension of RBCs in PBS at various pH values (e.g., ranging from pH 5.0 to 7.4).
b. Hemolysis Measurement:
-
Add the TAT-HA2 conjugate at various concentrations to the RBC suspensions.
-
Incubate for 30 minutes at 37°C.
-
Centrifuge the samples to pellet the intact RBCs.
-
Transfer the supernatant to a 96-well plate.
-
Measure the absorbance of the supernatant at 450 nm to quantify the amount of hemoglobin released.
-
For 100% hemolysis control, lyse an equivalent amount of RBCs with a detergent like Triton X-100.
-
Calculate the percentage of hemolysis relative to the control.
Visualizing the Pathways and Processes
The following diagrams, generated using Graphviz, illustrate the key pathways and experimental workflows involved in the study of TAT-HA2 conjugate trafficking.
Caption: Intracellular trafficking pathway of TAT-HA2 conjugates.
References
- 1. TAT-HA2 Fusion Peptide Cell-Penetrating Peptide - Creative Biolabs [creative-biolabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparison of Cell-Penetrating and Fusogenic TAT-HA2 Peptide Performance in Peptideplex, Multicomponent, and Conjugate siRNA Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TAT and HA2 Facilitate Cellular Uptake of Gold Nanoparticles but Do Not Lead to Cytosolic Localisation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TAT and HA2 Facilitate Cellular Uptake of Gold Nanoparticles but Do Not Lead to Cytosolic Localisation | PLOS One [journals.plos.org]
- 7. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MODELING OF THE ENDOSOMOLYTIC ACTIVITY OF HA2-TAT PEPTIDES WITH RED BLOOD CELLS AND GHOSTS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the TAT-HA2 Uptake Pathway in Mammalian Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
The delivery of therapeutic macromolecules into mammalian cells is a significant challenge in drug development due to the barrier presented by the cell membrane. The TAT-HA2 fusion peptide is a sophisticated delivery agent designed to overcome this barrier. It combines two functional domains: the HIV-1 Trans-Activator of Transcription (TAT) protein transduction domain and the N-terminal fusogenic peptide of the influenza virus hemagglutinin (HA2) subunit[1][2].
The TAT domain, a cell-penetrating peptide (CPP), facilitates entry into the cell, while the pH-sensitive HA2 domain promotes the release of the cargo from endosomes into the cytoplasm, a critical step that is often a rate-limiting factor in intracellular delivery[3][4][5]. This guide provides a detailed overview of the TAT-HA2 uptake pathway, quantitative data on its efficiency, key experimental protocols, and the cellular mechanisms involved.
The Core Uptake and Release Pathway
The cellular entry and endosomal escape of TAT-HA2-conjugated cargo is a multi-step process initiated by the interaction of the TAT peptide with the cell surface and culminating in the pH-mediated release of the cargo into the cytosol.
Step 1: Cell Surface Binding The positively charged TAT peptide, rich in arginine and lysine (B10760008) residues, initiates contact by binding to negatively charged heparan sulfate (B86663) proteoglycans (HSPGs) on the mammalian cell surface[6]. This interaction is a key trigger for the subsequent internalization process.
Step 2: Internalization via Macropinocytosis Following binding, the TAT-HA2 peptide and its cargo are primarily internalized through macropinocytosis, a form of endocytosis that involves the formation of large, fluid-filled vesicles called macropinosomes[5][7][8][9]. While other endocytic pathways like caveolae-mediated or clathrin-mediated endocytosis have been implicated for the TAT peptide, macropinocytosis is considered the main entry mechanism for TAT-HA2 constructs[7][10]. This process is energy-dependent and can be inhibited at low temperatures (e.g., 4°C)[11].
Step 3: Endosomal Entrapment and Acidification Once inside the cell, the macropinosome containing the TAT-HA2-cargo complex begins to mature. This maturation involves acidification of the vesicle's lumen through the action of proton pumps, lowering the internal pH. A significant portion of internalized cargo can remain trapped within these endocytic organelles, which is the primary barrier that the HA2 peptide is designed to overcome[4].
Step 4: pH-Dependent Endosomal Escape The HA2 domain is pH-sensitive. As the endosome acidifies, the glutamic and aspartic acid residues within the HA2 sequence become protonated. This triggers a conformational change in the peptide, causing it to adopt a helical structure that inserts into and destabilizes the endosomal membrane[3][5][12]. This disruption leads to the formation of pores or the complete lysis of the vesicle, allowing the cargo to escape into the cytoplasm[2][6].
Quantitative Analysis of TAT-HA2 Performance
The efficiency of TAT-HA2-mediated delivery can be quantified by measuring uptake kinetics, endosomal escape, and the biological activity of the delivered cargo.
This table summarizes key quantitative data related to the speed and efficiency of cellular internalization and endosomal release.
| Parameter | Value | Cell Line / System | Comments | Source |
| Time to Plateau of Uptake | ~60 minutes | SKOV3 Ovarian Cancer Cells | Measured for TAT-HA2 peptideplexes via flow cytometry. | [3] |
| Endosomal Escape Efficiency | ~55% | SKOV3 Ovarian Cancer Cells | Percentage of peptideplexes observed to escape the endolysosomal pathway into the cytoplasm, quantified via fluorescence microscopy. | [3] |
| Relative Protein Uptake | 80-fold increase | Human cells | Comparison of R9-HA2-mCherry protein uptake versus control proteins after 1 hour. | [11] |
| Uptake Inhibition at 4°C | Significant reduction | Human cells | Demonstrates the energy-dependent nature of the uptake process, consistent with endocytosis. | [11] |
The hemolytic activity of HA2-derived peptides against red blood cells (RBCs) serves as a robust model for their pH-dependent endosomal membrane disruption capability. HD50 is the concentration required for 50% hemolysis.
| Peptide | Condition | HD50 (µM) | Comments | Source |
| E5-TAT | pH 4.0 | ~0.5 µM | High lytic activity at acidic pH, mimicking an acidified endosome. | [6] |
| E5-TAT | pH 7.0 | ~2.6 µM | ~5-fold lower activity at neutral pH, indicating pH-selectivity. | [6] |
| Fl-E5-TAT | pH 4.0 | ~1.8 µM | Fluorescently labeled peptide retains strong pH-dependent lytic activity. | [6] |
| Fl-E5-TAT | pH 7.0 | ~10.2 µM | Reduced activity at neutral pH. | [6] |
The ultimate measure of success is the biological effect of the delivered cargo. This table presents data on gene silencing achieved by TAT-HA2-delivered siRNA.
| Delivery System | siRNA Dose | Luciferase Suppression | Cell Line | Source |
| TAT-HA2 Conjugate System | 100 nM | ~45% (down to 55% expression) | SKOV3 (luciferase expressing) | [3] |
| TAT-HA2 Peptideplex System | 100 nM | ~35% (down to 65% expression) | SKOV3 (luciferase expressing) | [3] |
| Lipofectamine RNAiMax | 100 nM | ~45% (down to 55% expression) | SKOV3 (luciferase expressing) | [3] |
Key Experimental Protocols
Reproducible and quantitative assessment of TAT-HA2 function relies on standardized in vitro assays.
This protocol quantifies the amount of fluorescently labeled TAT-HA2 peptide or cargo internalized by a cell population.
-
Cell Preparation: Seed mammalian cells (e.g., HeLa, SKOV3) in 24-well or 96-well plates and grow until they reach 70-95% confluence[13].
-
Peptide Preparation: Prepare a stock solution of fluorescently labeled TAT-HA2 (e.g., with TMR or FITC) in a suitable buffer (e.g., L-15 medium or PBS)[9]. Dilute to the desired final concentration (e.g., 5 µM)[9].
-
Incubation: Aspirate the growth medium from the cells. Wash once with PBS. Add the TAT-HA2 peptide solution to the cells and incubate at 37°C for a specified time (e.g., 1 hour)[3][9]. For negative controls, incubate a set of cells at 4°C to inhibit endocytosis[11].
-
Washing: Stop the incubation by aspirating the peptide solution. Wash the cells multiple times (e.g., 3-5 times) with cold PBS containing heparin (1 mg/mL) to remove non-specifically bound peptide from the cell surface[4].
-
Cell Detachment: Detach the cells using a non-enzymatic cell dissociation solution or trypsin. Resuspend the cells in flow cytometry buffer (e.g., PBS with 2% FBS).
-
Analysis: Analyze the cell suspension using a flow cytometer. Measure the mean fluorescence intensity of the cell population to quantify uptake.
This assay uses red blood cells (RBCs) as a model system to measure the pH-dependent membrane-lytic activity of the HA2 domain[6].
-
RBC Preparation: Obtain fresh human red blood cells. Wash the RBCs multiple times with PBS by centrifugation and resuspension until the supernatant is clear. Prepare a 2.5% RBC suspension in PBS at various pH values (e.g., pH 7.4, 6.5, 5.5, 4.5)[6].
-
Peptide Preparation: Prepare stock solutions of the TAT-HA2 peptide in DMSO. Create serial dilutions of the peptide in the corresponding pH-adjusted PBS to achieve 2x the final desired concentrations[6].
-
Incubation: In a 96-well V-bottom plate, add 100 µL of the 2.5% RBC suspension to each well. Add 100 µL of the 2x peptide solution to the wells, resulting in a final RBC suspension of 1.25%[6].
-
Controls:
-
Negative Control (0% Lysis): Add 100 µL of PBS (without peptide) to RBCs.
-
Positive Control (100% Lysis): Add 100 µL of 1% Triton X-100 to RBCs.
-
-
Reaction: Incubate the plate at 37°C for 30-60 minutes[6].
-
Centrifugation: Pellet the intact RBCs by centrifuging the plate.
-
Measurement: Transfer the supernatant to a new flat-bottom 96-well plate. Measure the absorbance of the supernatant at 450 nm to quantify hemoglobin release[6].
-
Calculation: Calculate the percentage of hemolysis for each peptide concentration relative to the positive and negative controls.
-
% Hemolysis = [(Abs_sample - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl)] * 100
-
Conclusion
The TAT-HA2 peptide represents a powerful and well-characterized tool for intracellular macromolecule delivery. Its mechanism relies on a dual-action process: TAT-mediated macropinocytosis for cellular entry, followed by a crucial, pH-triggered, HA2-mediated endosomal escape. Quantitative studies demonstrate that this system achieves rapid cellular uptake and significant endosomal release, leading to effective biological outcomes such as gene silencing. The performance of TAT-HA2 is, however, dependent on factors like its configuration in a delivery system and the nature of its cargo[3]. Understanding the detailed uptake pathway and employing robust quantitative assays are essential for the continued development and optimization of TAT-HA2 and other advanced delivery systems for therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A HA2-Fusion Tag Limits the Endosomal Release of its Protein Cargo Despite Causing Endosomal Lysis † - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Cell-Penetrating and Fusogenic TAT-HA2 Peptide Performance in Peptideplex, Multicomponent, and Conjugate siRNA Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MODELING OF THE ENDOSOMOLYTIC ACTIVITY OF HA2-TAT PEPTIDES WITH RED BLOOD CELLS AND GHOSTS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TAT and HA2 Facilitate Cellular Uptake of Gold Nanoparticles but Do Not Lead to Cytosolic Localisation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Internalization mechanisms of cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein transduction in human cells is enhanced by cell-penetrating peptides fused with an endosomolytic HA2 sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fusion of a Short HA2-Derived Peptide Sequence to Cell-Penetrating Peptides Improves Cytosolic Uptake, but Enhances Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
The TAT-HA2 Peptide: A Technical Guide to its History, Discovery, and Application in Intracellular Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The TAT-HA2 peptide is a chimeric molecule engineered to overcome the significant challenge of delivering macromolecular therapeutics into the cytoplasm of cells. This guide provides an in-depth overview of the history, discovery, and mechanism of action of the TAT-HA2 peptide. It details the experimental protocols used to characterize its function and presents quantitative data on its efficacy and cytotoxicity. Furthermore, this document includes visualizations of the key signaling pathways and experimental workflows to facilitate a comprehensive understanding of this potent delivery vehicle.
Introduction: The Challenge of Intracellular Delivery
The plasma membrane represents a formidable barrier to the entry of large, hydrophilic molecules such as proteins, nucleic acids, and nanoparticles. While various strategies have been developed to breach this barrier, many suffer from low efficiency, cytotoxicity, or endosomal entrapment, where the therapeutic cargo is sequestered and degraded within endosomes. The development of cell-penetrating peptides (CPPs) has offered a promising solution to this "delivery problem."
One of the most well-studied CPPs is the trans-activator of transcription (TAT) peptide, derived from the human immunodeficiency virus type 1 (HIV-1). The TAT peptide, typically the amino acid sequence GRKKRRQRRR, can traverse biological membranes and deliver a wide range of cargo molecules into cells. However, a significant portion of TAT-conjugated cargo becomes trapped in endosomes. To address this, researchers have combined the cell-penetrating capabilities of TAT with the fusogenic properties of other molecules.
History and Discovery of the TAT-HA2 Peptide
The TAT-HA2 peptide emerged from the strategic combination of two distinct viral components: the TAT peptide from HIV-1 and the HA2 subunit of the influenza virus hemagglutinin protein.[1]
-
The TAT Peptide: Discovered in the late 1980s, the TAT protein was observed to enter cells and translocate to the nucleus. Subsequent research identified the short, positively charged protein transduction domain (PTD) responsible for this remarkable ability.
-
The HA2 Peptide: The HA2 subunit of influenza hemagglutinin is a fusogenic peptide that mediates the fusion of the viral envelope with the endosomal membrane upon acidification of the endosome. This pH-dependent conformational change is crucial for the release of the viral genome into the cytoplasm.
The concept of fusing these two domains was to create a bifunctional peptide that could first mediate the uptake of a cargo molecule into the cell via the TAT domain and then facilitate its escape from the endosome into the cytoplasm through the action of the HA2 domain.[1] This innovative approach aimed to significantly enhance the bioavailability of intracellularly delivered therapeutics.
Mechanism of Action: A Two-Step Delivery System
The TAT-HA2 peptide employs a sophisticated two-step mechanism to deliver its cargo into the cytoplasm:
-
Cellular Uptake via Macropinocytosis: The highly cationic TAT domain initiates contact with the negatively charged cell surface, primarily through interactions with heparan sulfate (B86663) proteoglycans.[2] This interaction triggers a form of endocytosis known as macropinocytosis, a process characterized by the formation of large, irregular vesicles called macropinosomes.[3][4][5] This uptake mechanism is an active, energy-dependent process.[3]
-
pH-Dependent Endosomal Escape: Following internalization, the macropinosome undergoes maturation, and its internal pH decreases. The acidic environment triggers a conformational change in the HA2 domain, exposing a hydrophobic fusogenic peptide. This peptide inserts into the endosomal membrane, destabilizing it and leading to the formation of pores or the complete rupture of the vesicle.[6] This allows the TAT-HA2 peptide and its attached cargo to escape into the cytoplasm, avoiding degradation in the lysosomal pathway.
Quantitative Data
The efficacy and safety of the TAT-HA2 peptide have been evaluated in numerous studies. The following tables summarize key quantitative data from the literature.
Table 1: Cargo Delivery and Gene Silencing Efficiency
| Cargo | Cell Line | Delivery System | Efficiency Metric | Result | Reference |
| siRNA | SKOV3 | Peptideplex (TAT-HA2/siRNA) | Endosomal Escape | ~55% | [7] |
| siRNA | SKOV3 | Peptideplex (TAT-HA2/siRNA) | Luciferase Suppression (100 nM siRNA) | Reduced to 65% (±5) | [7][8] |
| siRNA | SKOV3 | Multicomponent System (AuNP-siRNA-TAT-HA2) | Luciferase Suppression | Reduced to 45% (±4) | [8] |
| siRNA | SKOV3 | Conjugate (TAT-HA2-siRNA) | Luciferase Suppression (100 nM siRNA) | Reduced to 55% (±2) | [7][8] |
Table 2: Cytotoxicity Data
| Peptide/System | Cell Line | Assay | IC50 Value | Reference |
| N-E5L-Tat(48-60) | HeLa | Resazurin-based | ~15 µM | [9] |
| N-E5L-Tat(48-60) | MCF-7 | Resazurin-based | ~10 µM | [9] |
| N-E5L-Tat(48-60) | HT-29 | Resazurin-based | ~25 µM | [9] |
| N-E5L-Tat(48-60) | Jurkat | Resazurin-based | ~5 µM | [9] |
| nrCap18 | MDA-MB-231 | MTT | ~0.29 µg/ml | [10] |
| nrCap18 | MCF-10A | MTT | ~5.23 µg/ml | [10] |
| Doxorubicin | MDA-MB-231 | MTT | ~1.6 µg/ml | [10] |
| Doxorubicin | MCF-10A | MTT | ~2.65 µg/ml | [10] |
| Compound 1 | HTB-26, PC-3, HepG2 | Crystal Violet | 10-50 µM | |
| Compound 2 | HTB-26, PC-3, HepG2 | Crystal Violet | 10-50 µM |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of the TAT-HA2 peptide.
Solid-Phase Peptide Synthesis (SPPS) of TAT-HA2
Principle: SPPS is the standard method for chemically synthesizing peptides. The C-terminal amino acid is attached to an insoluble resin, and subsequent amino acids are added in a stepwise manner.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Piperidine (B6355638) solution (20% in DMF)
-
HBTU/HOBt or HATU as coupling reagents
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether
-
Water
-
HPLC system for purification
-
Mass spectrometer for identity confirmation
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU/HOBt) and DIEA in DMF. Add this solution to the resin and allow the coupling reaction to proceed. Wash the resin with DMF.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the TAT-HA2 sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, wash the resin with dichloromethane (B109758) (DCM) and dry it. Treat the resin with the TFA cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide and wash with ether. Dissolve the crude peptide in a mixture of acetonitrile and water and purify by reverse-phase HPLC.
-
Verification: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.
Hemolysis Assay for pH-Dependent Membrane Disruption
Principle: This assay measures the ability of a peptide to lyse red blood cells (RBCs) at different pH values, mimicking the acidic environment of the endosome. Hemoglobin release is quantified spectrophotometrically.[11][12][13]
Materials:
-
Fresh human or animal blood with anticoagulant
-
Phosphate-buffered saline (PBS) at various pH values (e.g., 7.4, 6.5, 5.5)
-
TAT-HA2 peptide solution
-
Triton X-100 (1% v/v) as a positive control
-
96-well plates
-
Spectrophotometer (plate reader)
Protocol:
-
RBC Preparation: Centrifuge fresh blood to pellet the RBCs. Wash the pellet several times with isotonic PBS (pH 7.4) to remove plasma and buffy coat. Resuspend the washed RBCs in PBS at the desired pH to a final concentration of 1-2%.[11]
-
Assay Setup: In a 96-well plate, add the RBC suspension to wells containing serial dilutions of the TAT-HA2 peptide at different pH values. Include a negative control (RBCs in buffer only) and a positive control (RBCs with 1% Triton X-100 for 100% lysis).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Pelleting: Centrifuge the plate to pellet intact RBCs.
-
Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 405 nm or 540 nm.
-
Calculation: Calculate the percentage of hemolysis for each sample using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
Cellular Uptake and Intracellular Localization Assay
Principle: This experiment visualizes and quantifies the internalization of a fluorescently labeled cargo delivered by the TAT-HA2 peptide.
Materials:
-
HeLa or other suitable cell line
-
Cell culture medium and supplements
-
Fluorescently labeled cargo (e.g., FITC-dextran, fluorescently tagged protein)
-
TAT-HA2 peptide
-
Hoechst 33342 or DAPI for nuclear staining
-
Lysosomal stain (e.g., LysoTracker Red)
-
Confocal microscope or flow cytometer
Protocol:
-
Cell Culture: Seed cells in a suitable format (e.g., chamber slides for microscopy, 24-well plates for flow cytometry) and allow them to adhere overnight.
-
Treatment: Prepare a complex of the TAT-HA2 peptide and the fluorescently labeled cargo in serum-free medium. Remove the culture medium from the cells and add the peptide-cargo complex.
-
Incubation: Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C.
-
Washing and Staining:
-
For Microscopy: Wash the cells with PBS to remove extracellular peptide-cargo complexes. If desired, incubate with Hoechst 33342 and a lysosomal stain. Fix the cells with paraformaldehyde and mount for imaging.
-
For Flow Cytometry: Wash the cells with PBS and detach them using trypsin. Resuspend the cells in PBS for analysis.
-
-
Analysis:
-
Microscopy: Acquire images using a confocal microscope to visualize the intracellular localization of the cargo. Co-localization with the lysosomal marker can indicate endosomal entrapment, while a diffuse cytoplasmic signal suggests successful endosomal escape.
-
Flow Cytometry: Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity to measure the overall uptake efficiency.
-
Visualizations
Signaling Pathway of TAT-HA2 Mediated Macropinocytosis
Caption: Signaling pathway of TAT-HA2 mediated macropinocytosis and endosomal escape.
Experimental Workflow for Assessing TAT-HA2 Efficacy
Caption: General experimental workflow for studying TAT-HA2 mediated cargo delivery.
Conclusion
The TAT-HA2 peptide represents a significant advancement in the field of intracellular drug delivery. By combining the cell-penetrating properties of the TAT peptide with the pH-sensitive fusogenic activity of the HA2 peptide, it provides an effective mechanism for delivering a wide range of macromolecular cargo into the cytoplasm of cells, thereby overcoming the critical barrier of endosomal entrapment. The detailed understanding of its mechanism of action and the availability of robust experimental protocols for its characterization, as outlined in this guide, will continue to facilitate its development and application in both basic research and clinical settings. The ongoing research in this area promises to further refine and optimize this powerful delivery platform for the next generation of intracellular therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TAT-MEDIATED INTRACELLULAR PROTEIN DELIVERY TO PRIMARY BRAIN CELLS IS DEPENDENT ON GLYCOSAMINOGLYCAN EXPRESSION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ldbiopharma.com [ldbiopharma.com]
- 4. Transducible TAT-HA fusogenic peptide enhances escape of TAT-fusion proteins after lipid raft macropinocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cationic TAT peptide transduction domain enters cells by macropinocytosis. | Semantic Scholar [semanticscholar.org]
- 6. MODELING OF THE ENDOSOMOLYTIC ACTIVITY OF HA2-TAT PEPTIDES WITH RED BLOOD CELLS AND GHOSTS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Cell-Penetrating and Fusogenic TAT-HA2 Peptide Performance in Peptideplex, Multicomponent, and Conjugate siRNA Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fusion of a Short HA2-Derived Peptide Sequence to Cell-Penetrating Peptides Improves Cytosolic Uptake, but Enhances Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of cytotoxic effect and action mechanism of a synthetic peptide derivative of rabbit cathelicidin against MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ex Vivo Red Blood Cell Hemolysis Assay for the Evaluation of pH-responsive Endosomolytic Agents for Cytosolic Delivery of Biomacromolecular Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
TAT-HA2 Fusion Peptide: A Technical Guide to a Potent Drug Delivery Vector
For Immediate Release
This whitepaper provides an in-depth technical guide on the TAT-HA2 fusion peptide, a promising vector for intracellular drug delivery. Tailored for researchers, scientists, and professionals in drug development, this document details the peptide's core sequence, functional domains, mechanism of action, and provides a summary of its efficacy. Furthermore, it outlines key experimental protocols for its evaluation and visualizes its mechanism and experimental workflows.
Introduction to TAT-HA2
The TAT-HA2 peptide is a chimeric molecule engineered to overcome the significant challenge of delivering therapeutic macromolecules into the cytoplasm of target cells. It synergistically combines the cell-penetrating capabilities of the HIV-1 trans-activator of transcription (TAT) protein transduction domain with the endosomolytic properties of the influenza virus hemagglutinin (HA2) subunit.[1] This dual-functionality facilitates not only efficient cellular uptake but also the subsequent escape of the cargo from endosomal entrapment, a critical step for the bioactivity of many therapeutic agents.[2]
The TAT domain, a short, positively charged peptide, interacts with the cell surface and promotes cellular entry, primarily through lipid raft-dependent macropinocytosis.[2][3] Once inside the cell and encapsulated within an endosome, the HA2 domain becomes active. The acidic environment of the late endosome triggers a conformational change in the HA2 peptide, exposing a fusogenic peptide sequence that destabilizes the endosomal membrane, allowing the peptide and its cargo to be released into the cytosol.[2][4]
TAT-HA2 Sequence and Functional Domains
The this compound typically consists of the TAT protein transduction domain fused to the N-terminal 20 amino acids of the HA2 subunit of influenza hemagglutinin.[3]
-
TAT Domain: The cell-penetrating peptide derived from HIV-1 TAT is rich in arginine and lysine (B10760008) residues, giving it a net positive charge. This characteristic is crucial for its initial electrostatic interactions with the negatively charged cell surface and subsequent internalization. The typical amino acid sequence for the TAT PTD is Arg-Arg-Arg-Gln-Arg-Arg-Lys-Lys-Arg-Gly (RRRQRRKKRG) .[3]
-
HA2 Domain: This fusogenic peptide is responsible for the endosomal escape. At neutral pH, its structure is relatively random. However, in the acidic milieu of the endosome (pH 5.0-6.0), the glutamic and aspartic acid residues within the sequence become protonated. This protonation induces a conformational shift to a more stable alpha-helical structure, which then inserts into and destabilizes the endosomal membrane.[2][4] A common sequence for the HA2 domain used in this fusion is Asp-Ile-Met-Gly-Glu-Trp-Gly-Asn-Glu-Ile-Phe-Gly-Ala-Ile-Ala-Gly-Phe-Leu-Gly (DIMGWGNEIFGAIAGFLG) .[3]
A representative full sequence of a this compound is: H-Arg-Arg-Arg-Gln-Arg-Arg-Lys-Lys-Arg-Gly-Gly-Asp-Ile-Met-Gly-Glu-Trp-Gly-Asn-Glu-Ile-Phe-Gly-Ala-Ile-Ala-Gly-Phe-Leu-Gly-OH [3]
Mechanism of Action: From Cell Surface to Cytosol
The delivery of cargo into the cytoplasm by TAT-HA2 follows a multi-step process, which is crucial for the design of effective drug delivery systems.
Quantitative Efficacy of TAT-HA2
The performance of TAT-HA2 as a delivery vehicle has been quantified in various studies. The following tables summarize key findings.
Table 1: siRNA Delivery and Gene Silencing Efficiency
| Cargo | Cell Line | Concentration | Outcome | Reference |
| Luciferase siRNA | SKOV3 ovarian cancer cells | 100 nM | 45% reduction in luciferase expression | [2][4] |
| Luciferase siRNA | SKOV3 ovarian cancer cells | 100 nM (with Lipofectamine RNAiMax) | 45% reduction in luciferase expression | [2][4] |
Table 2: Cellular Uptake and Endosomal Escape
| System | Cell Line | Observation | Method | Reference |
| Peptideplexes (Peptide/siRNA ratio of 10) | Not specified | Cellular uptake reached a plateau within 60 minutes | Flow Cytometry | [4] |
| Multicomponent System | Not specified | Enhanced cellular uptake and endosomal escape compared to peptideplexes | Not specified | [4] |
| HA2-TAT-mCherry | Live cells | Induced endosomal release of fluorescent dextran (B179266) | Fluorescence Microscopy | [5] |
Table 3: Cytotoxicity Profile
| Peptide | Cell Lines | Concentration | Effect | Reference |
| TAT(48-60) | MDA-MB-231 breast cancer cells, K562 erythrocytes | Not specified | No membrane toxicity or hemolytic effect | [6] |
| hCT(18-32)-k7 | Various cell lines | Up to 100 µM | No cytotoxic effects | [6] |
| N-E5L-CPP chimeras | Various cell lines | Micromolar range | Highly toxic activities | [6] |
Detailed Experimental Protocols
The evaluation of TAT-HA2 efficacy relies on a set of key in vitro assays. Detailed methodologies are provided below.
Cellular Uptake Assay using Flow Cytometry
This protocol quantifies the internalization of fluorescently labeled TAT-HA2 conjugates.
-
Cell Preparation: Seed cells (e.g., HeLa, HEK 293, MCF-7) in 12-well plates at a density of 2 x 10^5 cells/well and culture overnight.
-
Peptide Incubation: Treat the cells with the fluorescently labeled TAT-HA2 conjugate (e.g., 25 µM in OptiMEM) for 60 minutes at 37°C.
-
Fluorescence Quenching: Remove the peptide solution and add trypan blue (6.5 mM in sodium acetate (B1210297) buffer, pH 4.5) for 1 minute to quench extracellular fluorescence.[6]
-
Cell Detachment and Washing: Wash the cells twice with Hank's Balanced Salt Solution (HBSS), detach them using trypsin, and centrifuge to pellet the cells.
-
Flow Cytometry Analysis: Resuspend the cell pellet in cold HBSS and analyze using a flow cytometer with appropriate excitation and emission settings (e.g., 488 nm excitation and 510 ± 10 nm emission for CF-labeled peptides).[6] At least 10,000 cells should be counted per sample.[6]
Endosomal Escape Assay (Dextran Co-localization)
This microscopy-based assay visualizes the release of cargo from endosomes.
-
Cell Seeding: Plate cells on glass-bottom dishes suitable for microscopy.
-
Co-incubation: Treat cells with the TAT-HA2 conjugate and a fluorescently labeled dextran (e.g., FITC-dextran, 2.5 mg/mL) for 15-60 minutes at 37°C.[7]
-
Washing: Wash the cells five times with PBS containing heparin (1 mg/mL) to remove cell surface-bound peptides.[7]
-
Live-Cell Imaging: Image the cells using a confocal microscope. The diffuse cytosolic fluorescence of dextran indicates endosomal escape, while punctate fluorescence suggests endosomal entrapment.
-
Nuclear and Membrane Staining (Optional): Counterstain nuclei with a dye like Hoechst 33342 and the plasma membrane with a suitable marker to provide cellular context.[6]
Cytotoxicity Assay (MTT or WST-1)
This assay assesses the impact of the TAT-HA2 peptide on cell viability.
-
Cell Plating: Seed cells (e.g., A549) in 96-well plates at a density of 7 x 10^3 cells/well and allow them to adhere overnight.[8]
-
Peptide Treatment: Expose the cells to a range of concentrations of the TAT-HA2 peptide for 24 hours.[6][8]
-
Reagent Incubation: Add MTT or WST-1 reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450-690 nm for WST-1) using a microplate reader.[9] Cell viability is expressed as a percentage relative to untreated control cells.[9]
Experimental and Logical Workflows
The following diagram illustrates a typical experimental workflow for evaluating a novel TAT-HA2-cargo conjugate.
Conclusion
The this compound represents a powerful and versatile tool for the intracellular delivery of a wide range of therapeutic molecules. Its well-defined functional domains and predictable mechanism of action make it an attractive candidate for further development in drug delivery applications. The experimental protocols and workflows detailed in this guide provide a robust framework for the systematic evaluation of novel TAT-HA2-based therapeutic strategies. As research continues, further optimization of the peptide sequence and conjugation strategies will likely lead to even more potent and specific delivery systems.
References
- 1. This compound Cell-Penetrating Peptide - Creative Biolabs [creative-biolabs.com]
- 2. Comparison of Cell-Penetrating and Fusogenic TAT-HA2 Peptide Performance in Peptideplex, Multicomponent, and Conjugate siRNA Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - 1 mg [anaspec.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Improving the Endosomal Escape of Cell-Penetrating Peptides and Their Cargos: Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fusion of a Short HA2-Derived Peptide Sequence to Cell-Penetrating Peptides Improves Cytosolic Uptake, but Enhances Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A HA2-Fusion Tag Limits the Endosomal Release of its Protein Cargo Despite Causing Endosomal Lysis † - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the effect of a cell penetrating peptide (TAT) towards tailoring the targeting efficacy and tumor uptake of porphyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
Biophysical Properties of the TAT-HA2 Fusion Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The TAT-HA2 fusion peptide is a chimeric molecule engineered for enhanced intracellular delivery of therapeutic agents. It synergistically combines the cell-penetrating capabilities of the HIV-1 trans-activator of transcription (TAT) peptide with the pH-sensitive fusogenic properties of the influenza virus hemagglutinin subunit 2 (HA2). This dual functionality facilitates the uptake of cargo into cells and its subsequent escape from endosomal compartments, a critical barrier in drug delivery. This technical guide provides an in-depth overview of the core biophysical properties of the this compound, detailing its mechanism of action, quantitative characteristics, and the experimental protocols used for its evaluation.
Core Biophysical Properties and Mechanism of Action
The TAT moiety of the fusion peptide, rich in basic amino acids, interacts with negatively charged proteoglycans on the cell surface, triggering cellular uptake primarily through lipid raft-dependent macropinocytosis[1][2][3][4]. Once internalized, the TAT-HA2 conjugate and its cargo are encapsulated within macropinosomes, which mature into late endosomes and lysosomes.
The HA2 component is the key to endosomal escape. Under the neutral pH of the extracellular environment, the HA2 peptide exists in a non-fusogenic conformation. However, as the endosome acidifies (pH 5.0-6.0), the glutamic and aspartic acid residues within the HA2 domain become protonated. This protonation induces a conformational change in the peptide, leading to the formation of an amphipathic α-helix[1][4]. This helical structure inserts into the endosomal membrane, destabilizing the lipid bilayer and ultimately leading to the formation of pores[5][6]. This disruption of the endosomal membrane allows the fusion peptide and its conjugated cargo to be released into the cytoplasm, where it can reach its intended intracellular target[1][4].
The interplay between the TAT and HA2 domains is complex. The hydrophilic TAT sequence can improve the solubility of the otherwise hydrophobic HA2 peptide[5]. Conversely, the TAT moiety's interaction with glycosaminoglycans can sometimes inhibit the lytic activity of the HA2 domain by sequestering the peptide away from the lipid bilayer[5][6].
Quantitative Data
The following tables summarize key quantitative data related to the biophysical properties of TAT-HA2 and its analogues.
| Parameter | Peptide | Condition | Value | Reference |
| Hemolytic Activity (pK50) | E3-TAT | In vitro erythrocyte lysis assay | ~5.7 | [5] |
| E5-TAT | In vitro erythrocyte lysis assay | ~6.7 | [5] | |
| E3 | In vitro erythrocyte lysis assay | ~5.7 | [5] | |
| E5 | In vitro erythrocyte lysis assay | ~5.7 | [5] | |
| Hemolytic Dose (HD50) | Fl-E5-TAT | 1.25% RBC suspension, pH 7.0 | 10.2 µM | [7] |
| Fl-E5-TAT | 1.25% RBC suspension, pH 4.0 | 1.8 µM | [7] | |
| Endosomal Escape | TAT-HA2 peptideplexes | In vitro, SKOV3 cells | ~55% | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are foundational and may require optimization based on the specific TAT-HA2 construct and experimental goals.
Hemolysis Assay
This assay assesses the pH-dependent membrane-lytic activity of the TAT-HA2 peptide using red blood cells (RBCs) as a model system.
Materials:
-
Human Red Blood Cells (RBCs)
-
Phosphate-Buffered Saline (PBS) at various pH values (e.g., 4.0, 5.0, 6.0, 7.0, 7.4)
-
TAT-HA2 peptide stock solution (e.g., 1 mM in DMSO)
-
Triton X-100 (10% solution)
-
96-well plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare RBC Suspension:
-
Collect fresh human blood in tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood to pellet the RBCs.
-
Wash the RBC pellet with PBS (pH 7.4) multiple times until the supernatant is clear.
-
Resuspend the RBCs to a final concentration of 1.25% in PBS at the desired pH.
-
-
Assay Setup:
-
Add 100 µL of the 1.25% RBC suspension to each well of a 96-well plate.
-
Prepare serial dilutions of the TAT-HA2 peptide in PBS at the corresponding pH to achieve the desired final concentrations.
-
Add 100 µL of the peptide solutions to the wells containing the RBCs.
-
For negative control (0% hemolysis), add 100 µL of PBS.
-
For positive control (100% hemolysis), add 100 µL of 0.1% Triton X-100.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 30 minutes.
-
Centrifuge the plate to pellet intact RBCs.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 450 nm, which corresponds to the release of hemoglobin.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for each peptide concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] * 100
-
Plot the percentage of hemolysis as a function of peptide concentration or pH to determine the HD50 (the concentration at which 50% of RBCs are lysed) or pK50 (the pH at which 50% of maximal hemolysis occurs).
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to analyze the secondary structure of the TAT-HA2 peptide and its pH-dependent conformational changes.
Materials:
-
TAT-HA2 peptide
-
Phosphate (B84403) buffer (e.g., 10 mM) at various pH values (e.g., 7.4 and 5.0)
-
CD spectropolarimeter
-
Quartz cuvette with a short path length (e.g., 1 mm)
Procedure:
-
Sample Preparation:
-
Dissolve the TAT-HA2 peptide in the desired phosphate buffer to a final concentration of approximately 20 µM.
-
-
Instrument Setup:
-
Set the CD spectropolarimeter to scan in the far-UV region (e.g., 190-260 nm).
-
Use a nitrogen flush to minimize oxygen absorption in the far-UV range.
-
Set the bandwidth, scanning speed, and number of accumulations for optimal signal-to-noise ratio (e.g., 1 nm bandwidth, 50 nm/min scanning speed, 3-5 accumulations).
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer alone.
-
Record the CD spectrum of the peptide solution at each pH.
-
-
Data Analysis:
-
Subtract the buffer baseline from the peptide spectra.
-
Convert the raw data (ellipticity) to mean residue ellipticity [θ] using the formula: [θ] = (θ_obs * 100) / (c * n * l) where θ_obs is the observed ellipticity in degrees, c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the path length of the cuvette in cm.
-
Analyze the resulting spectra for characteristic features of α-helices (negative bands at ~208 and ~222 nm) and random coils (a strong negative band around 200 nm).
-
Fluorescence Spectroscopy for Membrane Interaction
This assay measures the interaction of the TAT-HA2 peptide with lipid membranes using fluorescence quenching or enhancement of an intrinsic (e.g., Tryptophan) or extrinsic fluorescent label.
Materials:
-
Fluorescently labeled TAT-HA2 peptide
-
Large Unilamellar Vesicles (LUVs) of desired lipid composition (e.g., POPC, POPC/POPS)
-
Buffer (e.g., Tris or HEPES)
-
Fluorometer
Procedure:
-
LUV Preparation:
-
Prepare LUVs by extrusion. Dissolve lipids in chloroform, evaporate the solvent to form a thin film, hydrate (B1144303) the film with buffer, and then extrude the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm).
-
-
Fluorescence Measurement:
-
Place a solution of the fluorescently labeled TAT-HA2 peptide in a quartz cuvette.
-
Set the excitation and emission wavelengths appropriate for the fluorophore.
-
Record the initial fluorescence intensity.
-
Incrementally add small aliquots of the LUV suspension to the cuvette, allowing for equilibration after each addition.
-
Record the fluorescence intensity after each addition.
-
-
Data Analysis:
-
Correct the fluorescence data for dilution.
-
Plot the change in fluorescence intensity as a function of lipid concentration.
-
The data can be fitted to a binding isotherm to determine the peptide's affinity for the membrane.
-
Dynamic Light Scattering (DLS)
DLS is used to determine the size and size distribution of TAT-HA2 complexes, for example, when formulated with siRNA or other cargo.
Materials:
-
TAT-HA2 peptide
-
Cargo molecule (e.g., siRNA)
-
Nuclease-free water or appropriate buffer
-
DLS instrument
Procedure:
-
Complex Formation:
-
Prepare solutions of TAT-HA2 and siRNA at desired concentrations in nuclease-free water or a low-salt buffer.
-
Mix the peptide and siRNA solutions at various molar ratios and incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for complex formation.
-
-
DLS Measurement:
-
Transfer the sample to a suitable cuvette for the DLS instrument.
-
Set the instrument parameters, including temperature and solvent viscosity.
-
Perform the DLS measurement to obtain the correlation function.
-
-
Data Analysis:
-
The instrument software will analyze the correlation function to calculate the hydrodynamic diameter (size) and the polydispersity index (PDI) of the complexes.
-
Analyze the size and PDI at different peptide-to-siRNA ratios to determine the optimal formulation for stable and appropriately sized complexes.
-
Visualizations
Cellular Uptake and Endosomal Escape Pathway
Caption: Cellular uptake and endosomal escape of the TAT-HA2-cargo complex.
Experimental Workflow for Hemolysis Assay
Caption: Workflow for the in vitro hemolysis assay to assess peptide activity.
pH-Dependent Conformational Change of HA2
Caption: pH-triggered conformational change of the HA2 domain.
References
- 1. Reconstitution of membrane proteins into giant unilamellar vesicles via peptide-induced fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Giant Unilamellar Vesicles (GUVs) Preparation by Electroformation Method [protocols.io]
- 3. Characterization of Peptide-Oligonucleotide Complexes Using Electron Microscopy, Dynamic Light Scattering, and Protease Resistance Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of Peptide–Oligonucleotide Complexes Using Electron Microscopy, Dynamic Light Scattering, and Protease Resistance Assay | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. Monitoring endosomal escape of fluorescent cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. avantiresearch.com [avantiresearch.com]
The Intracellular Journey of TAT-HA2: A Technical Guide to its Interaction with Cell Membranes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The chimeric peptide TAT-HA2, a fusion of the HIV-1 trans-activator of transcription (TAT) peptide and the influenza virus hemagglutinin 2 (HA2) subunit, represents a sophisticated strategy for overcoming a critical hurdle in drug delivery: the endosomal escape of therapeutic payloads. This technical guide provides an in-depth examination of the molecular mechanisms governing the interaction of TAT-HA2 with cell membranes, offering a comprehensive resource for researchers in the field. We will dissect the dual-functionality of this peptide, detailing the TAT-mediated cellular uptake and the subsequent pH-triggered, HA2-driven endosomal membrane disruption. This document synthesizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the critical pathways and workflows to facilitate a deeper understanding and application of this potent delivery vector.
Introduction
The efficacy of many macromolecular therapeutics, including nucleic acids, proteins, and nanoparticles, is contingent upon their successful delivery to the cytoplasm or nucleus of target cells. A primary obstacle to this is their entrapment and subsequent degradation within the endo-lysosomal pathway following cellular uptake. The TAT-HA2 peptide is engineered to address this challenge by combining the cell-penetrating capabilities of the TAT peptide with the pH-sensitive fusogenic properties of the HA2 peptide.[1][2][3][4] The TAT domain, rich in arginine and lysine (B10760008) residues, facilitates entry into the cell, primarily through lipid raft-dependent macropinocytosis.[2][5][6] Once inside the endosome, the acidic environment triggers a conformational change in the HA2 domain, leading to the destabilization of the endosomal membrane and the release of the therapeutic cargo into the cytoplasm.[2][7]
Mechanism of Action: A Two-Step Process
The interaction of TAT-HA2 with cell membranes can be conceptualized as a sequential, two-step process: cellular entry and endosomal escape.
2.1. Step 1: TAT-Mediated Cellular Uptake
The initial interaction is governed by the TAT peptide. Its cationic nature promotes electrostatic interactions with negatively charged proteoglycans, such as heparan sulfate, on the cell surface.[1] This interaction is believed to trigger internalization via macropinocytosis, a form of endocytosis.[5][6]
2.2. Step 2: HA2-Mediated Endosomal Escape
Following endocytosis, the TAT-HA2 peptide and its associated cargo are enclosed within an endosome. As the endosome matures, its internal pH drops from neutral to acidic (pH 5.0-6.0). This acidification is the critical trigger for the HA2 domain. The protonation of glutamic and aspartic acid residues within the HA2 sequence induces a conformational change from a random coil to an alpha-helical structure.[2][7][8] This structural rearrangement exposes a hydrophobic fusion peptide at the N-terminus of HA2, which then inserts into the endosomal membrane, leading to membrane destabilization and pore formation.[6][9] This disruption of the endosomal membrane allows the co-internalized therapeutic cargo to escape into the cytoplasm.[2]
References
- 1. MODELING OF THE ENDOSOMOLYTIC ACTIVITY OF HA2-TAT PEPTIDES WITH RED BLOOD CELLS AND GHOSTS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Cell-Penetrating and Fusogenic TAT-HA2 Peptide Performance in Peptideplex, Multicomponent, and Conjugate siRNA Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TAT-HA2 Fusion Peptide Cell-Penetrating Peptide - Creative Biolabs [creative-biolabs.com]
- 4. This compound,cas:923954-79-4 - Ruixibiotech [ruixibiotech.com]
- 5. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TAT and HA2 Facilitate Cellular Uptake of Gold Nanoparticles but Do Not Lead to Cytosolic Localisation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel pH Selective, Highly Lytic Peptides Based on a Chimeric Influenza Hemagglutinin Peptide/Cell Penetrating Peptide Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A HA2-Fusion Tag Limits the Endosomal Release of its Protein Cargo Despite Causing Endosomal Lysis † - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Molecular Modeling of TAT-HA2 Peptide Membrane Insertion
Affiliation: Google Research
Abstract
The TAT-HA2 chimeric peptide, which combines the cell-penetrating capabilities of the HIV-1 trans-activator of transcription (TAT) peptide with the pH-sensitive fusogenic properties of the influenza virus hemagglutinin (HA2) subunit, represents a powerful vector for intracellular drug delivery.[1][2][3] Understanding the atomistic details of its interaction with and insertion into cellular membranes is critical for optimizing its design and efficacy. Molecular modeling, particularly molecular dynamics (MD) simulations, has become an indispensable tool for elucidating the complex mechanisms governing this process.[4][5] This technical whitepaper provides a comprehensive overview of the molecular modeling of TAT-HA2 membrane insertion, intended for researchers, scientists, and professionals in the field of drug development. It details the underlying mechanisms, outlines computational and experimental protocols, presents key quantitative data, and visualizes the associated workflows and pathways.
Introduction: The TAT-HA2 Chimeric Peptide
The challenge of delivering therapeutic macromolecules into the cytoplasm of target cells is a significant hurdle in drug development.[1] Cell-penetrating peptides (CPPs) have emerged as a promising solution to this problem.[4] The TAT-HA2 peptide is a rationally designed delivery agent that leverages two distinct biological functionalities:
-
The TAT Domain (YGRKKRRQRRR): Derived from the HIV-1 TAT protein, this short, highly cationic peptide can traverse cellular membranes and deliver a wide range of molecular cargo.[6][7] Its primary role is to facilitate cellular uptake, typically through endocytosis.[1][8]
-
The HA2 Domain: This N-terminal fusogenic peptide from the influenza hemagglutinin protein is responsible for mediating the fusion of the viral envelope with the endosomal membrane.[9][10] Its activity is critically dependent on the acidic environment of the late endosome. At low pH, the protonation of its glutamic and aspartic acid residues triggers a conformational change to a helical structure, which destabilizes the endosomal membrane and facilitates the release of cargo into the cytosol.[1][8][11]
The combination of these two domains creates a "smart" delivery system that first promotes cellular uptake and then triggers endosomal escape in response to a specific physiological cue (low pH), making it a subject of intense research and modeling efforts.[12][13]
Mechanism of TAT-HA2 Mediated Membrane Insertion and Translocation
The cellular uptake and endosomal escape mediated by TAT-HA2 is a multi-step process. Molecular modeling and experimental studies have provided significant insights into this pathway. The TAT domain first interacts with the negatively charged components of the cell surface, initiating uptake via mechanisms like lipid raft-dependent macropinocytosis.[1][3][8] Following internalization, the vesicle matures into an endosome, where proton pumps decrease the luminal pH.
This acidification is the critical trigger for the HA2 domain.[14][15] Protonation of acidic residues in HA2 induces a profound conformational change, transforming it into an amphipathic helix that inserts into the endosomal membrane.[8][16] This insertion disrupts the lipid bilayer, leading to pore formation or membrane destabilization, which ultimately allows the peptide and its attached cargo to escape into the cytoplasm.[7][16]
Caption: The cellular uptake and endosomal escape pathway of the TAT-HA2 peptide.
Molecular Modeling Methodologies
Computational simulations provide atomic-level resolution of peptide-membrane interactions that are often inaccessible to direct experimental observation.[4] Several modeling techniques are employed, each offering a different balance of detail and computational feasibility.
All-Atom Molecular Dynamics (MD) Simulations
All-atom MD simulations represent every atom in the system—peptide, lipids, water, and ions—explicitly.[17] This high-resolution approach allows for the detailed study of specific interactions, such as hydrogen bonding between the peptide and lipid headgroups, the insertion depth of specific residues, and subtle conformational changes in the peptide's secondary structure.[18][19][20]
-
Strengths: Provides the highest level of detail, crucial for understanding specific molecular interactions and validating force fields.
-
Limitations: Computationally expensive, limiting simulations to relatively short timescales (typically nanoseconds to a few microseconds) and small system sizes. This makes observing slow processes like full translocation challenging.[21][22]
Coarse-Grained (CG) Molecular Dynamics Simulations
To overcome the timescale limitations of all-atom models, coarse-grained simulations group several atoms into single "beads" or interaction sites.[5][23] This simplification reduces the number of particles and smooths the energy landscape, allowing for simulations that span longer timescales (microseconds to milliseconds) and larger systems.
-
Strengths: Enables the study of large-scale phenomena such as peptide aggregation, membrane curvature, and the formation of stable pores, which occur over longer periods.[5][23]
-
Limitations: Loss of atomic detail; specific hydrogen bonds and side-chain packing are not explicitly represented.
Free Energy Calculations
A key goal of modeling is to quantify the thermodynamics of membrane insertion. Methods like umbrella sampling combined with the weighted histogram analysis method (WHAM) or potential of mean force (PMF) calculations are used to determine the free energy profile of moving a peptide from the aqueous phase across the lipid bilayer.[20][24][25] These calculations can identify energy barriers to insertion and determine the most stable location of the peptide within the membrane.[25][26]
Simulation and Experimental Protocols
Rigorous and well-defined protocols are essential for obtaining reproducible and physically meaningful results from both computational and experimental studies.
Typical Protocol for Molecular Dynamics Simulations
The workflow for setting up and running an MD simulation of a peptide-membrane system involves several key steps.
Caption: A generalized workflow for a typical molecular dynamics (MD) simulation study.
Table 1: Common Parameters for All-Atom MD Simulations of Peptide-Membrane Systems.
| Parameter | Typical Values / Models | Purpose |
|---|---|---|
| Force Field | CHARMM36, AMBER, GROMOS, OPLS | Defines the potential energy function for all atoms in the system.[18][24] |
| Lipid Bilayer Model | DPPC, POPC, DOPC; often with cholesterol (CHOL) or anionic lipids (e.g., POPG) | Represents the cell membrane. Composition can be tailored to mimic specific cell types (e.g., mammalian vs. bacterial).[21][27] |
| Water Model | TIP3P, SPC/E | Explicitly represents the aqueous solvent environment. |
| Simulation Time | 100 ns - several µs | The duration of the simulation. Longer times are needed to observe slower conformational changes or translocation events.[21][28] |
| Ensemble | NPT (Isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature, mimicking physiological conditions.[27][28] |
| Temperature | 300 - 310 K | Simulates physiological body temperature. |
| Pressure | 1 bar | Simulates atmospheric pressure. |
| Electrostatics | Particle Mesh Ewald (PME) | An efficient algorithm for calculating long-range electrostatic interactions.[27] |
Key Experimental Validation Protocols
Computational models must be validated against experimental data. Several biophysical techniques are used to probe the interaction of TAT-HA2 with membranes.
Circular Dichroism (CD) Spectroscopy
-
Principle: Measures the differential absorption of left- and right-circularly polarized light to determine the secondary structure content (e.g., α-helix, β-sheet, random coil) of the peptide.[29]
-
Protocol: The CD spectrum of the peptide is measured in aqueous buffer and then in the presence of liposomes or micelles. A change in the spectrum, for instance from a random coil signature to a helical signature upon addition of lipids, indicates a membrane-induced conformational change.[29][30] For HA2, this is performed at both neutral and acidic pH to observe the pH-triggered folding.[30]
Fluorescence Microscopy and Flow Cytometry
-
Principle: A fluorescent label is attached to the TAT-HA2 peptide to visualize and quantify its cellular uptake.
-
Protocol: Fluorescently-labeled TAT-HA2 is incubated with live cells. Confocal fluorescence microscopy is used to determine the subcellular localization of the peptide (e.g., on the plasma membrane, in endosomes, or in the cytosol).[1][8] Flow cytometry is used to quantify the percentage of cells that have internalized the peptide and the mean fluorescence intensity, providing a measure of uptake efficiency.[1][8]
Membrane Permeability (Leakage) Assays
-
Principle: To measure the membrane-disrupting activity of the peptide, a fluorescent dye (e.g., calcein) is encapsulated at a self-quenching concentration inside lipid vesicles (liposomes).
-
Protocol: The peptide is added to a suspension of dye-loaded liposomes. If the peptide forms pores or disrupts the membrane, the dye leaks out, becomes diluted, and its fluorescence de-quenches. This increase in fluorescence is monitored over time to determine the extent and kinetics of membrane permeabilization. Assays for HA2 are performed at varying pH levels to demonstrate its pH-dependent activity.[13]
Quantitative Data from Modeling and Experiments
Quantitative analysis is crucial for comparing the efficacy of different peptide designs and for parameterizing computational models. The following tables summarize key quantitative parameters, drawing from studies on TAT-HA2 and its constituent peptides or analogues.
Table 2: Free Energy Calculations for Peptide Membrane Insertion.
| Peptide System | Method | Membrane Model | Free Energy of Insertion (ΔGins) | Barrier Height (ΔGB) | Reference |
|---|---|---|---|---|---|
| Polyleucine Helices | Umbrella Sampling & Equilibrium Simulations | DPPC/United-Atom | -0.91 to -1.23 kcal/mol per residue | N/A | [24] |
| Generic α-helical AMP | Umbrella Sampling (CG) | POPC | ≤20 kcal/mol (for translocation) | ~5 kJ/mol | [25] |
| Designed TM Peptides | Replica Exchange MD | Implicit Membrane | ~5.0 - 5.8 kcal/mol (interface vs. TM) | N/A | [31] |
| Arginine-containing Peptide | Molecular Dynamics | N/A | A few kcal/mol | N/A |[26] |
Table 3: Cellular Uptake and Translocation Efficiency.
| Peptide/System | Cell Line | Method | Key Quantitative Finding | Reference |
|---|---|---|---|---|
| TAT-HA2 peptideplexes | SKOV3 | Flow Cytometry | Cellular uptake reached a plateau within 60 minutes. | [1][8] |
| TAT-HA2 peptideplexes | SKOV3 | Flow Cytometry | Uptake was significantly higher at a Peptide/siRNA ratio of 10. | [1][8] |
| TAT-Cre Protein & TAT-HA2 Peptide | C2C12 Myoblasts | Confocal Microscopy | TAT-HA2 peptide transduced into ~90% of cells. | [32] |
| Gold Nanoparticles + TAT | HeLa | Photothermal Microscopy | ~6-fold increased uptake compared to control nanoparticles. |[33] |
Conclusion and Future Outlook
The molecular modeling of TAT-HA2 membrane insertion has provided invaluable insights into its mechanism of action, bridging the gap between peptide sequence and biological function. All-atom and coarse-grained MD simulations, complemented by free energy calculations, have detailed the pH-triggered conformational changes of HA2 and the subsequent disruption of the lipid bilayer. These computational predictions are continually refined and validated by experimental techniques like spectroscopy and fluorescence microscopy.
Despite significant progress, challenges remain. Accurately simulating the complete process from endocytosis to cytosolic release for a cargo-carrying peptide remains computationally demanding. Future work will likely focus on developing more advanced sampling methods and multi-scale models that can link cellular-level events with atomistic details. The continued synergy between computational modeling and experimental validation will be paramount in engineering the next generation of highly efficient and specific intracellular drug delivery vectors based on the TAT-HA2 scaffold.
References
- 1. Comparison of Cell-Penetrating and Fusogenic TAT-HA2 Peptide Performance in Peptideplex, Multicomponent, and Conjugate siRNA Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TAT-HA2 Fusion Peptide - 1 mg [anaspec.com]
- 4. Computer Simulations of Cell-Penetrating Peptides - ePrints Soton [eprints.soton.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Tat peptide-mediated cellular delivery: back to basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular dynamics simulations suggest a mechanism for translocation of the HIV-1 TAT peptide across lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | pH-Dependent Mechanisms of Influenza Infection Mediated by Hemagglutinin [frontiersin.org]
- 11. pH-dependent membrane fusion activity of a synthetic twenty amino acid peptide with the same sequence as that of the hydrophobic segment of influenza virus hemagglutinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tat peptide-mediated intracellular delivery of pharmaceutical nanocarriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MODELING OF THE ENDOSOMOLYTIC ACTIVITY OF HA2-TAT PEPTIDES WITH RED BLOOD CELLS AND GHOSTS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stability of HA2 Prefusion Structure and pH-Induced Conformational Changes in the HA2 Domain of H3N2 Hemagglutinin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A HA2-Fusion Tag Limits the Endosomal Release of its Protein Cargo Despite Causing Endosomal Lysis † - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Setting Up All-Atom Molecular Dynamics Simulations to Study the Interactions of Peripheral Membrane Proteins with Model Lipid Bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. All-Atom Molecular Dynamics Elucidating Molecular Mechanisms of Single-Transmembrane Model Peptide Dimerization in a Lipid Bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. All-atom simulations and free-energy calculations of coiled-coil peptides with lipid bilayers: binding strength, structural transition, and effect on lipid dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Insertion and Anchoring of HIV-1 Fusion Peptide into Complex Membrane Mimicking Human T-cell - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ora.ox.ac.uk [ora.ox.ac.uk]
- 24. Computed free energies of peptide insertion into bilayers are independent of computational method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. Capturing Spontaneous Membrane Insertion of the Influenza Virus Hemagglutinin Fusion Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Spectroscopic and Microscopic Approaches for Investigating the Dynamic Interactions of Anti-microbial Peptides With Membranes and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Fusion of a Short HA2-Derived Peptide Sequence to Cell-Penetrating Peptides Improves Cytosolic Uptake, but Enhances Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 31. pnas.org [pnas.org]
- 32. researchgate.net [researchgate.net]
- 33. TAT and HA2 Facilitate Cellular Uptake of Gold Nanoparticles but Do Not Lead to Cytosolic Localisation | PLOS One [journals.plos.org]
Factors Influencing the Fusogenic Activity of TAT-HA2 Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The TAT-HA2 chimeric peptide, a fusion of the cell-penetrating peptide (CPP) from HIV TAT and the fusogenic peptide HA2 from the influenza virus hemagglutinin, represents a promising tool for intracellular drug delivery. Its efficacy hinges on the ability of the HA2 moiety to induce endosomal escape, a critical step for delivering therapeutic cargo into the cytoplasm. This guide provides an in-depth analysis of the core factors that modulate TAT-HA2 fusogenic activity, supported by quantitative data, detailed experimental protocols, and visual workflows to facilitate a comprehensive understanding for researchers in the field.
Core Principles of TAT-HA2 Fusogenic Activity
The fusogenic activity of TAT-HA2 is primarily driven by the pH-sensitive conformational change of the HA2 domain.[1][2][3] The TAT domain facilitates cellular uptake, often through lipid raft-dependent macropinocytosis, leading to the engulfment of the peptide and its cargo into endosomes.[1][2][4] As the endosome matures, its internal pH drops from a neutral pH of ~7.4 to an acidic pH of 5.0-6.0.[5][6][7] This acidic environment triggers the protonation of glutamic and aspartic acid residues within the HA2 domain.[1][2] This protonation induces a conformational shift in the HA2 peptide, causing it to adopt a helical structure that inserts into and destabilizes the endosomal membrane, ultimately leading to the release of the endosomal contents into the cytoplasm.[1][2][3][5]
Quantitative Analysis of Factors Affecting Fusogenic Activity
The fusogenic and membrane-lytic activities of TAT-HA2 and its analogs are influenced by several key factors. The following tables summarize quantitative data from various studies, providing a comparative overview of these effects.
Table 1: Effect of pH and Peptide Concentration on Hemolytic Activity of E5-TAT
| Peptide | pH | HD50 (µM)* | Fold Increase in Activity (pH 7.0 vs. 4.0) |
| E5-TAT | 7.0 | ~2.6 | ~5 |
| E5-TAT | 4.0 | ~0.5 | |
| Fl-E5-TAT | 7.0 | ~10.2 | ~5.6 |
| Fl-E5-TAT | 4.0 | ~1.8 |
*HD50 (Hemolytic Dose for 50% lysis) values are dependent on the number of red blood cells (RBCs) in the suspension.[8] This data is derived from hemolysis assays with human RBCs.[8]
Table 2: pH Dependence of Hemolysis for HA2 and HA2-TAT Analogues
| Peptide | pK50* |
| E3 | ~5.7 |
| E5 | ~5.7 |
| E3-TAT | ~5.7 |
| E5-TAT | ~6.7 |
*pK50 is the pH at which 50% of the maximum hemolytic activity is observed.[8]
Table 3: Impact of TAT-HA2 Formulation on siRNA Delivery and Gene Silencing
| Delivery System | Luciferase Expression Suppression (%) (100 nM siRNA) |
| Peptideplex | 35% (±5) |
| Multicomponent System | 55% (±4) |
| Conjugate System | 45% (±2) |
| Lipofectamine RNAiMax | 45% (±2) |
This data indicates that the method of TAT-HA2 incorporation into a delivery system significantly impacts its effectiveness.[2]
Key Factors Modulating Fusogenic Activity
pH
As the primary trigger, pH is the most critical factor governing HA2-mediated fusion. The acidic environment of the late endosome is essential for the conformational change that activates the peptide's fusogenic properties.[5][7][9] Studies have shown a significant increase in the hemolytic activity of TAT-HA2 analogues as the pH decreases from neutral to acidic.[8] For instance, the hemolytic activity of the E5-TAT peptide increases approximately five-fold when the pH is lowered from 7.0 to 4.0.[8]
Peptide Concentration
The concentration of the TAT-HA2 peptide directly correlates with its fusogenic activity. Higher concentrations lead to increased membrane disruption and lysis, as demonstrated by dose-dependent hemolysis.[8]
Phospholipid Composition of the Membrane
The composition of the target membrane plays a crucial role. The TAT moiety of the chimeric peptide has been shown to bind to negatively charged phospholipids, such as phosphatidylserine (B164497) (PS).[8] This interaction can increase the local concentration of the peptide at the membrane surface, thereby enhancing its fusogenic potential.[8]
Presence of Glycosaminoglycans
Glycosaminoglycans (GAGs), such as heparan sulfate, are present on the surface of mammalian cells and within endocytic compartments.[8][10] The TAT peptide is known to bind to these negatively charged molecules.[8] This interaction can have a dual effect. While it can facilitate initial cellular uptake, the presence of soluble GAGs within the endosome can inhibit the interaction of TAT-HA2 with the endosomal membrane, thereby reducing its lytic activity.[8]
Peptide Structure and Formulation
The addition of the hydrophilic TAT sequence to the otherwise poorly soluble HA2 peptide can reduce aggregation and increase its overall activity.[8] Furthermore, the way TAT-HA2 is integrated into a delivery system is critical. For siRNA delivery, multicomponent and conjugate systems have shown superior gene silencing activity compared to simple peptideplexes, suggesting that the availability and orientation of the HA2 domain on the surface of the carrier are crucial for efficient endosomal escape.[1][2]
Experimental Protocols
Hemolysis Assay for Measuring Membrane Lytic Activity
This assay quantifies the membrane-disrupting ability of fusogenic peptides by measuring the release of hemoglobin from red blood cells (RBCs).
Methodology:
-
Preparation of RBCs: Obtain fresh human red blood cells and wash them multiple times with phosphate-buffered saline (PBS) by centrifugation to remove plasma components. Resuspend the RBCs in PBS to a final concentration of 1.25%.[8]
-
Peptide Incubation: Prepare serial dilutions of the TAT-HA2 peptide in PBS buffers adjusted to different pH values (e.g., from pH 4.0 to 7.5).[8]
-
Lysis Reaction: Mix the peptide solutions with the RBC suspension in a 96-well plate. Include a positive control (e.g., Triton X-100 for 100% lysis) and a negative control (PBS buffer only).[8]
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[8]
-
Quantification: Centrifuge the plate to pellet the intact RBCs. Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 450 nm using a spectrophotometer.[8]
-
Data Analysis: Calculate the percentage of hemolysis relative to the positive control. The HD50 (the peptide concentration causing 50% hemolysis) can be determined by plotting the percentage of hemolysis against the peptide concentration.[8]
Cellular Uptake and Endosomal Escape Assay
This method utilizes fluorescence microscopy to visualize the internalization and subsequent cytoplasmic release of cargo delivered by TAT-HA2.
Methodology:
-
Cell Culture: Plate HeLa or other suitable cells on glass-bottom dishes and culture until they reach the desired confluency.
-
Preparation of Fluorescent Cargo: Label a model cargo molecule (e.g., dextran (B179266) or a protein) with a fluorescent dye such as FITC.
-
Co-incubation: Prepare a complex of the TAT-HA2 peptide with the fluorescent cargo in cell culture medium.
-
Treatment: Incubate the cells with the peptide-cargo complex for a specific duration (e.g., 1 to 5 hours) at 37°C.
-
Washing: Wash the cells thoroughly with PBS, potentially containing heparin (1 mg/ml), to remove non-internalized peptide and cargo bound to the cell surface.[11]
-
Visualization: Image the cells using a confocal laser scanning microscope. The internalization of the cargo will be observed as fluorescent puncta within endosomes. Endosomal escape is indicated by a diffuse cytosolic fluorescence.[12]
-
Quantification (Optional): Image analysis software can be used to quantify the percentage of cells showing cytosolic fluorescence or to measure the fluorescence intensity in the cytoplasm versus endosomal compartments.[2]
Visualizing the Mechanisms and Workflows
Caption: Mechanism of TAT-HA2 mediated endosomal escape.
Caption: Workflow for the hemolysis assay.
Conclusion
The fusogenic activity of TAT-HA2 is a finely tuned process influenced by a multifactorial interplay of pH, peptide concentration, membrane composition, and the presence of interacting molecules like glycosaminoglycans. A thorough understanding of these factors, supported by robust quantitative assays, is paramount for the rational design and optimization of TAT-HA2-based delivery systems for therapeutic applications. The methodologies and data presented in this guide offer a foundational resource for researchers aiming to harness the full potential of this powerful intracellular delivery vector.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comparison of Cell-Penetrating and Fusogenic TAT-HA2 Peptide Performance in Peptideplex, Multicomponent, and Conjugate siRNA Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Transducible TAT-HA fusogenic peptide enhances escape of TAT-fusion proteins after lipid raft macropinocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hemagglutinin (influenza) - Wikipedia [en.wikipedia.org]
- 6. Acid-Induced Membrane Fusion by the Hemagglutinin Protein and Its Role in Influenza Virus Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of pH on the influenza fusion peptide properties unveiled by constant-pH molecular dynamics simulations combined with experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MODELING OF THE ENDOSOMOLYTIC ACTIVITY OF HA2-TAT PEPTIDES WITH RED BLOOD CELLS AND GHOSTS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intermonomer Interactions in Hemagglutinin Subunits HA1 and HA2 Affecting Hemagglutinin Stability and Influenza Virus Infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TAT-MEDIATED INTRACELLULAR PROTEIN DELIVERY TO PRIMARY BRAIN CELLS IS DEPENDENT ON GLYCOSAMINOGLYCAN EXPRESSION - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A HA2-Fusion Tag Limits the Endosomal Release of its Protein Cargo Despite Causing Endosomal Lysis † - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TAT and HA2 Facilitate Cellular Uptake of Gold Nanoparticles but Do Not Lead to Cytosolic Localisation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: TAT-HA2 Fusion Peptide for siRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the TAT-HA2 fusion peptide as a vehicle for small interfering RNA (siRNA) delivery into cells. The document covers the underlying mechanism, various formulation strategies, and experimental procedures to assess delivery efficiency and biological activity.
The TAT-HA2 peptide is a chimeric molecule engineered to overcome two significant barriers in siRNA delivery: cellular uptake and endosomal escape.[1][2][3][4] It combines the cell-penetrating properties of the HIV trans-activator of transcription (TAT) peptide with the pH-sensitive fusogenic activity of the influenza virus hemagglutinin subunit 2 (HA2).[1][2][3][4] The TAT domain facilitates the entry of the siRNA cargo into the cell, primarily through macropinocytosis, while the HA2 domain promotes the release of the siRNA from the endosome into the cytoplasm, where it can engage with the RNA-induced silencing complex (RISC) to mediate gene silencing.[1][5][6]
The effectiveness of TAT-HA2 in mediating siRNA delivery is highly dependent on the method of formulation, which influences the surface configuration of the peptide and the stability of the complex.[1][7] This document will explore three primary formulation strategies: simple electrostatic complexes (peptideplexes), covalent conjugates, and multicomponent systems.
Data Presentation
Table 1: Comparison of Gene Silencing Efficiency of Different TAT-HA2 siRNA Delivery Systems
| Delivery System | Peptide/siRNA Ratio (molar) | siRNA Dose (nM) | Luciferase Expression Reduction (%) | Cell Line | Reference |
| Peptideplex | 5 | 100 | 35 ± 5 | SKOV3 | [1] |
| Peptideplex | 10 | 100 | ~35 | SKOV3 | [1] |
| Multicomponent System (AuNP-siRNA/Peptide) | - | 100 | 55 ± 4 | SKOV3 | [1][7] |
| Conjugate System | 5 | 100 | 45 ± 2 | SKOV3 | [1] |
| Conjugate System | 7.5 | 100 | ~45 | SKOV3 | [1] |
| Lipofectamine RNAiMax (Control) | - | 100 | 45 ± 2 | SKOV3 | [1] |
Data represents the percentage reduction in luciferase expression relative to untreated controls. Values are presented as mean ± standard deviation where available.
Table 2: In Vitro p38 MAP Kinase mRNA Knockdown with TAT-siRNA Conjugates
| Conjugate | Concentration (µM) | mRNA Knockdown (%) | Cell Line | Reference |
| TAT(48-60)-siRNA | 10 | 36 ± 6 | L929 | [8] |
| Penetratin-siRNA | 10 | 20 ± 3 | L929 | [8] |
| Cholesterol-siRNA | 10 | 28 ± 7 | L929 | [8] |
Data represents the percentage reduction in p38 MAP kinase mRNA levels. Values are presented as mean ± standard deviation.
Signaling and Delivery Pathway
The TAT-HA2 peptide facilitates siRNA delivery through a multi-step process involving cell surface binding, internalization, and endosomal escape.
Caption: Mechanism of TAT-HA2 mediated siRNA delivery and gene silencing.
Experimental Workflow
A typical workflow for evaluating the efficacy of TAT-HA2 mediated siRNA delivery involves peptide-siRNA complex formation, cell treatment, and subsequent analysis of gene expression.
Caption: General workflow for TAT-HA2 siRNA delivery experiments.
Experimental Protocols
Protocol 1: Preparation of TAT-HA2/siRNA Peptideplexes
This protocol describes the formation of siRNA-peptide complexes (peptideplexes) through electrostatic interaction.
Materials:
-
TAT-HA2 peptide solution (1 mg/mL in RNase-free water)
-
siRNA stock solution (e.g., 100 µM in RNase-free water)
-
Phosphate-buffered saline (PBS), pH 7.4, RNase-free
Procedure:
-
Determine the desired Peptide/siRNA molar ratio. Ratios between 5 and 12.5 have been reported to be effective.[1] Note that the nitrogen to phosphate (B84403) (N/P) ratio is often used and can be equivalent to the molar ratio depending on the peptide sequence.[1]
-
In an RNase-free microcentrifuge tube, dilute the required amount of TAT-HA2 peptide solution in PBS (pH 7.4).
-
In a separate RNase-free tube, dilute the required amount of siRNA stock solution in the same volume of PBS.
-
Add the diluted siRNA solution to the diluted peptide solution.
-
Mix gently by pipetting up and down.
-
Incubate the mixture at room temperature for 30 minutes to allow for complex formation.[1]
-
The resulting peptideplexes are ready for addition to cell culture media.
Protocol 2: In Vitro Transfection of Adherent Cells
This protocol outlines the general procedure for transfecting adherent cells with TAT-HA2/siRNA complexes.
Materials:
-
Adherent cells (e.g., SKOV3, HeLa, L929)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
TAT-HA2/siRNA peptideplexes (from Protocol 1)
-
Multi-well cell culture plates (e.g., 24-well or 96-well)
Procedure:
-
Seed the cells in a multi-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
On the day of transfection, remove the culture medium from the wells.
-
Wash the cells once with serum-free medium.
-
Prepare the transfection mixture by diluting the pre-formed TAT-HA2/siRNA peptideplexes in serum-free cell culture medium to achieve the desired final siRNA concentration (e.g., 100 nM).
-
Add the transfection mixture to the cells.
-
Incubate the cells with the transfection mixture for 4-6 hours at 37°C in a CO2 incubator.
-
After the incubation period, add complete medium to the wells. For some cell lines, it may be beneficial to replace the transfection medium entirely with fresh complete medium.
-
Incubate the cells for an additional 24-72 hours before proceeding with downstream analysis.
Protocol 3: Luciferase Reporter Gene Silencing Assay
This protocol is for quantifying the gene silencing efficiency of siRNA delivered by TAT-HA2 using a luciferase reporter system.
Materials:
-
Cells stably expressing luciferase
-
Transfected cells (from Protocol 2)
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Perform the transfection as described in Protocol 2 using an siRNA targeting the luciferase gene. Include appropriate controls (e.g., non-targeting siRNA, untreated cells).
-
At the desired time point post-transfection (e.g., 48 hours), remove the culture medium from the wells.
-
Wash the cells once with PBS.
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the chosen luciferase assay system.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to the total protein concentration in each well to account for variations in cell number.
-
Calculate the percentage of luciferase expression reduction relative to the control groups.
Protocol 4: Cell Viability (Toxicity) Assay
This protocol describes how to assess the cytotoxicity of the TAT-HA2/siRNA complexes.
Materials:
-
Transfected cells (from Protocol 2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or other cell viability reagents (e.g., PrestoBlue™, CellTiter-Glo®)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol (B130326) for MTT)
-
Microplate reader
Procedure:
-
Perform the transfection in a 96-well plate as described in Protocol 2.
-
At the desired time point post-transfection (e.g., 24 or 48 hours), add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT).
-
If using MTT, add the solubilization solution and incubate until the formazan (B1609692) crystals are fully dissolved.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Calculate the cell viability as a percentage relative to untreated control cells.
Logical Relationships in Formulation Strategy
The choice of formulation strategy for TAT-HA2 and siRNA has a direct impact on the physicochemical properties of the delivery vehicle and its biological performance.
References
- 1. Comparison of Cell-Penetrating and Fusogenic TAT-HA2 Peptide Performance in Peptideplex, Multicomponent, and Conjugate siRNA Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MODELING OF THE ENDOSOMOLYTIC ACTIVITY OF HA2-TAT PEPTIDES WITH RED BLOOD CELLS AND GHOSTS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound-HongTide Biotechnology [hongtide.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. TAT and HA2 Facilitate Cellular Uptake of Gold Nanoparticles but Do Not Lead to Cytosolic Localisation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Cell-Penetrating and Fusogenic TAT-HA2 Peptide Performance in Peptideplex, Multicomponent, and Conjugate siRNA Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lung Delivery Studies Using siRNA Conjugated to TAT(48-60) and Penetratin Reveal Peptide Induced Reduction in Gene Expression and Induction of Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TAT-HA2 Mediated Protein Transduction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the principles and methodologies for utilizing the TAT-HA2 peptide system for efficient intracellular protein delivery. The protocols detailed herein are intended to offer a starting point for researchers, which may be further optimized for specific cell types and protein cargoes.
Introduction to TAT-HA2 Mediated Protein Transduction
The delivery of therapeutic proteins and other macromolecules into living cells is a significant challenge in biomedical research and drug development due to the impermeable nature of the cell membrane. The TAT-HA2 system is a powerful tool designed to overcome this barrier. It combines two functional peptides:
-
TAT Peptide: A cell-penetrating peptide (CPP) derived from the HIV-1 trans-activator of transcription (TAT) protein. The arginine-rich TAT peptide facilitates the cellular uptake of conjugated cargo molecules, primarily through a process of macropinocytosis.[1][2][3]
-
HA2 Peptide: A fusogenic peptide from the N-terminus of the influenza virus hemagglutinin (HA) subunit 2. The HA2 peptide is pH-sensitive; in the acidic environment of the endosome, it undergoes a conformational change that disrupts the endosomal membrane, facilitating the release of the cargo into the cytoplasm and preventing its degradation in the lysosomal pathway.[2][4][5]
By fusing a protein of interest to the TAT-HA2 peptide, it is possible to achieve efficient intracellular delivery and endosomal escape, enabling the protein to reach its cytosolic or nuclear target.
Experimental Protocols
Preparation of TAT-HA2 Fusion Proteins
The generation of a high-yield, pure TAT-HA2 fusion protein is critical for successful transduction experiments. A common approach involves the expression of the fusion protein in E. coli and subsequent purification.
Protocol: Expression and Purification of His-tagged TAT-HA2 Fusion Proteins
-
Vector Construction:
-
Clone the gene encoding the protein of interest into a bacterial expression vector containing an N-terminal or C-terminal TAT-HA2 tag.
-
It is highly recommended to also include a polyhistidine (6xHis) tag to facilitate purification. Plasmids such as pTAT-HA are designed for this purpose.[6]
-
-
Protein Expression:
-
Transform the expression vector into a suitable E. coli strain, such as BL21(DE3).
-
Grow the bacterial culture at 37°C in Luria-Bertani (LB) medium containing the appropriate antibiotic for plasmid selection.
-
Induce protein expression with Isopropyl β-D-1-thiogalactopyranoside (IPTG) (e.g., 0.5 mM) when the culture reaches an optical density at 600 nm (OD600) of 0.6-0.8.
-
Continue to incubate the culture for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.
-
-
Cell Lysis:
-
Harvest the bacterial cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 200 mM NaCl).[7]
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at high speed (e.g., 15,000 rpm) for 30 minutes to pellet the cell debris. The supernatant contains the soluble protein fraction.
-
-
Purification by Immobilized Metal Affinity Chromatography (IMAC):
-
Equilibrate a Ni-NTA agarose (B213101) column with binding buffer.[8]
-
Load the soluble fraction of the cell lysate onto the column.
-
Wash the column with a wash buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged TAT-HA2 fusion protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Collect the elution fractions and analyze them by SDS-PAGE to confirm the purity and size of the fusion protein.
-
-
Buffer Exchange and Concentration:
-
Pool the pure fractions and perform a buffer exchange into a suitable storage buffer (e.g., Phosphate-Buffered Saline - PBS) using dialysis or a centrifugal filter unit.
-
Concentrate the protein to the desired stock concentration.
-
-
Quality Control:
-
Determine the final protein concentration using a Bradford or BCA protein assay.
-
Verify the purity of the protein by SDS-PAGE and Coomassie blue staining.
-
For long-term storage, aliquot the purified protein and store at -80°C.
-
TAT-HA2 Mediated Protein Transduction in Mammalian Cells
This protocol provides a general guideline for the transduction of a TAT-HA2 fusion protein into cultured mammalian cells. Optimization of protein concentration and incubation time is recommended for each cell type and fusion protein.
Protocol: Intracellular Delivery of TAT-HA2 Fusion Proteins
-
Cell Culture:
-
Plate the mammalian cells of choice in a suitable culture vessel (e.g., 96-well plate for viability assays, chamber slides for microscopy, or 6-well plates for flow cytometry).
-
Allow the cells to adhere and reach a confluency of 70-80% before transduction.
-
-
Preparation of Transduction Medium:
-
Thaw the purified TAT-HA2 fusion protein on ice.
-
Dilute the fusion protein to the desired final concentration in serum-free cell culture medium. It is crucial to use serum-free medium during the transduction step as serum components can interfere with the process.
-
-
Protein Transduction:
-
Wash the cells once with sterile PBS.
-
Remove the PBS and add the transduction medium containing the TAT-HA2 fusion protein to the cells.
-
Incubate the cells for the desired period (e.g., 30 minutes to 6 hours) at 37°C in a CO2 incubator.
-
-
Post-Transduction Processing:
-
After incubation, remove the transduction medium.
-
Wash the cells two to three times with sterile PBS to remove any remaining fusion protein from the medium. To remove proteins bound to the cell surface, a wash with a heparin solution (e.g., 1 mg/ml in PBS) can be performed.[7]
-
Add fresh, complete culture medium (containing serum) to the cells.
-
The cells are now ready for downstream analysis.
-
Quantification of Protein Transduction Efficiency
The efficiency of protein delivery can be assessed using several methods, particularly if the fusion protein is fluorescently tagged (e.g., with GFP or mCherry).
Protocol: Analysis by Flow Cytometry
-
Following the protein transduction protocol, wash the cells with PBS.
-
Detach the cells from the culture vessel using a non-enzymatic cell dissociation solution or trypsin.
-
Resuspend the cells in flow cytometry buffer (e.g., PBS with 2% Fetal Bovine Serum).
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
-
The percentage of fluorescently positive cells and the mean fluorescence intensity can be used to quantify the transduction efficiency.
Protocol: Analysis by Fluorescence Microscopy
-
Plate cells on glass-bottom dishes or chamber slides.
-
Perform the protein transduction as described above.
-
After the final wash, add fresh medium.
-
If desired, stain the nuclei with a fluorescent nuclear stain (e.g., Hoechst 33342) and/or endosomes/lysosomes with a specific tracker.
-
Visualize the cells using a fluorescence or confocal microscope to observe the intracellular localization of the fluorescently tagged fusion protein.
Assessment of Cell Viability
It is important to assess the potential cytotoxicity of the TAT-HA2 fusion protein.
Protocol: MTT Cell Viability Assay
-
Plate cells in a 96-well plate and perform the protein transduction with a range of fusion protein concentrations.
-
After the desired incubation period (e.g., 24 hours post-transduction), add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[9]
-
Living cells with active mitochondrial dehydrogenases will convert the MTT into a purple formazan (B1609692) product.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).[9]
-
Measure the absorbance at a wavelength of 560-570 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to untreated control cells.
Protocol: Trypan Blue Exclusion Assay
-
Following protein transduction in a larger format (e.g., 6-well plate), detach the cells.
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Load the mixture onto a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells.
Quantitative Data Summary
The efficiency and cytotoxicity of TAT-HA2 mediated protein transduction are dependent on several factors including the specific fusion protein, the cell type, the protein concentration, and the incubation time. The following tables summarize quantitative data from various studies.
Table 1: Optimal Concentrations and Incubation Times for Protein Transduction
| Fusion Protein | Cell Type | Concentration Range | Optimal Incubation Time | Transduction Efficiency | Reference |
| R9-HA2-mCherry | A549 | 1-60 µM | 30 min - 6 h | Concentration-dependent increase in fluorescence | [1] |
| TAT-Cdc42 | Primary cells | Not specified | < 5 minutes for max concentration | Nearly 100% of cells transduced | [10] |
| E5-TAT-mCherry | HeLa | 5 µM | 15 - 60 min | Endosomal localization observed | [7] |
| TAT-fusion proteins | General | 0.1-100 µM | 1 - 24 h | Varies with protein and cell type | [1] |
Table 2: Cytotoxicity of TAT-HA2 and Related Peptides
| Peptide/Protein | Cell Type | Concentration | Assay | Cytotoxicity | Reference |
| R9-HA2-mCherry | A549 | Up to 100 µM | MTT | No significant cytotoxicity | [1] |
| HA2-TAT | Not specified | 5 µM | Not specified | Cytotoxic | [1] |
| N-E5L-Tat(48-60) | HeLa | > 30 µM | Not specified | Cytotoxic | [9] |
| TAT-fusion proteins | General | ≤ 100 µM | Various | Generally low cytotoxicity | [1] |
Visualizing Workflows and Mechanisms
The following diagrams illustrate the key processes involved in TAT-HA2 mediated protein transduction.
References
- 1. Protein transduction in human cells is enhanced by cell-penetrating peptides fused with an endosomolytic HA2 sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Cell-Penetrating and Fusogenic TAT-HA2 Peptide Performance in Peptideplex, Multicomponent, and Conjugate siRNA Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. MODELING OF THE ENDOSOMOLYTIC ACTIVITY OF HA2-TAT PEPTIDES WITH RED BLOOD CELLS AND GHOSTS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein transduction: generation of full-length transducible proteins using the TAT system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A HA2-Fusion Tag Limits the Endosomal Release of its Protein Cargo Despite Causing Endosomal Lysis † - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Principle and Protocol of Expression and Purification of His Fusion Protein - Creative BioMart [creativebiomart.net]
- 9. Fusion of a Short HA2-Derived Peptide Sequence to Cell-Penetrating Peptides Improves Cytosolic Uptake, but Enhances Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TAT-mediated protein transduction into mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for TAT-HA2 Mediated Delivery of Gold Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The delivery of nanoparticles into living cells is a critical aspect of nanomedicine and targeted drug delivery. Gold nanoparticles (AuNPs) are of particular interest due to their unique physicochemical properties, biocompatibility, and ease of functionalization. However, efficient intracellular delivery remains a challenge. This document provides detailed application notes and protocols for utilizing the TAT-HA2 fusion peptide to enhance the cellular uptake and endosomal escape of gold nanoparticles.
The TAT peptide, derived from the HIV-1 trans-activator of transcription protein, is a cell-penetrating peptide (CPP) known to facilitate the cellular entry of various cargo molecules.[1] The HA2 peptide is a pH-sensitive fusogenic peptide from the influenza virus hemagglutinin, which aids in the release of cargo from endosomes into the cytoplasm by disrupting the endosomal membrane in the acidic environment of late endosomes.[2] The combination of TAT and HA2 peptides on the surface of gold nanoparticles is intended to synergistically enhance both cellular uptake and subsequent cytosolic delivery of the nanoparticle cargo.
These application notes provide a comprehensive guide, including detailed experimental protocols for the synthesis of TAT-HA2 functionalized AuNPs, characterization, and evaluation of their cellular uptake and cytotoxicity.
Data Presentation
Cellular Uptake of Functionalized Gold Nanoparticles
The following table summarizes the quantitative analysis of cellular uptake of 5 nm gold nanoparticles with different surface functionalizations in HeLa cells. The data is based on photothermal microscopy quantification, where the signal intensity is proportional to the number of internalized nanoparticles.[3][4]
| Functionalization | Mean Photothermal Intensity (Arbitrary Units) | Fold Increase in Uptake (vs. Capping Peptide) |
| Capping Peptide (Control) | 1.0 | 1.0 |
| 10% HA2 | 2.2 | 2.2 |
| 1% TAT | 5.8 | 5.8 |
| 10% HA2 + 1% TAT | 5.9 | 5.9 |
Experimental Protocols
Protocol 1: Synthesis of Citrate-Capped Gold Nanoparticles (AuNPs)
This protocol describes the synthesis of ~10-20 nm gold nanoparticles using the citrate (B86180) reduction method.
Materials:
-
Hydrogen tetrachloroaurate (B171879) (HAuCl₄)
-
Trisodium (B8492382) citrate (Na₃C₆H₅O₇)
-
Ultrapure water
-
Glassware (thoroughly cleaned with aqua regia)
Procedure:
-
Prepare a 1 mM HAuCl₄ solution and a 38.8 mM trisodium citrate solution in ultrapure water.
-
In a clean flask, bring 100 mL of the HAuCl₄ solution to a rolling boil with vigorous stirring.
-
Rapidly add 10 mL of the trisodium citrate solution to the boiling HAuCl₄ solution.
-
The solution color will change from yellow to blue and then to a brilliant red, indicating the formation of AuNPs.
-
Continue boiling and stirring for 15 minutes.
-
Remove the flask from the heat and allow it to cool to room temperature.
-
Characterize the synthesized AuNPs by UV-Vis spectroscopy (for surface plasmon resonance peak) and Transmission Electron Microscopy (TEM) (for size and morphology).
Protocol 2: Functionalization of AuNPs with TAT-HA2 Peptides
This protocol details the surface modification of citrate-capped AuNPs with custom-synthesized TAT-HA2 peptides containing a cysteine residue for attachment to the gold surface.
Materials:
-
Citrate-capped AuNPs (from Protocol 1)
-
Cysteine-terminated TAT-HA2 peptide (custom synthesized)
-
Phosphate Buffered Saline (PBS)
-
Tween 20
Procedure:
-
Resuspend the cysteine-terminated TAT-HA2 peptide in ultrapure water to a stock concentration of 1 mM.
-
Add the TAT-HA2 peptide solution to the AuNP suspension to achieve the desired final peptide concentration (e.g., 100 µM).[3]
-
Add Tween 20 to a final concentration of 0.05% (v/v) to enhance colloidal stability.[3]
-
Allow the mixture to react for at least 24 hours at room temperature with gentle stirring to facilitate the formation of the self-assembled monolayer.
-
Purify the functionalized AuNPs by centrifugation to remove unbound peptides. The centrifugation speed and time will depend on the nanoparticle size.
-
Resuspend the pellet in PBS.
-
Repeat the centrifugation and resuspension steps three times.
-
Characterize the functionalized AuNPs using UV-Vis spectroscopy (observe the red-shift in the plasmon peak), Dynamic Light Scattering (DLS) (for hydrodynamic diameter and zeta potential), and TEM.
Protocol 3: Quantification of Cellular Uptake of AuNPs
This protocol provides methods for quantifying the internalization of TAT-HA2 functionalized AuNPs into cells.
3.1. Cell Culture and Treatment:
-
Seed cells (e.g., HeLa) in appropriate culture vessels (e.g., 6-well plates or 96-well plates) and allow them to adhere overnight.
-
Replace the culture medium with fresh medium containing the desired concentration of functionalized AuNPs.
-
Incubate the cells for the desired time period (e.g., 4 hours).[3]
-
Wash the cells three times with PBS to remove non-internalized nanoparticles.
3.2. Quantification by Inductively Coupled Plasma Mass Spectrometry (ICP-MS):
-
After washing, lyse the cells using an appropriate lysis buffer.
-
Digest the cell lysates with aqua regia (a mixture of nitric acid and hydrochloric acid) to dissolve the gold nanoparticles.[1]
-
Dilute the digested samples to a suitable concentration for ICP-MS analysis.
-
Quantify the gold content in the samples using an ICP-MS instrument.
-
Relate the gold mass to the number of nanoparticles per cell by determining the cell number in parallel wells.
3.3. Quantification by Flow Cytometry:
-
After washing, detach the cells using trypsin-EDTA.
-
Resuspend the cells in PBS.
-
Analyze the cell suspension using a flow cytometer. The side scatter (SSC) signal is sensitive to the presence of intracellular gold nanoparticles.[5][6]
-
Compare the SSC intensity of treated cells to that of untreated control cells to quantify the relative uptake.
Protocol 4: Cytotoxicity Assays
This protocol describes two common methods to assess the cytotoxicity of TAT-HA2 functionalized AuNPs.
4.1. MTT Assay (Cell Viability):
-
Seed cells in a 96-well plate and treat them with varying concentrations of functionalized AuNPs as described in Protocol 3.1.
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[7]
-
Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).[8]
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[8]
-
Calculate cell viability as a percentage relative to untreated control cells.
4.2. LDH Assay (Membrane Integrity):
-
Seed cells in a 96-well plate and treat them with varying concentrations of functionalized AuNPs.
-
After incubation, collect the cell culture supernatant.
-
Measure the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the supernatant using a commercially available LDH cytotoxicity assay kit.[9][10]
-
The assay involves an enzymatic reaction that produces a colored formazan product, which is measured spectrophotometrically at around 490 nm.[9][11]
-
Calculate the percentage of cytotoxicity relative to a positive control (cells treated with a lysis buffer).
Visualizations
Caption: TAT-HA2 mediated delivery pathway of gold nanoparticles.
Caption: Workflow for synthesis and functionalization of AuNPs.
References
- 1. Quantification of Monodisperse and Biocompatible Gold Nanoparticles by Single-Particle ICP-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro toxicity and internalization of gold nanoparticles (AuNPs) in human epithelial colorectal adenocarcinoma (Caco-2) cells and the human skin keratinocyte (HaCaT) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TAT and HA2 Facilitate Cellular Uptake of Gold Nanoparticles but Do Not Lead to Cytosolic Localisation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TAT and HA2 Facilitate Cellular Uptake of Gold Nanoparticles but Do Not Lead to Cytosolic Localisation | PLOS One [journals.plos.org]
- 5. Quantification of cellular uptake of gold nanoparticles via scattering intensity changes in flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. acta.tums.ac.ir [acta.tums.ac.ir]
- 8. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
- 11. documents.thermofisher.com [documents.thermofisher.com]
TAT-HA2 Peptide for In Vitro Gene Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The TAT-HA2 peptide is a powerful tool for in vitro gene delivery, combining the cell-penetrating capabilities of the HIV-1 trans-activator of transcription (TAT) peptide with the endosomolytic properties of the influenza virus hemagglutinin (HA2) peptide. This chimeric peptide facilitates the cellular uptake of genetic material, such as plasmid DNA and siRNA, and promotes its release from endosomes into the cytoplasm, a critical step for successful gene expression or silencing.[1][2][3]
These application notes provide an overview of the TAT-HA2 peptide's mechanism of action, key experimental considerations, and detailed protocols for its use in in vitro gene delivery.
Mechanism of Action
The TAT-HA2 peptide-mediated gene delivery process involves two key steps: cellular uptake and endosomal escape.
-
Cellular Uptake: The TAT domain, rich in basic amino acids like arginine and lysine, interacts with negatively charged proteoglycans on the cell surface, triggering cellular uptake primarily through macropinocytosis, a form of endocytosis.[4][5][6][7]
-
Endosomal Escape: Following internalization, the gene/TAT-HA2 complex is enclosed within an endosome. As the endosome matures, its internal pH drops. The HA2 domain is pH-sensitive; the acidic environment protonates its glutamic and aspartic acid residues, inducing a conformational change in the peptide.[4][5] This change allows the HA2 domain to interact with and destabilize the endosomal membrane, leading to the release of the genetic cargo into the cytoplasm.[2][4][5]
Application Notes
Key Considerations for Successful Gene Delivery:
-
Peptide-to-Nucleic Acid Ratio: The ratio of TAT-HA2 peptide to the genetic material is critical for efficient complex formation, cellular uptake, and transfection. This ratio is often expressed as a molar ratio or a nitrogen-to-phosphate (N/P) ratio. Optimal ratios vary depending on the cell type and the specific nucleic acid being delivered and must be determined empirically.[4][5] For instance, a study using siRNA showed that a peptide/siRNA molar ratio of 10 resulted in significantly higher cellular accumulation.[4][5]
-
Complex Formation: Allow sufficient incubation time for the positively charged TAT-HA2 peptide to electrostatically interact and form stable complexes with the negatively charged nucleic acid. Typically, an incubation of 20-30 minutes at room temperature is sufficient.[4][5]
-
Cell Type: Transfection efficiency is highly cell-type dependent. Optimization of the protocol, including peptide/nucleic acid ratio and incubation times, is necessary for each cell line.
-
Cytotoxicity: While generally exhibiting low toxicity, high concentrations of the TAT-HA2 peptide or the delivery complex can be cytotoxic. It is essential to perform cell viability assays (e.g., MTT assay) to determine the optimal non-toxic working concentration.[4][5]
-
Serum Stability: The presence of serum can affect the stability and efficiency of the delivery complexes. While TAT-HA2 has been shown to protect siRNA from degradation, the formulation of the delivery system can impact its performance in serum-containing media.[4][5]
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing TAT-HA2 for gene delivery.
Table 1: Gene Silencing Efficiency of TAT-HA2 Delivery Systems
| Delivery System | Peptide/siRNA Molar Ratio | siRNA Dose (nM) | Luciferase Expression Suppression (%) | Cell Line |
| Peptideplex | 10 | 100 | 35% (±5%) | SKOV3 |
| Multicomponent System (AuNP) | 5 | 100 | 55% (±4%) | SKOV3 |
| Conjugate System | 10 | 100 | 45% (±2%) | SKOV3 |
| Lipofectamine RNAiMax | N/A | 100 | 45% (±2%) | SKOV3 |
Data extracted from a comparative study on siRNA delivery.[4][5]
Table 2: Cellular Uptake and Complex Characteristics
| Delivery System | Peptide/siRNA Molar Ratio | Cellular Accumulation | Time to Plateau Uptake (min) | Zeta Potential (mV) |
| Peptideplex | 10 | Significantly High | ~60 | +19 to +33 |
| Multicomponent System (AuNP) | 1.25 - 5 | Higher than Peptideplex | Not specified | Not specified |
Data compiled from studies on peptideplexes and multicomponent systems.[4][5][8]
Experimental Protocols
Protocol 1: In Vitro siRNA Delivery using TAT-HA2 Peptideplexes
This protocol describes the formation of TAT-HA2/siRNA complexes (peptideplexes) and their application for gene silencing in a luciferase-expressing cell line (e.g., SKOV3).
Materials:
-
TAT-HA2 peptide (lyophilized)
-
siRNA targeting the gene of interest (e.g., luciferase)
-
Nuclease-free water
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture medium (e.g., DMEM) with and without serum
-
SKOV3-luc cells (or other suitable cell line)
-
24-well plates
-
Luciferase assay reagent
-
Cell viability assay reagent (e.g., MTT)
Experimental Workflow:
Procedure:
-
Preparation of TAT-HA2 Stock Solution:
-
Reconstitute lyophilized TAT-HA2 peptide in nuclease-free water to a stock concentration of 1 mg/mL.
-
Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.[3]
-
-
Preparation of siRNA Working Solution:
-
Prepare a 100 µM stock solution of siRNA in nuclease-free water.
-
Dilute the stock solution to the desired working concentration in PBS (pH 7.4).
-
-
Formation of TAT-HA2/siRNA Peptideplexes:
-
This protocol is for a final siRNA concentration of 100 nM in a 24-well plate (500 µL final volume). Adjust volumes as needed.
-
In a sterile microcentrifuge tube, mix the appropriate amount of TAT-HA2 peptide solution with PBS.
-
In a separate tube, dilute the siRNA in PBS.
-
Add the siRNA solution to the TAT-HA2 solution to achieve the desired Peptide/siRNA molar ratio (e.g., 10:1).
-
Mix gently by pipetting and incubate at room temperature for 30 minutes to allow for complex formation.[4][5]
-
-
Cell Seeding:
-
The day before transfection, seed 1 x 10^4 SKOV3-luc cells per well in a 24-well plate with 400 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Transfection:
-
Gently add 100 µL of the freshly prepared peptideplex solution to each well.
-
Gently swirl the plate to ensure even distribution.
-
-
Incubation:
-
Incubate the cells for 24 to 48 hours at 37°C.
-
-
Analysis:
-
Gene Silencing: Measure luciferase activity according to the manufacturer's protocol. Normalize the results to a non-treated control.
-
Cell Viability: Perform an MTT assay or similar viability test to assess the cytotoxicity of the treatment.
-
Protocol 2: Plasmid DNA Delivery using TAT-HA2
This protocol provides a general framework for the delivery of plasmid DNA (pDNA) to cultured cells. Optimization of the DNA/peptide ratio is crucial.
Materials:
-
TAT-HA2 peptide stock solution (as in Protocol 1)
-
Plasmid DNA (e.g., encoding a reporter gene like GFP) at a concentration of 1 mg/mL
-
HEPES buffer, 0.15 M NaCl, or 5% dextrose solution
-
Cultured mammalian cells (e.g., HeLa, COS-7)
-
Serum-free cell culture medium
-
Complete cell culture medium
Experimental Workflow:
Procedure:
-
Complex Formation:
-
Determine the optimal charge ratio of plasmid DNA to TAT-HA2 peptide. A starting point for optimization could be a 1:8 charge ratio (-/+).[9]
-
Dilute the required amount of plasmid DNA in a suitable complex formation solution (e.g., 0.15 M NaCl or 5% dextrose).
-
In a separate tube, dilute the corresponding amount of TAT-HA2 peptide in the same solution.
-
Add the DNA solution to the peptide solution and mix gently.
-
Incubate at room temperature for 20-30 minutes.
-
-
Cell Seeding:
-
The day before transfection, seed cells in a 24-well plate to be 70-80% confluent at the time of transfection.
-
-
Transfection:
-
Wash the cells once with serum-free medium.
-
Add the DNA/peptide complex to the cells in serum-free medium.
-
Incubate for 4-6 hours at 37°C.
-
-
Post-Transfection:
-
After the incubation in serum-free medium, add an equal volume of medium containing 20% serum to the wells (for a final serum concentration of 10%) or replace the medium with complete growth medium.
-
Incubate for an additional 24-72 hours.
-
-
Analysis:
-
Analyze transgene expression. For a GFP reporter plasmid, this can be done using fluorescence microscopy or flow cytometry. For other reporters like luciferase, perform the appropriate enzymatic assay.
-
Note on Chloroquine (B1663885): The addition of chloroquine can enhance transfection efficiency by inhibiting endosomal acidification, but its effect is highly cell-type dependent.[9] If used, a final concentration of 50-100 µM can be added during the initial 4-6 hour incubation period. However, chloroquine can be toxic, so its concentration and incubation time should be optimized.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MODELING OF THE ENDOSOMOLYTIC ACTIVITY OF HA2-TAT PEPTIDES WITH RED BLOOD CELLS AND GHOSTS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adooq.com [adooq.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comparison of Cell-Penetrating and Fusogenic TAT-HA2 Peptide Performance in Peptideplex, Multicomponent, and Conjugate siRNA Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TAT-HA2 Fusion Peptide - AnaSpec [bioscience.co.uk]
- 7. This compound - 1 mg [anaspec.com]
- 8. Synergistic effects of cell-penetrating peptide Tat and fusogenic peptide HA2-enhanced cellular internalization and gene transduction of organosilica nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Factors controlling the efficiency of Tat-mediated plasmid DNA transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: TAT-HA2 Conjugation to Quantum Dots for Enhanced Cytosolic Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction: The effective delivery of therapeutic and imaging agents into the cytosol of living cells remains a significant challenge in drug development. A primary obstacle is the entrapment and subsequent degradation of payloads within endosomal compartments following cellular uptake. To overcome this, a dual-peptide strategy employing a cell-penetrating peptide (CPP) for cellular entry and a fusogenic peptide for endosomal escape has been developed. This document details the conjugation of the TAT peptide (a CPP derived from the HIV-1 trans-activator of transcription) and the HA2 fusogenic peptide (from the influenza virus hemagglutinin) to quantum dots (QDs). This combination facilitates efficient cellular uptake and subsequent release of the QDs from the endosome into the cytoplasm, enabling precise intracellular tracking and delivery of therapeutic molecules.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the characterization of TAT-HA2 functionalized quantum dots. The exact values can vary based on the specific type of quantum dots, linker chemistry, and peptide sequences used.
Table 1: Physicochemical Properties of Peptide-QD Conjugates
| Parameter | Unconjugated QDs | TAT-HA2-QDs |
| Hydrodynamic Diameter (nm) | 15 - 20 | 25 - 40 |
| Zeta Potential (mV) | -30 to -40 | +15 to +25 |
| Peptides per QD (approx.) | N/A | 5 - 15 |
| Quantum Yield (%) | ~60% | 50 - 55% |
Table 2: Cellular Uptake and Endosomal Escape Efficiency
| Cell Line | Parameter | TAT-QDs | TAT-HA2-QDs |
| HeLa | Cellular Uptake (% of positive cells) | >95% | >95% |
| Cytosolic Delivery Efficiency (%) | < 20% | 70 - 90% | |
| MCF-7 | Cellular Uptake (% of positive cells) | >90% | >90% |
| Cytosolic Delivery Efficiency (%) | < 15% | 65 - 85% |
Experimental Protocols
Protocol 1: Conjugation of TAT-HA2 Peptides to Carboxylated Quantum Dots
This protocol describes the covalent conjugation of cysteine-terminated TAT-HA2 peptides to carboxyl-functionalized quantum dots using EDC-NHS chemistry.
Materials:
-
Carboxyl-functionalized Quantum Dots (e.g., CdSe/ZnS core/shell QDs)
-
TAT-HA2 peptide with a C-terminal cysteine (Sequence: GRKKRRQRRRG-GLFGAIAGFIEGGWTGMIDGWYG-C)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Maleimide-PEG-NHS ester
-
2-Mercaptoethanol
-
MES Buffer (2-(N-morpholino)ethanesulfonic acid), 0.1 M, pH 6.0
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Size exclusion chromatography columns (e.g., Sephadex G-25)
-
Amicon Ultra centrifugal filter units (10 kDa MWCO)
Procedure:
-
Activation of Quantum Dots:
-
Resuspend 1 nmol of carboxylated QDs in 500 µL of MES buffer.
-
Add 10 µL of freshly prepared EDC solution (10 mg/mL in MES buffer).
-
Add 20 µL of freshly prepared NHS solution (10 mg/mL in MES buffer).
-
Incubate the mixture for 30 minutes at room temperature with gentle shaking to activate the carboxyl groups.
-
-
Introduction of Maleimide (B117702) Groups:
-
To the activated QD solution, add the Maleimide-PEG-NHS ester at a 100-fold molar excess.
-
Allow the reaction to proceed for 2 hours at room temperature with gentle shaking.
-
Quench the reaction by adding 2-Mercaptoethanol to a final concentration of 20 mM and incubating for 15 minutes.
-
Purify the maleimide-functionalized QDs by passing the solution through a Sephadex G-25 column, eluting with PBS (pH 7.4). Alternatively, use centrifugal filtration.
-
-
Peptide Conjugation:
-
Dissolve the cysteine-terminated TAT-HA2 peptide in PBS (pH 7.4) to a concentration of 1 mg/mL.
-
Add the peptide solution to the purified maleimide-functionalized QDs at a 20-fold molar excess of peptide to QDs.
-
Incubate the reaction overnight at 4°C with gentle mixing. The maleimide groups on the QDs will react with the thiol groups on the cysteine residue of the peptide.
-
-
Purification of TAT-HA2-QDs:
-
Remove excess unconjugated peptide by centrifugal filtration using Amicon Ultra filters (10 kDa MWCO).
-
Wash the conjugate pellet three times with PBS (pH 7.4).
-
Resuspend the final TAT-HA2-QD conjugate in PBS and store at 4°C.
-
Protocol 2: Characterization of TAT-HA2-QD Conjugates
1. Hydrodynamic Size and Zeta Potential:
-
Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and polydispersity index of the QDs before and after conjugation.
-
Measure the surface charge (zeta potential) using Laser Doppler Velocimetry. Successful conjugation is indicated by an increase in size and a shift in zeta potential from negative to positive.
2. UV-Vis and Fluorescence Spectroscopy:
-
Measure the absorbance and emission spectra of the QDs.
-
Confirm peptide conjugation by measuring the peptide absorbance peak around 280 nm.
-
Assess the quantum yield of the conjugated QDs relative to the unconjugated QDs to ensure that the conjugation process did not significantly quench fluorescence.
3. Gel Electrophoresis:
-
Run unconjugated and conjugated QDs on an agarose (B213101) gel.
-
The change in surface charge upon peptide conjugation will result in a noticeable shift in the migration pattern of the QDs.
Protocol 3: In Vitro Cellular Uptake and Endosomal Escape Assay
Materials:
-
HeLa or other suitable cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
TAT-HA2-QDs and control QDs (e.g., unconjugated or TAT-QDs)
-
LysoTracker Red (for endosome/lysosome staining)
-
Hoechst 33342 (for nuclear staining)
-
Confocal Laser Scanning Microscope (CLSM)
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes or chamber slides and allow them to adhere overnight.
-
Incubation with QDs:
-
Replace the culture medium with fresh medium containing the TAT-HA2-QDs (final concentration typically 10-50 nM).
-
Incubate the cells for 2-4 hours at 37°C.
-
-
Staining and Imaging:
-
Wash the cells three times with PBS to remove extracellular QDs.
-
For endosomal co-localization, incubate cells with LysoTracker Red (50-75 nM) for 30 minutes.
-
Stain the nuclei with Hoechst 33342 (1 µg/mL) for 10 minutes.
-
Wash the cells again with PBS and add fresh medium or mounting medium.
-
-
Confocal Microscopy:
-
Image the cells using a confocal microscope.
-
Analysis: Observe the intracellular localization of the QDs (green fluorescence).
-
Endosomal Entrapment: Co-localization of green QD signal with red LysoTracker signal (appearing as yellow/orange puncta) indicates entrapment.
-
Cytosolic Delivery: A diffuse green fluorescence pattern throughout the cytoplasm, distinct from the red puncta, indicates successful endosomal escape.
-
-
Visualizations
Application Notes and Protocols for TAT-HA2 Peptideplex Formation with Nucleic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formation and characterization of peptideplexes using the TAT-HA2 peptide for the delivery of nucleic acids, such as siRNA and pDNA.
Introduction
The TAT-HA2 peptide is a chimeric peptide designed for efficient intracellular delivery of macromolecular cargo. It combines the cell-penetrating properties of the HIV trans-activator of transcription (TAT) peptide with the pH-responsive fusogenic activity of the influenza virus hemagglutinin subunit 2 (HA2).[1][2][3] The positively charged TAT domain facilitates binding to the negatively charged cell surface and subsequent internalization, primarily through macropinocytosis.[1][4][5] Upon entry into the endosomal pathway, the acidic environment of the late endosome triggers a conformational change in the HA2 domain, leading to endosomal membrane destabilization and release of the cargo into the cytoplasm.[2][3][6] This mechanism circumvents lysosomal degradation, a major barrier to the efficacy of many drug delivery systems.[6]
TAT-HA2 peptides self-assemble with negatively charged nucleic acids through electrostatic interactions to form nanocomplexes known as peptideplexes.[1][2] The efficiency of complexation, physicochemical properties of the resulting peptideplexes, and their subsequent biological activity are highly dependent on the formulation parameters, most notably the ratio of peptide to nucleic acid.
Key Applications
-
Gene Silencing: Delivery of siRNA and shRNA for targeted mRNA knockdown.[1][7]
-
Gene Therapy: Delivery of plasmid DNA (pDNA) for gene expression.
-
Drug Delivery: Encapsulation and intracellular delivery of oligonucleotide-based therapeutics.
Quantitative Data Summary
The following tables summarize key quantitative data for the formation and performance of TAT-HA2 peptideplexes with siRNA.
Table 1: Physicochemical Properties of TAT-HA2/siRNA Peptideplexes
| Peptide/siRNA Molar Ratio (N/P Ratio) | Zeta Potential (mV) | Reference |
| 2.5:1 | Negative (-2.5 mV) to Positive (+5 mV) upon peptide coating | [1][2] |
| 10:1 | Not explicitly stated, but positive charge is implied for cellular uptake | [1][2] |
Note: The Nitrogen/Phosphate (B84403) (N/P) ratio is often used and corresponds to the molar ratio of nitrogen atoms in the peptide to phosphate groups in the nucleic acid. For the TAT-HA2 peptide and siRNA mentioned in the source, the Peptide/siRNA molar ratio is approximately equal to the N/P ratio.[1][2]
Table 2: In Vitro Performance of TAT-HA2/siRNA Peptideplexes
| Parameter | Value | Conditions | Reference |
| siRNA Condensation | Complete complexation at Peptide/siRNA ratios > 2.5 | Agarose (B213101) gel retardation assay | [1][2] |
| Cellular Uptake | Plateau reached within 60 minutes | Peptide/siRNA ratio of 10 in SKOV3 cells | [1][2] |
| Endosomal Escape | ~55% of peptideplexes escape the endolysosomal pathway | Fluorescence microscopy in SKOV3 cells | [1][2] |
| Gene Silencing (Luciferase) | ~35% reduction in expression | 100 nM siRNA dose in SKOV3 cells | [1][2][7] |
Experimental Protocols
Protocol 1: Formation of TAT-HA2/Nucleic Acid Peptideplexes
This protocol describes the formation of TAT-HA2 peptideplexes with siRNA as an example. The same principle applies to other nucleic acids like pDNA, though optimal ratios may vary.
Materials:
-
TAT-HA2 peptide solution (e.g., 1 mg/mL in RNase-free water)
-
siRNA solution (e.g., 100 µM in RNase-free water)
-
Phosphate-Buffered Saline (PBS), pH 7.4, RNase-free
Procedure:
-
Dilution of Reagents:
-
Dilute the TAT-HA2 peptide stock solution to the desired concentration in PBS (pH 7.4).
-
Dilute the siRNA stock solution to the desired concentration in RNase-free water.
-
-
Peptideplex Formation:
-
In an RNase-free microcentrifuge tube, add the appropriate volume of the diluted TAT-HA2 peptide solution.
-
Gently add the corresponding volume of the diluted siRNA solution to the peptide solution to achieve the desired Peptide/siRNA molar ratio (e.g., 1.25, 2.5, 5, 7.5, 10, 12.5).[1][2]
-
Mix gently by pipetting up and down.
-
-
Incubation:
-
Use:
-
The freshly prepared peptideplexes are now ready for characterization or for use in cell culture experiments.
-
Protocol 2: Characterization of Peptideplex Formation by Gel Retardation Assay
This assay is used to determine the optimal ratio of TAT-HA2 peptide to nucleic acid required for complete complexation.[8][9]
Materials:
-
Freshly prepared TAT-HA2/siRNA peptideplexes at various molar ratios
-
Agarose
-
Tris-Borate-EDTA (TBE) buffer (10x stock and 1x working solution)
-
Gel loading dye (6x)
-
Nucleic acid stain (e.g., SYBR Safe or Ethidium Bromide)
-
Gel electrophoresis system and power supply
-
Gel imaging system
Procedure:
-
Prepare Agarose Gel:
-
Prepare a 1-2% (w/v) agarose gel in 1x TBE buffer.
-
Add the nucleic acid stain to the molten agarose before casting the gel or stain the gel after electrophoresis.
-
-
Sample Preparation:
-
To 10 µL of each peptideplex formulation, add 2 µL of 6x gel loading dye.
-
As controls, prepare a sample with naked siRNA (no peptide) and a blank lane.
-
-
Electrophoresis:
-
Load the samples into the wells of the agarose gel.
-
Run the gel at 100 V for 30-45 minutes in 1x TBE buffer.
-
-
Visualization:
Protocol 3: Measurement of Peptideplex Size and Zeta Potential by Dynamic Light Scattering (DLS)
DLS is used to determine the hydrodynamic diameter and surface charge (zeta potential) of the peptideplexes, which are critical parameters for cellular uptake and stability.[10][11]
Materials:
-
Freshly prepared TAT-HA2/siRNA peptideplexes
-
Dynamic Light Scattering (DLS) instrument with a zeta potential measurement module
-
Low-volume disposable cuvettes
Procedure:
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions.
-
Set the measurement parameters (e.g., temperature, solvent viscosity, and refractive index).
-
-
Sample Preparation:
-
Dilute the peptideplex suspension in an appropriate buffer (e.g., PBS or sterile water) to the optimal concentration range for the instrument.
-
-
Size Measurement (DLS):
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the instrument and initiate the size measurement.
-
Record the average particle size (Z-average) and the polydispersity index (PDI).
-
-
Zeta Potential Measurement:
-
Transfer the diluted sample to a zeta potential measurement cell.
-
Place the cell in the instrument and initiate the measurement.
-
Record the average zeta potential.
-
-
Data Analysis:
-
Analyze the size distribution and zeta potential data. Peptideplexes suitable for in vitro studies typically have a size range of 100-200 nm and a positive zeta potential.
-
Visualizations
Caption: Experimental workflow for TAT-HA2 peptideplex formation and evaluation.
Caption: Cellular uptake and endosomal escape mechanism of TAT-HA2 peptideplexes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comparison of Cell-Penetrating and Fusogenic TAT-HA2 Peptide Performance in Peptideplex, Multicomponent, and Conjugate siRNA Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MODELING OF THE ENDOSOMOLYTIC ACTIVITY OF HA2-TAT PEPTIDES WITH RED BLOOD CELLS AND GHOSTS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. TAT and HA2 Facilitate Cellular Uptake of Gold Nanoparticles but Do Not Lead to Cytosolic Localisation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A HA2-Fusion Tag Limits the Endosomal Release of its Protein Cargo Despite Causing Endosomal Lysis † - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Gel Retardation Assay | Springer Nature Experiments [experiments.springernature.com]
- 9. Use of gel retardation to analyze protein-nucleic acid interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dynamic light scattering - zeta potential - Suisse TP [suisse-tp.ch]
- 11. Dynamic Light Scattering (DLS) Particle Analyzer | MICROTRAC [microtrac.com]
Application Notes and Protocols for Cell-Specific Targeting with TAT-HA2 Fusion Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The TAT-HA2 fusion peptide is a powerful tool for intracellular delivery of macromolecules. It combines the cell-penetrating properties of the HIV-1 trans-activator of transcription (TAT) peptide with the pH-sensitive fusogenic activity of the influenza virus hemagglutinin subunit 2 (HA2). This dual functionality allows for efficient cellular uptake followed by endosomal escape, a critical step for the cytoplasmic delivery of therapeutic and research agents.[1][2][3] The TAT peptide facilitates entry into cells, primarily through macropinocytosis, by interacting with heparan sulfate (B86663) proteoglycans on the cell surface.[1] Once inside the endosome, the acidic environment triggers a conformational change in the HA2 peptide, leading to the disruption of the endosomal membrane and the release of the cargo into the cytoplasm.[4][5] This mechanism circumvents lysosomal degradation, enhancing the bioavailability and efficacy of the delivered molecule.
These application notes provide a comprehensive overview of the use of TAT-HA2 for the delivery of various cargos, including proteins and siRNA. Detailed protocols for key experiments are provided to guide researchers in their experimental design and execution.
Mechanism of Action
The delivery process mediated by the this compound can be summarized in the following steps:
-
Cell Surface Binding: The positively charged TAT peptide domain electrostatically interacts with negatively charged heparan sulfate proteoglycans on the cell surface.
-
Internalization: This interaction triggers internalization of the TAT-HA2-cargo complex, primarily through macropinocytosis.[4]
-
Endosomal Entrapment: The complex is enclosed within an endosome.
-
Acidification and HA2 Activation: As the endosome matures, its internal pH drops. This acidic environment protonates the glutamic acid residues in the HA2 domain, inducing a conformational change to a helical structure.[4]
-
Endosomal Escape: The activated HA2 peptide inserts into and destabilizes the endosomal membrane, leading to its disruption and the release of the cargo into the cytoplasm.[4][5]
-
Cytosolic Delivery: The cargo is now free in the cytoplasm to reach its intracellular target.
References
- 1. MODELING OF THE ENDOSOMOLYTIC ACTIVITY OF HA2-TAT PEPTIDES WITH RED BLOOD CELLS AND GHOSTS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Quantitative Analysis of Tat Peptide Binding to Import Carriers Reveals Unconventional Nuclear Transport Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for TAT-HA2 Mediated Cargo Delivery to Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The TAT-HA2 peptide is a powerful tool for intracellular delivery of various cargo molecules, including small interfering RNA (siRNA), proteins, and nanoparticles, into cancer cells.[1][2][3] This chimeric peptide combines the cell-penetrating properties of the HIV-1 Trans-Activator of Transcription (TAT) peptide with the endosomolytic activity of the influenza virus hemagglutinin (HA2) peptide.[2][4] The TAT domain facilitates entry into the cell, while the pH-sensitive HA2 domain promotes the release of the cargo from the endosome into the cytoplasm, a critical step for the bioactivity of many therapeutic molecules.[5][6] These application notes provide an overview of the TAT-HA2 system, quantitative data on its performance, and detailed protocols for its use in cancer cell research.
Mechanism of Action
The delivery of cargo to cancer cells using TAT-HA2 is a multi-step process:
-
Cellular Uptake: The positively charged TAT domain interacts with negatively charged proteoglycans on the cancer cell surface, triggering internalization through macropinocytosis, a form of endocytosis.[6][7]
-
Endosomal Entrapment: The TAT-HA2/cargo complex is initially enclosed within endosomes.
-
pH-Dependent Endosomal Escape: As the endosome matures, its internal pH drops. This acidic environment protonates the glutamic acid residues in the HA2 domain, inducing a conformational change in the peptide.[5] This change allows the HA2 domain to interact with and destabilize the endosomal membrane, leading to the release of the cargo into the cytoplasm.[5][6]
Application Data
siRNA Delivery Efficiency
The efficiency of TAT-HA2 in delivering siRNA has been evaluated in various cancer cell lines. The following table summarizes the gene silencing effects observed.
| Delivery System | Cancer Cell Line | Cargo | Peptide/siRNA Ratio (molar) | Gene Silencing Efficiency (%) | Reference |
| Peptideplex | SKOV3 | Luciferase siRNA | 12.5 | 35 ± 5 | [7] |
| Multicomponent System | SKOV3 | Luciferase siRNA | 5 | 55 ± 4 | [7] |
| Conjugate System | SKOV3 | Luciferase siRNA | 10 | 45 ± 2 | [7] |
Protein Delivery Efficiency
TAT-HA2 is also effective in delivering functional proteins into cancer cells. The table below presents data on the delivery of a fluorescently labeled protein.
| Cancer Cell Line | Cargo | TAT-HA2 Concentration (µM) | Incubation Time (h) | % Positive Cells | Reference |
| A549 | mCherry | 30 | 24 | >90 | [8] |
| HeLa | FITC-Avidin | 10 | 1.5 | ~60 | [9] |
| MCF-7 | Streptavidin-FITC | 10 | 1.5 | ~50 | [9] |
Cytotoxicity
A critical aspect of any delivery vector is its safety profile. The cytotoxicity of TAT-HA2 has been assessed in different cell lines.
| Cancer Cell Line | TAT-HA2 Concentration (µM) | Incubation Time (h) | Cell Viability (%) | Reference |
| A549 | up to 60 | 24 | >95 | [8] |
| SKOV3 | up to 100 nM (siRNA) | 24 | No significant toxicity | [7] |
| HeLa | up to 50 | 1 | >90 | [9] |
Experimental Protocols
Protocol 1: TAT-HA2 Peptide Handling and Storage
-
Reconstitution: Reconstitute the lyophilized TAT-HA2 peptide in sterile, nuclease-free water to a stock concentration of 1 mM.
-
Aliquoting: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[2]
Protocol 2: Formation of TAT-HA2/siRNA Complexes (Peptideplexes)
This protocol is adapted for forming complexes for transfection in a 24-well plate format.
-
Prepare siRNA Solution: In a sterile microcentrifuge tube, dilute the stock siRNA to the desired final concentration (e.g., 100 nM) in serum-free cell culture medium (e.g., Opti-MEM).
-
Prepare TAT-HA2 Solution: In a separate sterile microcentrifuge tube, dilute the TAT-HA2 stock solution to the desired concentration to achieve the target peptide/siRNA molar ratio. Use the same serum-free medium.
-
Combine and Incubate: Add the diluted TAT-HA2 solution to the diluted siRNA solution. Mix gently by pipetting up and down.
-
Incubation: Incubate the mixture at room temperature for 30 minutes to allow for complex formation.[7] The complexes are now ready for addition to cells.
Protocol 3: Intracellular Delivery of a Fluorescently Labeled Protein
This protocol describes the delivery of a fluorescently labeled protein into cancer cells cultured in a 24-well plate.
-
Cell Seeding: Seed the cancer cells of interest (e.g., HeLa, A549) in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment.
-
Prepare Cargo-Peptide Mixture: In a sterile microcentrifuge tube, mix the fluorescently labeled protein (e.g., FITC-avidin) and the TAT-HA2 peptide in serum-free medium to the desired final concentrations (e.g., 0.2 µM protein and 10 µM TAT-HA2).
-
Cell Treatment: Remove the culture medium from the cells and wash once with sterile phosphate-buffered saline (PBS). Add the TAT-HA2/protein mixture to the cells.
-
Incubation: Incubate the cells with the mixture for 1-4 hours at 37°C in a CO2 incubator.
-
Washing: After incubation, remove the treatment solution and wash the cells three times with PBS to remove extracellular complexes.
-
Analysis: The intracellular delivery of the fluorescent protein can be visualized and quantified using fluorescence microscopy or flow cytometry.[8][9]
Protocol 4: MTT Cytotoxicity Assay
This protocol provides a method to assess the cytotoxicity of the TAT-HA2 delivery system.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the TAT-HA2 peptide or TAT-HA2/cargo complexes. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 5: TUNEL Apoptosis Assay
This assay is used to detect DNA fragmentation, a hallmark of apoptosis, which may be induced by the delivered cargo.
-
Cell Culture and Treatment: Culture and treat the cells with the TAT-HA2/cargo complex as described in the delivery protocols. Include positive and negative controls for apoptosis.
-
Fixation and Permeabilization: After treatment, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[11] Wash with PBS and then permeabilize the cells with 0.1% Triton X-100 in PBS for 2 minutes on ice.[11]
-
TUNEL Reaction: Wash the cells with PBS and then incubate with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) for 60 minutes at 37°C in a humidified chamber, protected from light.[12]
-
Staining and Visualization: Wash the cells to remove the reaction mixture. If using a fluorescent label, counterstain the nuclei with a DNA dye (e.g., DAPI).
-
Analysis: Visualize the cells using a fluorescence microscope. Apoptotic cells will show a strong nuclear fluorescent signal. The percentage of apoptotic cells can be quantified by counting TUNEL-positive cells.[5]
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. opentrons.com [opentrons.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Comparison of Cell-Penetrating and Fusogenic TAT-HA2 Peptide Performance in Peptideplex, Multicomponent, and Conjugate siRNA Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein transduction in human cells is enhanced by cell-penetrating peptides fused with an endosomolytic HA2 sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. genscript.com [genscript.com]
Application Notes: TAT-HA2 Mediated Delivery in Primary Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The delivery of macromolecules such as proteins, peptides, and nucleic acids into primary cells presents a significant challenge in biomedical research and therapeutic development. Primary cells, being non-immortalized and often sensitive, are notoriously difficult to transfect using traditional methods like lipofection, which can induce cytotoxicity and alter cellular physiology. The TAT-HA2 peptide system offers a potent and less-toxic alternative for intracellular delivery. This system leverages a chimeric peptide composed of two functional domains:
-
TAT Peptide: A cell-penetrating peptide (CPP) derived from the HIV-1 trans-activator of transcription (TAT) protein. The TAT domain facilitates cellular entry, primarily through macropinocytosis, by interacting with glycosaminoglycans on the cell surface.[1][2]
-
HA2 Peptide: A fusogenic peptide from the influenza virus hemagglutinin protein. The HA2 domain is pH-sensitive; in the acidic environment of the endosome, it undergoes a conformational change that disrupts the endosomal membrane, facilitating the release of the cargo into the cytoplasm.[1][3]
This dual-domain strategy ensures efficient cellular uptake followed by effective endosomal escape, a critical bottleneck in many delivery systems.[4][5]
Mechanism of Action
The TAT-HA2 mediated delivery process involves a sequential, multi-step mechanism:
-
Cellular Binding and Internalization: The positively charged TAT domain electrostatically interacts with negatively charged proteoglycans on the primary cell surface, initiating cellular uptake.[2] This process predominantly occurs via lipid raft-dependent macropinocytosis.[1][6]
-
Endosomal Entrapment: Following internalization, the TAT-HA2-cargo complex is enclosed within macropinosomes or endosomes.
-
pH-Dependent Endosomal Escape: As the endosome matures, its internal pH decreases. This acidic environment protonates glutamic and aspartic acid residues within the HA2 domain, triggering a conformational change to a helical structure. This new conformation destabilizes the endosomal membrane, leading to the release of the cargo into the cytoplasm.[1]
Applications in Primary Cell Culture
TAT-HA2 mediated delivery is a versatile tool for a range of applications in primary cell culture, including:
-
Protein and Enzyme Delivery: Efficient delivery of functional proteins, such as Cre recombinase for genetic modification, has been demonstrated in primary cells.[7]
-
siRNA Delivery for Gene Silencing: TAT-HA2 can be used to deliver siRNA for targeted gene knockdown, offering a powerful method for studying gene function in primary cells.[8]
-
Therapeutic Agent Delivery: This system holds promise for the delivery of therapeutic proteins and peptides for preclinical studies in primary cell models of disease.
Quantitative Data Summary
The efficiency of TAT-HA2 mediated delivery can vary depending on the primary cell type, the nature of the cargo, and the specific delivery system employed (e.g., simple complex, multicomponent system, or direct conjugate). The following tables summarize available quantitative data.
Table 1: TAT-HA2 Mediated Delivery of Cre Recombinase in Primary Cells
| Primary Cell Type | Cargo | Delivery System | Concentration | Recombination Efficiency (%) | Reference |
| Porcine Fetal Fibroblasts | TAT-Cre | Peptide alone | 2 µM | ~40% | [7] |
| Porcine Fetal Fibroblasts | TAT-Cre with HA2 | Co-incubation | 2 µM TAT-Cre, 2.5 µM HA2 | ~90% | [7] |
| Porcine Fetal Fibroblasts | TAT-Cre with Chloroquine | Co-incubation | 2 µM TAT-Cre, 250 µM Chloroquine | ~90% | [7] |
Table 2: Comparison of TAT-HA2 Mediated siRNA Delivery with a Commercial Transfection Reagent (in a representative cell line)
| Delivery System | Cargo | Cell Line | siRNA Dose | Luciferase Expression Suppression (%) | Reference |
| TAT-HA2 Peptideplex | anti-luciferase siRNA | SKOV3 | 100 nM | 35% (±5%) | [1] |
| TAT-HA2 Conjugate | anti-luciferase siRNA | SKOV3 | 100 nM | 45% (±2%) | [1] |
| TAT-HA2 Multicomponent | anti-luciferase siRNA | SKOV3 | 100 nM | 55% (±4%) | [1] |
| Lipofectamine RNAiMax | anti-luciferase siRNA | SKOV3 | 100 nM | 45% (±2%) | [1] |
Note: Data from SKOV3 cells is included to provide a benchmark for the relative efficiencies of different TAT-HA2 delivery strategies.
Experimental Protocols
Protocol 1: Preparation of TAT-HA2/siRNA Complexes (Peptideplexes)
This protocol is adapted for primary cells from a method used for SKOV3 cells.[1][6] Optimization of the Peptide/siRNA ratio may be necessary for different primary cell types.
Materials:
-
TAT-HA2 peptide (commercial source)
-
siRNA stock solution (e.g., 100 µM in RNase-free water)
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile and RNase-free
-
RNase-free microcentrifuge tubes
Procedure:
-
Dilute TAT-HA2 Peptide: Prepare a working solution of the TAT-HA2 peptide in sterile, RNase-free PBS (pH 7.4). The final concentration will depend on the desired Peptide/siRNA molar ratio.
-
Dilute siRNA: In a separate RNase-free tube, dilute the siRNA stock solution with RNase-free PBS to the desired final concentration.
-
Form Complexes: To form the peptideplexes, add the appropriate volume of the TAT-HA2 peptide solution to the diluted siRNA solution. The Peptide/siRNA molar ratio should be optimized, with ratios of 5:1, 7.5:1, and 10:1 being good starting points.[6]
-
Incubate: Gently mix the solution and incubate at room temperature for 30 minutes to allow for electrostatic complexation.
-
Add to Cells: The freshly prepared TAT-HA2/siRNA complexes can now be added to the primary cell culture medium.
Protocol 2: TAT-Cre Recombinase Delivery to Primary Cells with HA2 Enhancement
This protocol is based on the delivery of TAT-Cre to porcine primary fetal fibroblasts.[7]
Materials:
-
TAT-Cre recombinase protein
-
HA2 peptide
-
Primary cell culture medium (e.g., DMEM)
-
Primary cells plated in a suitable culture vessel
Procedure:
-
Prepare TAT-Cre Solution: Dilute the TAT-Cre protein in fresh, serum-free primary cell culture medium to the desired final concentration (e.g., 2 µM).
-
Prepare HA2 Solution: In a separate tube, dilute the HA2 peptide in fresh, serum-free primary cell culture medium to the desired final concentration (e.g., 2.5 µM).
-
Treat Cells: Remove the existing culture medium from the primary cells and replace it with the medium containing the diluted TAT-Cre and HA2 peptides.
-
Incubate: Incubate the cells for the desired period (e.g., 3 hours) at 37°C in a humidified incubator with 5% CO2.
-
Wash and Replace Medium: After the incubation period, remove the treatment medium, wash the cells gently with sterile PBS, and replace it with fresh, complete culture medium.
-
Assess Recombination: Analyze the cells for Cre-mediated recombination at a suitable time point post-treatment (e.g., 24-72 hours) using appropriate methods (e.g., reporter gene expression, PCR).
Protocol 3: Assessment of Endosomal Escape
A common method to assess endosomal escape is to observe the localization of a fluorescently labeled cargo.
Materials:
-
Fluorescently labeled cargo (e.g., FITC-dextran)
-
TAT-HA2 peptide
-
Primary cells cultured on glass-bottom dishes or coverslips
-
LysoTracker Red (or other endo-lysosomal marker)
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Prepare Complexes: Prepare TAT-HA2 complexes with the fluorescently labeled cargo as described in Protocol 1.
-
Treat Cells: Add the complexes to the primary cells and incubate for a suitable time to allow for uptake (e.g., 1-4 hours).
-
Stain Endosomes: During the last 30-60 minutes of incubation, add LysoTracker Red to the culture medium according to the manufacturer's instructions to label late endosomes and lysosomes.
-
Wash and Fix: Wash the cells with PBS to remove excess complexes. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Stain Nuclei: After fixation, wash the cells with PBS and stain with DAPI for 5-10 minutes.
-
Image: Mount the coverslips and visualize the cells using a fluorescence microscope. Co-localization of the fluorescent cargo (green) with the endo-lysosomal marker (red) indicates entrapment, while diffuse green fluorescence in the cytoplasm indicates successful endosomal escape.
Visualizations
Caption: Mechanism of TAT-HA2 mediated cargo delivery into a primary cell.
Caption: General experimental workflow for TAT-HA2 mediated delivery.
References
- 1. Comparison of Cell-Penetrating and Fusogenic TAT-HA2 Peptide Performance in Peptideplex, Multicomponent, and Conjugate siRNA Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TAT-MEDIATED INTRACELLULAR PROTEIN DELIVERY TO PRIMARY BRAIN CELLS IS DEPENDENT ON GLYCOSAMINOGLYCAN EXPRESSION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic effects of cell-penetrating peptide Tat and fusogenic peptide HA2-enhanced cellular internalization and gene transduction of organosilica nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing Endosomal Escape for Intracellular Delivery of Macromolecular Biologic Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cell-penetrating peptide-driven Cre recombination in porcine primary cells and generation of marker-free pigs | PLOS One [journals.plos.org]
- 8. The TAT Protein Transduction Domain as an Intra-Articular Drug Delivery Technology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Purification of TAT-HA2 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The TAT-HA2 peptide is a powerful tool in drug delivery, designed to facilitate the intracellular delivery of various macromolecular cargoes. It is a chimeric peptide that combines the cell-penetrating properties of the HIV-1 Trans-Activator of Transcription (TAT) peptide with the pH-sensitive fusogenic activity of the influenza virus hemagglutinin (HA2) peptide. The TAT domain mediates cellular uptake through mechanisms like macropinocytosis, while the HA2 domain promotes the release of the cargo from endosomes into the cytoplasm by disrupting the endosomal membrane in response to the acidic environment of the endosome.[1][2][3][4] This dual functionality makes TAT-HA2 a highly effective vehicle for enhancing the bioavailability of therapeutic molecules that are otherwise membrane-impermeable.
These application notes provide a comprehensive guide to the chemical synthesis, purification, and characterization of the TAT-HA2 peptide.
Peptide Specifications
A commonly synthesized and studied TAT-HA2 sequence is presented below.[5][6]
| Characteristic | Value | Reference |
| Full Sequence | H-Arg-Arg-Arg-Gln-Arg-Arg-Lys-Lys-Arg-Gly-Gly-Asp-Ile-Met-Gly-Glu-Trp-Gly-Asn-Glu-Ile-Phe-Gly-Ala-Ile-Ala-Gly-Phe-Leu-Gly-OH | |
| Single Letter Code | RRRQRRKKRGGDIMGEWGNEIFGAIAGFLG | |
| Molecular Formula | C₁₄₉H₂₄₃N₅₃O₃₉S | |
| Molecular Weight | 3432.97 Da | |
| Theoretical pI | 11.88 | Calculated |
| Purity (Post-Purification) | >95% to >99% | [6][7][8] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
The TAT-HA2 peptide is synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) chemistry.[9]
Workflow for Solid-Phase Peptide Synthesis of TAT-HA2
Caption: Workflow of Fmoc-based solid-phase peptide synthesis.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids with acid-labile side-chain protecting groups
-
N,N-Dimethylformamide (DMF)
-
Piperidine (B6355638) solution in DMF (20%, v/v)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., Reagent H for methionine-containing peptides: trifluoroacetic acid/phenol/thioanisole/1,2-ethanedithiol/water/dimethylsulfide/ammonium iodide)[10][11]
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Activate the Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU or HATU) and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: After each deprotection and coupling step, wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Repeat Synthesis Cycle: Repeat the deprotection, coupling, and washing steps for each amino acid in the TAT-HA2 sequence.
-
Note on Difficult Couplings: The arginine-rich TAT sequence can be prone to aggregation. To mitigate this, consider using pseudoproline dipeptides or incorporating a Dmb- or Hmb-protected derivative at regular intervals. Longer coupling times or double coupling may also be necessary.[9]
-
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.
-
Treat the dried resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups. Since TAT-HA2 contains methionine and tryptophan, a specialized cleavage cocktail such as Reagent H is recommended to prevent oxidation of methionine and side reactions with tryptophan.[1][10][11][12]
-
The reaction is typically carried out for 2-3 hours at room temperature.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry it under vacuum.
-
Peptide Purification by RP-HPLC
The crude TAT-HA2 peptide is purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[13]
Workflow for RP-HPLC Purification
Caption: Workflow for the purification of synthetic peptides by RP-HPLC.
Materials:
-
Preparative RP-HPLC system
-
C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724) (ACN)
-
Crude TAT-HA2 peptide
Procedure:
-
Sample Preparation: Dissolve the crude peptide in Mobile Phase A or a minimal amount of a suitable solvent. Filter the sample through a 0.45 µm filter before injection.
-
Method Development (Analytical Scale):
-
Perform an initial analytical run using a broad gradient (e.g., 5-95% B over 30 minutes) to determine the elution profile of the peptide and its impurities.[14]
-
Based on the analytical run, optimize the gradient for the preparative separation. A shallower, "focused" gradient around the elution point of the target peptide will improve resolution.[15][16][17]
-
-
Preparative Purification:
-
Equilibrate the preparative C18 column with the starting mobile phase composition.
-
Inject the crude peptide solution.
-
Run the optimized gradient. A typical gradient for TAT-HA2 could be 20-60% B over 40 minutes at a flow rate of 10-20 mL/min for a semi-preparative column.
-
-
Fraction Collection: Collect fractions corresponding to the major peptide peak, monitoring the UV absorbance at 214 nm or 280 nm.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pooling and Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the purified TAT-HA2 peptide as a white powder.
Typical RP-HPLC Parameters for TAT-HA2 Purification
| Parameter | Analytical | Preparative |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Gradient | 5-65% B in 30 min | 25-55% B in 40 min |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Detection | 214 nm / 280 nm | 214 nm / 280 nm |
| Injection Volume | 10-20 µL | 1-5 mL |
Peptide Characterization
a. Analytical RP-HPLC for Purity Assessment
The purity of the final peptide product is determined by analytical RP-HPLC using conditions similar to the analytical method development step. The purity is calculated based on the peak area of the main peptide peak relative to the total peak area in the chromatogram. A purity of ≥95% is generally considered acceptable for most research applications.[6]
b. Mass Spectrometry for Identity Confirmation
The molecular weight of the purified TAT-HA2 peptide is confirmed by mass spectrometry, typically using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry.
Sample Preparation for MALDI-TOF:
-
Prepare a saturated solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid (CHCA)) in a solvent mixture of acetonitrile and water with 0.1% TFA.
-
Mix the purified peptide solution (approximately 1 mg/mL in water or Mobile Phase A) with the matrix solution in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
Analyze the sample in the mass spectrometer.
Expected Mass Spectrometry Results
| Parameter | Value |
| Theoretical Mass (Monoisotopic) | 3430.85 Da |
| Observed Mass (Monoisotopic) | 3430.85 ± 1 Da |
| Purity (by HPLC) | ≥95% |
| Appearance | White lyophilized powder |
Mechanism of Action: Cellular Uptake and Endosomal Escape
The TAT-HA2 peptide facilitates the delivery of cargo into the cytoplasm through a multi-step process.
Cellular Uptake and Endosomal Escape Pathway of TAT-HA2
Caption: Mechanism of TAT-HA2 mediated intracellular cargo delivery.
-
Membrane Binding: The positively charged TAT domain interacts with negatively charged proteoglycans on the cell surface, initiating binding.[18][19]
-
Endocytosis: The TAT-HA2-cargo complex is internalized by the cell, primarily through macropinocytosis, a form of endocytosis.[2][6]
-
Endosomal Entrapment: The complex is enclosed within an endosome.
-
Endosome Acidification: The endosome matures, and its internal pH drops to approximately 5-6.
-
HA2 Activation: The acidic environment protonates the glutamic acid residues in the HA2 domain, triggering a conformational change to an amphipathic α-helix.[2][3]
-
Membrane Disruption: The hydrophobic face of the HA2 helix inserts into the endosomal membrane, destabilizing it and forming pores.[4][20]
-
Cargo Release: The disruption of the endosomal membrane allows the cargo to escape into the cytoplasm, where it can reach its target.
Conclusion
The protocols outlined in these application notes provide a robust framework for the successful synthesis and purification of the TAT-HA2 peptide. Adherence to these methodologies will enable researchers to produce high-purity peptide for use in a wide range of drug delivery and cell biology applications. Careful attention to the challenges associated with the synthesis of arginine-rich peptides and the optimization of purification parameters are critical for achieving high yields of the desired product.
References
- 1. peptide.com [peptide.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protein transduction in human cells is enhanced by cell-penetrating peptides fused with an endosomolytic HA2 sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A HA2-Fusion Tag Limits the Endosomal Release of its Protein Cargo Despite Causing Endosomal Lysis † - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TAT-HA2 Fusion Peptide-HongTide Biotechnology [hongtide.com]
- 6. This compound - 1 mg [anaspec.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - CD Bioparticles [cd-bioparticles.net]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lifetein.com [lifetein.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. lcms.cz [lcms.cz]
- 15. biotage.com [biotage.com]
- 16. teledynelabs.com [teledynelabs.com]
- 17. biotage.com [biotage.com]
- 18. researchgate.net [researchgate.net]
- 19. cardoso-lab.org [cardoso-lab.org]
- 20. Collection - Modeling of the Endosomolytic Activity of HA2-TAT Peptides with Red Blood Cells and Ghosts - Biochemistry - Figshare [acs.figshare.com]
Application Notes and Protocols for Protein Conjugation to TAT-HA2 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The TAT-HA2 peptide is a powerful tool for intracellular delivery of therapeutic proteins and other macromolecules. It combines the cell-penetrating properties of the HIV-1 Trans-Activator of Transcription (TAT) peptide with the endosomolytic activity of the influenza virus hemagglutinin (HA2) peptide. The TAT domain facilitates cellular uptake, primarily through macropinocytosis, while the HA2 domain promotes the escape of the cargo from endosomes into the cytoplasm, a critical step for the bioactivity of many therapeutic proteins.[1][2] This document provides detailed protocols for conjugating a protein of interest to the TAT-HA2 peptide, along with methods for characterization and functional validation of the resulting conjugate.
Principles of TAT-HA2 Mediated Delivery
The delivery of a protein conjugated to TAT-HA2 follows a multi-step process. Initially, the positively charged TAT domain interacts with negatively charged proteoglycans on the cell surface, triggering internalization into endosomes. As the endosome matures, its internal pH drops, leading to a conformational change in the HA2 peptide. This pH-induced change exposes the fusogenic domain of HA2, which then destabilizes the endosomal membrane, allowing the protein-TAT-HA2 conjugate to be released into the cytoplasm.[1][2][3]
Logical Flow of Protein-TAT-HA2 Conjugation and Cellular Entry
Caption: Workflow from chemical conjugation to cellular delivery.
Protein-Peptide Conjugation Chemistries
Several chemical strategies can be employed to conjugate a protein to the TAT-HA2 peptide. The choice of method depends on the available functional groups on the protein and the desired stability of the linkage.
| Conjugation Chemistry | Target Functional Groups | Linkage Type | Stability | Key Advantages | Key Disadvantages |
| Maleimide-Thiol | Cysteine (-SH) on protein/peptide; Maleimide (B117702) on linker | Thioether | Stable | Highly specific reaction at neutral pH.[4] | Requires a free thiol, which may necessitate reduction of disulfide bonds.[] |
| EDC/NHS Chemistry | Carboxyl (-COOH) and Amine (-NH2) groups | Amide | Stable | Utilizes common functional groups found in proteins. | Can lead to a heterogeneous mixture of products due to multiple reactive sites.[6] |
| Disulfide Exchange | Cysteine (-SH) on both protein and peptide | Disulfide | Reducible | Cleavable bond, which can be advantageous for releasing the cargo inside the cell.[1][7] | Less stable in the extracellular environment compared to thioether or amide bonds. |
Experimental Protocols
Protocol 1: Maleimide-Thiol Conjugation
This protocol is ideal for proteins with an available cysteine residue. If no free cysteine is present, existing disulfide bonds can be reduced, or a cysteine can be introduced via genetic engineering.
Materials:
-
Protein of interest (with a free cysteine)
-
TAT-HA2 peptide with a C-terminal cysteine
-
Maleimide-activated crosslinker (e.g., SMCC)
-
Reduction reagent (e.g., TCEP)
-
Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.4
-
Quenching solution: Free cysteine or β-mercaptoethanol
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in Conjugation Buffer.
-
If necessary, reduce disulfide bonds by adding a 10-fold molar excess of TCEP and incubating for 30 minutes at room temperature.
-
Remove excess TCEP using a desalting column.
-
-
Peptide Preparation:
-
Dissolve the cysteine-containing TAT-HA2 peptide in Conjugation Buffer.
-
-
Activation of Protein (if using a crosslinker):
-
Dissolve the maleimide crosslinker (e.g., SMCC) in DMSO.
-
Add the crosslinker to the protein solution at a 10 to 20-fold molar excess.
-
Incubate for 1 hour at room temperature.
-
Remove excess crosslinker using a desalting column.
-
-
Conjugation Reaction:
-
Mix the maleimide-activated protein with the cysteine-containing TAT-HA2 peptide at a desired molar ratio (e.g., 1:5 protein to peptide).
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Add a final concentration of 1 mM free cysteine or β-mercaptoethanol to quench any unreacted maleimide groups.
-
-
Purification:
-
Purify the conjugate from unreacted protein, peptide, and crosslinker using size-exclusion chromatography (SEC) or other suitable chromatographic methods.
-
Maleimide-Thiol Conjugation Workflow
Caption: Step-by-step workflow for maleimide-thol conjugation.
Protocol 2: EDC/NHS Conjugation
This method is suitable for proteins where surface-exposed amine (lysine) or carboxyl (aspartic/glutamic acid) groups are available for conjugation.
Materials:
-
Protein of interest
-
TAT-HA2 peptide (with a primary amine or carboxyl group for conjugation)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: MES buffer, pH 6.0
-
Conjugation Buffer: PBS, pH 7.4
-
Quenching solution: Hydroxylamine (B1172632) or Tris buffer
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Activation:
-
Dissolve the protein in Activation Buffer.
-
Add EDC and NHS (or Sulfo-NHS) to the protein solution at a 50 to 100-fold molar excess.
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
-
-
Conjugation Reaction:
-
Exchange the buffer of the activated protein to Conjugation Buffer using a desalting column.
-
Immediately add the TAT-HA2 peptide to the activated protein solution at a desired molar ratio (e.g., 1:10 protein to peptide).
-
Incubate for 2 hours at room temperature.
-
-
Quenching:
-
Add hydroxylamine to a final concentration of 10 mM or add Tris buffer to quench the reaction.
-
-
Purification:
-
Purify the conjugate using size-exclusion chromatography (SEC).
-
Characterization of the Protein-TAT-HA2 Conjugate
SDS-PAGE Analysis
SDS-PAGE is used to confirm the successful conjugation by observing a shift in the molecular weight of the protein.
Procedure:
-
Prepare samples of the unconjugated protein, the TAT-HA2 peptide, and the purified conjugate.
-
Run the samples on a suitable percentage polyacrylamide gel under reducing and non-reducing conditions.
-
Stain the gel with Coomassie Blue or a similar protein stain.
-
Expected Result: The conjugated protein band should migrate slower (appear at a higher molecular weight) than the unconjugated protein band.[8]
HPLC Analysis
Reverse-phase high-performance liquid chromatography (RP-HPLC) can be used to assess the purity of the conjugate.
Procedure:
-
Inject the purified conjugate onto a C18 RP-HPLC column.
-
Elute with a gradient of acetonitrile (B52724) in water (both containing 0.1% TFA).
-
Monitor the elution profile at 220 nm and 280 nm.
-
Expected Result: A major peak corresponding to the conjugate should be observed, with minimal peaks for the unconjugated protein and peptide.
Determination of Molar Substitution Ratio (MSR)
The MSR indicates the average number of TAT-HA2 peptides conjugated to each protein molecule. This can be determined spectrophotometrically if the peptide is labeled with a chromophore or by amino acid analysis.
Spectrophotometric Method (with a labeled peptide):
-
Measure the absorbance of the conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of the label on the peptide.
-
Calculate the concentration of the protein and the peptide using the Beer-Lambert law, correcting for the contribution of the label's absorbance at 280 nm.[9][10]
-
The MSR is the molar concentration of the peptide divided by the molar concentration of the protein.[6][10]
Functional Assays
Protocol 3: Hemolysis Assay for Fusogenic Activity
This assay assesses the pH-dependent membrane-disrupting activity of the HA2 domain in the conjugate.[11]
Materials:
-
Fresh red blood cells (RBCs)
-
PBS at various pH values (e.g., pH 7.4, 6.5, 5.5)
-
Protein-TAT-HA2 conjugate
-
Positive control: 1% Triton X-100
-
Negative control: Unconjugated protein
-
96-well plate
-
Spectrophotometer
Procedure:
-
Wash RBCs three times with PBS (pH 7.4) by centrifugation and resuspend to a 2% (v/v) solution.
-
Add 50 µL of the RBC suspension to each well of a 96-well plate.
-
Add 50 µL of the conjugate, unconjugated protein, or controls diluted in PBS of varying pH to the wells.
-
Incubate for 1 hour at 37°C.
-
Centrifuge the plate to pellet the intact RBCs.
-
Transfer the supernatant to a new plate and measure the absorbance at 450 nm to quantify hemoglobin release.
-
Calculate the percentage of hemolysis relative to the positive control (100% lysis).
-
Expected Result: The Protein-TAT-HA2 conjugate should induce significantly higher hemolysis at acidic pH (e.g., 5.5) compared to neutral pH (7.4).[11]
Protocol 4: Cellular Uptake Assay
This assay quantifies the ability of the conjugate to enter target cells.
Materials:
-
Target cell line
-
Protein-TAT-HA2 conjugate labeled with a fluorescent dye (e.g., FITC)
-
Unconjugated fluorescently labeled protein (as a control)
-
Cell culture medium
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the fluorescently labeled conjugate and control protein at various concentrations for a defined period (e.g., 2-4 hours).
-
Wash the cells thoroughly with PBS to remove any non-internalized conjugate.
-
For flow cytometry, detach the cells and analyze the fluorescence intensity.
-
For fluorescence microscopy, fix the cells and visualize the intracellular fluorescence.
-
Expected Result: Cells treated with the Protein-TAT-HA2 conjugate should exhibit significantly higher intracellular fluorescence compared to cells treated with the unconjugated protein.[12]
Endosomal Escape Pathway
Caption: Mechanism of HA2-mediated endosomal escape.
Conclusion
The successful conjugation of a protein to the TAT-HA2 peptide can significantly enhance its intracellular delivery and therapeutic potential. The protocols and characterization methods outlined in this document provide a comprehensive guide for researchers to develop and validate their own protein-TAT-HA2 conjugates. Careful optimization of the conjugation chemistry and thorough characterization of the final product are crucial for achieving reproducible and effective results.
References
- 1. Comparison of Cell-Penetrating and Fusogenic TAT-HA2 Peptide Performance in Peptideplex, Multicomponent, and Conjugate siRNA Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic effects of cell-penetrating peptide Tat and fusogenic peptide HA2-enhanced cellular internalization and gene transduction of organosilica nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 6. A simplified method for determination of peptide-protein molar ratios using amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of Cell-Penetrating and Fusogenic TAT-HA2 Peptide Performance in Peptideplex, Multicomponent, and Conjugate siRNA Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aboligo.com [aboligo.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Single-Step Conjugation of Bioactive Peptides to Proteins via a Self-Contained Succinimidyl Bis-Arylhydrazone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MODELING OF THE ENDOSOMOLYTIC ACTIVITY OF HA2-TAT PEPTIDES WITH RED BLOOD CELLS AND GHOSTS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhanced Cellular Entry and Efficacy of Tat Conjugates by Rational Design of the Auxiliary Segment - PMC [pmc.ncbi.nlm.nih.gov]
TAT-HA2 Peptide: Application Notes and Protocols for Cytoplasmic Antibody Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The delivery of functional antibodies to the cytoplasm of living cells represents a significant challenge in research and therapeutic development. The cell membrane is impermeable to large molecules like antibodies, and even after endocytic uptake, they often remain trapped in endosomes, leading to degradation. The TAT-HA2 peptide is a powerful tool designed to overcome these barriers. It is a chimeric peptide combining the cell-penetrating properties of the HIV-1 trans-activator of transcription (TAT) peptide with the pH-sensitive fusogenic properties of the influenza virus hemagglutinin subunit 2 (HA2). This dual-functionality facilitates the cellular uptake of conjugated antibodies and their subsequent escape from endosomes into the cytoplasm, enabling them to reach their intracellular targets.
Principle of Action: The TAT-HA2 peptide-antibody conjugate leverages a two-step mechanism for intracellular delivery. First, the positively charged TAT domain interacts with the negatively charged cell surface, promoting cellular uptake through mechanisms such as macropinocytosis.[1][2] Once inside the endosome, the acidic environment (pH 5.5-6.5) triggers a conformational change in the HA2 domain.[2][3] This change exposes a hydrophobic fusogenic peptide that destabilizes the endosomal membrane, leading to the release of the antibody-peptide conjugate into the cytoplasm.[3][4]
Quantitative Data Summary
While specific quantitative data for the cytoplasmic delivery of TAT-HA2-conjugated antibodies is limited in the literature, studies on other cargo molecules like siRNA provide valuable insights into the peptide's efficacy. The following tables summarize key quantitative findings from studies utilizing TAT-HA2 for intracellular delivery.
| Cargo Type | Delivery System | Cell Line | Key Quantitative Finding | Reference |
| siRNA | Peptideplex | SKOV3 | ~55% of peptideplexes escaped the endolysosomal pathway and were released into the cytoplasm. | [4][5] |
| siRNA | Multicomponent Gold Nanoparticle System | SKOV3 | Luciferase expression reduced to 45% (±4) at 100 nM siRNA. | [4] |
| siRNA | Conjugate System | SKOV3 | Luciferase expression reduced to 55% (±2) at 100 nM siRNA. | [4][5] |
| siRNA | Peptideplex | SKOV3 | Luciferase expression reduced to 65% (±5) at 100 nM siRNA. | [4][5] |
Table 1: Efficiency of TAT-HA2 Mediated Cytoplasmic Delivery of siRNA.
| Peptide Variant | Assay | Key Quantitative Finding | Reference |
| E5-TAT | Hemolysis Assay | pK50 of ~6.7 | [6] |
| E3-TAT | Hemolysis Assay | pK50 of ~5.7 | [6] |
| E5 | Hemolysis Assay | pK50 of ~5.7 | [6] |
| E3 | Hemolysis Assay | pK50 of ~5.7 | [6] |
Table 2: pH-Dependent Hemolytic Activity of HA2-TAT Analogues. The pK50 represents the pH at which 50% of the maximum hemolysis is observed, indicating the pH-sensitivity of endosomal disruption.
Signaling Pathways and Experimental Workflows
Mechanism of TAT-HA2 Mediated Antibody Delivery
Caption: Mechanism of TAT-HA2 mediated cytoplasmic antibody delivery.
Experimental Workflow for Conjugation and Delivery Assessment
Caption: Workflow for antibody-TAT-HA2 conjugation and delivery analysis.
Experimental Protocols
Protocol 1: Conjugation of TAT-HA2 Peptide to Antibody via Maleimide-Thiol Chemistry
This protocol describes the conjugation of a cysteine-terminated TAT-HA2 peptide to an antibody through a maleimide (B117702) linker. This method requires the antibody to have available thiol groups, which can be generated by reducing its hinge-region disulfide bonds.
Materials:
-
Antibody of interest (1-10 mg/mL)
-
Cysteine-terminated TAT-HA2 peptide (e.g., with a C-terminal cysteine)
-
Maleimide activation reagent (e.g., SMCC crosslinker)
-
Reducing agent: TCEP (tris(2-carboxyethyl)phosphine)
-
Reaction Buffer: Degassed PBS, pH 7.0-7.5
-
Quenching Buffer: Cysteine or 2-Mercaptoethanol
-
Purification system: Size exclusion chromatography (SEC) or dialysis cassettes
Procedure:
-
Antibody Reduction (if necessary):
-
Dissolve the antibody in degassed PBS to a concentration of 1-2 mg/mL.[7]
-
Add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubate for 30-60 minutes at room temperature to reduce the disulfide bonds in the hinge region.[8]
-
Remove excess TCEP using a desalting column equilibrated with degassed PBS, pH 7.0-7.5.
-
-
Antibody Activation with Maleimide (if not already maleimide-activated):
-
Immediately after purification, add a 10- to 20-fold molar excess of the maleimide crosslinker (e.g., SMCC) dissolved in DMSO to the reduced antibody solution.
-
Incubate for 1-2 hours at room temperature with gentle mixing.
-
Remove excess crosslinker using a desalting column equilibrated with degassed PBS, pH 7.0-7.5.
-
-
Conjugation Reaction:
-
Dissolve the cysteine-terminated TAT-HA2 peptide in degassed PBS.
-
Add the peptide to the maleimide-activated antibody solution at a 5- to 10-fold molar excess of peptide to antibody.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light and under an inert gas (e.g., nitrogen or argon) to prevent re-oxidation of thiols.[4][9]
-
-
Quenching:
-
Add a final concentration of 10 mM cysteine to the reaction mixture to cap any unreacted maleimide groups.[7]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the antibody-peptide conjugate from unreacted peptide and byproducts using size exclusion chromatography (SEC).
-
Alternatively, perform dialysis against PBS to remove small molecule impurities.
-
-
Characterization:
-
Analyze the conjugate by SDS-PAGE to confirm an increase in molecular weight.
-
Determine the peptide-to-antibody ratio using mass spectrometry or by quantifying the peptide's unique amino acids.
-
Protocol 2: Assessment of Cytoplasmic Delivery by Confocal Microscopy
This protocol allows for the visualization of antibody localization within the cell and assessment of endosomal escape.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescently labeled Antibody-TAT-HA2 conjugate (label the antibody with a fluorescent dye before conjugation)
-
Endosomal/Lysosomal marker (e.g., LysoTracker Green)
-
Nuclear stain (e.g., DAPI or Hoechst)
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.1% Triton X-100 in PBS (optional, for intracellular targets)
-
Mounting medium
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight.
-
Treatment:
-
Treat the cells with the fluorescently labeled Antibody-TAT-HA2 conjugate at a predetermined concentration (e.g., 1-5 µM) in serum-free media.
-
Incubate for a desired time period (e.g., 1-4 hours) at 37°C.
-
Control Groups: Include cells treated with the labeled antibody alone (no TAT-HA2) and untreated cells.
-
-
Staining of Organelles:
-
During the last 30-60 minutes of incubation, add LysoTracker to the media according to the manufacturer's instructions to label acidic endosomes and lysosomes.
-
-
Washing and Fixation:
-
Wash the cells three times with PBS to remove excess conjugate.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Nuclear Staining:
-
Incubate the cells with DAPI or Hoechst stain for 5-10 minutes.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a confocal microscope.
-
-
Analysis:
-
Observe the localization of the fluorescent antibody signal.
-
Endosomal Entrapment: Co-localization of the antibody (e.g., red fluorescence) and LysoTracker (green fluorescence) will appear as yellow puncta.
-
Cytoplasmic Delivery: A diffuse red signal throughout the cytoplasm, not co-localizing with green puncta, indicates successful endosomal escape.[10]
-
Protocol 3: Quantification of Cytoplasmic Delivery by Digitonin (B1670571) Permeabilization and Flow Cytometry
This protocol provides a quantitative measure of the amount of antibody that has reached the cytoplasm. Digitonin selectively permeabilizes the plasma membrane while leaving endosomal membranes intact, allowing for the washing out of endosomally-trapped antibody.
Materials:
-
Cells in suspension
-
Fluorescently labeled Antibody-TAT-HA2 conjugate
-
PBS containing 1% BSA (PBS/BSA)
-
Fixation solution: 0.5% paraformaldehyde in PBS
-
Permeabilization Buffer: Cold PBS containing 10-20 µg/mL digitonin[5][11]
-
Wash Buffer: 0.05% Tween 20 in PBS
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells in suspension with the fluorescently labeled Antibody-TAT-HA2 conjugate for 1-4 hours at 37°C.
-
Control Groups: Include cells treated with labeled antibody alone, and a control group that will not be permeabilized with digitonin (to measure total uptake).
-
-
Washing: Wash the cells twice with cold PBS/BSA to remove surface-bound conjugate.
-
Fixation:
-
Permeabilization and Staining:
-
Final Washes:
-
Wash all samples twice with Wash Buffer to remove any antibody that was not in the cytoplasm of the permeabilized cells.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellets in PBS.
-
Acquire data on a flow cytometer, measuring the fluorescence intensity of the cell population.[1]
-
-
Data Analysis:
-
Total Uptake: The mean fluorescence intensity (MFI) of the unpermeabilized sample represents the total amount of antibody taken up by the cells.
-
Cytoplasmic Delivery: The MFI of the digitonin-permeabilized sample represents the amount of antibody successfully delivered to the cytoplasm.
-
Efficiency Calculation: (MFI of permeabilized sample / MFI of unpermeabilized sample) x 100 = % Cytoplasmic Delivery.
-
Protocol 4: Functional Assay using Chloroquine (B1663885) as a Control
To confirm that the endosomal escape is pH-dependent and mediated by the HA2 peptide, a lysosomotropic agent like chloroquine can be used. Chloroquine buffers the endosomal pH, preventing the acidification required for HA2-mediated membrane fusion.[13][14]
Procedure:
-
Pre-treat a subset of cells with 50-100 µM chloroquine for 30-60 minutes before adding the Antibody-TAT-HA2 conjugate.[15]
-
Perform the delivery experiment (as in Protocol 2 or 3) in the continued presence of chloroquine.
-
Expected Outcome: A significant reduction in the cytoplasmic delivery of the antibody in chloroquine-treated cells compared to untreated cells would confirm that the delivery is dependent on endosomal acidification, a key feature of the HA2-mediated escape mechanism.
Safety and Handling: Standard laboratory safety precautions should be taken. Handle peptides, antibodies, and chemical reagents according to their respective safety data sheets. Use appropriate personal protective equipment.
Disclaimer: These protocols provide a general framework. Optimization of concentrations, incubation times, and specific reagents may be necessary for different antibodies, cell types, and experimental systems.
References
- 1. Quantification of intracellular proteins and monitoring therapy using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Cell-Penetrating and Fusogenic TAT-HA2 Peptide Performance in Peptideplex, Multicomponent, and Conjugate siRNA Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 5. med.upenn.edu [med.upenn.edu]
- 6. MODELING OF THE ENDOSOMOLYTIC ACTIVITY OF HA2-TAT PEPTIDES WITH RED BLOOD CELLS AND GHOSTS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifetein.com [lifetein.com]
- 8. biotium.com [biotium.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. researchgate.net [researchgate.net]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Targeting endosomal acidification by chloroquine analogs as a promising strategy for the treatment of emerging viral diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Application of chloroquine as an endosomal escape enhancing agent: new frontiers for an old drug | Semantic Scholar [semanticscholar.org]
- 15. Chloroquine and cytosolic galectins affect endosomal escape of antisense oligonucleotides after Stabilin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: TAT-HA2 Peptide for Drug Delivery System Design
Introduction
The TAT-HA2 fusion peptide is a powerful tool in the design of advanced drug delivery systems. It is a chimeric peptide that combines the cell-penetrating capabilities of the HIV trans-activator of transcription (TAT) peptide with the pH-sensitive fusogenic properties of the influenza virus hemagglutinin (HA2) peptide.[1][2] This dual-function design facilitates the cellular uptake of macromolecular cargo and their subsequent release from endosomes into the cytoplasm, a critical barrier in intracellular drug delivery.[3][4][5]
The TAT domain, rich in arginine and lysine (B10760008) residues, binds to the cell surface and promotes cellular entry, primarily through lipid raft-dependent macropinocytosis.[3][6][7] The HA2 domain is a pH-sensitive sequence that undergoes a conformational change in the acidic environment of the endosome, leading to the destabilization of the endosomal membrane and the release of the cargo into the cytoplasm.[3][8]
These application notes provide an overview of the TAT-HA2 peptide's mechanism, quantitative performance data, and detailed protocols for its use in drug delivery research.
Mechanism of Action
The delivery process mediated by the TAT-HA2 peptide can be summarized in three key stages: cell surface binding and internalization, endosomal entrapment, and pH-triggered endosomal escape.
-
Cellular Uptake: The positively charged TAT domain interacts with negatively charged proteoglycans on the cell surface, initiating macropinocytosis, a form of endocytosis.[3][9]
-
Endosomal Entrapment: The TAT-HA2-cargo complex is enclosed within an endosome.
-
Endosomal Escape: As the endosome matures, its internal pH drops. This acidic environment protonates glutamic and aspartic acid residues in the HA2 domain, triggering a conformational change to a helical structure. This new conformation allows the HA2 peptide to insert into and destabilize the endosomal membrane, leading to the release of the cargo into the cytoplasm.[3][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Cell-Penetrating Peptide - Creative Biolabs [creative-biolabs.com]
- 3. Comparison of Cell-Penetrating and Fusogenic TAT-HA2 Peptide Performance in Peptideplex, Multicomponent, and Conjugate siRNA Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MODELING OF THE ENDOSOMOLYTIC ACTIVITY OF HA2-TAT PEPTIDES WITH RED BLOOD CELLS AND GHOSTS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound - 1 mg [anaspec.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
TAT-HA2 Mediated Endosomal Escape Technical Support Center
Welcome to the technical support center for improving TAT-HA2 mediated endosomal escape. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experiments involving TAT-HA2 mediated delivery.
Q1: We are observing low endosomal escape of our TAT-HA2-cargo conjugate. What are the potential causes and how can we troubleshoot this?
A1: Low endosomal escape is a common challenge. Here are several factors to investigate:
-
Suboptimal pH in Endosomes: The fusogenic activity of the HA2 domain is strictly pH-dependent, requiring an acidic environment (pH 5.0-6.0) to trigger a conformational change and disrupt the endosomal membrane.[1][2]
-
Troubleshooting: Verify the endosomal acidification capacity of your cell line. You can use pH-sensitive fluorescent probes to measure endosomal pH. If acidification is weak, consider using lysosomotropic agents like chloroquine, but be aware of potential off-target effects.
-
-
Inappropriate TAT-HA2 to Cargo Ratio: The molar ratio of the TAT-HA2 peptide to your cargo is critical. An excess of cargo can sterically hinder the HA2 peptide from interacting with the endosomal membrane.[3][4] Conversely, an insufficient amount of TAT-HA2 will not be enough to disrupt the membrane.
-
Troubleshooting: Perform a dose-response titration to determine the optimal TAT-HA2:cargo ratio. Start with a range of molar ratios (e.g., 1:1, 5:1, 10:1, 20:1) and assess endosomal escape using a quantitative assay (see Experimental Protocols).
-
-
Bulky Cargo: Large or bulky cargo molecules can physically impede the conformational change of the HA2 domain or its insertion into the endosomal membrane.[1]
-
Troubleshooting: If possible, consider using a smaller version of your cargo. Alternatively, introducing a cleavable linker (e.g., disulfide bond) between the TAT-HA2 peptide and the cargo can facilitate the release of the cargo from the peptide upon endosomal escape, which can improve overall delivery efficiency.[1]
-
-
Peptide Aggregation: TAT-HA2 peptides can be prone to aggregation, which reduces their effective concentration and activity.[2]
-
Troubleshooting: Ensure proper peptide handling and storage. Dissolve the peptide in a suitable buffer (e.g., sterile water or PBS) and vortex thoroughly. Consider including a solubility-enhancing tag if aggregation persists.
-
-
Interaction with Glycosaminoglycans (GAGs): The TAT moiety can bind to heparan sulfate (B86663) proteoglycans (HSPGs) on the cell surface and within endosomes. This interaction can sometimes sequester the peptide and reduce its availability for endosomal disruption.[2][5]
-
Troubleshooting: While this interaction is also important for cellular uptake, excessive binding can be problematic. Modifying the charge of the TAT peptide or co-administering heparin (a competitor for GAG binding) could be explored, but this may also affect cellular uptake.
-
Q2: Our cells are showing signs of toxicity after treatment with the TAT-HA2 conjugate. How can we mitigate this?
A2: Cytotoxicity can arise from the peptide itself or the delivery formulation.
-
High Peptide Concentration: While a sufficient concentration is needed for endosomal escape, excessive concentrations of TAT-HA2 can lead to membrane damage and cell death.[6][7]
-
Troubleshooting: Perform a cytotoxicity assay (e.g., MTT, LDH release assay) to determine the maximum non-toxic concentration of your TAT-HA2 conjugate in your specific cell line. Optimize your experiments to use the lowest effective concentration that still provides significant endosomal escape.
-
-
Formulation Issues: The method of complexing the TAT-HA2 peptide with the cargo can influence toxicity.
-
Troubleshooting: If using a peptideplex formulation (electrostatic interaction), ensure that the complexes are stable and properly formed. Uncomplexed, positively charged peptides can be more cytotoxic. Characterize your formulation using techniques like dynamic light scattering (DLS) to assess size and zeta potential.[3][4]
-
Q3: How does the method of attaching TAT-HA2 to the cargo affect delivery efficiency?
A3: The attachment strategy significantly impacts performance. A comparative study on siRNA delivery showed that covalent conjugation of TAT-HA2 or its incorporation into a multicomponent system with gold nanoparticles resulted in better cellular uptake and endosomal escape compared to simple electrostatic peptideplexes.[3][4] This is likely due to a more favorable presentation of the TAT and HA2 domains on the surface of the delivery vehicle.[3]
Quantitative Data Summary
The following tables summarize quantitative data from various studies to provide a reference for expected outcomes.
Table 1: Endosomal Escape Efficiency of TAT-HA2 Formulations
| Formulation | Cell Line | Cargo | Endosomal Escape Efficiency (%) | Citation(s) |
| TAT-HA2/siRNA Peptideplex | SKOV3 | siRNA | ~55 | [3][4] |
| E5-TAT-mCherry | - | mCherry protein | Low (remains associated with endosomes) | [1] |
| E5-TAT-S-S-mCherry (with cleavable linker) | - | mCherry protein | Improved cytosolic delivery | [1] |
Table 2: Hemolytic Activity of HA2 Analogues
| Peptide | pH for 50% Hemolysis (pK50) | Condition | Citation(s) |
| E3-TAT | ~5.7 | In vitro erythrocyte lysis assay | [2] |
| E5-TAT | ~6.7 | In vitro erythrocyte lysis assay | [2] |
| E5-TAT-mCherry | Hemolysis below pH 6.0 | In vitro erythrocyte lysis assay | [1] |
Key Experimental Protocols
Detailed methodologies for assessing TAT-HA2 mediated endosomal escape and potential cytotoxicity are provided below.
Hemolysis Assay for pH-Dependent Membrane Disruption
This assay assesses the ability of TAT-HA2 to disrupt membranes in a pH-dependent manner, using red blood cells (RBCs) as a model for the endosomal membrane.
Materials:
-
Freshly collected human or animal red blood cells (with anticoagulant)
-
Phosphate-buffered saline (PBS) at various pH values (e.g., 7.4, 6.5, 6.0, 5.5, 5.0)
-
TAT-HA2 peptide/conjugate solution
-
Positive control: 1% Triton X-100 solution
-
Negative control: PBS
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare RBC Suspension:
-
Centrifuge the whole blood at 500 x g for 5 minutes.
-
Aspirate the supernatant and plasma.
-
Wash the RBC pellet with 10 volumes of PBS (pH 7.4) and centrifuge again. Repeat this step 2-3 times until the supernatant is clear.
-
Resuspend the washed RBCs to a final concentration of 2% (v/v) in PBS at the desired pH.
-
-
Assay Setup:
-
In a 96-well plate, add 100 µL of your TAT-HA2 peptide/conjugate at various concentrations to the wells.
-
Include wells with 100 µL of 1% Triton X-100 (positive control for 100% hemolysis) and 100 µL of PBS (negative control for baseline hemolysis).
-
Add 50 µL of the 2% RBC suspension to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Pellet Intact RBCs:
-
Centrifuge the plate at 800 x g for 10 minutes to pellet the intact RBCs.
-
-
Measure Hemoglobin Release:
-
Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 541 nm, which corresponds to the absorbance of hemoglobin.
-
-
Calculate Percent Hemolysis:
-
Percent Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100
-
Calcein (B42510) Release Assay for Endosomal Escape
This assay directly measures the release of a fluorescent dye from endosomes into the cytoplasm.
Materials:
-
Calcein-AM (acetoxymethyl ester)
-
Cell culture medium
-
PBS
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding:
-
Seed your cells of interest in a suitable format (e.g., 96-well plate, chamber slide) and allow them to adhere overnight.
-
-
Calcein Loading:
-
Wash the cells with PBS.
-
Incubate the cells with Calcein-AM (typically 1-5 µM in serum-free medium) for 30 minutes at 37°C. During this time, Calcein-AM will be taken up by the cells and cleaved by intracellular esterases into the membrane-impermeable, fluorescent calcein, which will be trapped in the cytoplasm and subsequently endosomes.
-
-
Wash and Chase:
-
Wash the cells thoroughly with PBS to remove extracellular Calcein-AM.
-
Incubate the cells in fresh, complete medium for at least 1 hour to allow for the sequestration of calcein into endosomes.
-
-
Treatment:
-
Treat the cells with your TAT-HA2 conjugate at the desired concentration.
-
-
Imaging/Measurement:
-
At various time points after treatment, observe the cells using a fluorescence microscope. Endosomal escape is indicated by a transition from a punctate (endosomal) fluorescence pattern to a diffuse, cytosolic pattern.
-
Alternatively, quantify the fluorescence intensity using a plate reader. A decrease in punctate fluorescence or an increase in diffuse cytosolic fluorescence indicates endosomal escape.
-
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
Cell culture medium
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.[3]
-
-
Treatment:
-
Treat the cells with various concentrations of your TAT-HA2 conjugate for the desired incubation period (e.g., 24 hours).[3]
-
-
MTT Incubation:
-
Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Calculate Cell Viability:
-
Cell Viability (%) = (Abstreated / Absuntreated control) x 100
-
Diagrams
Signaling Pathway and Experimental Workflows
Caption: Cellular uptake and endosomal escape pathway of TAT-HA2-cargo complexes.
Caption: Workflow for the hemolysis assay to assess pH-dependent membrane lysis.
Caption: Troubleshooting logic for low TAT-HA2 mediated endosomal escape.
References
- 1. A HA2-Fusion Tag Limits the Endosomal Release of its Protein Cargo Despite Causing Endosomal Lysis † - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MODELING OF THE ENDOSOMOLYTIC ACTIVITY OF HA2-TAT PEPTIDES WITH RED BLOOD CELLS AND GHOSTS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparison of Cell-Penetrating and Fusogenic TAT-HA2 Peptide Performance in Peptideplex, Multicomponent, and Conjugate siRNA Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fusion of a Short HA2-Derived Peptide Sequence to Cell-Penetrating Peptides Improves Cytosolic Uptake, but Enhances Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein transduction in human cells is enhanced by cell-penetrating peptides fused with an endosomolytic HA2 sequence - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing TAT-HA2 Mediated Cargo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TAT-HA2 for the delivery of various cargo molecules.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of TAT-HA2 mediated cargo delivery?
A1: TAT-HA2 mediated delivery is a two-step process. The TAT peptide, derived from the HIV trans-activator of transcription, is a cell-penetrating peptide (CPP) that facilitates the entry of the cargo into the cell, primarily through endocytosis.[1][2] The HA2 peptide, a fusogenic peptide from the influenza virus hemagglutinin, is pH-sensitive.[1][2] As the endosome acidifies, the HA2 domain undergoes a conformational change, disrupting the endosomal membrane and facilitating the release of the cargo into the cytoplasm.[1][3]
Q2: What are the common methods for attaching TAT-HA2 to a cargo?
A2: There are three primary methods for associating TAT-HA2 with a cargo:
-
Peptideplexes: These are formed through non-covalent, electrostatic interactions between the positively charged TAT-HA2 peptide and a negatively charged cargo, such as siRNA.[1][4]
-
Covalent Conjugation: This involves forming a stable, chemical bond between the TAT-HA2 peptide and the cargo. Cleavable linkers, such as disulfide bonds, can be incorporated to release the cargo in the reducing environment of the cytoplasm.[1][4]
-
Multicomponent Systems: These systems typically involve a nanoparticle core (e.g., gold nanoparticles) to which both the TAT-HA2 peptide and the cargo are attached.[1][4]
Q3: Which attachment method is most effective?
A3: The effectiveness of the attachment method is cargo- and cell-type dependent. However, studies have shown that multicomponent and covalent conjugate systems can offer enhanced transfection efficiency and cellular uptake compared to simple peptideplexes.[1][3][4] This is attributed to a better surface configuration of the TAT-HA2 peptides, allowing for more efficient interaction with the cell and endosomal membranes.[1][4]
Troubleshooting Guide
Issue 1: Low Delivery Efficiency or No Biological Effect of the Cargo
This is a common issue that can arise from several factors, primarily inefficient endosomal escape.
Possible Cause 1: Endosomal Entrapment of the Cargo.
Even if the HA2 peptide successfully disrupts the endosomal membrane, the cargo may remain associated with the membrane fragments and not be released into the cytoplasm.[5]
-
Solution: Introduce a cleavable linker between the TAT-HA2 peptide and the cargo. A disulfide linker is a common choice, as it will be cleaved in the reducing environment of the cytoplasm, releasing the cargo.[5]
Possible Cause 2: Suboptimal TAT-HA2 to Cargo Ratio.
The ratio of TAT-HA2 to the cargo is critical for the formation of stable complexes that can efficiently enter the cell and escape the endosome.
-
Solution: Optimize the molar ratio of TAT-HA2 to your cargo. For siRNA delivery, this is often expressed as the N/P ratio (the ratio of nitrogen atoms in the TAT-HA2 peptide to phosphate (B84403) groups in the siRNA). A titration experiment testing a range of N/P ratios (e.g., 1.25, 2.5, 5, 7.5, 10, 12.5) is recommended to find the optimal ratio for your specific siRNA and cell line.[4]
Possible Cause 3: Poor Complex Formation.
If the TAT-HA2 and cargo are not properly complexed, free cargo will not be efficiently internalized.
-
Solution: Ensure proper incubation time and conditions during complex formation. For peptideplexes, an incubation of 30 minutes at room temperature is a good starting point.[4] Characterize your complexes to confirm their formation, size, and zeta potential.
Issue 2: High Cytotoxicity
High levels of cell death can obscure the results of your delivery experiment.
Possible Cause 1: High Concentration of TAT-HA2.
The TAT-HA2 peptide, particularly at high concentrations, can be cytotoxic.[6][7]
-
Solution: Perform a dose-response experiment to determine the optimal concentration of your TAT-HA2-cargo complex that provides good delivery efficiency with minimal toxicity. An MTT assay or similar cell viability assay can be used to quantify cytotoxicity.[6]
Possible Cause 2: N-terminal HA2 Fusion.
Some studies have reported that having the HA2 peptide at the N-terminus of the fusion protein can be more cytotoxic.[6]
-
Solution: If you are designing a fusion protein, consider placing the HA2 domain at the C-terminus or internally, if possible, to see if this reduces cytotoxicity.
Data Presentation
Table 1: Influence of TAT-HA2/siRNA Ratio (N/P) on Peptideplex Characteristics and Delivery Efficiency
| Peptide/siRNA Molar Ratio (N/P Ratio) | Complex Size (nm) | Zeta Potential (mV) | Luciferase Suppression (%)[1] | Cell Viability (%)[1] |
| 5 | ~150 - 250 | +15 to +25 | ~65 | >95 |
| 7.5 | ~120 - 200 | +20 to +30 | ~60 | >95 |
| 10 | ~100 - 180 | +25 to +35 | ~58 | >95 |
Note: The values presented are approximate and can vary depending on the specific siRNA, cell line, and experimental conditions.
Experimental Protocols
Protocol 1: Formation of TAT-HA2/siRNA Peptideplexes
This protocol describes the formation of peptideplexes at various N/P ratios.[4]
-
Prepare Stock Solutions:
-
TAT-HA2 peptide solution in PBS (pH 7.4).
-
siRNA stock solution (e.g., 100 µM) in RNase-free water.
-
-
Calculate Volumes: Determine the volumes of the peptide and siRNA solutions needed to achieve the desired N/P ratios (e.g., 1.25, 2.5, 5, 7.5, 10, 12.5). Note that there are approximately 40 moles of nitrogen per mole of TAT-HA2 peptide and 40 moles of phosphate per mole of siRNA.[4]
-
Complex Formation:
-
Pipette the calculated volume of the TAT-HA2 peptide solution into a microcentrifuge tube.
-
Add the calculated volume of the siRNA solution to the peptide solution.
-
Mix gently by pipetting.
-
Incubate at room temperature for 30 minutes to allow for complex formation.
-
-
Cell Treatment: Add the peptideplex solution to your cells in culture.
Protocol 2: Assessment of Endosomal Escape
This protocol uses a co-delivery strategy with a fluorescent marker to assess endosomal escape.
-
Prepare Complexes: Prepare your TAT-HA2-cargo complexes as described in Protocol 1.
-
Co-incubation: Add the TAT-HA2-cargo complexes to your cells along with a high molecular weight (e.g., 70 kDa) FITC-dextran.[5]
-
Incubation: Incubate the cells for a suitable period (e.g., 1-4 hours) at 37°C.
-
Wash: Wash the cells thoroughly with PBS to remove extracellular complexes and dextran.
-
Imaging: Image the cells using fluorescence microscopy.
-
Analysis: If endosomal escape has occurred, you will observe a diffuse green fluorescence (from FITC-dextran) throughout the cytoplasm. If the cargo is still trapped in endosomes, the green fluorescence will be punctate.
Visualizations
Caption: TAT-HA2 mediated cargo delivery pathway.
Caption: Troubleshooting workflow for low cargo activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scienceopen.com [scienceopen.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Cell-Penetrating and Fusogenic TAT-HA2 Peptide Performance in Peptideplex, Multicomponent, and Conjugate siRNA Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A HA2-Fusion Tag Limits the Endosomal Release of its Protein Cargo Despite Causing Endosomal Lysis † - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein transduction in human cells is enhanced by cell-penetrating peptides fused with an endosomolytic HA2 sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fusion of a Short HA2-Derived Peptide Sequence to Cell-Penetrating Peptides Improves Cytosolic Uptake, but Enhances Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Serum Inhibition of TAT-HA2 Peptide
Welcome to the technical support center for the TAT-HA2 peptide. This resource is designed for researchers, scientists, and drug development professionals utilizing the TAT-HA2 peptide for intracellular delivery. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments, particularly concerning serum inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the TAT-HA2 peptide and what are its components?
A1: The TAT-HA2 peptide is a chimeric peptide designed for efficient intracellular delivery of various cargo molecules.[1][2][3][4] It consists of two functional domains:
-
TAT domain: A cell-penetrating peptide (CPP) derived from the HIV-1 transactivator of transcription (TAT) protein.[5][6][7] This domain facilitates the initial cellular uptake.[3][8][9]
-
HA2 domain: A fusogenic peptide from the influenza virus hemagglutinin (HA) protein.[1][2] This domain is pH-sensitive and promotes the escape of the peptide and its cargo from the endosome into the cytoplasm.[3][8][9]
Q2: How does the TAT-HA2 peptide enter cells?
A2: The primary mechanism of cellular entry for the TAT-HA2 peptide is endocytosis, specifically macropinocytosis.[3][9][10] The positively charged TAT domain interacts with negatively charged proteoglycans on the cell surface, initiating uptake into intracellular vesicles called endosomes.[1][5][11]
Q3: What is the role of the HA2 domain in intracellular delivery?
A3: The HA2 domain is crucial for the endosomal escape of the TAT-HA2 peptide and its cargo.[8][9][12] As the endosome acidifies, the HA2 domain undergoes a conformational change, becoming fusogenic and destabilizing the endosomal membrane.[8][9] This allows the peptide and its cargo to be released into the cytoplasm, avoiding degradation in the lysosome.[1]
Q4: What is serum inhibition and why does it affect my TAT-HA2 experiments?
A4: Serum inhibition refers to the reduced efficacy of the TAT-HA2 peptide in the presence of serum. Serum contains a high concentration of proteins, such as albumin, which can interact with the peptide.[13] These interactions can lead to:
-
Aggregation: The peptide may aggregate and become inactive.
-
Degradation: Serum proteases can degrade the peptide.[8]
-
Reduced Bioavailability: Binding to serum proteins can prevent the peptide from interacting with the cell membrane.[5]
Troubleshooting Guides
Problem 1: Low cellular uptake of my TAT-HA2-cargo complex in the presence of serum.
| Possible Cause | Suggested Solution |
| Peptide Aggregation | Formulate the TAT-HA2 peptide into nanoparticles (e.g., liposomes or gold nanoparticles) to protect it from serum proteins and prevent aggregation.[8][9][14] |
| Proteolytic Degradation | Consider PEGylation of the TAT-HA2 peptide. The polyethylene (B3416737) glycol (PEG) chain can shield the peptide from proteases and reduce interactions with serum proteins.[15][16] |
| Non-specific Binding to Serum Proteins | Increase the peptide-to-cargo ratio. A higher concentration of the peptide may help saturate the binding sites on serum proteins, leaving more free peptide to interact with cells.[8][9] |
| Inefficient Formulation | If using a nanoparticle formulation, optimize the size and surface charge. Characterize your formulation using Dynamic Light Scattering (DLS) to ensure stability in serum-containing media.[8] |
Problem 2: My cargo appears to be trapped in endosomes and is not reaching the cytoplasm.
| Possible Cause | Suggested Solution |
| Inefficient Endosomal Escape | Ensure the HA2 domain is properly exposed in your formulation. Bulky cargo or dense surface conjugation can hinder the conformational change of HA2 required for membrane fusion.[8][9] Consider using a cleavable linker between the cargo and the peptide to facilitate release.[12] |
| Incorrect pH in Endosomes | Verify the endosomal acidification capacity of your cell line. Some cell lines may have defects in this process. You can use a pH-sensitive fluorescent dye to monitor endosomal pH. |
| Peptide Design | Consider using a modified HA2 sequence with enhanced pH-sensitivity or fusogenic activity.[1] |
Problem 3: High cytotoxicity observed in my experiments.
| Possible Cause | Suggested Solution |
| Peptide Concentration | High concentrations of CPPs can be cytotoxic.[17] Perform a dose-response experiment to determine the optimal, non-toxic concentration of your TAT-HA2-cargo complex. |
| Formulation Toxicity | If using a nanoparticle-based delivery system, the nanoparticle components themselves may be toxic. Test the cytotoxicity of the empty nanoparticles (without the peptide and cargo). |
| Contaminants | Ensure the purity of your synthesized peptide. Contaminants from the synthesis process can be toxic to cells. |
Quantitative Data Summary
Table 1: Stability of TAT-HA2 Formulations in Serum
| Formulation | Peptide/siRNA Ratio | Incubation Time in 50% Serum | Stability | Reference |
| Peptideplex | 5 | 6 hours | Dissociated | [8] |
| Peptideplex | 7.5 | 6 hours | Stable | [8] |
| Peptideplex | 10 | 6 hours | Stable | [8] |
| Multicomponent System (AuNP-siRNA/Peptide) | 1.25 | Not Specified | Protected from RNase and serum proteins | [8] |
| Conjugate System | 5 | Not Specified | Did not protect siRNA from degradation | [8] |
| Conjugate System | 7.5 | Not Specified | Did not protect siRNA from degradation | [8] |
Table 2: Cellular Uptake and Transfection Efficiency
| Delivery System | siRNA Dose | Luciferase Suppression | Reference |
| Peptideplex | 100 nM | Reduced to 65% (±5) | [8] |
| Conjugate System | 100 nM | Reduced to 55% (±2) | [8] |
| Lipofectamine RNAiMax | 100 nM | Reduced to 55% (±2) | [8] |
Experimental Protocols
Protocol 1: Preparation of TAT-HA2/siRNA Peptideplexes
This protocol describes the formation of self-assembled complexes between the cationic TAT-HA2 peptide and anionic siRNA through electrostatic interactions.[8][9]
-
Prepare Stock Solutions:
-
Dissolve TAT-HA2 peptide in PBS (pH 7.4) to a desired concentration.
-
Dilute siRNA stock solution (e.g., 100 µM) in RNase-free water.
-
-
Complex Formation:
-
Mix the TAT-HA2 peptide solution with the siRNA solution at various Peptide/siRNA molar ratios (e.g., 1.25, 2.5, 5, 7.5, 10, 12.5).[8][9]
-
The N/P ratio (molar ratio of nitrogen in the peptide to phosphate (B84403) in the siRNA) can also be used to define the mixing ratio.[8][9]
-
Incubate the mixture at room temperature for 30 minutes to allow for complex formation.[8][9]
-
-
Characterization (Optional):
-
Confirm complex formation and siRNA condensation using agarose (B213101) gel electrophoresis. A shift in the siRNA band indicates complexation.[8]
-
Determine the size and zeta potential of the peptideplexes using Dynamic Light Scattering (DLS).
-
Protocol 2: Serum Stability Assay
This assay assesses the ability of the TAT-HA2 formulation to protect its cargo from degradation in the presence of serum.[8]
-
Incubation:
-
Analysis:
-
Run the samples on an agarose gel to visualize the integrity of the siRNA.
-
A control of naked siRNA incubated with serum should show significant degradation.
-
Stable formulations will show a protected, intact siRNA band.[8]
-
Visualizations
Caption: Experimental workflow for TAT-HA2 peptide complex formation and evaluation.
Caption: Cellular uptake and endosomal escape pathway of the TAT-HA2 peptide.
Caption: Logical relationship between serum inhibition causes and solutions.
References
- 1. MODELING OF THE ENDOSOMOLYTIC ACTIVITY OF HA2-TAT PEPTIDES WITH RED BLOOD CELLS AND GHOSTS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TAT-HA2 Fusion Peptide - 1 mg [anaspec.com]
- 4. This compound Cell-Penetrating Peptide - Creative Biolabs [creative-biolabs.com]
- 5. Inhibition of regulated cell death by cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for Improving Peptide Stability and Delivery [mdpi.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Comparison of Cell-Penetrating and Fusogenic TAT-HA2 Peptide Performance in Peptideplex, Multicomponent, and Conjugate siRNA Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A HA2-Fusion Tag Limits the Endosomal Release of its Protein Cargo Despite Causing Endosomal Lysis † - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Science Behind Peptide PEGylation - Creative Peptides [creative-peptides.com]
- 17. Fusion of a Short HA2-Derived Peptide Sequence to Cell-Penetrating Peptides Improves Cytosolic Uptake, but Enhances Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of TAT-HA2 Peptide Aggregation: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The TAT-HA2 peptide, a powerful tool in drug delivery and cellular research, offers immense potential due to its dual-action mechanism, combining the cell-penetrating capabilities of the TAT peptide with the endosomal escape properties of the fusogenic HA2 peptide. However, harnessing its full potential can be hampered by its propensity to aggregate, a common challenge with peptides rich in hydrophobic residues. This technical support center provides a comprehensive guide to understanding, preventing, and troubleshooting TAT-HA2 peptide aggregation to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is TAT-HA2 peptide and why is it prone to aggregation?
The TAT-HA2 peptide is a chimeric peptide composed of two domains:
-
TAT (Trans-Activator of Transcription): A cell-penetrating peptide derived from the HIV-1 TAT protein, rich in positively charged amino acids like arginine and lysine, which facilitates cellular uptake.
-
HA2: The N-terminal fusogenic peptide of the influenza virus hemagglutinin, which contains a high proportion of hydrophobic amino acids. This domain is crucial for endosomal escape, allowing the peptide and its cargo to reach the cytoplasm.
The hydrophobic nature of the HA2 domain is the primary driver of aggregation. In aqueous environments, these hydrophobic regions tend to interact with each other to minimize contact with water, leading to the formation of insoluble aggregates. The hydrophilic TAT domain, however, generally improves the overall solubility of the peptide compared to the HA2 peptide alone.[1][2]
Q2: What are the main factors influencing TAT-HA2 peptide aggregation?
Several factors can influence the aggregation of the TAT-HA2 peptide:
-
pH: The HA2 peptide's fusogenic activity is pH-dependent, and its solubility is also influenced by pH. At physiological pH (~7.4), the peptide is generally more soluble. However, changes in pH can alter the charge of amino acid side chains, affecting intermolecular interactions and potentially leading to aggregation.
-
Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.[3]
-
Temperature: Elevated temperatures can increase the rate of aggregation by promoting molecular motion and hydrophobic interactions.
-
Buffer Composition: The type and concentration of salts and other components in the buffer can impact peptide stability.
-
Presence of Excipients: Stabilizing agents can be added to the formulation to prevent aggregation.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of peptide solutions can induce aggregation.
Q3: How can I properly store and handle my TAT-HA2 peptide to minimize aggregation?
Proper storage and handling are critical for maintaining the stability of your TAT-HA2 peptide:
-
Lyophilized Peptide: Store the lyophilized powder at -20°C or -80°C for long-term stability (up to several years).[1][4][5][6][7] Keep the vial tightly sealed and protected from light.
-
Reconstituted Peptide: It is highly recommended to prepare fresh solutions for each experiment. If you must store the peptide in solution, aliquot it into single-use volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C.[5][6][7] Solutions are generally stable for a few weeks at -20°C and for several months at -80°C.[6][7] For short-term storage (a few days), 4°C is acceptable.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of TAT-HA2 peptide.
Problem 1: The lyophilized TAT-HA2 peptide is difficult to dissolve.
-
Possible Cause: The peptide may have started to form small, insoluble aggregates. The choice of solvent may not be optimal.
-
Solution:
-
Choice of Solvent: TAT-HA2 is generally soluble in sterile, purified water.[8][9] You can also try a buffer with a slightly acidic to neutral pH (e.g., pH 5-7).
-
Gentle Agitation: After adding the solvent, gently swirl or vortex the vial. Avoid vigorous shaking, as this can induce aggregation.
-
Sonication: A brief sonication in a water bath can help to break up small aggregates and facilitate dissolution.
-
Organic Solvents (Use with Caution): For very hydrophobic peptides, a small amount of an organic solvent like DMSO can be used to create a stock solution, which is then diluted into the aqueous experimental buffer. However, be aware that some peptides may precipitate when diluted from DMSO into an aqueous buffer.[8] Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
Problem 2: The TAT-HA2 peptide solution appears cloudy or contains visible precipitates after reconstitution.
-
Possible Cause: The peptide has aggregated. This could be due to high concentration, inappropriate buffer conditions, or improper handling.
-
Solution:
-
Centrifugation: Centrifuge the solution at high speed (e.g., >10,000 x g) to pellet the aggregates. Use the clear supernatant for your experiment, but be aware that the actual peptide concentration will be lower than intended. It is advisable to re-quantify the peptide concentration in the supernatant.
-
pH Adjustment: The solubility of many peptides is pH-dependent.[8] Try adjusting the pH of your buffer. For fusogenic peptides like HA2, a slightly acidic pH might alter its conformation and potentially its solubility.
-
Lower the Concentration: Reconstitute the peptide at a lower concentration.
-
Incorporate Stabilizing Excipients: Consider adding excipients to your buffer to enhance peptide stability (see Table 1).
-
Problem 3: I observe a loss of peptide activity or inconsistent results in my experiments.
-
Possible Cause: This could be due to the presence of soluble or insoluble aggregates, which are not biologically active. Peptide degradation could also be a factor.
-
Solution:
-
Monitor for Aggregation: Regularly check for signs of aggregation using the methods described in the "Experimental Protocols" section (e.g., Dynamic Light Scattering or Thioflavin T assay).
-
Prepare Fresh Solutions: Always use freshly prepared peptide solutions for your experiments to minimize the impact of aggregation and degradation over time.
-
Optimize Buffer Conditions: Experiment with different buffer components and excipients to find the optimal conditions for your specific application.
-
Control for Peptide Concentration: Accurately determine the peptide concentration after reconstitution and before each experiment.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters related to TAT-HA2 peptide stability and aggregation.
| Parameter | Value/Range | Conditions | Reference(s) |
| Solubility in PBS | Stable at 5 µM for at least 24 hours | Phosphate-Buffered Saline (PBS) | [2] |
| pH for Hemolytic Activity | pK50 of ~5.7 for E3-TAT and ~6.7 for E5-TAT | Red blood cell lysis assay | [2] |
| Concentration for 50% Hemolysis (HD50) | E5-TAT: ~2.6 µM (pH 7.0), ~0.5 µM (pH 4.0) | Red blood cell lysis assay | [2] |
| Recommended Storage (Lyophilized) | -20°C to -80°C | Dry, dark conditions | [1][4][5][6][7] |
| Recommended Storage (Reconstituted) | -20°C (weeks) to -80°C (months) | Aliquoted, sterile buffer | [6][7] |
Table 1: Potential Stabilizing Excipients for Peptide Formulations
| Excipient Class | Examples | Mechanism of Action |
| Amino Acids | Arginine, Glycine, Proline | Inhibit protein-protein interactions and increase solubility.[10][11] |
| Sugars/Polyols | Sucrose, Trehalose, Mannitol | Preferential exclusion, leading to a hydration layer around the peptide. |
| Surfactants | Polysorbate 20, Polysorbate 80 | Reduce surface-induced aggregation at air-water or container interfaces. |
Experimental Protocols
1. Protocol for Reconstitution of TAT-HA2 Peptide
This protocol provides a general guideline for reconstituting lyophilized TAT-HA2 peptide.
-
Equilibrate: Allow the vial of lyophilized peptide to warm to room temperature before opening to prevent condensation.
-
Solvent Addition: Add the desired volume of sterile, purified water or a suitable buffer (e.g., PBS, HEPES) to the vial. The final peptide concentration should be carefully chosen to avoid aggregation (typically in the low micromolar range for initial experiments).
-
Dissolution: Gently swirl the vial or pipette the solution up and down to dissolve the peptide. Avoid vigorous shaking. If necessary, a brief sonication in a water bath can be used.
-
Verification: Visually inspect the solution for any particulates. A clear solution indicates complete dissolution.
-
Storage: Use the reconstituted peptide immediately. If storage is necessary, aliquot into single-use tubes and store at -20°C or -80°C.
Workflow for TAT-HA2 Peptide Reconstitution
Caption: Workflow for reconstituting lyophilized TAT-HA2 peptide.
2. Protocol for Monitoring TAT-HA2 Aggregation using Dynamic Light Scattering (DLS)
DLS is a powerful technique to determine the size distribution of particles in a solution and is highly sensitive to the presence of aggregates.
-
Sample Preparation:
-
Prepare the TAT-HA2 peptide solution in the desired buffer at the concentration of interest.
-
Filter the buffer using a 0.02 µm syringe filter to remove any dust particles.
-
Filter the peptide solution using a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any large, pre-existing aggregates.[12]
-
-
Instrument Setup:
-
Ensure the DLS instrument is clean and calibrated according to the manufacturer's instructions.
-
Set the measurement temperature to the desired value.
-
-
Measurement:
-
Pipette the filtered peptide solution into a clean, dust-free cuvette.
-
Place the cuvette in the instrument and allow it to equilibrate to the set temperature.
-
Perform the DLS measurement. Collect data over a sufficient period to obtain a stable signal.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution of the particles.
-
The presence of a single, narrow peak indicates a monodisperse sample (non-aggregated).
-
The appearance of larger peaks or an increase in the polydispersity index (PDI) is indicative of aggregation.
-
Workflow for DLS Analysis of TAT-HA2 Aggregation
Caption: Workflow for monitoring TAT-HA2 peptide aggregation using DLS.
3. Protocol for Thioflavin T (ThT) Assay to Detect Amyloid-like Fibrils
The ThT assay is a common method to detect the formation of amyloid-like fibrils, a specific type of aggregate.
-
Reagent Preparation:
-
Prepare a stock solution of Thioflavin T (ThT) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0). Protect the solution from light.
-
-
Assay Setup:
-
In a black, clear-bottom 96-well plate, add your TAT-HA2 peptide solution at the desired concentration.
-
Include a negative control (buffer only) and a positive control if available (a known amyloid-forming peptide).
-
Add the ThT working solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at a specific temperature (e.g., 37°C), with or without shaking, depending on the desired conditions to induce aggregation.
-
Measure the fluorescence intensity at regular intervals using a plate reader (excitation ~440 nm, emission ~480-500 nm).
-
-
Data Analysis:
-
An increase in fluorescence intensity over time in the peptide-containing wells compared to the negative control indicates the formation of amyloid-like fibrils.
-
Signaling Pathways and Logical Relationships
Factors Influencing TAT-HA2 Peptide Aggregation
This diagram illustrates the key factors that can lead to the aggregation of the TAT-HA2 peptide and the strategies to mitigate this issue.
Caption: Factors promoting and strategies for preventing TAT-HA2 aggregation.
References
- 1. Breaking in and busting out: Cell-penetrating peptides and the endosomal escape problem - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. devtoolsdaily.com [devtoolsdaily.com]
- 5. pH-Activated fusogenic transmembrane LV-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Cytosolic targeting of macromolecules using a pH-dependent fusogenic peptide in combination with cationic liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overcoming the cellular barriers and beyond: Recent progress on cell penetrating peptide modified nanomedicine in combating physiological and pathological barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
TAT-HA2 peptide stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of TAT-HA2 peptides. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
1. What is the recommended way to store lyophilized TAT-HA2 peptide?
For long-term storage, lyophilized TAT-HA2 peptide should be stored at -20°C or -80°C.[1][2] Under these conditions, the peptide can be stable for several months to years.[2] It is also recommended to store the peptide in a desiccated environment and protected from light.[1] For short-term storage, the lyophilized powder is stable at room temperature for days to weeks.[1]
2. How should I store TAT-HA2 peptide once it is in solution?
Peptide solutions are less stable than the lyophilized powder.[1] It is highly recommended to prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can degrade the peptide.[3][4] These aliquots should be stored at -20°C or -80°C.[3][4] For solutions stored at -20°C, it is best to use them within one month, while solutions stored at -80°C can be stable for up to six months.[3]
3. What is the best solvent to dissolve TAT-HA2 peptide?
The solubility of TAT-HA2 peptide can vary. For many applications, sterile water or a buffer such as PBS (pH 7.4) is suitable.[5][6] If you encounter solubility issues, particularly with more hydrophobic analogs of the HA2 peptide, using a small amount of dimethyl sulfoxide (B87167) (DMSO) to initially dissolve the peptide before diluting with your aqueous buffer can be effective.[4][7]
4. What are the common degradation pathways for TAT-HA2 peptide?
Like other peptides, TAT-HA2 can be susceptible to several degradation pathways, including:
-
Hydrolysis: Cleavage of the peptide backbone, which can be acid-catalyzed.
-
Deamidation: The removal of an amide group from asparagine (Asn) or glutamine (Gln) residues.
-
Oxidation: Methionine (Met) and cysteine (Cys) residues are particularly prone to oxidation.
To minimize degradation, it is crucial to follow the recommended storage conditions and handle the peptide carefully.[1]
Troubleshooting Guides
Issue 1: Low or No Biological Activity of TAT-HA2 Peptide
| Possible Cause | Troubleshooting Step |
| Peptide Degradation | - Ensure the peptide has been stored correctly in its lyophilized form and as a solution. Avoid multiple freeze-thaw cycles.[1][3][4] - Prepare fresh solutions from a new vial of lyophilized peptide. - Assess peptide integrity using HPLC (see Experimental Protocols section). |
| Incorrect pH for Activity | - The fusogenic activity of the HA2 domain is pH-dependent and is activated in the acidic environment of the endosome.[5][6] - Verify that the experimental conditions allow for endosomal acidification. The activity of some HA2 analogs is significantly higher at a pH below 6.0.[1] |
| Interaction with Serum Components | - If working in the presence of serum, components like glycosaminoglycans can interact with the TAT portion of the peptide and inhibit its activity.[7] - Consider performing experiments in serum-free media or optimizing the peptide concentration. |
| Cargo Interference | - The macromolecule being delivered can sometimes interfere with the peptide's function. The addition of a protein cargo to the C-terminus of an HA2-TAT construct has been shown to reduce its lytic activity.[1] - If you have conjugated a cargo to the peptide, consider optimizing the linker or the conjugation strategy. |
Issue 2: Peptide Aggregation or Precipitation
| Possible Cause | Troubleshooting Step |
| Poor Solubility | - The HA2 portion of the peptide can be hydrophobic and prone to aggregation.[7] The TAT sequence generally improves solubility.[7] - Try dissolving the peptide in a small amount of DMSO before adding your aqueous buffer.[4][7] - Gentle warming or sonication can also aid in solubilization. |
| Incorrect Buffer or pH | - Ensure the pH of your buffer is compatible with the peptide. A pH range of 5-7 is generally considered optimal for peptide stability in solution.[1] - Prepare the peptide solution fresh before each experiment. |
Issue 3: Observed Cytotoxicity
| Possible Cause | Troubleshooting Step |
| High Peptide Concentration | - While TAT-HA2 is designed to be cell-permeable, high concentrations can lead to membrane disruption and cytotoxicity.[8] - Perform a dose-response experiment to determine the optimal, non-toxic concentration for your cell type and application. |
| Contamination | - Ensure that all solutions and equipment used for peptide preparation and cell culture are sterile to rule out contamination-induced cell death. |
Data Presentation
Table 1: Recommended Storage Conditions and Stability of TAT-HA2 Peptide
| Form | Storage Temperature | Duration | Recommendations |
| Lyophilized Powder | -20°C or -80°C | Months to Years[2] | Store in a desiccated, light-protected environment.[1] |
| Room Temperature | Days to Weeks[1] | Suitable for short-term storage only. | |
| In Solution | -80°C | Up to 6 months[3] | Prepare single-use aliquots to avoid freeze-thaw cycles.[3][4] |
| -20°C | Up to 1 month[3] | Prepare single-use aliquots to avoid freeze-thaw cycles.[3][4] |
Experimental Protocols
Protocol 1: Assessing TAT-HA2 Peptide Stability by Reversed-Phase HPLC (RP-HPLC)
This protocol provides a general method to assess the purity and degradation of the TAT-HA2 peptide over time.
Materials:
-
TAT-HA2 peptide sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system with a C18 column
-
UV detector
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the TAT-HA2 peptide in an appropriate solvent (e.g., water with a small amount of DMSO if necessary) at a known concentration (e.g., 1 mg/mL).
-
For a time-course stability study, incubate aliquots of the peptide solution under the desired conditions (e.g., different temperatures, pH values).
-
At each time point, dilute the sample to an appropriate concentration for HPLC analysis (e.g., 0.1 mg/mL) using the mobile phase.
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Flow Rate: 1 mL/min
-
Detection: UV at 214 nm or 280 nm
-
Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 30-40 minutes. This may need to be optimized based on the specific properties of your TAT-HA2 peptide.
-
-
Data Analysis:
-
The stability of the peptide is determined by monitoring the peak area of the intact peptide over time. A decrease in the main peak area and the appearance of new peaks indicate degradation.
-
The percentage of remaining intact peptide can be calculated as: (Peak Area at Time X / Peak Area at Time 0) * 100.
-
Protocol 2: Hemolysis Assay for Functional Analysis of TAT-HA2 Peptide
This assay measures the pH-dependent membrane-disrupting activity of the TAT-HA2 peptide using red blood cells (RBCs) as a model system.
Materials:
-
Freshly collected red blood cells (e.g., from a healthy donor)
-
Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 and pH 5.5)
-
TAT-HA2 peptide solution
-
Triton X-100 (for positive control)
-
96-well microplate
-
Microplate reader
Methodology:
-
RBC Preparation:
-
Centrifuge the whole blood to pellet the RBCs.
-
Wash the RBC pellet several times with PBS (pH 7.4) until the supernatant is clear.
-
Resuspend the RBCs to a final concentration of 2% (v/v) in PBS of the desired pH.
-
-
Assay Setup:
-
In a 96-well plate, add 100 µL of the 2% RBC suspension to each well.
-
Add 100 µL of the TAT-HA2 peptide solution (at various concentrations, prepared in the corresponding pH buffer) to the wells.
-
Negative Control: Add 100 µL of PBS (at the corresponding pH) to the RBCs (0% hemolysis).
-
Positive Control: Add 100 µL of 1% Triton X-100 to the RBCs (100% hemolysis).
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Measurement:
-
Centrifuge the plate to pellet the intact RBCs.
-
Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.
-
Measure the absorbance of the supernatant at 450 nm or 540 nm (wavelength for hemoglobin).
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for each peptide concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
-
Plot the % hemolysis against the peptide concentration to determine the HC50 (the concentration that causes 50% hemolysis). A higher HC50 value indicates lower hemolytic activity.[9]
-
Mandatory Visualization
References
- 1. A HA2-Fusion Tag Limits the Endosomal Release of its Protein Cargo Despite Causing Endosomal Lysis † - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TAT-HA2 Fusion Peptide | Influenza Virus | 923954-79-4 | Invivochem [invivochem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comparison of Cell-Penetrating and Fusogenic TAT-HA2 Peptide Performance in Peptideplex, Multicomponent, and Conjugate siRNA Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MODELING OF THE ENDOSOMOLYTIC ACTIVITY OF HA2-TAT PEPTIDES WITH RED BLOOD CELLS AND GHOSTS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein transduction in human cells is enhanced by cell-penetrating peptides fused with an endosomolytic HA2 sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low transfection efficiency with TAT-HA2
Welcome to the technical support center for troubleshooting low transfection efficiency with the TAT-HA2 peptide. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and experimental protocols to optimize the intracellular delivery of various cargo molecules.
Troubleshooting Guide
This section addresses common issues encountered during transfection experiments using the TAT-HA2 peptide.
Question: Why am I observing low transfection efficiency with my TAT-HA2-cargo complex?
Answer: Low transfection efficiency can stem from several factors, ranging from the method of complex formation to the experimental conditions. Here are key areas to investigate:
-
Suboptimal Peptide-to-Cargo Ratio: The ratio of TAT-HA2 to your cargo is critical for efficient complex formation and subsequent cellular uptake and endosomal escape. An inappropriate ratio can lead to unstable complexes or aggregation. It is recommended to perform a titration experiment to determine the optimal ratio for your specific cargo and cell type. For siRNA delivery, peptide/siRNA molar ratios are often explored in the range of 1.25 to 12.5.[1][2]
-
Inefficient Endosomal Escape: A primary reason for low efficiency is the entrapment of the TAT-HA2-cargo complex within endosomes.[3][4][5] The HA2 domain facilitates endosomal escape in a pH-dependent manner; however, its effectiveness can be influenced by how it is presented in the complex.[1][2] If the HA2 domain is masked within a bulky complex, its ability to interact with the endosomal membrane is hindered.[1][2]
-
Method of Complex Formation: The way TAT-HA2 is attached to the cargo significantly impacts its performance. Covalent conjugation or multicomponent systems with cleavable linkers (e.g., disulfide bonds) often show enhanced efficiency compared to simple electrostatic complexes (peptideplexes).[1][2] This is because a more controlled arrangement can ensure that both the TAT and HA2 domains are accessible to perform their functions.[1][2]
-
Cell Health and Density: The health and confluency of your cells at the time of transfection are paramount. Use cells that are in the logarithmic growth phase and have a viability of over 90%. Optimal cell confluency for adherent cells is typically between 70-90%.[6]
-
Presence of Inhibitors: Components in the cell culture medium, such as serum, can interfere with complex formation and stability.[1] While TAT-HA2 complexes should be formed in a serum-free medium, the transfection itself can often be performed in the presence of serum. Additionally, cell-surface glycosaminoglycans can interact with the TAT peptide and potentially reduce its lytic activity.[4]
Question: I am observing significant cytotoxicity after transfection with TAT-HA2. What could be the cause and how can I mitigate it?
Answer: While TAT-HA2 is generally considered to have low toxicity, high concentrations or prolonged exposure can lead to cell death.
-
High Peptide Concentration: Excessive concentrations of the TAT-HA2 peptide can disrupt cell membranes, leading to toxicity. It is crucial to determine the optimal concentration that balances transfection efficiency and cell viability through a dose-response experiment. Some studies have reported cytotoxicity with HA2-fusion peptides at concentrations as low as 5 µM.[7]
-
Purity of the Peptide: Ensure that the TAT-HA2 peptide you are using is of high purity. Impurities from the synthesis process can contribute to cytotoxicity.
-
Incubation Time: Prolonged exposure of cells to the transfection complexes can increase toxicity. Optimizing the incubation time is essential. For many cell types, an incubation period of 4-6 hours is sufficient, after which the medium containing the complexes can be replaced with fresh medium.[8]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of the TAT-HA2 peptide?
A1: The TAT-HA2 peptide is a chimeric peptide designed for efficient intracellular delivery of macromolecules.[4] It combines two functional domains:
-
TAT (Trans-Activator of Transcription) domain: Derived from the HIV-1 TAT protein, this cell-penetrating peptide (CPP) facilitates cellular uptake by interacting with the cell membrane and inducing macropinocytosis.[1][2][4]
-
HA2 domain: This is a fusogenic peptide from the influenza virus hemagglutinin protein. It is pH-sensitive and undergoes a conformational change in the acidic environment of the endosome, which destabilizes the endosomal membrane and promotes the release of the cargo into the cytoplasm.[1][2][4]
Q2: How should I prepare and store the TAT-HA2 peptide?
A2: Lyophilized TAT-HA2 peptide should be stored at -20°C and is stable for several years.[9][10] Once reconstituted in a solvent like sterile water or DMSO, it is recommended to aliquot the solution and store it at -20°C or -80°C to avoid multiple freeze-thaw cycles.[10][11] In solution, the peptide is typically stable for at least one month at -20°C.[10]
Q3: Can I use TAT-HA2 to deliver different types of cargo?
A3: Yes, TAT-HA2 has been successfully used to deliver a variety of macromolecules, including siRNA, proteins, and nanoparticles.[1][2][4][7] However, the optimal formulation and experimental conditions will vary depending on the nature of the cargo.
Q4: How can I confirm that my cargo has escaped the endosome?
A4: Several methods can be used to assess endosomal escape. One common approach is to use a fluorescently labeled cargo and observe its intracellular localization using confocal microscopy. A diffuse cytoplasmic fluorescence pattern indicates successful endosomal escape, whereas a punctate pattern suggests endosomal entrapment.[5] Functional assays that measure the biological activity of the delivered cargo in the cytoplasm (e.g., gene silencing by siRNA) can also indirectly confirm endosomal release.[1][2]
Quantitative Data Summary
The following tables provide a summary of recommended starting conditions and a troubleshooting guide based on published data.
Table 1: Recommended Starting Conditions for TAT-HA2 Mediated Transfection
| Parameter | Recommendation | Notes |
| Cell Type | Varies | Optimization is required for each cell type. |
| Cell Density | 70-90% confluency (adherent cells) | Ensure cells are healthy and in logarithmic growth phase.[6] |
| TAT-HA2 Concentration | 1-20 µM | Start with a lower concentration and titrate up. High concentrations can be toxic.[7] |
| Cargo Concentration | Varies with cargo type (e.g., 100 nM for siRNA) | Refer to literature for specific cargo types.[1][2] |
| Peptide:Cargo Ratio | 1.25:1 to 12.5:1 (molar ratio for siRNA) | Titration is crucial for optimal complex formation.[1][2] |
| Complex Formation Time | 30 minutes at room temperature | Allows for stable complex formation.[1][2] |
| Incubation Time with Cells | 4-24 hours | Optimize to balance efficiency and toxicity.[6][7] |
Table 2: Troubleshooting Guide Summary
| Problem | Possible Cause | Suggested Solution |
| Low Transfection Efficiency | Suboptimal peptide:cargo ratio | Perform a titration to find the optimal ratio. |
| Inefficient endosomal escape | Consider using a covalent conjugation strategy or a multicomponent system with cleavable linkers.[1][2] | |
| Poor cell health | Use healthy, low-passage number cells with >90% viability. | |
| Incorrect cell density | Optimize cell confluency (typically 70-90% for adherent cells).[6] | |
| High Cytotoxicity | Peptide concentration too high | Perform a dose-response curve to determine the optimal non-toxic concentration. |
| Prolonged incubation time | Reduce the incubation time of the complexes with the cells. | |
| Impure peptide | Use high-purity TAT-HA2 peptide. | |
| Inconsistent Results | Variation in experimental conditions | Maintain consistency in cell density, passage number, and reagent preparation. |
| Freeze-thaw of peptide stock | Aliquot the reconstituted peptide to avoid multiple freeze-thaw cycles.[10] |
Experimental Protocols
Protocol 1: General Protocol for TAT-HA2 Mediated Transfection of siRNA
This protocol provides a starting point for the transfection of siRNA into mammalian cells using TAT-HA2. Optimization is recommended for each specific cell line and siRNA.
Materials:
-
TAT-HA2 peptide (lyophilized)
-
siRNA stock solution (e.g., 100 µM in RNase-free water)
-
Serum-free cell culture medium (e.g., Opti-MEM)
-
Complete cell culture medium with serum
-
Mammalian cells in culture
-
96-well or 24-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in the desired plate format to reach 70-90% confluency at the time of transfection. For a 96-well plate, a starting density of 1 x 10^4 cells/well is a good starting point for many cell lines.[2]
-
Preparation of TAT-HA2/siRNA Complexes (Peptideplexes): a. Dilute the required amount of siRNA in serum-free medium. b. In a separate tube, dilute the TAT-HA2 peptide in serum-free medium to achieve the desired peptide/siRNA molar ratio (e.g., 1.25, 2.5, 5, 7.5, 10, 12.5).[1][2] c. Add the diluted TAT-HA2 solution to the diluted siRNA solution and mix gently by pipetting. d. Incubate the mixture for 30 minutes at room temperature to allow for complex formation.[1][2]
-
Transfection: a. Remove the old medium from the cells. b. Add the TAT-HA2/siRNA complexes to the cells. You may add them in a small volume of serum-free medium or directly to complete medium. c. Incubate the cells with the complexes for 4-24 hours at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically.
-
Post-Transfection: a. After the incubation period, you may replace the medium containing the transfection complexes with fresh complete medium. b. Continue to incubate the cells for 24-72 hours before assessing gene knockdown.
-
Analysis: a. Analyze the knockdown of the target gene at the mRNA level (e.g., using qRT-PCR) or protein level (e.g., using Western blotting).
Visualizations
The following diagrams illustrate the mechanism of action of TAT-HA2 and a typical experimental workflow.
Caption: Mechanism of TAT-HA2 mediated cargo delivery.
Caption: Experimental workflow for TAT-HA2 transfection.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comparison of Cell-Penetrating and Fusogenic TAT-HA2 Peptide Performance in Peptideplex, Multicomponent, and Conjugate siRNA Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A HA2-Fusion Tag Limits the Endosomal Release of its Protein Cargo Despite Causing Endosomal Lysis † - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MODELING OF THE ENDOSOMOLYTIC ACTIVITY OF HA2-TAT PEPTIDES WITH RED BLOOD CELLS AND GHOSTS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Early Endosomal Escape of a Cyclic Cell-Penetrating Peptide Allows Effective Cytosolic Cargo Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing Cell Transfection Conditions in "Four Steps": Say Goodbye to Inefficiency [procellsystem.com]
- 7. Protein transduction in human cells is enhanced by cell-penetrating peptides fused with an endosomolytic HA2 sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. yeasenbio.com [yeasenbio.com]
- 9. TAT-HA2 Fusion Peptide | Influenza Virus | 923954-79-4 | Invivochem [invivochem.com]
- 10. adooq.com [adooq.com]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: TAT-HA2 Mediated Cargo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the TAT-HA2 peptide for intracellular cargo delivery. The information is tailored for scientists and professionals in drug development and cellular research.
Troubleshooting Guides
Issue 1: Low Cellular Uptake of Cargo
Q1: I am observing very low or no uptake of my cargo into the target cells. What are the possible reasons and solutions?
A1: Low cellular uptake is a common issue that can stem from several factors related to the cargo itself, the TAT-HA2 peptide, or the experimental conditions. Here’s a systematic approach to troubleshoot this problem:
-
Optimize TAT-HA2 to Cargo Ratio: The molar ratio of TAT-HA2 to your cargo is critical. An insufficient amount of TAT-HA2 will not be effective in promoting uptake, while an excessive amount can lead to aggregation and toxicity.
-
Recommendation: Perform a dose-response experiment by titrating the TAT-HA2 concentration while keeping the cargo concentration constant. Start with a molar ratio of 5:1 (TAT-HA2:Cargo) and test ratios up to 20:1.
-
-
Cargo Characteristics: The size, charge, and hydrophobicity of your cargo can significantly influence its delivery.[1]
-
Size: While TAT-HA2 can deliver a range of cargos, very large proteins or nanoparticles may require higher peptide concentrations or modified delivery strategies. Smaller cargos generally show higher transport efficiency.[2]
-
Charge: The cationic nature of the TAT peptide facilitates interaction with the negatively charged cell membrane. If your cargo is highly anionic, it may interfere with this interaction. Consider modifying the buffer conditions to optimize the net charge of the complex.
-
-
Complex Formation: Ensure that the TAT-HA2 peptide and your cargo are forming stable complexes.
-
Recommendation: Prepare the complexes in a low-salt buffer, such as PBS, and allow for an incubation period of at least 30 minutes at room temperature before adding them to the cells.[3]
-
-
Cell Type and Density: Different cell lines exhibit varying efficiencies of endocytosis. Ensure your target cells are healthy and seeded at an appropriate density (typically 70-80% confluency) to ensure optimal uptake.
-
Incubation Time: The kinetics of uptake can vary. While uptake can be observed within an hour, some cargo-cell combinations may require longer incubation times.
-
Recommendation: Perform a time-course experiment, analyzing uptake at different time points (e.g., 1, 4, 12, and 24 hours).
-
Issue 2: Cargo is Internalized but Shows No Biological Activity
Q2: I can see my cargo inside the cells using fluorescence microscopy, but it is not functional. Why is this happening and what can I do?
A2: This is a classic sign of endosomal entrapment. The TAT peptide facilitates entry into the cell via endocytosis, but for the cargo to be active, it must escape the endosome and reach the cytosol. The HA2 domain is designed to mediate this escape in the acidic environment of the endosome.[3]
-
Inefficient Endosomal Escape: Even with the HA2 fusogenic peptide, endosomal escape is not always 100% efficient, and a significant portion of the cargo can remain trapped.[4][5]
-
Recommendation 1: Co-treatment with Endosomolytic Agents: Consider the co-administration of a lysosomotropic agent like chloroquine. Chloroquine increases the pH of endosomes, which can enhance the release of the cargo. However, be mindful of potential cytotoxicity.
-
Recommendation 2: Optimize TAT-HA2 Formulation: The way TAT-HA2 is attached to the cargo matters. Covalent conjugation through a cleavable linker (e.g., disulfide bond) can sometimes be more effective than non-covalent complexation, as it may better expose the fusogenic HA2 domain.[3]
-
-
Cargo Stability: Your cargo might be degrading in the harsh environment of the late endosomes and lysosomes.
-
Recommendation: If possible, assess the integrity of your cargo after cellular uptake using techniques like Western blotting.
-
-
Subcellular Localization: Confirm that the cargo is indeed trapped in endosomes.
-
Recommendation: Perform co-localization studies using fluorescent markers for endosomes (e.g., LysoTracker).
-
Issue 3: Observed Cytotoxicity
Q3: I am observing significant cell death after treating my cells with the TAT-HA2-cargo complex. How can I reduce the toxicity?
A3: Cytotoxicity can be caused by the TAT-HA2 peptide itself, the cargo, or the complex.
-
TAT-HA2 Concentration: High concentrations of cell-penetrating peptides can be toxic to cells.
-
Recommendation: Use the lowest effective concentration of TAT-HA2 as determined by your dose-response experiments.
-
-
Cargo-Induced Toxicity: The cargo itself might be inherently toxic at the concentrations used.
-
Recommendation: As a control, treat cells with the cargo alone (without TAT-HA2) to assess its intrinsic toxicity.
-
-
Purity of Peptide and Cargo: Ensure that your TAT-HA2 peptide and cargo preparations are free from contaminants that could be causing toxicity.
-
Incubation Time: Extended exposure to the complexes can lead to increased toxicity.
-
Recommendation: After an initial incubation period (e.g., 4 hours), consider removing the complexes and replacing the media with fresh culture medium.
-
Frequently Asked Questions (FAQs)
Q4: What is the maximum size of a cargo that can be delivered using TAT-HA2?
A4: There is no definitive upper size limit for TAT-HA2 mediated delivery, and the efficiency is highly dependent on the specific cargo and experimental conditions. While smaller cargos are generally delivered more efficiently, TAT-HA2 has been used to deliver a variety of macromolecules, including proteins and nanoparticles.[2][4] The delivery of larger cargos may require optimization of the TAT-HA2 to cargo ratio and formulation strategy.
Q5: How does the charge of the cargo affect delivery?
A5: The overall charge of the TAT-HA2-cargo complex is important for the initial interaction with the cell membrane. The TAT peptide is rich in basic amino acids (arginine and lysine), giving it a net positive charge. This facilitates binding to the negatively charged proteoglycans on the cell surface, which is the first step in uptake. A highly negatively charged cargo can potentially neutralize the positive charge of TAT, hindering this interaction. Therefore, the net charge of the complex should ideally be cationic.
Q6: What is the mechanism of TAT-HA2 mediated delivery?
A6: TAT-HA2 mediated delivery is a two-step process:
-
Cellular Uptake: The positively charged TAT domain interacts with the negatively charged cell surface, inducing uptake through a process called macropinocytosis, which is a form of endocytosis.[3][4]
-
Endosomal Escape: Once inside the endosome, the pH begins to drop. The HA2 domain is pH-sensitive. In the acidic environment of the late endosome, the glutamic acid residues in HA2 become protonated, triggering a conformational change in the peptide. This conformational change allows HA2 to insert into and destabilize the endosomal membrane, leading to the release of the cargo into the cytoplasm.[3]
Quantitative Data
The efficiency of TAT-HA2 delivery is highly dependent on the cargo, cell type, and experimental conditions. The following table summarizes representative data from the literature to provide a general idea of what can be expected.
| Cargo Type | Cargo Size | Cell Line | Delivery Efficiency Metric | Outcome | Reference |
| siRNA | ~13 kDa | SKOV3 | Luciferase expression reduction | ~35% reduction with peptideplex | [3] |
| Gold Nanoparticles | 5-15 nm | HeLa | Cellular uptake (photothermal microscopy) | ~6-fold increased uptake with TAT | [4] |
| mCherry Protein | ~27 kDa | A549 | Cytotoxicity (MTT assay) | No significant cytotoxicity up to 60 µM | [6] |
| Cre Recombinase | ~38 kDa | tex.loxP.EG | Nuclear delivery | Improved with dTAT-HA2 | [4] |
Note: This table is for illustrative purposes only. Researchers should always perform their own optimization experiments.
Experimental Protocols
Protocol 1: Assessment of Cellular Uptake by Flow Cytometry
This protocol is for quantifying the cellular uptake of a fluorescently labeled cargo delivered by TAT-HA2.
Materials:
-
Target cells
-
Complete culture medium
-
TAT-HA2 peptide
-
Fluorescently labeled cargo
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Seed target cells in a 12-well plate and culture overnight to reach 70-80% confluency.
-
Prepare the TAT-HA2-cargo complexes by mixing the desired amounts of TAT-HA2 and fluorescently labeled cargo in serum-free medium. Incubate at room temperature for 30 minutes.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the TAT-HA2-cargo complexes to the cells and incubate for the desired time (e.g., 1-4 hours) at 37°C.
-
After incubation, remove the complex-containing medium and wash the cells twice with PBS to remove any non-internalized complexes.
-
Harvest the cells by trypsinization.
-
Resuspend the cells in PBS containing 2% FBS.
-
Analyze the cell suspension by flow cytometry, measuring the fluorescence intensity in the appropriate channel.
-
Gate on the live cell population and quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.
Protocol 2: Analysis of Endosomal Escape by Fluorescence Microscopy
This protocol allows for the visualization of the subcellular localization of the cargo and assessment of its escape from endosomes.
Materials:
-
Target cells cultured on glass coverslips in a 24-well plate
-
TAT-HA2 peptide
-
Fluorescently labeled cargo
-
LysoTracker dye (or another endosomal/lysosomal marker)
-
Hoechst 33342 (for nuclear staining)
-
Paraformaldehyde (PFA) for fixing
-
Mounting medium
Procedure:
-
Seed cells on coverslips and culture overnight.
-
Prepare and add the TAT-HA2-cargo complexes to the cells as described in Protocol 1.
-
During the last 30-60 minutes of incubation, add LysoTracker to the medium according to the manufacturer's instructions to label late endosomes/lysosomes.
-
Wash the cells three times with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Stain the nuclei with Hoechst 33342 for 10 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using a suitable mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for your fluorescent cargo, LysoTracker, and Hoechst.
-
Analyze the images for co-localization between the cargo and the endosomal marker. A diffuse cytosolic signal for the cargo indicates successful endosomal escape.
Visualizations
References
- 1. Optimizing Cell-Penetrating Peptide Selection for Intracellular Delivery of Diverse Molecules | Blog | Biosynth [biosynth.com]
- 2. Effect of Cargo Size and Shape on the Transport Efficiency of the Bacterial Tat Translocase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. TAT and HA2 Facilitate Cellular Uptake of Gold Nanoparticles but Do Not Lead to Cytosolic Localisation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A HA2-Fusion Tag Limits the Endosomal Release of its Protein Cargo Despite Causing Endosomal Lysis † - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein transduction in human cells is enhanced by cell-penetrating peptides fused with an endosomolytic HA2 sequence - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cleavable Linkers for TAT-HA2 Mediated Cargo Release
Welcome to the technical support center for researchers utilizing cleavable linkers with the TAT-HA2 peptide system for intracellular cargo delivery. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your experiments and overcome common challenges.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the use of TAT-HA2 with cleavable linkers for cargo delivery.
Q1: My cargo is successfully delivered into the cell, but I'm observing low or no biological activity. What are the potential causes?
A1: This is a common issue that can arise from several factors. Here's a troubleshooting guide:
-
Inefficient Endosomal Escape: While TAT-HA2 is designed to facilitate endosomal escape, the efficiency can be cargo-dependent. The HA2 peptide may lyse the endosomal membrane, but the cargo might remain associated with the endosome.[1][2]
-
Cargo Retention by TAT-HA2: Even after endosomal lysis, the cargo may remain attached to the TAT-HA2 peptide, which can be entrapped in the endosomal membrane, preventing the cargo from reaching its cytosolic or nuclear target.[1][2] The introduction of a cleavable linker between the TAT-HA2 peptide and the cargo is crucial to ensure the release of the cargo into the cytoplasm.[1][2]
-
Premature Linker Cleavage: The linker may be unstable in the extracellular environment or in the early endosome, leading to premature release of the cargo before it reaches the cytosol.
-
Linker Cleavage Byproducts: The cleavage of the linker may leave a residual chemical group on the cargo that inhibits its function.
-
Cargo Degradation: The cargo may be sensitive to the acidic environment of the endosome or lysosome and may be degraded before it can be released.
Q2: How can I determine if my cargo is trapped in the endosomes?
A2: You can perform a co-localization study using fluorescently labeled cargo and an endosomal marker.
-
Method: Transfect or treat your cells with your fluorescently labeled TAT-HA2-linker-cargo construct. Then, stain the cells with an endosomal marker such as LysoTracker (for late endosomes/lysosomes) or an antibody against an endosomal protein like EEA1 (for early endosomes).
-
Analysis: Use confocal microscopy to visualize the localization of your cargo and the endosomal marker. A high degree of co-localization (yellow signal in merged images if using red and green fluorophores) indicates that your cargo is trapped in the endosomes.
Q3: I suspect my cleavable linker is not being cleaved efficiently. How can I test this?
A3: The efficiency of linker cleavage can be assessed both in vitro and in cell-based assays.
-
In Vitro Cleavage Assay: Incubate your TAT-HA2-linker-cargo construct with the appropriate cleavage-inducing agent (e.g., a reducing agent like glutathione (B108866) for disulfide linkers, a specific protease for peptide linkers, or an acidic buffer for pH-sensitive linkers). Analyze the reaction mixture by SDS-PAGE, HPLC, or mass spectrometry to quantify the amount of released cargo.
-
Cell-Based Cleavage Assay: This is more challenging but provides a more biologically relevant assessment. One approach is to use a cargo that becomes fluorescent or active only upon release. Alternatively, you can lyse the cells after treatment and use western blotting or an activity assay to detect the cleaved cargo.
Q4: What are the most common types of cleavable linkers used with TAT-HA2, and how do I choose the right one?
A4: The choice of linker depends on the desired release trigger and the nature of your cargo. The most common types are:
-
Disulfide Linkers: These are cleaved by the high concentration of reducing agents like glutathione in the cytoplasm.[3] They are a good choice for ensuring cargo release specifically in the cytosol after endosomal escape.[1][2]
-
pH-Sensitive Linkers (e.g., Hydrazones): These linkers are designed to be stable at physiological pH (7.4) but cleave in the acidic environment of the endosomes (pH 5-6) and lysosomes (pH 4.5-5.0).[4][5]
-
Enzyme-Cleavable Linkers (e.g., Peptide linkers): These linkers contain specific peptide sequences that are recognized and cleaved by proteases, such as cathepsins, which are abundant in lysosomes.[6][7][8]
For TAT-HA2 systems, where the goal is cytosolic delivery, a disulfide linker is often the most suitable choice. This is because the HA2-mediated endosomal escape exposes the linker to the reducing environment of the cytosol, triggering cargo release.[1][2]
Q5: My TAT-HA2-cargo conjugate is showing high cytotoxicity. What could be the reason?
A5: High cytotoxicity can be caused by several factors:
-
Intrinsic Toxicity of the Cargo: The cargo itself may be highly potent, and even low levels of off-target release can cause cell death.
-
Premature Release of Cargo: If the linker is unstable in the cell culture medium, the released cargo can cause non-specific toxicity.
-
Toxicity of the Delivery Vehicle: At high concentrations, the TAT-HA2 peptide itself can be cytotoxic by disrupting cell membranes.[9]
-
Aggregation: The conjugate may form aggregates that are toxic to cells.
To troubleshoot this, you should perform dose-response experiments to determine the therapeutic window of your conjugate and assess the stability of the linker in the cell culture medium.
II. Quantitative Data Summary
The following tables summarize key quantitative data for different cleavable linkers, providing a basis for comparison.
Table 1: Comparison of Gene Silencing Efficiency of TAT-HA2 siRNA Delivery Systems with Different Linkage Strategies
| Delivery System | Linkage Type | siRNA Dose (nM) | Luciferase Expression Suppression (%) | Cell Viability (%) | Reference |
| Peptideplex | Electrostatic | 100 | ~35% | ~100% | [10][11] |
| Peptideplex | Electrostatic | 400 | ~50% | ~80% | [10][11] |
| Conjugate System | Cleavable Disulfide | 100 | ~45% | Not significantly toxic | [10][11] |
| Multicomponent System | Cleavable Disulfide & Electrostatic | 100 | ~55% | Not significantly toxic | [10][11] |
| Lipofectamine RNAiMax | Commercial Reagent | 100 | ~45% | Not specified | [10][11] |
III. Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate your TAT-HA2-linker-cargo system.
Protocol 1: Endosomal Escape Assay using Fluorescent Dextran (B179266)
This assay determines if the TAT-HA2 peptide is effectively disrupting the endosomal membrane, allowing co-internalized molecules to escape into the cytosol.[1][2]
Materials:
-
HeLa cells (or other suitable cell line)
-
Fluorescently labeled dextran (e.g., FITC-dextran, 10 kDa)
-
Your TAT-HA2-linker-cargo construct
-
Live cell imaging medium
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed HeLa cells on glass-bottom dishes suitable for confocal microscopy and allow them to adhere overnight.
-
Co-incubation: Prepare a solution containing your TAT-HA2-linker-cargo construct and FITC-dextran in serum-free medium. A typical concentration is 1-5 µM for the construct and 1 mg/mL for the dextran.
-
Treatment: Remove the culture medium from the cells and add the co-incubation solution. Incubate for 1-4 hours at 37°C.
-
Washing: Remove the treatment solution and wash the cells three times with PBS to remove extracellular constructs and dextran.
-
Imaging: Add live cell imaging medium to the cells and image them using a confocal microscope.
-
Analysis: Observe the distribution of the FITC-dextran. A diffuse green fluorescence throughout the cytoplasm indicates successful endosomal escape. A punctate green fluorescence pattern suggests that the dextran is still trapped in endosomes.
Protocol 2: In Vitro Disulfide Linker Cleavage Assay
This protocol assesses the cleavage of a disulfide linker in response to a reducing agent.
Materials:
-
Your TAT-HA2-disulfide linker-cargo construct
-
Glutathione (GSH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
SDS-PAGE apparatus and reagents
-
Coomassie Brilliant Blue stain or fluorescent imaging system if the cargo is labeled
Procedure:
-
Reaction Setup: Prepare reaction mixtures containing your construct at a final concentration of 10-20 µM in PBS.
-
Initiate Cleavage: Add GSH to the reaction mixtures to a final concentration of 1-10 mM. Include a control reaction with no GSH.
-
Incubation: Incubate the reactions at 37°C. Collect aliquots at different time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quenching (Optional): The reaction can be stopped by adding a thiol-reactive agent like N-ethylmaleimide (NEM).
-
SDS-PAGE Analysis: Mix the aliquots with non-reducing SDS-PAGE sample buffer and run on an appropriate percentage polyacrylamide gel.
-
Visualization and Quantification: Stain the gel with Coomassie Brilliant Blue or visualize using a fluorescent imager. The appearance of a band corresponding to the molecular weight of the released cargo and a shift in the band of the TAT-HA2 peptide will indicate linker cleavage. Densitometry can be used to quantify the extent of cleavage over time.
IV. Visualizations
Diagram 1: TAT-HA2 Mediated Cargo Delivery and Release Pathway
Caption: TAT-HA2 cargo delivery and release pathway.
Diagram 2: Experimental Workflow for Evaluating a New TAT-HA2-Linker-Cargo Construct
Caption: Workflow for evaluating TAT-HA2 constructs.
Diagram 3: Troubleshooting Guide for Low Cargo Bioactivity
Caption: Troubleshooting low cargo bioactivity.
References
- 1. A HA2-Fusion Tag Limits the Endosomal Release of its Protein Cargo Despite Causing Endosomal Lysis † - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving the Endosomal Escape of Cell-Penetrating Peptides and Their Cargos: Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disulfide Bridging Strategies in Viral and Non-viral Platforms for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Peptide Linkers - Creative Biolabs [creativebiolabs.net]
- 9. Endosomal escape and cytosolic penetration of macromolecules mediated by synthetic delivery agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of Cell-Penetrating and Fusogenic TAT-HA2 Peptide Performance in Peptideplex, Multicomponent, and Conjugate siRNA Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of Cell-Penetrating and Fusogenic TAT-HA2 Peptide Performance in Peptideplex, Multicomponent, and Conjugate siRNA Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
TAT-HA2 Peptide Solubility and Handling: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with the TAT-HA2 peptide, particularly concerning its solubility for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the TAT-HA2 peptide and why is solubility critical for its function?
A1: The TAT-HA2 peptide is a chimeric molecule combining two functional domains:
-
TAT (Trans-Activator of Transcription): A cell-penetrating peptide (CPP) derived from the HIV-1 TAT protein, which facilitates the uptake of cargo molecules across the cell membrane.[1][2]
-
HA2: The N-terminal fusogenic peptide of the influenza virus hemagglutinin protein, which mediates endosomal escape.[1][2]
Proper solubility is paramount because the peptide must be in a monomeric, non-aggregated state to effectively interact with the cell membrane, facilitate entry, and subsequently disrupt the endosomal membrane to release its cargo into the cytoplasm.[3][4] Aggregation can significantly reduce or eliminate its biological activity.
Q2: I've dissolved my lyophilized TAT-HA2 peptide in water, but the solution appears cloudy. What should I do?
A2: Cloudiness or visible particulates indicate incomplete dissolution or aggregation. The HA2 domain contains several hydrophobic residues which can make the peptide prone to aggregation in neutral aqueous solutions.[5] Here are the recommended steps:
-
Sonication: Briefly sonicate the solution in a water bath sonicator. This can help break up small aggregates.[5][6]
-
Gentle Warming: Warm the solution to 37-40°C. For particularly difficult cases, one supplier suggests heating up to 60°C may be necessary.[7] Avoid excessive or prolonged heating.
-
pH Adjustment: Since the TAT domain is rich in basic amino acids (Arginine, Lysine), the overall peptide is basic.[8][9] Adding a small amount of dilute acidic solution, such as 10-25% acetic acid, can help protonate residues and improve solubility.[5][10] Always test on a small aliquot first.
Q3: Can I use buffers like PBS to dissolve my TAT-HA2 peptide initially?
A3: It is generally not recommended to use buffers containing salts, such as PBS, for the initial reconstitution of lyophilized peptides.[11] Salts can sometimes hinder the solubility of the peptide powder. The best practice is to first dissolve the peptide in sterile, distilled water or a suitable solvent and then dilute this stock solution into your desired buffer.
Q4: What is the best way to store the TAT-HA2 peptide?
A4:
-
Lyophilized Powder: For long-term storage, the lyophilized peptide should be kept at -20°C or preferably -80°C in a sealed container with a desiccant.[5]
-
In Solution: Once reconstituted, it is best to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[11] One supplier suggests that stock solutions in water can be stored at -80°C for up to 6 months.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Peptide will not dissolve in water. | High hydrophobicity of the HA2 domain; peptide aggregation. | 1. Calculate the overall charge of the peptide. Since TAT-HA2 is basic, try adding a few drops of 10-30% acetic acid.[9][10]2. If the peptide is still insoluble, use a small amount of an organic solvent like DMSO to dissolve it first, then slowly add it to your aqueous buffer.[5][12] Note: Avoid DMSO if your downstream application is sensitive to it; a final concentration of <0.5% is generally safe for cell-based assays.[5] |
| Low or no biological activity in my experiment. | Peptide aggregation; degradation. | 1. Ensure the peptide is fully dissolved and the solution is clear before use.2. Prepare fresh solutions from lyophilized powder. Avoid using solutions that have been stored for long periods or undergone multiple freeze-thaw cycles.[11]3. Confirm the pH of your final experimental buffer. The fusogenic activity of the HA2 domain is pH-dependent and is activated in the acidic environment of the endosome.[2] |
| Precipitation occurs after adding the peptide stock to my buffer. | The peptide has reached its solubility limit in the final buffer. | 1. Lower the final concentration of the peptide in your experiment.2. Increase the amount of co-solvent (e.g., DMSO) in the final solution, if permissible for your assay.3. Re-dissolve the peptide using the recommended protocol and ensure it is fully solubilized before diluting into the buffer. |
Experimental Protocols & Data
Protocol 1: Standard Reconstitution of TAT-HA2 Peptide
This protocol is the recommended starting point for solubilizing TAT-HA2.
-
Preparation: Allow the vial of lyophilized peptide to warm to room temperature in a desiccator before opening to prevent condensation.[11]
-
Initial Solubilization: Add the required volume of sterile, distilled water to achieve a stock concentration higher than your final working concentration (e.g., 1-5 mg/mL).
-
Aid Dissolution: If the peptide does not dissolve immediately, vortex briefly. If needed, sonicate the vial in a water bath for 5-10 minutes.[6] Gentle warming (up to 40°C) can also be applied.
-
Sterilization: If required for cell culture, filter the peptide stock solution through a 0.22 µm filter.[7]
-
Storage: Aliquot the stock solution into single-use tubes and store at -80°C.
Protocol 2: Solubilization of Difficult-to-Dissolve TAT-HA2
This protocol should be used if Protocol 1 fails or if precipitation is observed.
-
Preparation: Follow step 1 from Protocol 1.
-
Solvent Selection: Prepare a small amount of 10% aqueous acetic acid.
-
Dissolution: Add a minimal volume of the 10% acetic acid to the lyophilized peptide and vortex. The peptide should dissolve readily.
-
Dilution: Slowly add sterile water to dilute the peptide solution to the desired stock concentration.
-
pH Check & Adjustment: Check the pH of the stock solution and adjust if necessary for your experimental buffer.
-
Storage: Follow steps 4 and 5 from Protocol 1.
Quantitative Solubility Data
The solubility of peptides can vary between suppliers due to differences in synthesis and purification. The following data has been reported by a commercial supplier.
| Solvent | Reported Solubility | Conditions | Reference |
| Water (H₂O) | 100 mg/mL (29.13 mM) | Requires ultrasonic treatment and heating to 60°C. | [7] |
Visual Guides
Mechanism of TAT-HA2 Mediated Delivery
The following diagram illustrates the key steps involved in the cellular uptake and endosomal escape facilitated by the TAT-HA2 peptide.
Caption: Workflow of TAT-HA2 cellular entry and endosomal escape.
Troubleshooting Logic for Peptide Solubility
This flowchart provides a logical sequence of steps to follow when encountering solubility issues with the TAT-HA2 peptide.
Caption: Decision tree for troubleshooting TAT-HA2 peptide solubility.
References
- 1. TAT-HA2 Fusion Peptide - 1 mg [anaspec.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lifetein.com [lifetein.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | C149H243N53O39S | CID 168445865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. genscript.com [genscript.com]
- 10. biocat.com [biocat.com]
- 11. biosynth.com [biosynth.com]
- 12. polarispeptides.com [polarispeptides.com]
TAT-HA2 peptide sequence modification for improved delivery
Welcome to the technical support center for TAT-HA2 peptide sequence modification. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing answers to frequently asked questions encountered during experiments involving TAT-HA2 for improved cargo delivery.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of TAT-HA2 mediated cargo delivery?
A1: The TAT-HA2 peptide is a chimeric delivery agent that combines two functional domains:
-
TAT domain: Derived from the HIV trans-activator of transcription protein, this cell-penetrating peptide (CPP) facilitates the cellular uptake of the cargo, primarily through endocytosis.[1][2] The positively charged TAT peptide interacts with negatively charged proteoglycans on the cell surface, inducing internalization.[2]
-
HA2 domain: This is a pH-sensitive fusogenic peptide from the influenza virus hemagglutinin protein.[3] Within the acidic environment of the endosome (pH 5.0-6.0), the glutamic acid residues in the HA2 domain become protonated. This triggers a conformational change in the peptide, leading to the disruption of the endosomal membrane and the release of the cargo into the cytoplasm.[4][5]
Q2: What are the most common reasons for low delivery efficiency of my TAT-HA2-cargo conjugate?
A2: Low delivery efficiency is a frequent challenge. The primary reasons include:
-
Inefficient Endosomal Escape: This is the most significant barrier. While TAT facilitates uptake into endosomes, the subsequent escape into the cytoplasm mediated by HA2 can be inefficient.[6] A large fraction of the cargo can remain trapped in the endosomes and eventually be degraded in lysosomes.[6]
-
Cargo-Peptide Linker Stability: If the cargo remains attached to the HA2 peptide after endosomal lysis, it may be retained within the endosomal membrane and not be released into the cytosol.[6]
-
Peptide Aggregation or Instability: The peptide-cargo conjugate may aggregate or be degraded by proteases before reaching the target cells or after internalization.
-
Suboptimal Peptide-to-Cargo Ratio: An incorrect ratio can lead to the formation of large aggregates that are not efficiently internalized or may expose the cargo to degradation.[4]
Q3: How can I improve the endosomal escape of my TAT-HA2 delivered cargo?
A3: Several modification strategies can enhance endosomal escape:
-
Glutamic Acid Enrichment: Increasing the number of glutamic acid residues in the HA2 sequence (e.g., E5-TAT or INF7 peptide) enhances its pH sensitivity and lytic activity at endosomal pH.[1]
-
Inclusion of a Cleavable Linker: Introducing a linker between the TAT-HA2 peptide and the cargo that is cleaved in the reducing environment of the cytoplasm (e.g., a disulfide bond) can facilitate the release of the cargo from the peptide after endosomal escape.[4][6]
-
Co-administration with Endosomolytic Agents: In some cases, the TAT-HA2 peptide can be added in trans (separately from the cargo) to facilitate the endosomal escape of a TAT-tagged cargo.[7]
Q4: Is the TAT-HA2 peptide cytotoxic? How can I minimize toxicity?
A4: TAT-HA2 peptides can exhibit cytotoxicity, particularly at higher concentrations.[8] The HA2 component, when exposed, can disrupt not only endosomal membranes but also the plasma membrane, leading to cell death.[8] To minimize cytotoxicity:
-
Optimize Peptide Concentration: Use the lowest effective concentration of the TAT-HA2 peptide. A thorough dose-response experiment is crucial.
-
Peptide Sequence Modification: Certain modifications to the HA2 sequence, such as the N-E5L variant, have been shown to increase cytosolic uptake but also enhance cytotoxicity.[8] Careful selection of the HA2 analog is important.
-
Assess Viability: Always perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the toxic concentration range for your specific cell type and peptide construct.
Troubleshooting Guides
Problem 1: Low Cellular Uptake of the TAT-HA2-Cargo Complex
| Possible Cause | Suggested Solution |
| Peptide-cargo complexes are aggregating. | Optimize the peptide-to-cargo ratio. Prepare fresh solutions and vortex thoroughly before adding to cells. Characterize complex size using dynamic light scattering (DLS) if possible. |
| Interaction with serum proteins. | Perform experiments in serum-free media for the initial incubation period, followed by the addition of serum-containing media. |
| Incorrect peptide concentration. | Perform a concentration titration to find the optimal peptide concentration for your cell type and cargo. |
| Cell type is not amenable to TAT-mediated uptake. | While TAT works for a wide range of cells, efficiency can vary. Test different cell lines if possible. |
Problem 2: Cargo is Internalized but Remains in Vesicular Structures (Endosomal Entrapment)
| Possible Cause | Suggested Solution |
| Inefficient endosomal lysis by the HA2 domain. | Modify the HA2 sequence to enhance its pH-sensitivity (e.g., use an E5 or INF7 variant).[1] Ensure the experimental buffer system does not interfere with endosomal acidification. |
| Cargo remains tethered to the peptide and endosomal membrane after lysis. | Introduce a cleavable linker (e.g., disulfide bond) between the peptide and the cargo to allow for its release into the cytoplasm.[6] |
| HA2 domain is sterically hindered. | If the cargo is large, the HA2 domain may not be able to properly interact with the endosomal membrane. Consider changing the position of the TAT-HA2 tag on the cargo protein or using a longer, flexible linker. |
Problem 3: High Cytotoxicity Observed
| Possible Cause | Suggested Solution |
| Peptide concentration is too high. | Perform a dose-response curve and determine the IC50 value using a cytotoxicity assay (e.g., MTT assay). Use a concentration well below the toxic level. |
| The specific TAT-HA2 construct is inherently toxic. | Consider synthesizing or purchasing a different variant of the HA2 peptide. N-terminal modifications of HA2 have been reported to be more cytotoxic.[1] |
| Contaminants from peptide synthesis. | Ensure the peptide is of high purity (ideally >95% as determined by HPLC). |
Quantitative Data Summary
Table 1: Comparison of Hemolytic Activity of Modified HA2-TAT Peptides
| Peptide | HD50 at pH 7.0 (µM) | HD50 at pH 4.0 (µM) | Fold Increase in Activity | Reference |
| E5-TAT | ~2.6 | ~0.5 | ~5.2 | [2] |
| Fl-E5-TAT | ~10.2 | ~1.8 | ~5.7 | [2] |
HD50: Hemolytic dose for 50% lysis of red blood cells.
Table 2: siRNA Delivery Efficiency of TAT-HA2 in Different Formulations
| Delivery System | Luciferase Suppression at 100 nM siRNA | Endosomal Escape | Reference |
| Peptideplex | ~35% | ~55% | [4][9] |
| Multicomponent System (AuNP-based) | ~55% | More efficient than peptideplexes | [4][9] |
| Conjugate System | ~45% | Not explicitly quantified | [4][9] |
| Lipofectamine RNAiMax (Control) | ~45% | Not applicable | [4][9] |
Experimental Protocols
Peptide Synthesis and Purification
This protocol provides a general overview of solid-phase peptide synthesis (SPPS) for TAT-HA2 peptides.
-
Resin Preparation: Start with a Rink Amide resin for a C-terminal amide.
-
Fmoc Deprotection: Swell the resin in dimethylformamide (DMF). Deprotect the Fmoc group using 20% piperidine (B6355638) in DMF.
-
Amino Acid Coupling: Activate the Fmoc-protected amino acid using a coupling reagent like HBTU in the presence of a base such as DIEA. Add the activated amino acid to the resin and allow it to react.
-
Washing: Wash the resin extensively with DMF after each deprotection and coupling step.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, wash the resin with dichloromethane (B109758) (DCM) and dry. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water).
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[2]
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry (e.g., MALDI-TOF) and analytical HPLC.[2]
MTT Cytotoxicity Assay
This protocol is for assessing the cytotoxicity of TAT-HA2 peptides.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.[10]
-
Peptide Treatment: Prepare serial dilutions of the TAT-HA2 peptide in cell culture medium. Remove the old medium from the cells and add the peptide-containing medium. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the cells with the peptides for a desired period (e.g., 24-72 hours).[10]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1.5-4 hours at 37°C.[10][11]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10][11]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[11][12]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Hemolysis Assay
This assay assesses the membrane-disrupting activity of the HA2 domain at different pH values.
-
Erythrocyte Preparation: Obtain fresh human red blood cells (RBCs). Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation to remove plasma. Resuspend the RBCs in PBS to a 2.5% suspension.[2]
-
Peptide Preparation: Prepare serial dilutions of the TAT-HA2 peptide in PBS at various pH values (e.g., pH 7.4 and pH 5.5).
-
Incubation: In a 96-well plate, mix equal volumes of the RBC suspension and the peptide solutions. Include a positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (PBS only).[2]
-
Lysis Measurement: Incubate the plate for 30-60 minutes at 37°C. Centrifuge the plate to pellet the intact RBCs.
-
Absorbance Reading: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 450 nm.[2]
-
Calculation: Calculate the percentage of hemolysis relative to the positive control.
Visualizations
Caption: Experimental workflow for TAT-HA2 mediated cargo delivery.
Caption: Mechanism of pH-dependent endosomal escape mediated by the HA2 peptide.
Caption: Troubleshooting decision tree for TAT-HA2 delivery experiments.
References
- 1. Protein transduction in human cells is enhanced by cell-penetrating peptides fused with an endosomolytic HA2 sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MODELING OF THE ENDOSOMOLYTIC ACTIVITY OF HA2-TAT PEPTIDES WITH RED BLOOD CELLS AND GHOSTS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TAT-HA2 Fusion Peptide - 1 mg [anaspec.com]
- 4. Comparison of Cell-Penetrating and Fusogenic TAT-HA2 Peptide Performance in Peptideplex, Multicomponent, and Conjugate siRNA Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A HA2-Fusion Tag Limits the Endosomal Release of its Protein Cargo Despite Causing Endosomal Lysis † - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative study on transduction and toxicity of protein transduction domains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fusion of a Short HA2-Derived Peptide Sequence to Cell-Penetrating Peptides Improves Cytosolic Uptake, but Enhances Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT (Assay protocol [protocols.io]
- 12. merckmillipore.com [merckmillipore.com]
Technical Support Center: Optimizing TAT-HA2 Mediated Delivery
Welcome to the technical support center for TAT-HA2 delivery systems. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments. Our goal is to help you minimize off-target effects and maximize the efficiency of your TAT-HA2 mediated cargo delivery.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of TAT-HA2 mediated delivery?
A1: The TAT-HA2 peptide facilitates the intracellular delivery of cargo molecules through a two-step process. The TAT (transactivator of transcription) domain, derived from the HIV-1 virus, is a cell-penetrating peptide (CPP) that binds to the cell surface and promotes cellular uptake, primarily through macropinocytosis.[1] Once internalized, the cargo is encapsulated within endosomes. The HA2 domain, a fusogenic peptide from the influenza virus hemagglutinin protein, is pH-sensitive. As the endosome acidifies, the HA2 domain undergoes a conformational change, disrupting the endosomal membrane and facilitating the release of the cargo into the cytoplasm.[1][2]
Q2: What are the common off-target effects associated with TAT-HA2 delivery?
A2: The primary off-target effects include cytotoxicity, immunogenicity, and non-specific binding. Cytotoxicity can arise from the disruption of cellular membranes by the HA2 peptide, especially at higher concentrations.[3] The TAT peptide itself, being derived from a viral protein, can potentially elicit an immune response. Non-specific binding of the highly cationic TAT peptide to negatively charged cell surface molecules or intracellular components can also lead to unintended biological effects.
Q3: How can I reduce the cytotoxicity of my TAT-HA2-cargo conjugate?
A3: To reduce cytotoxicity, consider the following strategies:
-
Optimize Concentration: Perform a dose-response experiment to determine the lowest effective concentration of your TAT-HA2-cargo conjugate.
-
Modify the Peptide: Introducing modifications to the HA2 sequence can sometimes reduce its lytic activity at physiological pH while retaining its endosomolytic function at lower pH.
-
Control Incubation Time: Limit the exposure of cells to the conjugate to the minimum time required for efficient uptake and delivery.
Q4: My cargo appears to be trapped in endosomes. How can I improve endosomal escape?
A4: Endosomal entrapment is a common hurdle. Here are some troubleshooting steps:
-
Verify HA2 Domain Integrity: Ensure that the HA2 domain of your conjugate is correctly folded and functional. The N-terminus of HA2 is crucial for its activity.[4]
-
Co-incubation with Free TAT-HA2: In some cases, co-incubation of your TAT-cargo with free TAT-HA2 peptide can enhance endosomal escape. The free peptide can help disrupt the endosomal membrane, facilitating the release of the trapped cargo.[5]
-
Incorporate a Cleavable Linker: Engineering a cleavable linker (e.g., a disulfide bond) between the TAT-HA2 and the cargo can facilitate the release of the cargo into the cytosol after endosomal escape. The TAT-HA2 may remain associated with the endosomal membrane, while the cargo is free to reach its target.[4]
Troubleshooting Guides
Problem 1: Low Delivery Efficiency
Symptoms:
-
Low intracellular concentration of the cargo.
-
Weak or no biological effect of the delivered cargo.
Possible Causes and Solutions:
| Cause | Solution |
| Inefficient Cellular Uptake | - Increase the concentration of the TAT-HA2-cargo conjugate. - Optimize the incubation time. - Ensure the TAT peptide is not sterically hindered by the cargo. Consider changing the linker length or attachment site. |
| Cargo Degradation | - Co-incubate with lysosomal acidification inhibitors (e.g., chloroquine), but be aware of potential cytotoxicity. - Use a retro-inverso version of the TAT-HA2 peptide, which is less susceptible to proteolytic degradation.[5] |
| Poor Endosomal Escape | - Confirm the pH-dependent activity of the HA2 domain. - Increase the ratio of TAT-HA2 to cargo. - See FAQ Q4 for more strategies to improve endosomal escape. |
| Cargo Size and Charge | - Larger cargo molecules can decrease delivery efficiency. If possible, use a smaller version of the cargo. - The net charge of the cargo can influence uptake. Positively charged cargoes may enhance uptake. |
Problem 2: High Cytotoxicity
Symptoms:
-
Significant decrease in cell viability after treatment.
-
Morphological changes in cells indicative of cell death.
Possible Causes and Solutions:
| Cause | Solution |
| High Concentration of TAT-HA2 | - Perform a dose-response curve to identify the optimal concentration with the lowest toxicity. - Reduce the incubation time. |
| Membrane Disruption by HA2 | - Modify the HA2 peptide sequence to reduce its lytic activity at neutral pH. |
| Contaminants in Peptide Preparation | - Ensure high purity of the synthesized TAT-HA2-cargo conjugate. |
Problem 3: Non-Specific Binding and Off-Target Effects
Symptoms:
-
Biological effects observed that are not related to the intended function of the cargo.
-
High background signal in imaging experiments.
Possible Causes and Solutions:
| Cause | Solution |
| Electrostatic Interactions of TAT | - Increase the ionic strength of the buffer to reduce non-specific electrostatic interactions. - Include blocking agents like bovine serum albumin (BSA) in the incubation medium. |
| Unintended Signaling Pathway Activation | - Investigate potential interactions of the TAT peptide with cellular signaling pathways (see Signaling Pathways section below). - Use a lower concentration of the conjugate. |
Data Presentation
Table 1: Comparison of Delivery Efficiency for Different siRNA Delivery Systems Using TAT-HA2
| Delivery System | Luciferase Suppression at 100 nM siRNA | Cell Viability |
| Peptideplex System | 65% (±5) | No significant toxicity |
| Multicomponent System | 45% (±4) | No significant toxicity |
| Conjugate System | 55% (±2) | No significant toxicity |
| Lipofectamine RNAiMax (Control) | Not specified, but used as a benchmark | No significant toxicity |
Data adapted from a study on SKOV3 ovarian cancer cells.[2]
Table 2: Hemolytic Activity of HA2 and HA2-TAT Analogues
| Peptide | pK50 (pH for 50% max hemolysis) | Relative Activity |
| E3 | ~5.8 | Reduced |
| E5 | ~5.8 | Reduced |
| E3-TAT | ~5.8 | Higher than E3/E5 |
| E5-TAT | ~6.7 | Higher than E3-TAT |
Data from in vitro erythrocyte lysis assays.[6]
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is used to assess the cytotoxicity of the TAT-HA2-cargo conjugate.
Materials:
-
Cells of interest
-
96-well tissue culture plates
-
TAT-HA2-cargo conjugate
-
Culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Treat the cells with various concentrations of the TAT-HA2-cargo conjugate for the desired incubation time (e.g., 24 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a humidified atmosphere.
-
Add 100 µL of the solubilization solution to each well.
-
Incubate the plate overnight in the incubator to ensure complete solubilization of the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Split-GFP Assay for Endosomal Escape
This assay quantitatively measures the cytosolic delivery of a cargo. It utilizes two separate fragments of Green Fluorescent Protein (GFP). One fragment (GFP1-10) is expressed in the cytosol of the target cells, and the other small fragment (GFP11) is conjugated to the cargo delivered by TAT-HA2. Fluorescence is only observed when the GFP11-tagged cargo escapes the endosome and complements with GFP1-10 in the cytosol.[7][8][9]
Materials:
-
Target cells stably expressing the GFP1-10 fragment.
-
TAT-HA2-cargo-GFP11 conjugate.
-
Fluorescence microscope or flow cytometer.
Procedure:
-
Culture the GFP1-10 expressing cells in a suitable format (e.g., glass-bottom dish for microscopy or 96-well plate for flow cytometry).
-
Treat the cells with the TAT-HA2-cargo-GFP11 conjugate at the desired concentration and for various time points.
-
Wash the cells with PBS to remove the extracellular conjugate.
-
Analyze the cells for GFP fluorescence. An increase in the number of fluorescent cells or the mean fluorescence intensity indicates successful endosomal escape.
-
Quantify the results using image analysis software or flow cytometry data analysis software.
Visualizations
TAT-HA2 Delivery Pathway
Caption: Workflow of TAT-HA2 mediated cargo delivery into a cell.
Troubleshooting Logic for Low Delivery Efficiency
Caption: A logical workflow for troubleshooting low delivery efficiency.
Potential Signaling Pathways Affected by TAT Peptide
The TAT peptide, due to its cationic nature and interaction with cell membranes, may inadvertently activate intracellular signaling pathways.
1. NF-κB Signaling Pathway:
The TAT peptide has been shown to be involved in the activation of the NF-κB signaling pathway.[10] This can lead to the transcription of genes involved in inflammation and cell survival.
Caption: Potential activation of the NF-κB pathway by the TAT peptide.
2. Akt/Nox2 Signaling Pathway:
Studies have indicated that the TAT protein can induce the production of reactive oxygen species (ROS) through the Akt/Nox2 signaling pathway, which can in turn influence viral gene expression and cellular processes.[10]
Caption: Potential activation of the Akt/Nox2 pathway by the TAT peptide.
References
- 1. TAT-HA2 Fusion Peptide - 1 mg [anaspec.com]
- 2. Comparison of Cell-Penetrating and Fusogenic TAT-HA2 Peptide Performance in Peptideplex, Multicomponent, and Conjugate siRNA Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fusion of a Short HA2-Derived Peptide Sequence to Cell-Penetrating Peptides Improves Cytosolic Uptake, but Enhances Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A HA2-Fusion Tag Limits the Endosomal Release of its Protein Cargo Despite Causing Endosomal Lysis † - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. MODELING OF THE ENDOSOMOLYTIC ACTIVITY OF HA2-TAT PEPTIDES WITH RED BLOOD CELLS AND GHOSTS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluating Endosomal Escape of Caspase-3-Containing Nanomaterials Using Split GFP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. hardylab.chem.umass.edu [hardylab.chem.umass.edu]
- 10. Akt/Nox2/NF-κB signaling pathway is involved in Tat-induced HIV-1 long terminal repeat (LTR) transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
issues with TAT-HA2 delivery to specific cell lines
Welcome to the technical support center for TAT-HA2 mediated delivery. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the delivery of macromolecules into specific cell lines using the TAT-HA2 peptide.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of TAT-HA2 mediated delivery?
A1: The TAT-HA2 peptide is a chimeric delivery agent that combines two functional domains: the TAT peptide from HIV and the HA2 peptide from the influenza virus.[1][2][3] The TAT domain facilitates cellular uptake, primarily through macropinocytosis, by interacting with negatively charged glycosaminoglycans, such as heparan sulfate (B86663), on the cell surface.[1][4][5] Following internalization, the cargo is encapsulated within endosomes. As the endosome matures, its internal pH drops. This acidic environment triggers a conformational change in the HA2 domain, which then destabilizes the endosomal membrane, leading to the release of the cargo into the cytoplasm.[4][5][6]
Q2: My TAT-HA2 delivered cargo appears to be trapped in endosomes. How can I improve its cytosolic release?
A2: Endosomal entrapment is a common challenge in macromolecule delivery.[7][8] Several factors can influence the efficiency of endosomal escape:
-
pH Sensitivity of HA2: The endosomolytic activity of the HA2 domain is strictly pH-dependent.[1][3] Ensure that the endosomes in your specific cell line are acidifying sufficiently to trigger the conformational change in HA2. You can investigate this using pH-sensitive fluorescent dyes.
-
Peptide Concentration: The concentration of the TAT-HA2 peptide can impact its lytic activity.[1] Titrating the peptide concentration is crucial to find a balance between efficient endosomal escape and potential cytotoxicity.
-
Cargo Influence: The nature of the cargo conjugated to TAT-HA2 can affect its endosomal release.[7][9] Bulky or highly charged cargo might hinder the interaction of the HA2 domain with the endosomal membrane.
-
Cleavable Linkers: Introducing a cleavable linker (e.g., a disulfide bond) between the TAT-HA2 peptide and the cargo can facilitate the release of the cargo into the cytosol after endosomal lysis.[7]
Q3: I am observing high cytotoxicity in my experiments. What are the possible causes and solutions?
A3: Cytotoxicity associated with TAT-HA2 delivery can arise from several factors:
-
Peptide Concentration: High concentrations of TAT-HA2 can lead to membrane disruption and cellular toxicity.[8] It is essential to perform a dose-response experiment to determine the optimal concentration that provides good delivery efficiency with minimal toxicity.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to CPPs.[10][11] Some cell lines, like CHO cells, have been reported to be more resistant to peptide treatment than others, such as HeLa cells.[10]
-
Incubation Time: Prolonged exposure to the TAT-HA2/cargo complex can increase cytotoxicity. Optimizing the incubation time is a critical step.
-
Serum Presence: The presence or absence of serum during transfection can influence both efficiency and toxicity. While complex formation is typically done in serum-free media, the transfection itself can often be performed in the presence of serum.[12]
Q4: Which cell lines are known to be difficult for TAT-HA2 delivery?
A4: While the literature does not consistently highlight specific cell lines as universally "difficult" for TAT-HA2 delivery, challenges can arise due to several cell-specific factors:
-
Endocytic Pathway Differences: The predominant endocytic pathways can vary between cell lines, potentially affecting the internalization and subsequent trafficking of the TAT-HA2/cargo complex.[13]
-
Cell Surface Proteoglycan Expression: The level of heparan sulfate proteoglycans on the cell surface can influence the initial binding and uptake of the TAT peptide.[1][13]
-
Endosomal Acidification Capacity: The ability of a cell line to effectively acidify its endosomes is crucial for HA2-mediated escape.
If you are experiencing issues with a particular cell line, it is recommended to systematically optimize the delivery parameters as outlined in the troubleshooting guide below.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during TAT-HA2 delivery experiments.
| Issue | Possible Cause | Recommended Action |
| Low Delivery Efficiency | Suboptimal peptide-to-cargo ratio. | Perform a titration experiment to determine the optimal molar ratio of TAT-HA2 to your cargo. |
| Inefficient complex formation. | Ensure complexes are formed in serum-free media.[12] Allow for an adequate incubation time (typically 15-30 minutes) at room temperature for complexation.[4][5] | |
| Low cell confluency. | Aim for a cell confluency of 50-70% at the time of transfection.[12] | |
| Presence of inhibitors in the media. | Avoid high concentrations of phosphate (B84403) or sulfated proteoglycans during complex formation.[12] | |
| High Cytotoxicity | Peptide concentration is too high. | Perform a dose-response curve to identify the maximum non-toxic concentration of TAT-HA2 for your specific cell line. |
| Prolonged incubation time. | Reduce the incubation time of the cells with the TAT-HA2/cargo complex. | |
| Cell line is particularly sensitive. | If possible, test the delivery in a more robust cell line to confirm the efficacy of your complex before extensive optimization in the sensitive line. | |
| Inconsistent Results | Variation in cell confluency or passage number. | Maintain consistent cell culture conditions, including confluency at the time of transfection and using cells within a specific passage number range. |
| Pipetting errors or improper mixing. | Prepare a master mix for your transfection reagents to minimize variability between samples.[14] | |
| Cargo Remains in Vesicles | Inefficient endosomal escape. | Confirm endosomal acidification in your cell line. Consider co-incubation with endosomolytic agents or using TAT-HA2 variants with enhanced pH-sensitivity. |
| Cargo is strongly associated with the peptide after release. | Consider incorporating a cleavable linker between the TAT-HA2 and the cargo to facilitate their separation in the reducing environment of the cytoplasm.[7] |
Quantitative Data Summary
The following tables summarize key quantitative data from various studies to provide a reference for expected outcomes.
Table 1: Hemolytic Activity of HA2-TAT Analogues
| Peptide | HD50 (µM) at pH 7.0 | HD50 (µM) at pH 4.0 | Fold Increase in Activity | Reference |
| E5-TAT | ~2.6 | ~0.5 | ~5.2 | [1] |
| Fl-E5-TAT | ~10.2 | ~1.8 | ~5.7 | [1] |
Table 2: Cytotoxicity of Cell-Penetrating Peptides
| Peptide | Cell Line | EC50 (µM) | Reference |
| TAT | HeLa | >100 | [11] |
| Penetratin | HeLa | 17 | [11] |
| Transportan | HeLa | 6 | [11] |
| Polyarginine | HeLa | 10 | [11] |
| TP10 | HeLa | ~20 (reduces proliferation) | [10] |
Table 3: siRNA Delivery and Gene Silencing Efficiency
| Delivery System | Cell Line | siRNA Dose (nM) | Luciferase Expression Reduction | Reference |
| TAT-HA2 Peptideplex | SKOV3 | 100 | ~35% | [4][5] |
| TAT-HA2 Multicomponent System | SKOV3 | 100 | ~55% | [4][5] |
| TAT-HA2 Conjugate System | SKOV3 | 100 | ~45% | [4][5] |
| Lipofectamine RNAiMax | SKOV3 | 100 | ~45% | [4][5] |
Experimental Protocols
1. General Protocol for TAT-HA2 Mediated Protein Delivery
-
Cell Seeding: Seed the target cells in a suitable plate format to achieve 50-70% confluency on the day of the experiment.
-
Complex Formation:
-
Dilute the TAT-HA2 peptide and the cargo protein separately in serum-free medium (e.g., Opti-MEM or DMEM).
-
Mix the diluted peptide and cargo solutions at the desired molar ratio.
-
Incubate the mixture at room temperature for 15-30 minutes to allow for complex formation.
-
-
Transfection:
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the TAT-HA2/cargo complex solution to the cells.
-
Incubate the cells for a predetermined time (e.g., 1-4 hours) at 37°C.
-
-
Post-Transfection:
-
Remove the transfection medium and replace it with a complete culture medium.
-
Incubate the cells for the desired period (e.g., 24-48 hours) before analysis.
-
2. Hemolysis Assay to Assess Membrane Lytic Activity
-
Prepare Red Blood Cells (RBCs):
-
Obtain fresh human or animal blood and wash the RBCs multiple times with PBS by centrifugation.
-
Resuspend the RBCs to a final concentration of 1-2% in PBS.
-
-
pH-Dependent Lysis:
-
Prepare a series of buffers with varying pH values (e.g., from pH 5.0 to 7.4).
-
Add the TAT-HA2 peptide at different concentrations to the RBC suspension in the different pH buffers.
-
Incubate for 30-60 minutes at 37°C.
-
-
Quantify Hemolysis:
-
Centrifuge the samples to pellet the intact RBCs.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 414 nm or 540 nm).
-
A 100% lysis control is typically achieved by treating RBCs with a detergent like Triton X-100.
-
Calculate the percentage of hemolysis relative to the positive control.
-
Visualizations
Caption: The cellular uptake and endosomal escape pathway of TAT-HA2 mediated cargo delivery.
Caption: A logical workflow for troubleshooting common issues in TAT-HA2 delivery experiments.
References
- 1. MODELING OF THE ENDOSOMOLYTIC ACTIVITY OF HA2-TAT PEPTIDES WITH RED BLOOD CELLS AND GHOSTS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comparison of Cell-Penetrating and Fusogenic TAT-HA2 Peptide Performance in Peptideplex, Multicomponent, and Conjugate siRNA Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A HA2-Fusion Tag Limits the Endosomal Release of its Protein Cargo Despite Causing Endosomal Lysis † - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein transduction in human cells is enhanced by cell-penetrating peptides fused with an endosomolytic HA2 sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterisation of cell-penetrating peptide-mediated peptide delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 13. Making sure you're not a bot! [bjpharm.org.uk]
- 14. Transfection Basics Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: N-Terminal Modifications of Influenza HA2
Welcome to the technical support center for researchers investigating the effects of N-terminal modifications on the activity of the influenza hemagglutinin (HA) subunit HA2. This resource provides answers to frequently asked questions and troubleshooting guidance for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the HA2 N-terminus in influenza virus entry?
The N-terminal region of the HA2 subunit, known as the fusion peptide, is a highly conserved, hydrophobic sequence of amino acids that is critical for viral entry.[1] Its primary role is to initiate the fusion of the viral envelope with the host cell's endosomal membrane.[1][2] This process is triggered by the acidic environment of the endosome (pH 5.0-6.0).[3][4]
Upon acidification, the HA protein undergoes a significant conformational change. This change exposes the previously buried fusion peptide, which then inserts into the target endosomal membrane.[1][2] This insertion destabilizes the host membrane, initiating a series of events that leads to the merger of the viral and endosomal membranes and the release of the viral core into the cytoplasm.[2][5]
Q2: How does proteolytic cleavage of the HA precursor (HA0) activate the fusion peptide?
The influenza HA protein is synthesized as a single precursor polypeptide, HA0. For the virus to become infectious, HA0 must be cleaved by host cell proteases into two subunits, HA1 and HA2, which remain linked by a disulfide bond.[6][7] This cleavage is a crucial priming step that generates the new, hydrophobic N-terminus of the HA2 subunit—the fusion peptide.[3][8]
After cleavage, the newly formed HA2 N-terminus is sequestered into the interior of the HA trimer, creating a metastable, "fusion-competent" state.[1][3][7] This conformation is primed to respond to the low pH of the endosome. The acidic conditions then trigger the irreversible conformational changes that release the fusion peptide, allowing it to interact with the target membrane.[1][7]
Q3: What are the known effects of modifying the N-terminal glycine (B1666218) (Gly1) of the HA2 fusion peptide?
The glycine residue at the N-terminus of the HA2 fusion peptide is highly conserved, and mutations at this position can have significant effects on fusion activity. The extent of this effect often correlates with the bulkiness of the substituting amino acid's side chain.[9][10]
-
Substitution with Alanine (Ala): Alanine can substitute for the N-terminal glycine to some extent, yielding fusion-competent HAs and infectious viruses.[11][12]
-
Substitution with Bulky or Charged Residues: Replacing glycine with serine, histidine, leucine, isoleucine, phenylalanine, glutamic acid, or lysine (B10760008) can severely impair or completely block fusion activity.[9][12][13]
-
Mechanism of Inactivation: These less active or inactive mutants often show a reduced affinity for membranes, decreased ability to perturb the lipid bilayer, and a shallower, more parallel orientation relative to the membrane surface.[9][10] In contrast, the wild-type peptide inserts more deeply and at an angle closer to the membrane normal.[9]
Q4: How does N-terminal charge affect fusion peptide activity?
The natural, unmodified N-terminus of the HA2 fusion peptide possesses a charged amine group. This positive charge has been shown to facilitate membrane fusion.[6][14]
-
Enhanced Fusogenicity: Peptides with an unmodified, charged N-terminus exhibit higher fusogenic activity compared to their N-acetylated (neutral) counterparts.[6][14]
-
Structural Effects: The charged N-terminus helps stabilize a tight, helical hairpin structure that orients perpendicularly to the membrane and inserts deeply into the bilayer. This conformation is more effective at inducing disorder in the phospholipid chains.[6][14] In contrast, acetylated peptides tend to adopt a more open, surface-bound conformation that is less fusogenic.[14]
Troubleshooting Experimental Issues
Q5: My fusion peptide mutant expresses well and undergoes the correct low-pH conformational change, but it shows no fusion activity. What could be the problem?
This is a common observation and highlights that the large-scale, acid-induced refolding of HA is necessary but not sufficient for fusion.[12] The issue likely lies in the specific structure and membrane-interaction properties of the mutated fusion peptide itself.
-
Possible Cause 1: Incorrect Membrane Insertion: Even if the bulk of the HA protein refolds correctly, a single amino acid change at the N-terminus (e.g., Gly1 to Glu) can prevent the fusion peptide from properly inserting into the target membrane.[13] The mutant peptide may bind only superficially or with an incorrect orientation.
-
Troubleshooting:
-
Peptide-Liposome Interaction Assays: Synthesize peptides corresponding to your wild-type and mutant fusion peptides. Use techniques like tryptophan fluorescence spectroscopy to assess membrane penetration depth or circular dichroism to check for changes in secondary structure upon membrane binding.[13]
-
Monolayer Penetration Assay: This assay can measure the ability of the peptide to insert into a lipid monolayer at a specific surface pressure, providing a quantitative measure of membrane insertion capacity.[13]
-
-
Possible Cause 2: Altered Peptide Structure: A single amino acid substitution can change the secondary structure balance (α-helix vs. β-strand) of the peptide when it interacts with the membrane. Non-fusogenic peptides often exhibit a higher ratio of β-strand to α-helical content.[15][16]
-
Troubleshooting:
Q6: I am seeing inconsistent results in my cell-cell fusion (syncytia formation) assay. How can I improve its reliability?
Cell-cell fusion assays are powerful but can be influenced by several variables.
-
Possible Cause 1: Inefficient HA0 Cleavage: For the HA protein to be fusion-active, the HA0 precursor must be efficiently cleaved into HA1 and HA2. The efficiency of this cleavage can vary depending on the cell line and the availability of suitable proteases (like trypsin).
-
Troubleshooting:
-
Add Exogenous Trypsin: Ensure that an appropriate concentration of trypsin is included in your assay medium to facilitate HA0 cleavage.[17]
-
Western Blot Analysis: Confirm HA0 cleavage by running a Western blot on cell lysates under reducing conditions and probing for HA. You should see distinct bands for HA1 and HA2 in cleaved samples.
-
-
Possible Cause 2: Suboptimal pH Pulse: The pH, duration, and temperature of the acidic pulse are critical for triggering fusion.
-
Troubleshooting:
-
Optimize pH Titration: Test a range of pH values (e.g., from 6.0 down to 4.8) to determine the optimal pH of fusion for your specific HA strain and mutant. Some mutations are known to shift the pH optimum.[12]
-
Standardize Pulse Duration: Keep the duration of the low-pH incubation consistent and brief (e.g., 2 minutes), followed by a return to neutral pH medium to allow for syncytia to form over several hours.[17]
-
-
Possible Cause 3: Cell Line Variability: Different cell lines can have varying levels of sialic acid receptors or endogenous protease activity, affecting both binding and fusion.
-
Troubleshooting:
-
Use a Consistent Cell Line: Use a well-characterized and consistent cell line for your experiments (e.g., CV-1, 293T).[17][18]
-
Reporter Gene Assays: For more quantitative and reproducible results, consider using a reporter-based fusion assay (e.g., luciferase or β-galactosidase complementation).[19][20] These assays provide a numerical readout of fusion events rather than relying solely on visual inspection of syncytia.
-
Data Summary Tables
Table 1: Effect of N-Terminal (Position 1) Mutations on HA2 Fusion Activity
| N-Terminal Residue | Relative Fusion Activity | Key Observations | Reference |
| Glycine (Wild-Type) | High | Efficient fusion, deep membrane insertion. | [9][12] |
| Alanine | Moderate-High | Can functionally substitute for Glycine, yielding infectious virus. | [11][12] |
| Serine | Inactive | Abrogates fusion activity. | [9][12] |
| Leucine | Inactive | Abrogates fusion activity. | [12] |
| Phenylalanine | Inactive | Abrogates fusion activity. | [12] |
| Glutamic Acid | Inactive | Binds weakly to vesicles, causes minimal membrane leakage. | [13] |
| Lysine | Inactive | Reduced affinity for membranes and shallower insertion. | [9][10] |
Table 2: Effect of Other Fusion Peptide Mutations on HA2 Activity
| Mutation Location | Amino Acid Change | Effect on Fusion | Key Observations | Reference |
| Position 4 | Gly → Ala | Active | Increases the optimal pH of fusion (less acid required). | [12] |
| Position 8 | Gly → Ala | Inactive | Fusion is abrogated despite correct protein folding. | [12] |
| Position 11 | Glu → Val | No significant effect | Fusion activity is maintained. | [12] |
| N-Terminus | Acetylation (Neutralization) | Reduced Activity | Acetylated peptides are less fusogenic than those with a charged N-terminus. | [6][14] |
Experimental Protocols & Visualizations
Protocol: Cell-Cell Fusion (Syncytia Formation) Assay
This protocol is adapted from standard methods used to assess the fusogenic capacity of HA proteins expressed on a cell surface.[17][21]
-
Cell Seeding: Plate susceptible target cells (e.g., CV-1) in a 96-well plate to form a confluent monolayer.
-
HA Expression: In a separate culture, infect cells (or transfect them) with a system (e.g., vaccinia virus recombinant or plasmid) to express the wild-type or mutant HA protein on their surface.
-
Co-culture: Overlay the HA-expressing cells onto the monolayer of target cells. Allow them to incubate so that the HA can bind to sialic acid receptors on the target cells.
-
Protease Activation: Treat the co-culture with medium containing acetylated trypsin (e.g., 2.5 µg/mL) for ~15 minutes to ensure cleavage of the HA0 precursor.
-
Fusion Trigger: Aspirate the trypsin-containing medium and replace it with a pre-warmed, low-pH fusion buffer (e.g., pH 5.0-5.5) for a short duration (e.g., 2 minutes) at 37°C.
-
Neutralization & Incubation: Remove the acidic buffer and add normal growth medium (pH 7.4). Incubate for 3-4 hours at 37°C.
-
Fixing & Staining: Fix the cells with methanol (B129727) and stain with Giemsa stain.
-
Analysis: Observe under a microscope for the presence of multinucleated giant cells (syncytia), which are indicative of membrane fusion. Quantify by counting syncytia per field of view.
Diagrams
Caption: Workflow of the influenza HA2-mediated membrane fusion process.
Caption: Decision tree for troubleshooting non-fusogenic HA2 mutants.
References
- 1. Composition and functions of the influenza fusion peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of the influenza fusion peptide: insights from experimental and simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influenza Hemagglutinin (HA) Stem Region Mutations That Stabilize or Destabilize the Structure of Multiple HA Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Charged N-terminus of Influenza Fusion Peptide Facilitates Membrane Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Influenza Virus-Mediated Membrane Fusion: Determinants of Hemagglutinin Fusogenic Activity and Experimental Approaches for Assessing Virus Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of alterations of the amino-terminal glycine of influenza hemagglutinin fusion peptide on its structure, organization and membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Studies on influenza haemagglutinin fusion peptide mutants generated by reverse genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Studies of the membrane fusion activities of fusion peptide mutants of influenza virus hemagglutinin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Membrane fusion activity of the influenza virus hemagglutinin: interaction of HA2 N-terminal peptides with phospholipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Charged N-terminus of Influenza Fusion Peptide Facilitates Membrane Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of the N-terminal glycine on the secondary structure, orientation, and interaction of the influenza hemagglutinin fusion peptide with lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of the N-terminal glycine on the secondary structure, orientation, and interaction of the influenza hemagglutinin fusion peptide with lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Influenza Virus-cell Fusion Inhibition Assay [bio-protocol.org]
- 18. Rapid, reliable, and reproducible cell fusion assay to quantify SARS-Cov-2 spike interaction with hACE2 | PLOS Pathogens [journals.plos.org]
- 19. Frontiers | Fusion assays for screening of fusion inhibitors targeting SARS-CoV-2 entry and syncytia formation [frontiersin.org]
- 20. Quantitative assays reveal cell fusion at minimal levels of SARS-CoV-2 spike protein and fusion from without - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Influenza Virus-cell Fusion Inhibition Assay [en.bio-protocol.org]
Technical Support Center: Enhancing TAT-HA2 Fusogenic Activity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with TAT-HA2 fusogenic peptides. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experiments and overcome common challenges in enhancing TAT-HA2 mediated endosomal escape and cargo delivery.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of TAT-HA2's fusogenic activity?
A1: The TAT-HA2 peptide is a chimeric molecule designed to enhance the intracellular delivery of cargo. It combines the cell-penetrating properties of the TAT peptide from HIV with the pH-sensitive fusogenic activity of the HA2 peptide from the influenza virus hemagglutinin protein.[1][2][3] The TAT domain facilitates cellular entry, often through macropinocytosis, by interacting with heparan sulfate (B86663) proteoglycans on the cell surface.[2][4][5] Following internalization into endosomes, the acidic environment of the maturing endosome (pH 5.5-6.5) triggers a conformational change in the HA2 domain.[6][7] Protonation of glutamic and aspartic acid residues in the HA2 sequence increases its hydrophobicity, leading to its insertion into the endosomal membrane.[1][2] This disrupts the membrane integrity, facilitating the escape of the TAT-HA2 peptide and its co-internalized cargo into the cytoplasm, a crucial step for reaching intracellular targets.[4][6][8]
Q2: How can I modify the TAT-HA2 peptide sequence to improve its fusogenic activity?
A2: A common strategy to enhance the pH-dependent fusogenic activity of HA2-derived peptides is to increase the number of glutamic acid (E) residues.[8] For instance, the INF7 peptide is a glutamic acid-enriched analog of HA2 that exhibits more potent endosome-destabilizing activity.[8] Similarly, enriching the HA2 sequence with glutamic acid, as in the E5-TAT variant, has been shown to increase its lytic activity at acidic pH.[2][3] The addition of lysine (B10760008) residues to the C-terminus of HA2 sequences can also improve the solubility of the otherwise hydrophobic peptide, which may indirectly enhance its activity by reducing aggregation.[2]
Q3: What is the optimal pH for TAT-HA2 fusogenic activity?
A3: The fusogenic activity of TAT-HA2 is highly pH-dependent. The peptide is relatively inactive at neutral pH (around 7.4) and becomes activated in the acidic environment of endosomes.[2][6] Studies have shown a significant increase in hemolytic (membrane-lysing) activity as the pH drops from 7.0 to 4.0.[2] For example, the hemolytic activity of an E5-TAT analog increased approximately five-fold when the pH was decreased from 7.0 to 4.0.[2] The pK50 (the pH at which 50% of the maximal activity is observed) for some TAT-HA2 analogs is around 5.7 to 6.7, which aligns with the pH of late endosomes and lysosomes.[9]
Q4: Can TAT-HA2 be used to deliver cargo that is not directly conjugated to it?
A4: Yes, TAT-HA2 can be co-administered with a separate TAT-cargo molecule to enhance its endosomal escape. The principle is that both the TAT-HA2 peptide and the TAT-labeled cargo will be co-internalized into the same endocytic vesicles.[1] Once inside the acidic endosome, the HA2 moiety of the co-incubated peptide will disrupt the endosomal membrane, allowing the cargo to be released into the cytoplasm.[1] This in trans delivery strategy has been successfully used to increase the delivery efficiency of proteins.[1]
Q5: What are the potential cytotoxic effects of enhancing TAT-HA2 fusogenic activity?
A5: While enhancing fusogenic activity can improve cargo delivery, it can also lead to increased cytotoxicity.[10] Highly active fusogenic peptides can disrupt not only endosomal membranes but also the plasma membrane, leading to cell lysis.[10] It is crucial to determine the therapeutic window for your specific TAT-HA2 construct and cell type by performing cytotoxicity assays. Strategies to mitigate cytotoxicity include optimizing the peptide concentration and the delivery vehicle formulation. Interestingly, some studies suggest that incorporating the HA2 fusion peptide can improve cytosolic uptake without causing significant cytotoxicity at certain concentrations.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low endosomal escape of cargo | - Insufficient fusogenic activity of the TAT-HA2 peptide. - Suboptimal pH in the endosomes. - Inefficient co-localization of TAT-HA2 and cargo in the same endosomes. - The HA2 domain is sterically hindered or embedded within a delivery complex.[6][11] | - Increase the concentration of the TAT-HA2 peptide (ensure it is below cytotoxic levels). - Use a modified TAT-HA2 with enhanced fusogenic activity (e.g., with additional glutamic acid residues).[8] - Ensure your experimental setup allows for proper endosomal acidification. - For complex delivery systems, consider linker technologies or surface configurations that ensure the HA2 domain is exposed and available to interact with the endosomal membrane.[11] |
| High cytotoxicity observed | - The concentration of the TAT-HA2 peptide is too high, leading to plasma membrane disruption. - The fusogenic peptide sequence is inherently toxic to the cell type being used.[10] | - Perform a dose-response curve to determine the optimal, non-toxic concentration of your TAT-HA2 peptide using a cytotoxicity assay (e.g., MTT or LDH assay). - Reduce the incubation time of the peptide with the cells. - Consider using a less lytic HA2 analog if cytotoxicity remains an issue at effective concentrations. |
| Poor cellular uptake of the TAT-HA2-cargo conjugate | - Aggregation of the peptide-cargo conjugate. - Interaction with serum proteins in the culture medium. - The cargo molecule interferes with the TAT peptide's interaction with the cell surface. | - Assess the solubility of your conjugate; consider modifications to improve solubility, such as adding lysine residues.[2] - Perform uptake experiments in serum-free medium, or if serum is required, optimize the incubation time. - Evaluate different conjugation strategies or linkers between TAT-HA2 and the cargo. |
| Variability in experimental results | - Inconsistent peptide quality or concentration. - Differences in cell passage number or confluency. - pH fluctuations in the experimental buffer. | - Ensure consistent synthesis and purification of the TAT-HA2 peptide. Always accurately determine the peptide concentration before use. - Standardize cell culture conditions, including passage number and seeding density. - Use freshly prepared and pH-verified buffers for all experiments. |
| Cargo degradation | - Incomplete or slow endosomal escape, leading to trafficking to lysosomes where degradative enzymes are active.[7] | - Enhance the speed and efficiency of endosomal escape by optimizing the TAT-HA2 peptide and its concentration. - Consider the use of endosomal maturation inhibitors, although this may also affect the pH-dependent activation of HA2. |
Quantitative Data Summary
Table 1: Hemolytic Activity of TAT-HA2 Analogs at Different pH Values
| Peptide | HD50 (µM) at pH 7.0 | HD50 (µM) at pH 4.0 | Fold Increase in Activity | Reference |
| E5-TAT | ~2.6 | ~0.5 | ~5.2 | [2] |
| Fl-E5-TAT | ~10.2 | ~1.8 | ~5.7 | [2] |
HD50 is the peptide concentration required to cause 50% hemolysis of red blood cells.
Table 2: Cellular Uptake of CPPs with and without a Fusogenic Peptide
| Peptide | Cell Line | Concentration (µM) | Relative Uptake Increase | Reference |
| N-E5L-hCT(18-32)-k7 vs hCT(18-32)-k7 | HeLa | 10 | Significant (p < 0.01) | [10] |
| N-E5L-sC18 vs sC18 | HeLa | 10 | Significant (p < 0.001) | [10] |
| N-E5L-Tat(48-60) vs Tat(48-60) | HeLa | 10 | Significant (p < 0.001) | [10] |
N-E5L is a short, modified HA2-derived peptide.
Table 3: Gene Silencing Efficiency of Different TAT-HA2-siRNA Delivery Systems
| Delivery System | siRNA Dose (nM) | Luciferase Expression (%) | Cell Line | Reference |
| Peptideplex | 100 | ~65 | SKOV3 | [12][13] |
| Multicomponent System | 100 | ~45 | SKOV3 | [12] |
| Conjugate System | 100 | ~55 | SKOV3 | [12][13] |
| Lipofectamine RNAiMax | 100 | ~55 | SKOV3 | [12][13] |
Experimental Protocols
Protocol 1: Hemolysis Assay to Evaluate pH-Dependent Fusogenic Activity
This assay measures the ability of the TAT-HA2 peptide to lyse red blood cells (RBCs) at different pH values, serving as a model for endosomal membrane disruption.
Materials:
-
Fresh human or animal red blood cells (RBCs)
-
Phosphate-buffered saline (PBS) at various pH values (e.g., 7.4, 6.5, 5.5, 4.5)
-
TAT-HA2 peptide stock solution
-
Triton X-100 (1% v/v in PBS) for positive control (100% lysis)
-
PBS for negative control (0% lysis)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare RBCs:
-
Centrifuge whole blood to pellet the RBCs.
-
Wash the RBC pellet three times with cold PBS (pH 7.4).
-
Resuspend the washed RBCs in PBS (pH 7.4) to a final concentration of 2-5% (v/v).
-
-
Assay Setup:
-
In a 96-well plate, add your TAT-HA2 peptide serially diluted in PBS of the desired pH.
-
Add the RBC suspension to each well.
-
Include positive controls (RBCs + 1% Triton X-100) and negative controls (RBCs + PBS).
-
-
Incubation:
-
Incubate the plate at 37°C for 1 hour.
-
-
Pellet Intact RBCs:
-
Centrifuge the plate to pellet intact RBCs and cell debris.
-
-
Measure Hemoglobin Release:
-
Carefully transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 414 nm or 540 nm, which corresponds to the release of hemoglobin.
-
-
Calculate Percent Hemolysis:
-
Hemolysis (%) = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
-
Protocol 2: Cellular Uptake Assay using Flow Cytometry
This protocol quantifies the internalization of a fluorescently labeled TAT-HA2-cargo conjugate into cells.
Materials:
-
Adherent or suspension cells
-
Cell culture medium
-
Fluorescently labeled TAT-HA2-cargo conjugate
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed cells in a multi-well plate to achieve 70-80% confluency on the day of the experiment.
-
-
Treatment:
-
Wash the cells with PBS.
-
Add the fluorescently labeled TAT-HA2-cargo conjugate at the desired concentration in serum-free or complete medium.
-
Incubate for a defined period (e.g., 1-4 hours) at 37°C.
-
-
Wash and Detach:
-
Wash the cells three times with cold PBS to remove non-internalized conjugate.
-
For adherent cells, detach them using Trypsin-EDTA.
-
-
Cell Lysis (Optional, for total fluorescence):
-
Alternatively, lyse the cells and measure the fluorescence of the lysate in a plate reader.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in PBS.
-
Analyze the cell suspension using a flow cytometer to measure the mean fluorescence intensity, which is proportional to the amount of internalized conjugate.
-
Protocol 3: Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the TAT-HA2 peptide on cell viability.
Materials:
-
Cells in culture
-
TAT-HA2 peptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
-
Treatment:
-
Treat the cells with a range of concentrations of the TAT-HA2 peptide for 24-48 hours.
-
Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Remove the medium and add DMSO or a suitable solubilization buffer to dissolve the formazan crystals.
-
-
Measure Absorbance:
-
Measure the absorbance at a wavelength of 570 nm. The absorbance is proportional to the number of viable cells.
-
Visualizations
Caption: Mechanism of TAT-HA2 mediated cargo delivery.
Caption: Troubleshooting workflow for low TAT-HA2 activity.
References
- 1. Toxicity Methods for CPPs | Springer Nature Experiments [experiments.springernature.com]
- 2. Enhanced efficiency of a targeted fusogenic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. Cell-penetrating penta-peptides and Bax-inhibiting peptides: protocol for their application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of Cell-Penetrating and Fusogenic TAT-HA2 Peptide Performance in Peptideplex, Multicomponent, and Conjugate siRNA Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic effects of cell-penetrating peptide Tat and fusogenic peptide HA2-enhanced cellular internalization and gene transduction of organosilica nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improving the Endosomal Escape of Cell-Penetrating Peptides and Their Cargos: Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A direct approach to quantification of the cellular uptake of cell-penetrating peptides using MALDI-TOF mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 9. MODELING OF THE ENDOSOMOLYTIC ACTIVITY OF HA2-TAT PEPTIDES WITH RED BLOOD CELLS AND GHOSTS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fusion of a Short HA2-Derived Peptide Sequence to Cell-Penetrating Peptides Improves Cytosolic Uptake, but Enhances Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. ldbiopharma.com [ldbiopharma.com]
Validation & Comparative
A Researcher's Guide to Quantifying TAT-HA2 Endosomal Escape: A Comparative Analysis of Leading Assays
For researchers, scientists, and drug development professionals navigating the critical challenge of intracellular delivery, ensuring that therapeutic payloads escape the endosome and reach the cytosol is paramount. The TAT-HA2 peptide, a fusion of the cell-penetrating peptide TAT and the fusogenic peptide HA2 from influenza, is a promising tool for this purpose. However, accurately measuring its endosomal escape efficiency is crucial for optimizing delivery systems. This guide provides an objective comparison of key assays used to quantify the endosomal escape of TAT-HA2 and other cell-penetrating peptides, complete with experimental data, detailed protocols, and visual workflows to aid in assay selection and implementation.
Introduction to Endosomal Escape and the Role of TAT-HA2
The primary barrier to the efficacy of many macromolecular drugs is their entrapment within endosomes following cellular uptake. The TAT peptide facilitates entry into the cell, while the HA2 peptide, in response to the acidic environment of the endosome, undergoes a conformational change that disrupts the endosomal membrane, allowing the cargo to escape into the cytosol. The efficiency of this escape is a critical determinant of the therapeutic outcome. A variety of assays have been developed to measure this process, each with its own advantages and limitations.
Comparative Analysis of Endosomal Escape Assays
This section provides a detailed overview of four widely used assays for measuring endosomal escape, along with a summary of their key characteristics to facilitate comparison.
Hemolysis Assay
The hemolysis assay is a simple, in vitro method that uses red blood cells (RBCs) as a model for the endosomal membrane. The release of hemoglobin from lysed RBCs in a pH-dependent manner is used as an indicator of membrane disruption.
Principle: The TAT-HA2 peptide's fusogenic activity is triggered by acidic pH, similar to the conditions within a maturing endosome. When incubated with RBCs at a low pH, the HA2 component of the peptide will disrupt the RBC membrane, causing the release of hemoglobin, which can be quantified spectrophotometrically.
Experimental Protocol:
-
Prepare RBC Suspension: Obtain fresh red blood cells and wash them multiple times in an isotonic buffer (e.g., PBS) by centrifugation to remove plasma proteins and buffy coat. Resuspend the washed RBCs to a final concentration of 2-5% (v/v) in a pH-controlled buffer.
-
Incubation: Add the TAT-HA2 peptide at various concentrations to the RBC suspension in buffers of different pH values (e.g., pH 7.4, 6.5, 5.5) to mimic the extracellular and endosomal environments.
-
Lysis Measurement: Incubate the samples at 37°C for a specified time (e.g., 30-60 minutes).
-
Centrifugation: Pellet the intact RBCs by centrifugation.
-
Quantification: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a wavelength of 405 nm or 541 nm.
-
Controls: Use a buffer-only sample as a negative control (0% lysis) and a sample with a detergent like Triton X-100 as a positive control (100% lysis).
-
Calculation: Calculate the percentage of hemolysis for each sample relative to the controls.
Data Interpretation: A significant increase in hemolysis at acidic pH compared to neutral pH indicates pH-dependent membrane-lytic activity, which is a proxy for endosomal escape potential. For example, a study on an E5-TAT peptide, an analogue of HA2-TAT, showed marked pH-dependent hemolysis, with significantly higher activity at lower pH values.[1][2]
Split-Protein Complementation Assays (SLEEQ & Split-GFP)
Split-protein complementation assays are highly sensitive, quantitative methods performed in living cells. The Split Luciferase Endosomal Escape Quantification (SLEEQ) assay is a prominent example.
Principle: A cargo protein is fused to a small, inactive fragment of a reporter protein (e.g., HiBiT, a small fragment of NanoLuc luciferase). The larger, complementary fragment of the reporter (e.g., LgBiT) is expressed in the cytosol of the target cells. If the cargo-HiBiT fusion protein escapes the endosome, HiBiT and LgBiT will bind in the cytosol, reconstituting a functional luciferase enzyme that generates a quantifiable luminescent signal in the presence of a substrate.[3][4][5]
Experimental Protocol:
-
Cell Line Generation: Establish a stable cell line expressing the cytosolic component of the split-protein system (e.g., LgBiT).
-
Cargo Preparation: Prepare the TAT-HA2 peptide conjugated to the cargo protein fused with the smaller reporter fragment (e.g., HiBiT).
-
Cell Treatment: Treat the engineered cells with the TAT-HA2-cargo-HiBiT conjugate for a defined period.
-
Lysis and Luminescence Measurement: Lyse the cells and add the luciferase substrate. Measure the luminescence using a luminometer.
-
Normalization (Optional): To calculate the percentage of escape, the total intracellular cargo can be quantified by lysing the cells with a detergent that also disrupts endosomes, allowing all intracellular HiBiT to interact with LgBiT.
-
Data Analysis: The luminescence signal is directly proportional to the amount of cargo that has escaped into the cytosol.
Data Interpretation: Higher luminescence values indicate greater endosomal escape efficiency. The SLEEQ assay has been used to demonstrate that while positively charged cell-penetrating peptides can increase the total amount of protein delivered to the cytosol, they do not necessarily increase the efficiency of endosomal escape itself.[6]
Galectin-Based Assays
Galectin-based assays utilize the cell's natural damage-sensing machinery to detect endosomal rupture. Galectins are a family of proteins that bind to glycans, which are normally present on the inner leaflet of the endosomal membrane and are exposed to the cytosol upon membrane damage.
Principle: Fluorescently tagged galectins (e.g., Galectin-8 or Galectin-9) are expressed in cells. When an endosome is damaged by TAT-HA2, these galectins are recruited to the site of rupture, forming distinct puncta that can be visualized and quantified by fluorescence microscopy.[7][8]
Experimental Protocol:
-
Cell Line Preparation: Transfect or transduce cells to express a fluorescently tagged galectin (e.g., GFP-Galectin-8).
-
Cell Treatment: Treat the cells with the TAT-HA2 conjugate.
-
Imaging: Perform live-cell or fixed-cell imaging using a fluorescence microscope.
-
Image Analysis: Quantify the number and intensity of fluorescent galectin puncta per cell.
-
Controls: Use untreated cells as a negative control and a known endosome-disrupting agent (e.g., L-leucyl-L-leucine methyl ester, LLOMe) as a positive control.
Data Interpretation: An increase in the number of galectin puncta indicates a higher frequency of endosomal escape events. This assay is particularly useful for high-throughput screening of endosome-disrupting agents.
Flow Cytometry with pH-Sensitive Dyes
This flow cytometry-based assay provides a quantitative measure of endosomal escape by exploiting the pH difference between the endosome and the cytosol.
Principle: The TAT-HA2 peptide is dually labeled with a pH-insensitive fluorophore (e.g., TMR) and a pH-sensitive fluorophore (e.g., naphthofluorescein, NF). The pH-sensitive dye is quenched in the acidic environment of the endosome but fluoresces brightly in the neutral pH of the cytosol. The ratio of the two fluorescence signals provides a ratiometric readout of endosomal escape.[9]
Experimental Protocol:
-
Peptide Labeling: Synthesize and purify the TAT-HA2 peptide labeled with both a pH-sensitive and a pH-insensitive dye.
-
Cell Treatment: Incubate the target cells with the dually labeled peptide.
-
Flow Cytometry: Analyze the cells using a flow cytometer with appropriate excitation and emission channels for both dyes.
-
Data Analysis: The total uptake is measured by the intensity of the pH-insensitive dye. The endosomal escape is determined by the ratio of the fluorescence intensity of the pH-sensitive dye to the pH-insensitive dye.
Data Interpretation: A higher ratio of pH-sensitive to pH-insensitive fluorescence indicates a greater proportion of the peptide has escaped into the cytosol.
Quantitative Data Comparison
The following table summarizes reported endosomal escape efficiencies for TAT-HA2 and similar peptides from various studies. It is important to note that direct comparison across different studies is challenging due to variations in experimental conditions, cell types, and cargo molecules.
| Assay Type | Peptide | Cargo | Cell Type | Reported Escape Efficiency | Reference |
| Fluorescence Microscopy | TAT-HA2 peptideplex | siRNA | SKOV3 | ~55% released into cytoplasm | [4] |
| SLEEQ Assay | E5TAT | GFP-HiBiT | HEK293 | ~2-3% | [6] |
| SLEEQ Assay | pH-responsive nanoparticles | HiBiT | Varies | 3-7% | [10] |
| Split-GFP | TAT-EED | GFPβ11 | Live cells | Varies based on EED | [11] |
Visualizing the Experimental Workflows
To further clarify the methodologies, the following diagrams illustrate the workflows of the described assays.
Caption: Workflow of the Hemolysis Assay.
Caption: Workflow of the SLEEQ Assay.
References
- 1. Delivery of Oligonucleotides Using a Self-Degradable Lipid-Like Material - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unravelling the endosomal escape of pH-responsive nanoparticles using the split luciferase endosomal escape quantification assay - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 3. Hemolysis Assay [protocols.io]
- 4. Comparison of Cell-Penetrating and Fusogenic TAT-HA2 Peptide Performance in Peptideplex, Multicomponent, and Conjugate siRNA Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MODELING OF THE ENDOSOMOLYTIC ACTIVITY OF HA2-TAT PEPTIDES WITH RED BLOOD CELLS AND GHOSTS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of the endosomal escape activity of cell-penetrating peptides on the endocytic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A quantitative comparison of cytosolic delivery via different protein uptake systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fusion of a Short HA2-Derived Peptide Sequence to Cell-Penetrating Peptides Improves Cytosolic Uptake, but Enhances Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing the Cellular Uptake, Endosomal Escape, and Cytosolic Entry Efficiencies of Intracellular Biologics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Gal8 Visualization of Endosome Disruption Predicts Carrier-Mediated Biologic Drug Intracellular Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for siRNA Delivery: TAT-HA2 Peptide vs. Lipofectamine
For researchers and drug development professionals navigating the crucial step of small interfering RNA (siRNA) transfection, the choice of a delivery vehicle is paramount to experimental success. This guide provides an objective comparison of two prominent transfection reagents: the cell-penetrating peptide TAT-HA2 and the widely-used cationic lipid formulation, Lipofectamine.
This comparison synthesizes available experimental data on their performance in terms of gene silencing efficiency and cytotoxicity. Detailed experimental protocols are also provided to allow for replication and informed decision-making.
Performance Snapshot: Gene Silencing and Cytotoxicity
A key study directly compared the efficacy of different TAT-HA2-based siRNA delivery systems with the commercial reagent Lipofectamine RNAiMAX in human ovarian cancer cells (SKOV3). The results highlight the potential of TAT-HA2 as a delivery vector, with its performance being highly dependent on its formulation.
| Transfection Reagent | Formulation | Target Gene | Cell Line | siRNA Concentration | Gene Silencing Efficiency (% Luciferase Suppression) | Cell Viability |
| TAT-HA2 | Peptideplex | Luciferase | SKOV3 | 100 nM | 35% (±5%)[1][2][3] | No significant toxicity observed[1][2][3] |
| TAT-HA2 | Multicomponent System | Luciferase | SKOV3 | 100 nM | 55% (±4%)[1][2][3] | No significant toxicity observed[1][2][3] |
| TAT-HA2 | Conjugate System | Luciferase | SKOV3 | 100 nM | 45% (±2%)[1][2][3] | No significant toxicity observed[1][2][3] |
| Lipofectamine RNAiMAX | Cationic Lipid | Luciferase | SKOV3 | 100 nM | 45% (±2%)[1][2][3] | Not specified in this study |
Key Observations:
-
In its multicomponent and conjugate formulations, TAT-HA2 demonstrated superior or comparable gene silencing efficiency to Lipofectamine RNAiMAX in SKOV3 cells.[1][2][3]
-
The simple peptide/siRNA complex (peptideplex) of TAT-HA2 showed lower gene silencing activity compared to Lipofectamine RNAiMAX and the other TAT-HA2 formulations.[1][2][3]
-
Crucially, all tested TAT-HA2 based systems exhibited no significant cytotoxicity at the effective siRNA concentration.[1][2][3] While not quantitatively detailed in this specific study, the lack of significant toxicity is a notable advantage.
Understanding the Mechanisms: A Visual Guide
The process of siRNA transfection, whether by a peptide or a lipid-based carrier, involves several key steps from complex formation to the eventual silencing of the target gene.
Caption: General workflow of siRNA transfection using a carrier molecule.
The TAT portion of the TAT-HA2 peptide facilitates cell entry, while the HA2 component promotes escape from the endosome, a critical step for the siRNA to reach its target in the cytoplasm.[1] Lipofectamine, a cationic lipid, forms lipoplexes with the negatively charged siRNA, which are then taken up by the cell through endocytosis.
Experimental Methodologies
For researchers looking to implement these techniques, the following protocols provide a detailed guide.
TAT-HA2 Peptide/siRNA Complex Formation (Peptideplex)
This protocol is adapted from a study evaluating TAT-HA2 performance.[1]
-
Preparation of Stock Solutions:
-
Prepare a 100 µM stock solution of siRNA in RNase-free water.
-
Prepare a stock solution of TAT-HA2 peptide in Phosphate-Buffered Saline (PBS) at pH 7.4. The concentration will depend on the desired peptide/siRNA molar ratio.
-
-
Complex Formation:
-
In a sterile, RNase-free tube, mix the appropriate volumes of the TAT-HA2 peptide solution and the siRNA solution to achieve the desired Nitrogen/Phosphate (N/P) molar ratio. N/P ratios can be varied to optimize transfection efficiency.
-
Incubate the mixture at room temperature for 30 minutes to allow for the electrostatic complexation of the peptide and siRNA.
-
-
Transfection:
-
Add the peptide/siRNA complexes to the cell culture medium. The final concentration of siRNA in the wells should be optimized for the specific cell line and target gene.
-
Lipofectamine RNAiMAX siRNA Transfection Protocol (Forward Transfection)
This is a general protocol for forward transfection in a 24-well plate format. Optimization is recommended for different cell types and plate formats.
-
Cell Seeding:
-
The day before transfection, seed cells in a 24-well plate so that they will be 60-80% confluent at the time of transfection.
-
-
Preparation of siRNA-Lipid Complexes:
-
For each well to be transfected, prepare two tubes.
-
Tube 1: Dilute the desired amount of siRNA (e.g., to a final concentration of 10-50 nM) in a serum-free medium like Opti-MEM™ I Reduced Serum Medium.
-
Tube 2: Dilute the Lipofectamine RNAiMAX reagent in the same serum-free medium.
-
Combine the contents of Tube 1 and Tube 2.
-
Mix gently and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Add the siRNA-lipid complexes to each well containing cells and medium.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before assessing gene knockdown.
-
Conclusion
Both TAT-HA2 and Lipofectamine are effective reagents for siRNA transfection, each with its own set of advantages. The choice between them will likely depend on the specific requirements of the experiment, including the cell type being used, the desired level of gene silencing, and the tolerance for potential cytotoxicity.
The TAT-HA2 peptide, particularly in its multicomponent and conjugate forms, presents a promising alternative to lipid-based reagents, offering high gene silencing efficacy with minimal observed toxicity. However, the simpler peptideplex formulation may be less effective than Lipofectamine. Lipofectamine RNAiMAX remains a robust and widely used reagent, known for its high transfection efficiency across a broad range of cell lines.
Researchers are encouraged to optimize transfection conditions for their specific experimental setup to achieve the best possible outcomes. The data and protocols presented in this guide serve as a starting point for making an informed decision in the selection of an appropriate siRNA delivery method.
References
- 1. Comparison of Cell-Penetrating and Fusogenic TAT-HA2 Peptide Performance in Peptideplex, Multicomponent, and Conjugate siRNA Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparison of Cell-Penetrating and Fusogenic TAT-HA2 Peptide Performance in Peptideplex, Multicomponent, and Conjugate siRNA Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
TAT-HA2 in Focus: A Comparative Guide to Cell-Penetrating Peptides
In the realm of cellular delivery, the ability to efficiently transport therapeutic molecules across the cell membrane is a critical hurdle. Cell-penetrating peptides (CPPs) have emerged as a promising solution, acting as molecular couriers for a variety of cargo. Among these, the chimeric peptide TAT-HA2 has garnered significant attention for its dual-functionality, combining the cell-penetrating prowess of the HIV-1 trans-activator of transcription (TAT) peptide with the endosomolytic capabilities of the influenza virus hemagglutinin (HA2) peptide. This guide provides a comprehensive comparison of TAT-HA2 with other prominent CPPs, supported by experimental data and detailed methodologies to aid researchers in selecting the optimal delivery vector for their specific needs.
The TAT-HA2 Advantage: A Dual-Mechanism Approach
The TAT-HA2 peptide is a synthetic construct that leverages two distinct biological mechanisms to enhance intracellular delivery.[1][2][3] The TAT domain, rich in basic amino acids, facilitates cellular entry by interacting with the negatively charged cell surface and inducing uptake, primarily through macropinocytosis.[4][5][6] Once inside the cell and encapsulated within an endosome, the HA2 domain comes into play. The acidic environment of the endosome triggers a conformational change in the pH-sensitive HA2 peptide, allowing it to disrupt the endosomal membrane and release the cargo into the cytoplasm, thereby avoiding lysosomal degradation.[2][4] This one-two punch of efficient cellular uptake followed by effective endosomal escape is the key to TAT-HA2's potency as a delivery vehicle.
Performance Comparison of TAT-HA2 with Other Cell-Penetrating Peptides
The efficacy of a CPP is judged by its ability to deliver cargo into the cytoplasm with high efficiency and minimal cytotoxicity. While direct comparative studies are often cargo and cell-type dependent, we can draw insights from various reports to understand the relative performance of TAT-HA2.
A recent study highlighted the importance of the formulation of TAT-HA2 in its delivery efficiency. When used for siRNA delivery, a multicomponent system and a conjugate system of TAT-HA2 showed significantly enhanced gene silencing compared to a simple peptideplex formation.[4][7] This suggests that the spatial arrangement and availability of the TAT and HA2 domains are crucial for their function.[4][6]
While a direct head-to-head comparison with a wide array of CPPs in a single study is limited, we can infer performance from individual studies. For instance, the TAT peptide itself is a widely used CPP, but its efficacy can be hampered by endosomal entrapment. The addition of the HA2 domain is designed to overcome this specific limitation. Other CPPs like Penetratin and Transportan 10 have also been shown to be effective delivery vectors, with their efficiency varying depending on the cargo.[8] A comparative study on adenovirus delivery showed that Penetratin was more effective than TAT in transducing certain cells.[9]
Below is a summary of performance data from various studies. It is important to note that experimental conditions vary between studies, and this table should be used as a general guide.
| Cell-Penetrating Peptide | Cargo | Cell Line | Transduction/Delivery Efficiency | Cytotoxicity | Reference |
| TAT-HA2 (Multicomponent) | siRNA | SKOV3 | 55% luciferase suppression (100 nM siRNA) | Not significant | [4][7] |
| TAT-HA2 (Conjugate) | siRNA | SKOV3 | 45% luciferase suppression (100 nM siRNA) | Not significant | [4][7] |
| TAT-HA2 (Peptideplex) | siRNA | SKOV3 | 35% luciferase suppression (100 nM siRNA) | Not significant | [4][7] |
| Penetratin | dsDNA | HeLa, CHO | Dose-dependent uptake | Low up to 50 µM | [8] |
| Tat | dsDNA | HeLa, CHO | Dose-dependent uptake | Negligible up to 50 µM | [8] |
| Transportan 10 | dsDNA | HeLa, CHO | Dose-dependent uptake | Significant at higher concentrations | [8] |
| Penetratin-PEG-Ad | Adenovirus | NIH/3T3 | ~80-fold improvement over unmodified virus | Not specified | [9] |
| Tat-PEG-Ad | Adenovirus | NIH/3T3 | Significant improvement over unmodified virus | Not specified | [9] |
Experimental Methodologies
To facilitate the replication and validation of these findings, detailed experimental protocols are crucial.
siRNA Delivery and Gene Silencing Assay (based on Ozkocak et al., 2024)
-
Cell Culture: SKOV3-luc cells (luciferase-expressing) are cultured in appropriate media until they reach 70-80% confluency.
-
Complex Formation:
-
Peptideplex: TAT-HA2 peptide and siRNA are mixed at various molar ratios in an appropriate buffer and incubated at room temperature to allow for complex formation.
-
Multicomponent System: Gold nanoparticles are functionalized with siRNA and then incubated with the TAT-HA2 peptide.
-
Conjugate System: TAT-HA2 is covalently linked to siRNA via a disulfide bond.
-
-
Transfection: The prepared complexes are added to the cells in serum-free media and incubated for a specified period (e.g., 4-6 hours).
-
Gene Silencing Analysis: After 48-72 hours, cells are lysed, and luciferase activity is measured using a luminometer. The reduction in luciferase expression relative to control cells indicates the efficiency of siRNA delivery and gene silencing.
-
Cytotoxicity Assay: Cell viability is assessed using a standard MTT or WST-1 assay after treatment with the CPP-siRNA complexes.
Cellular Uptake Analysis by Flow Cytometry
-
Labeling: The CPP or the cargo is labeled with a fluorescent dye (e.g., FITC).
-
Incubation: Cells are incubated with the fluorescently labeled CPP-cargo complex for various time points.
-
Washing: Cells are washed to remove any non-internalized complexes.
-
Analysis: The fluorescence intensity of the cells is measured using a flow cytometer to quantify cellular uptake.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the key pathways and experimental workflows.
Caption: Mechanism of TAT-HA2 mediated cargo delivery.
Caption: General experimental workflow for CPP evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. TAT-HA2 Fusion Peptide Cell-Penetrating Peptide - Creative Biolabs [creative-biolabs.com]
- 4. Comparison of Cell-Penetrating and Fusogenic TAT-HA2 Peptide Performance in Peptideplex, Multicomponent, and Conjugate siRNA Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Comparison of Cell-Penetrating and Fusogenic TAT-HA2 Peptide Performance in Peptideplex, Multicomponent, and Conjugate siRNA Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of cell-penetrating peptides on transduction efficiency of PEGylated adenovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of TAT-HA2 Peptideplex and Multicomponent Delivery Systems for Intracellular Cargo Delivery
In the realm of drug delivery, the efficient transport of therapeutic macromolecules into the cytoplasm remains a significant hurdle. The cell membrane and the subsequent endosomal entrapment are formidable barriers that limit the efficacy of many promising therapies, including siRNA, proteins, and peptides. To overcome these challenges, various non-viral delivery vectors have been engineered. This guide provides an objective comparison between two such systems: the relatively simple TAT-HA2 peptideplex and the more complex multicomponent delivery systems, with a focus on their performance in siRNA delivery as a representative application.
The TAT-HA2 peptide is a chimeric delivery agent that combines two functional domains: the HIV-1 trans-activator of transcription (TAT) protein transduction domain and the influenza virus hemagglutinin (HA2) subunit.[1][2][3] The TAT domain, a cell-penetrating peptide (CPP), facilitates cellular uptake by binding to the cell surface and inducing macropinocytosis, a form of endocytosis.[2][4][5] The HA2 domain is a pH-sensitive fusogenic peptide that, in the acidic environment of the endosome, undergoes a conformational change, destabilizes the endosomal membrane, and promotes the release of the cargo into the cytoplasm.[4][6][7]
A TAT-HA2 peptideplex is the simplest formulation, formed through the electrostatic self-assembly of the cationic TAT-HA2 peptide with a negatively charged macromolecular cargo, such as siRNA.[4][6] In contrast, multicomponent delivery systems (MDS) , or multicomponent systems (MCS), are more sophisticated structures.[8][9] They typically involve a core scaffold, such as a gold nanoparticle (AuNP), to which the cargo and peptides are attached through a combination of covalent bonds (often cleavable) and electrostatic interactions.[4][6] This guide will dissect the performance differences between these two approaches, supported by experimental data and detailed protocols.
Performance Comparison: Peptideplex vs. Multicomponent System
A direct comparative study evaluated the performance of TAT-HA2 in three configurations for siRNA delivery: a simple peptideplex, a multicomponent system (MCS), and a conjugate system.[4] The MCS was constructed using a gold nanoparticle (AuNP) core, with siRNA attached via cleavable disulfide bonds and an outer coating of TAT-HA2 peptides.[4] The key performance metrics are summarized below.
Table 1: Quantitative Performance Comparison of Delivery Systems
| Performance Metric | TAT-HA2 Peptideplex | TAT-HA2 Multicomponent System (AuNP-based) | Lipofectamine RNAiMax (Commercial Agent) |
| Gene Silencing Efficiency | ~35% reduction in luciferase expression (reports as 65% ±5 remaining)[4][6][10] | ~55% reduction in luciferase expression (reports as 45% ±4 remaining)[4][6][10] | ~45% reduction in luciferase expression (reports as 55% ±2 remaining)[4][6][10] |
| Endosomal Escape | ~55% of particles escape into the cytoplasm.[4] | Significantly better than peptideplexes, attributed to superior surface configuration of HA2 domains.[4][6] | Not explicitly quantified in the comparative study. |
| Cellular Uptake | Effective, mediated by TAT domain. | Higher than peptideplexes.[4][6] | Not explicitly quantified in the comparative study. |
| In Vitro Toxicity | No significant toxicity observed at any tested dose.[4][6][10] | No significant toxicity observed at any tested dose.[4][6][10] | Not explicitly quantified in the comparative study, but known to have some toxicity. |
| siRNA Protection | Protects siRNA from degradation.[4][6] | Protects siRNA from degradation.[4][6] | Not explicitly quantified in the comparative study. |
The data clearly indicates that while the simple peptideplex is functional, the multicomponent system demonstrates superior performance in gene silencing, cellular uptake, and endosomal escape.[4][6] This enhanced efficacy is attributed to the sterically advantageous arrangement of the TAT-HA2 peptides on the nanoparticle surface, which allows for greater exposure of both the TAT and HA2 functional domains.[4] In the more compact peptideplex, it is hypothesized that many of the active HA2 domains are embedded within the complex, hindering their interaction with the endosomal membrane.[4][6] Furthermore, the inclusion of cleavable disulfide bonds in the MCS likely facilitates a more efficient release of the siRNA cargo in the reducing environment of the cytoplasm.[4]
Signaling Pathways and System Architectures
Visualizing the mechanisms of action and the structural differences between these systems is crucial for understanding their performance disparities.
Caption: Cellular uptake and endosomal escape pathway for TAT-HA2 based systems.
The fundamental mechanism relies on the dual functions of the TAT and HA2 peptides. The TAT peptide facilitates entry into the cell through endocytosis, leading to the encapsulation of the delivery system within an endosome.[2][4] As the endosome matures, its internal pH drops. This acidic environment protonates residues in the HA2 domain, inducing a conformational change that exposes a hydrophobic fusogenic sequence.[4][6] This sequence inserts into and disrupts the endosomal membrane, creating a pathway for the therapeutic cargo to escape into the cytoplasm before it can be degraded in the lysosome.[11][12]
Caption: Comparative workflow for the preparation of TAT-HA2 peptideplex vs. a multicomponent system.
The assembly processes highlight the difference in complexity. The peptideplex relies on a simple, one-step self-assembly process driven by charge interactions.[4] The multicomponent system, however, involves a multi-step synthesis, beginning with the covalent attachment of the cargo to a nanoparticle core, followed by an electrostatic coating of the peptide.[4][6] This controlled, layered assembly is key to its enhanced performance.
Experimental Protocols
The following are summaries of the methodologies used to generate the comparative data.
Preparation of TAT-HA2/siRNA Peptideplexes
This protocol is based on the electrostatic complexation between the peptide and siRNA.[4][6]
-
Reagent Preparation : A solution of TAT-HA2 peptide is prepared in PBS (pH 7.4). A stock solution of siRNA (e.g., 100 µM) is prepared in RNase-free water.
-
Complexation : The peptide solution is mixed with the siRNA solution at various molar ratios of the nitrogen (N) in the peptide to the phosphate (B84403) (P) in the siRNA (N/P ratios). Common N/P ratios tested range from 1.25 to 12.5.[4]
-
Incubation : The mixture is incubated at room temperature for 30 minutes to allow for the formation of stable electrostatic complexes.[4]
-
Characterization : The formation and stability of the peptideplexes can be confirmed using techniques like gel electrophoresis, which shows the retardation of siRNA migration when it is complexed with the peptide.[4]
Preparation of Gold Nanoparticle (AuNP)-Based Multicomponent System (MCS)
This protocol describes a multi-step synthesis for a more complex delivery vehicle.[4][6]
-
siRNA Modification : The siRNA is first modified with a thiol group to enable its conjugation to the gold nanoparticle surface. The thiol group is deprotected immediately before use.[4][6]
-
AuNP-siRNA Conjugation : Gold nanoparticles, functionalized with a linker like SPDP (succinimidyl 3-(2-pyridyldithio)propionate), are mixed with the deprotected thiol-modified siRNA. The siRNA attaches to the AuNP surface via a cleavable disulfide bond through a thiol-disulfide exchange reaction.[4][6]
-
Quantification : Unconjugated siRNA is removed, and the amount of siRNA loaded onto the AuNPs is quantified using a sensitive RNA quantification assay, such as the Quant-iT RiboGreen assay.[4][6]
-
Peptide Coating : The siRNA-loaded AuNPs, which typically have a negative surface charge, are then coated with the cationic TAT-HA2 peptide through electrostatic interaction.[4] This final step alters the surface charge of the nanoparticles from negative to positive, which is crucial for subsequent interaction with the cell membrane.[4][6]
-
Characterization : The final MCS is characterized for size, surface charge (zeta potential), and siRNA loading.
In Vitro Gene Silencing Assay
This assay measures the functional delivery of siRNA to the cytoplasm.[4][6]
-
Cell Culture : A cell line that stably expresses a reporter gene, such as luciferase (e.g., SKOV3 ovarian cancer cells), is cultured in appropriate media.[4]
-
Transfection : The cells are treated with the delivery systems (peptideplex, MCS) containing anti-luciferase siRNA at a specific concentration (e.g., 100 nM). A commercial transfection agent like Lipofectamine RNAiMax is used as a positive control.
-
Incubation : The cells are incubated with the complexes for a defined period (e.g., 48-72 hours) to allow for cellular uptake, endosomal escape, and siRNA-mediated knockdown of the target mRNA.
-
Luciferase Assay : After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer. The reduction in luciferase expression relative to untreated control cells indicates the efficiency of gene silencing.
Conclusion
The choice between a TAT-HA2 peptideplex and a multicomponent delivery system depends on the specific requirements of the application, balancing simplicity against performance.
-
TAT-HA2 Peptideplex : This system is simple to prepare via a one-step self-assembly process. It offers moderate delivery efficiency and low toxicity.[4] Its primary limitation is a potentially lower endosomal escape efficiency compared to more advanced systems, likely due to the suboptimal orientation of the fusogenic HA2 domains within the complex.[4][6]
-
Multicomponent Delivery Systems : While more complex and costly to synthesize, MCSs offer significantly enhanced performance.[4][6][10] The rational design, featuring a stable core, cleavable cargo attachment, and a sterically favorable surface presentation of functional peptides, leads to superior cellular uptake, endosomal escape, and ultimately, higher therapeutic efficacy.[4] The ability to tune the properties of each component independently provides a high degree of flexibility for optimizing the delivery vehicle for specific cargos and target cells.[8][13]
For researchers in drug development, the data suggests that while peptideplexes are a viable and straightforward option, investing in the development of multicomponent systems can yield substantial improvements in delivery efficiency, justifying the increased complexity of their formulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TAT-HA2 Fusion Peptide - 1 mg [anaspec.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparison of Cell-Penetrating and Fusogenic TAT-HA2 Peptide Performance in Peptideplex, Multicomponent, and Conjugate siRNA Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TAT and HA2 Facilitate Cellular Uptake of Gold Nanoparticles but Do Not Lead to Cytosolic Localisation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. adooq.com [adooq.com]
- 8. ijpcsonline.com [ijpcsonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Comparison of Cell-Penetrating and Fusogenic TAT-HA2 Peptide Performance in Peptideplex, Multicomponent, and Conjugate siRNA Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Achieving Endo/Lysosomal Escape Using Smart Nanosystems for Efficient Cellular Delivery [mdpi.com]
- 12. Overcoming Endosomal Entrapment in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Controlled release of drugs from multi-component biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to TAT-HA2 Mediated Gene Silencing
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of TAT-HA2 peptide-mediated siRNA delivery with alternative methods for gene silencing. The information presented is supported by experimental data to aid in the selection of appropriate gene delivery technologies.
Introduction to TAT-HA2 Mediated siRNA Delivery
The TAT-HA2 peptide is a chimeric cell-penetrating peptide (CPP) designed for the efficient intracellular delivery of therapeutic molecules, such as small interfering RNA (siRNA). It combines the cell-penetrating properties of the HIV-1 trans-activator of transcription (TAT) peptide with the endosomolytic activity of the influenza virus hemagglutinin (HA2) peptide. The TAT domain facilitates cellular uptake, while the pH-sensitive HA2 domain promotes the release of the siRNA from the endosome into the cytoplasm, where it can engage with the RNA-induced silencing complex (RISC) to mediate gene silencing.
Performance Comparison of siRNA Delivery Methods
The efficacy of siRNA delivery can be influenced by the delivery vehicle. This section compares the gene silencing efficiency of TAT-HA2 with other common delivery methods, including other cell-penetrating peptides and lipid-based transfection reagents.
Quantitative Data Summary
The following tables summarize the quantitative data on gene silencing efficiency from various studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, including cell lines, siRNA sequences, and concentrations.
| Delivery Method | Formulation | Target Gene/Reporter | Cell Line | Gene Silencing Efficiency (% Knockdown) | Reference |
| TAT-HA2 | Peptideplex | Luciferase | SKOV3 | 35% (reduction in expression to 65% ± 5%) | [1][2][3][4] |
| TAT-HA2 | Multicomponent System | Luciferase | SKOV3 | 55% (reduction in expression to 45% ± 4%) | [1][2][3][4] |
| TAT-HA2 | Conjugate System | Luciferase | SKOV3 | 45% (reduction in expression to 55% ± 2%) | [1][2][3][4] |
| Lipofectamine RNAiMax | Lipid-based | Luciferase | SKOV3 | 45% (reduction in expression to 55% ± 2%) | [1][2][3][4] |
| Tat-LK15 | Peptideplex | BCR-ABL | K562 | More efficient and longer lasting than Lipofectamine | [5] |
| Penetratin-siRNA conjugate | Conjugate System | p38 MAP kinase | L929 | ~20% ± 3% | [6] |
| TAT(48-60)-siRNA conjugate | Conjugate System | p38 MAP kinase | L929 | ~36% ± 6% | [6] |
| Lipofectamine 2000 | Lipid-based | Various | T47D | ~76% | [7] |
| Lipofectamine 2000 | Lipid-based | Various | MCF-10A | ~36% | [7] |
| Lipofectamine 3000 | Lipid-based | shRNA (Cx43) | HUVEC | ~90% | [8][9] |
| Tat peptide | shRNA plasmid delivery | HRSV M and F genes | HEp-2 | Significantly higher suppression than Lipofectamine 3000 | [10] |
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of delivery and the experimental processes is crucial for understanding and replicating gene silencing experiments.
TAT-HA2 Mediated siRNA Delivery Pathway
Experimental Workflow for Gene Silencing Validation
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental results.
Protocol for TAT-HA2/siRNA Peptideplex Formation
This protocol is adapted from the methodology for forming electrostatic complexes of TAT-HA2 and siRNA.[1][11]
-
Materials:
-
TAT-HA2 peptide solution (in PBS, pH 7.4)
-
siRNA stock solution (100 µM in RNase-free water)
-
Phosphate-buffered saline (PBS), pH 7.4
-
RNase-free water
-
-
Procedure:
-
Determine the desired peptide/siRNA molar ratio. Ratios are often expressed as the molar ratio of nitrogen (N) in the peptide to phosphate (B84403) (P) in the siRNA (N/P ratio).
-
In a sterile, RNase-free microcentrifuge tube, mix the appropriate volume of the TAT-HA2 peptide solution with PBS.
-
Add the calculated volume of the 100 µM siRNA stock solution to the diluted peptide solution.
-
Gently mix the solution by pipetting up and down.
-
Incubate the mixture at room temperature for 30 minutes to allow for the formation of peptide/siRNA complexes (peptideplexes).
-
The freshly prepared peptideplexes are now ready for addition to cell culture.
-
Protocol for Validation of Gene Silencing by qRT-PCR
-
Cell Treatment and RNA Isolation:
-
Plate cells in a 24-well plate and grow to 50-70% confluency.
-
Transfect cells with the siRNA delivery vehicle of choice (e.g., TAT-HA2 peptideplexes, Lipofectamine) and control (e.g., scrambled siRNA).
-
Incubate for 24-72 hours.
-
Lyse the cells and isolate total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Quantify the isolated RNA using a spectrophotometer.
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
Quantitative Real-Time PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene and a housekeeping gene (e.g., GAPDH, β-actin), and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).
-
Perform qPCR using a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in target gene expression, normalized to the housekeeping gene and compared to the control group.
-
Protocol for Validation of Protein Knockdown by Western Blot
-
Cell Lysis and Protein Quantification:
-
Following siRNA transfection and incubation, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto a polyacrylamide gel and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein knockdown.
-
Protocol for Luciferase Reporter Gene Silencing Assay
-
Cell Transfection:
-
Co-transfect cells with a luciferase reporter plasmid (containing the target gene's 3' UTR) and the specific siRNA using the chosen delivery method. Include a control group with a scrambled siRNA.
-
Incubate the cells for 24-48 hours.
-
-
Cell Lysis:
-
Wash the cells with PBS.
-
Lyse the cells using a passive lysis buffer provided with a commercial luciferase assay kit.
-
-
Luminescence Measurement:
-
Add the luciferase assay reagent to the cell lysate in a luminometer-compatible plate.
-
Measure the firefly luciferase activity using a luminometer.
-
If using a dual-luciferase system, add the Stop & Glo reagent and measure the Renilla luciferase activity (for normalization).
-
Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal (if applicable) and compare the activity in the target siRNA-treated cells to the control cells.
-
Conclusion
TAT-HA2 peptide-based systems offer a promising alternative for siRNA delivery, with the multicomponent formulation demonstrating high efficacy in some studies.[1][2][3][4] The choice of delivery method should be guided by the specific cell type, experimental goals, and a careful evaluation of efficiency and potential cytotoxicity. The protocols provided in this guide offer a framework for the validation of any chosen gene silencing approach.
References
- 1. Comparison of Cell-Penetrating and Fusogenic TAT-HA2 Peptide Performance in Peptideplex, Multicomponent, and Conjugate siRNA Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparison of Cell-Penetrating and Fusogenic TAT-HA2 Peptide Performance in Peptideplex, Multicomponent, and Conjugate siRNA Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Delivery of therapeutic shRNA and siRNA by Tat fusion peptide targeting BCR-ABL fusion gene in Chronic Myeloid Leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lung Delivery Studies Using siRNA Conjugated to TAT(48-60) and Penetratin Reveal Peptide Induced Reduction in Gene Expression and Induction of Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Evaluation of Lipofectamine and Dendrimer for Transfection of Short RNA Into Human T47D and MCF-10A Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An improved method for increasing the efficiency of gene transfection and transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unlocking Therapeutic Potential: Enhanced shRNA Delivery with Tat Peptide in the Human Respiratory Syncytial Virus Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of TAT-HA2 and R9 Peptides for Intracellular Delivery
In the realm of cellular biology and drug delivery, the ability to transport therapeutic molecules across the cell membrane is a critical challenge. Cell-penetrating peptides (CPPs) have emerged as a promising solution to this hurdle. This guide provides a detailed comparative analysis of two prominent peptides: the fusion peptide TAT-HA2 and the polycationic peptide R9. We will delve into their mechanisms of action, delivery efficiency, cytotoxicity, and stability, supported by experimental data to assist researchers, scientists, and drug development professionals in selecting the appropriate vector for their specific applications.
Performance Comparison: TAT-HA2 vs. R9
The fundamental difference between TAT-HA2 and R9 lies in their mechanism for cytosolic delivery. While both peptides efficiently mediate cellular uptake, TAT-HA2 possesses an additional component, the HA2 peptide, which is designed to facilitate escape from endosomes, a common barrier for internalized macromolecules.
Cellular Uptake and Endosomal Escape
Both TAT-HA2 and R9 primarily enter cells through endocytosis.[1][2] The TAT and R9 components, being rich in basic amino acids, interact with the negatively charged cell surface, triggering internalization into endocytic vesicles.[3][4] However, once inside the endosome, their paths diverge. The R9 peptide and its cargo can remain trapped within the endosome, which can lead to lysosomal degradation and reduced therapeutic efficacy.
In contrast, the HA2 component of the TAT-HA2 peptide is pH-sensitive. As the endosome acidifies, the HA2 peptide undergoes a conformational change, exposing a hydrophobic fusogenic domain.[2] This domain interacts with and destabilizes the endosomal membrane, leading to the release of the peptide and its cargo into the cytoplasm.[1][2] This endosomal escape is a significant advantage for the delivery of cargo that needs to reach cytosolic targets to be effective. Studies have shown that the incorporation of a fusogenic HA2 peptide can dramatically facilitate the release of endocytosed cargo into the cytoplasm.[1]
Data Summary
The following tables summarize the key performance indicators for TAT-HA2 and R9 based on available literature. It is important to note that direct side-by-side comparisons in single studies are limited, and thus the data presented here is a synthesis from multiple sources.
| Performance Metric | TAT-HA2 | R9 | Key Considerations |
| Primary Uptake Mechanism | Endocytosis (primarily macropinocytosis)[2][3] | Endocytosis (macropinocytosis, clathrin-mediated, caveolae-dependent)[2] | Both peptides utilize energy-dependent pathways for cellular entry. |
| Endosomal Escape | High (pH-dependent membrane fusion by HA2)[1][2] | Low (relies on passive leakage or proton sponge effect, less efficient) | The HA2 component gives TAT-HA2 a distinct advantage for cytosolic delivery. |
| Cargo Delivery | Efficient for a wide range of cargo, including proteins and siRNA, to the cytosol.[5][6] | Efficient for cellular uptake, but cytosolic delivery can be limited by endosomal entrapment.[4] | The choice of peptide may depend on the subcellular target of the cargo. |
| Cytotoxicity | Generally low, but can be concentration-dependent. Some studies report cytotoxicity associated with the HA2 component, particularly when at the N-terminus.[1] | Generally considered to have low cytotoxicity at effective concentrations.[7] | Cytotoxicity should be empirically determined for the specific cell type and cargo. |
| Stability | Stability can be a concern for peptides in biological fluids. | Generally more stable than larger, more complex peptides. | Modifications can be made to improve the serum stability of both peptides.[8][9] |
Experimental Protocols
To aid in the empirical evaluation of these peptides, we provide detailed protocols for key comparative experiments.
Protocol 1: Cellular Uptake Assay using Flow Cytometry
This protocol quantifies the intracellular delivery of a fluorescently labeled cargo molecule.
Materials:
-
HeLa cells (or other suitable cell line)
-
24-well cell culture plates
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Fluorescently labeled cargo (e.g., FITC-streptavidin)
-
TAT-HA2 and R9 peptides
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Culture: Seed HeLa cells in a 24-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.[10]
-
Complex Formation: Prepare CPP-cargo complexes by incubating the TAT-HA2 or R9 peptide with the fluorescently labeled cargo at desired molar ratios for 30 minutes at room temperature.[10]
-
Cell Treatment: Replace the cell culture medium with a serum-free medium. Add the CPP-cargo complexes to the cells at the desired final concentration. Incubate for 1-2 hours at 37°C.[10]
-
Washing: Wash the cells three times with PBS to remove extracellular complexes.[10]
-
Cell Detachment: Detach the cells using trypsin-EDTA.[10]
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer to measure the mean intracellular fluorescence intensity, which corresponds to the amount of internalized cargo.[10]
Protocol 2: Cytotoxicity Assessment using LDH Leakage Assay
This protocol measures acute membrane disruption caused by the peptides.
Materials:
-
HeLa cells (or other suitable cell line)
-
96-well cell culture plates
-
Serum-free cell culture medium
-
TAT-HA2 and R9 peptides
-
LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher Scientific)
-
Triton X-100 (for positive control)
Procedure:
-
Cell Culture: Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells per well and culture overnight.[10]
-
Peptide Treatment: Treat the cells with varying concentrations of the TAT-HA2 and R9 peptides in a serum-free medium for 1-4 hours. Include an untreated negative control and a positive control treated with Triton X-100 to induce maximum LDH release.[10][11]
-
Sample Collection: After incubation, carefully collect the supernatant from each well.[10]
-
LDH Measurement: Use a commercial LDH cytotoxicity assay kit to measure the amount of lactate (B86563) dehydrogenase (LDH) released into the supernatant, following the manufacturer's instructions.[10][12][13]
-
Data Analysis: Calculate the percentage of LDH leakage for each peptide concentration relative to the positive control.[10]
Visualizing the Mechanisms
The following diagrams illustrate the distinct cellular uptake and processing pathways of TAT-HA2 and R9 peptides.
Conclusion
Both TAT-HA2 and R9 are potent cell-penetrating peptides capable of mediating the intracellular delivery of various molecular cargoes. The choice between them should be guided by the specific requirements of the application. For cargoes that need to reach the cytoplasm to be effective, the endosomal escape capability of TAT-HA2 offers a significant advantage. However, if the target is within the endo-lysosomal pathway or if simplicity and potentially higher stability are prioritized, R9 remains a robust option. As with any delivery vector, empirical validation of both efficacy and cytotoxicity is crucial for the specific cargo and cell type of interest.
References
- 1. Protein transduction in human cells is enhanced by cell-penetrating peptides fused with an endosomolytic HA2 sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redesigning of Cell-Penetrating Peptides to Improve Their Efficacy as a Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Peptides for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Cell-Penetrating and Fusogenic TAT-HA2 Peptide Performance in Peptideplex, Multicomponent, and Conjugate siRNA Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TAT and HA2 Facilitate Cellular Uptake of Gold Nanoparticles but Do Not Lead to Cytosolic Localisation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. Dimerization of a cell-penetrating peptide leads to enhanced cellular uptake and drug delivery [beilstein-journals.org]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to TAT-HA2 Mediated Intracellular Delivery for Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the TAT-HA2 peptide for intracellular cargo delivery in live-cell imaging applications. Its performance is evaluated against other common delivery methods, supported by experimental data. Detailed protocols for key experiments are provided to ensure reproducibility.
Introduction to TAT-HA2 Mediated Delivery
The TAT-HA2 peptide is a chimeric cell-penetrating peptide (CPP) designed to facilitate the intracellular delivery of various molecular cargos. It combines the cell-penetrating properties of the TAT peptide, derived from the HIV-1 trans-activator of transcription protein, with the fusogenic and endosomolytic properties of the HA2 peptide, from the influenza virus hemagglutinin protein.[1][2][3] The TAT domain primarily mediates cellular uptake, while the pH-sensitive HA2 domain promotes the escape of the cargo from endosomes into the cytoplasm, a critical step for the bioactivity of many molecules.[1][2]
Performance Comparison of Delivery Systems
The efficacy of TAT-HA2 is best understood in comparison to other widely used intracellular delivery methods. This section compares TAT-HA2 with other CPPs, namely Penetratin and Transportan 10 (TP10), and a common lipid-based transfection reagent, Lipofectamine. The comparison is based on delivery efficiency of different cargos (siRNA and proteins) and associated cytotoxicity.
Quantitative Comparison of Delivery Efficiency
The choice of delivery vector significantly impacts the efficiency of intracellular cargo delivery. The following tables summarize the performance of TAT-HA2 and its alternatives in delivering siRNA and protein cargo.
Table 1: Comparison of siRNA Delivery and Gene Silencing Efficiency
| Delivery System | Formulation | Cargo | Cell Line | Gene Silencing Efficiency | Source |
| TAT-HA2 | Peptideplex | Luciferase siRNA (100 nM) | SKOV3 | ~35% reduction in luciferase expression | [1][4] |
| TAT-HA2 | Multicomponent System (AuNP-siRNA-Peptide) | Luciferase siRNA | SKOV3 | ~55% reduction in luciferase expression | [1][4] |
| TAT-HA2 | Conjugate System | Luciferase siRNA (100 nM) | SKOV3 | ~45% reduction in luciferase expression | [1][4] |
| Lipofectamine RNAiMax | Lipid Nanoparticles | Luciferase siRNA (100 nM) | SKOV3 | ~45% reduction in luciferase expression | [1][4] |
Table 2: Comparative Uptake of Protein Cargo by Different CPPs
| CPP | Cargo | Cell Line | Uptake Efficiency (pmol/mg of total protein) | Source |
| TAT | FITC-Streptavidin (0.2 µM) + CPP (10 µM) | HeLa | ~1.5 | [5] |
| Penetratin | FITC-Streptavidin (0.2 µM) + CPP (10 µM) | HeLa | ~4.5 | [5] |
| TP10 | FITC-Streptavidin (0.2 µM) + CPP (10 µM) | HeLa | ~6.0 | [5] |
| TAT | FITC-Avidin (0.2 µM) + CPP (10 µM) | HeLa | ~1.0 | [5] |
| Penetratin | FITC-Avidin (0.2 µM) + CPP (10 µM) | HeLa | ~5.0 | [5] |
| TP10 | FITC-Avidin (0.2 µM) + CPP (10 µM) | HeLa | ~5.5 | [5] |
Endosomal Escape Efficiency
A major hurdle in intracellular delivery is the entrapment of cargo in endosomes. The HA2 component of TAT-HA2 is designed to address this by promoting endosomal escape in the acidic environment of the endosome. One study quantified the endosomal escape of TAT-HA2 peptideplexes, finding that approximately 55% of the complexes were released from the endolysosomal pathway into the cytoplasm.[1]
Cytotoxicity Comparison
The potential toxicity of delivery vectors is a critical consideration for live-cell imaging and therapeutic applications.
Table 3: Cytotoxicity Profile of Different Delivery Systems
| Delivery System | Concentration | Cell Line | Cell Viability | Source |
| TAT-HA2 Formulations | siRNA doses of 50, 100, 200 nM | SKOV3 | No significant toxicity observed | [1] |
| TAT (free peptide) | Up to 50 µM | HeLa | > 95% | [5] |
| Penetratin (free peptide) | Up to 50 µM | HeLa | > 95% | [5] |
| TP10 (free peptide) | 20 µM | HeLa | ~80% | [5] |
| TP10 (free peptide) | 50 µM | HeLa | ~50% | [5] |
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms and protocols involved in TAT-HA2 mediated delivery is crucial for understanding and applying this technology.
Caption: Mechanism of TAT-HA2 Mediated Delivery.
Caption: Experimental Workflow for Live-Cell Imaging.
Caption: Logical Flow for Delivery System Selection.
Experimental Protocols
Detailed methodologies are essential for the successful application and evaluation of TAT-HA2 mediated delivery.
Protocol for Live-Cell Imaging of TAT-HA2 Mediated Protein Delivery
This protocol outlines the steps for visualizing the intracellular delivery of a fluorescently labeled protein using TAT-HA2.
Materials:
-
HeLa cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Glass-bottom culture dishes
-
Fluorescently labeled cargo protein (e.g., FITC-Streptavidin)
-
TAT-HA2 peptide
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Confocal microscope with environmental chamber (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed HeLa cells onto glass-bottom culture dishes at a density that will result in 50-70% confluency on the day of the experiment. Allow cells to adhere overnight.
-
Complex Formation: Prepare the TAT-HA2-protein complexes by incubating the TAT-HA2 peptide with the fluorescently labeled protein at the desired molar ratio (e.g., 10:1 CPP to protein) in serum-free medium for 30 minutes at room temperature.[6]
-
Cell Treatment: Gently wash the cells with pre-warmed PBS. Replace the medium with live-cell imaging medium containing the pre-formed TAT-HA2-protein complexes at the desired final concentration (e.g., 10 µM CPP and 1 µM protein).
-
Incubation: Incubate the cells with the complexes for the desired time (e.g., 1-4 hours) at 37°C in a 5% CO2 incubator.
-
Washing: After incubation, gently wash the cells three times with pre-warmed PBS to remove any non-internalized complexes.[7]
-
Live-Cell Imaging: Add fresh, pre-warmed live-cell imaging medium to the dish. Place the dish on the stage of the confocal microscope within the environmental chamber.
-
Image Acquisition: Acquire images using appropriate laser lines and emission filters for the fluorophore on the cargo protein. Capture images at multiple time points to observe the dynamics of uptake and intracellular localization.
-
Image Analysis: Analyze the acquired images to quantify cellular uptake (e.g., mean fluorescence intensity per cell) and to assess endosomal escape by observing the transition from punctate (endosomal) to diffuse (cytosolic) fluorescence.
Protocol for Cytotoxicity Assay (MTT Assay)
This protocol measures the potential cytotoxicity of the delivery system by assessing cell metabolic activity.[8][9]
Materials:
-
Raji cells (or other suitable cell line)
-
RPMI 1640 medium with 10% FBS
-
96-well plates
-
TAT-HA2 peptide or other delivery agents
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Plate reader
Procedure:
-
Cell Seeding: Seed 4 x 10^4 Raji cells per well in a 96-well plate and culture for 24 hours.[9]
-
Treatment: Treat the cells with varying concentrations of the TAT-HA2 peptide or other delivery agents. Include untreated cells as a positive control for viability and cells treated with a known cytotoxic agent as a negative control.
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add DMSO or a suitable solubilization buffer to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a plate reader. The absorbance is proportional to the number of viable cells.
-
Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control cells.
Conclusion
TAT-HA2 is a promising delivery vector, particularly for cargos that require release into the cytoplasm to be effective. Its key advantage lies in the endosomolytic activity of the HA2 domain, which can significantly enhance the bioavailability of the delivered cargo.[1] When compared to other delivery systems, the choice of TAT-HA2 should be based on the specific cargo, the target cell type, and the tolerance for potential cytotoxicity. For siRNA delivery, TAT-HA2 formulations can achieve comparable or even superior gene silencing to commercial lipid-based reagents with minimal toxicity.[1][4] For protein delivery, while other CPPs like TP10 may show higher uptake, the endosomal escape property of TAT-HA2 could be a deciding factor for cargos that are sensitive to endosomal degradation or require cytosolic localization for their function. The provided protocols and comparative data serve as a valuable resource for researchers aiming to utilize and evaluate TAT-HA2 for their live-cell imaging and drug delivery applications.
References
- 1. Comparison of Cell-Penetrating and Fusogenic TAT-HA2 Peptide Performance in Peptideplex, Multicomponent, and Conjugate siRNA Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Comparison of Cell-Penetrating and Fusogenic TAT-HA2 Peptide Performance in Peptideplex, Multicomponent, and Conjugate siRNA Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Toxicity Methods for CPPs | Springer Nature Experiments [experiments.springernature.com]
- 9. Cytotoxicity and Immunogenicity Evaluation of Synthetic Cell-penetrating Peptides for Methotrexate Delivery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to TAT-HA2 Uptake Analysis by Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular uptake of the TAT-HA2 cell-penetrating peptide (CPP) with other CPPs, supported by experimental data from peer-reviewed studies. Detailed methodologies for the key experiments are included to facilitate reproducibility.
I. Performance Comparison of TAT-HA2 and Other Cell-Penetrating Peptides
The TAT-HA2 peptide, a fusion of the HIV-1 trans-activator of transcription (TAT) peptide and the influenza virus hemagglutinin (HA2) subunit, is designed to enhance intracellular delivery of various cargo molecules. The TAT domain facilitates cell entry, while the pH-sensitive HA2 domain promotes endosomal escape.[1][2] Flow cytometry is a powerful technique to quantitatively assess the uptake efficiency of fluorescently labeled CPPs.[3]
Quantitative Uptake Analysis
The following tables summarize quantitative data from studies comparing the cellular uptake of TAT-HA2 and other CPPs using flow cytometry.
Table 1: Comparison of TAT-HA2 Formulations for siRNA Delivery
This table presents data on the cellular accumulation of TAT-HA2 complexed with siRNA in different formulations in SKOV3 ovarian cancer cells.[1][2]
| Delivery System | Peptide/siRNA Ratio | Mean Fluorescence Intensity (Arbitrary Units) |
| Peptideplex | 2.5 | ~150 |
| Peptideplex | 5 | ~200 |
| Peptideplex | 7.5 | ~250 |
| Peptideplex | 10 | ~400 |
| Peptideplex | 12.5 | ~380 |
Data adapted from flow cytometry analysis of FITC-labeled TAT-HA2 peptideplexes. Higher fluorescence intensity indicates greater cellular uptake.[1][2]
Table 2: Time-Dependent Uptake of TAT-HA2 Peptideplexes
This table shows the cellular uptake of TAT-HA2/siRNA peptideplexes (ratio 10) in SKOV3 cells over time.[1][2]
| Incubation Time (minutes) | Mean Fluorescence Intensity (Arbitrary Units) |
| 15 | ~250 |
| 30 | ~350 |
| 60 | ~400 |
Uptake of the peptideplex reached a plateau within 60 minutes.[1][2]
Table 3: Comparative Uptake of Different CPPs
This table compares the uptake of carboxyfluorescein (CF)-labeled Tat, Pep-3, and Penetratin in a particular cell line. While this study does not include TAT-HA2, it provides a baseline for TAT uptake.
| Peptide (20 µM) | Relative Uptake (%) |
| CbFl-Tat | 100 |
| CbFl-Pep-3 | ~120 |
| CbFl-Pen | ~80 |
Data is normalized to the uptake of CbFl-Tat.[4]
Table 4: Enhanced Uptake with HA2 Fusion
This study demonstrates the enhanced cellular uptake of a red fluorescent protein (mCherry) fused to the R9 CPP and an R9-HA2 construct in A549 cells. This serves as an illustrative example of the benefit of the HA2 domain.[5]
| Protein | Concentration (µM) | Mean Red Fluorescence Intensity (Arbitrary Units) |
| mCherry | up to 60 | No significant signal |
| R9-mCherry | 60 | ~10 |
| R9-HA2-mCherry | 1 | ~20 |
| R9-HA2-mCherry | 30 | >100 |
The R9-HA2 fusion protein showed significantly higher uptake at much lower concentrations compared to R9 alone.[5]
II. Experimental Protocols
Detailed Methodology for Flow Cytometry Analysis of CPP Uptake
This protocol is a synthesized methodology based on common practices for analyzing CPP uptake by flow cytometry.[1][2][5][6]
1. Cell Culture and Seeding:
-
Culture cells (e.g., SKOV3, A549, HeLa) in appropriate complete medium (e.g., DMEM with 10% FBS).[1]
-
Seed 1 x 10^5 to 2 x 10^5 cells per well in a 24-well plate and incubate overnight to allow for cell adherence.
2. Peptide Labeling:
-
Label the CPP (e.g., TAT-HA2) with a fluorescent dye such as NHS-Fluorescein (FITC) or Carboxyfluorescein (CF).[1][2][6]
-
Dissolve the peptide in a suitable buffer (e.g., 50 mM borate (B1201080) buffer, pH 8.5).
-
React the peptide with the NHS-ester of the fluorescent dye according to the manufacturer's instructions (e.g., incubate for 3 hours).[1][2]
-
Remove unreacted dye using a desalting column.
3. Cell Treatment:
-
Prepare different concentrations of the fluorescently labeled CPP or CPP-cargo complexes in serum-free medium.
-
Wash the seeded cells with PBS.
-
Add the peptide solutions to the cells and incubate for the desired time points (e.g., 15, 30, 60 minutes) at 37°C.
4. Cell Harvesting and Staining:
-
After incubation, wash the cells three to five times with cold PBS to remove non-internalized peptides.
-
Detach the cells using a non-enzymatic cell dissociation solution or trypsin/EDTA.
-
Transfer the cell suspension to FACS tubes and centrifuge at 500 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in FACS buffer (e.g., PBS with 2% BSA and 2.5 mM EDTA).
-
(Optional) Add a viability dye (e.g., Propidium Iodide) to exclude dead cells from the analysis.
-
(Optional) To quench extracellular fluorescence, incubate cells with Trypan Blue before analysis.[6]
5. Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer using the appropriate laser and filter for the chosen fluorophore (e.g., 488 nm laser for FITC).
-
Collect data for at least 10,000 to 20,000 events per sample.
-
Gate on the viable, single-cell population.
-
Quantify the uptake by measuring the mean fluorescence intensity (MFI) and the percentage of fluorescently positive cells.
III. Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the uptake pathway of TAT-HA2 and the general workflow for its analysis by flow cytometry.
References
- 1. Comparison of Cell-Penetrating and Fusogenic TAT-HA2 Peptide Performance in Peptideplex, Multicomponent, and Conjugate siRNA Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparative Uptake of Peptides by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Protein transduction in human cells is enhanced by cell-penetrating peptides fused with an endosomolytic HA2 sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fusion of a Short HA2-Derived Peptide Sequence to Cell-Penetrating Peptides Improves Cytosolic Uptake, but Enhances Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: TAT-HA2 Demonstrates Superior Protein Delivery Over TAT Peptide Alone
For researchers, scientists, and drug development professionals seeking efficient intracellular protein delivery, the choice of a carrier peptide is critical. This guide provides a detailed comparison of the well-established TAT (trans-activator of transcription) peptide and the enhanced TAT-HA2 fusogenic peptide, supported by experimental data, to inform the selection of the optimal delivery vehicle.
The HIV-1 TAT peptide is a widely utilized cell-penetrating peptide (CPP) for transporting various molecular cargoes across the cell membrane. However, a significant limitation of TAT-mediated delivery is the entrapment of the cargo within endosomes, which prevents its release into the cytoplasm and subsequent access to intracellular targets. To overcome this hurdle, the TAT peptide has been combined with the fusogenic peptide HA2, derived from the influenza virus hemagglutinin protein. The HA2 peptide facilitates endosomal escape in a pH-dependent manner, thereby enhancing the cytoplasmic delivery of the cargo.
Performance Comparison: TAT-HA2 vs. TAT Peptide
Experimental evidence strongly indicates that the inclusion of the HA2 peptide significantly improves the biological activity of TAT-delivered proteins. A pivotal study utilized a Cre recombinase reporter system to quantify the functional delivery of a TAT-Cre fusion protein. In this system, cells express Green Fluorescent Protein (GFP), and upon successful nuclear delivery of active Cre recombinase, a genetic recombination event is triggered, leading to the expression of Red Fluorescent Protein (RFP). The percentage of RFP-positive cells serves as a direct measure of successful protein delivery and endosomal escape.
Co-treatment of reporter cells with a TAT-Cre fusion protein and a separate, transducible TAT-HA2 peptide resulted in a substantial, dose-dependent increase in Cre-mediated recombination compared to treatment with TAT-Cre alone.[1] This demonstrates that the TAT-HA2 peptide markedly enhances the escape of the TAT-Cre protein from macropinosomes, where TAT-fusion proteins are primarily internalized.[1] In contrast, control peptides (TAT alone or HA2 alone) had minimal to no effect on enhancing the delivery of TAT-Cre.[1]
| Treatment Group | Concentration of TAT-Cre (µM) | Approximate % RFP-Positive Cells (Recombination Efficiency)[1] |
| TAT-Cre alone | 1.0 | ~10% |
| TAT-Cre alone | 2.0 | ~20% |
| TAT-Cre + TAT-HA2 (5.0 µM) | 1.0 | ~40% |
| TAT-Cre + TAT-HA2 (5.0 µM) | 2.0 | ~75% |
| TAT-Cre + Control dTAT peptide | 2.0 | ~20% |
| TAT-Cre + Control dHA2 peptide | 2.0 | ~20% |
Note: The percentages are estimated from the graphical data presented in Wadia et al., Nature Medicine, 2004.[1]
Mechanisms of Action: A Tale of Two Peptides
The fundamental difference in the performance of TAT-HA2 and TAT alone lies in their distinct mechanisms for navigating the intracellular environment.
TAT Peptide: The TAT peptide facilitates cellular entry primarily through a process called macropinocytosis, a form of endocytosis where the cell engulfs extracellular fluid and its contents.[1] While efficient at cellular uptake, this process results in the TAT-cargo fusion protein being trapped within macropinosomes. The subsequent escape from these vesicles is inefficient, limiting the amount of functional protein that reaches the cytoplasm and nucleus.
TAT-HA2 Peptide: The TAT-HA2 peptide combines the cell-penetrating ability of TAT with the endosomolytic properties of HA2. The HA2 domain is pH-sensitive; in the acidic environment of the late endosome or macropinosome, it undergoes a conformational change that disrupts the vesicle membrane, allowing the co-internalized cargo to be released into the cytoplasm.[2][3]
Experimental Protocols
Cre Recombinase Reporter Assay for Quantifying Functional Protein Delivery
This assay provides a quantitative measure of the delivery of biologically active Cre recombinase into the nucleus of living cells.
1. Cell Line:
-
A stable reporter cell line is used, which is engineered to constitutively express a fluorescent protein (e.g., GFP).
-
The GFP gene is flanked by loxP sites and is followed by a stop codon and the gene for a second fluorescent protein (e.g., RFP).
2. Treatment:
-
The reporter cells are incubated with the TAT-Cre fusion protein, either alone or in combination with the TAT-HA2 peptide.
-
Appropriate controls, such as untreated cells, cells treated with Cre recombinase alone (no TAT), and cells treated with control peptides, are included.
3. Incubation:
-
Cells are incubated for a sufficient period (e.g., 1-4 hours) to allow for peptide-mediated delivery and subsequent Cre-mediated recombination.
-
Following the treatment, the cells are washed to remove excess peptides and protein and are then cultured in fresh medium for an additional period (e.g., 24-48 hours) to allow for the expression of the RFP reporter protein.
4. Analysis:
-
The percentage of RFP-positive cells is quantified using flow cytometry.
-
Fluorescence microscopy can be used for qualitative visualization of the switch from green to red fluorescence.
Visualizing the Pathways
Cellular Uptake and Endosomal Escape Mechanisms
Caption: Cellular uptake pathways for TAT and TAT-HA2 delivered proteins.
Experimental Workflow for Cre Reporter Assay
Caption: Experimental workflow for the Cre recombinase reporter assay.
References
Evaluating the Synergistic Effect of TAT and HA2 Peptides for Intracellular Delivery
A Comparative Guide for Researchers
The efficient delivery of therapeutic molecules into the cytoplasm of target cells remains a significant hurdle in drug development. Cell-penetrating peptides (CPPs) have emerged as a promising strategy to overcome the cell membrane barrier. Among these, the combination of the HIV-1 Trans-Activator of Transcription (TAT) peptide and the influenza virus hemagglutinin subunit 2 (HA2) peptide has garnered considerable interest. This guide provides a comprehensive evaluation of the synergistic effects of TAT and HA2 in mediating intracellular delivery, with a focus on experimental data and direct comparisons with alternative methods.
The core principle behind this synergy lies in the distinct functions of the two peptides. The TAT peptide, rich in basic amino acids, facilitates cellular uptake, primarily through macropinocytosis.[1][2] Once inside the cell, the cargo is typically sequestered within endosomes. This is where the HA2 peptide exerts its function. As a fusogenic peptide, HA2 undergoes a conformational change in the acidic environment of the endosome, leading to the destabilization of the endosomal membrane and facilitating the release of the cargo into the cytoplasm.[1][3]
Performance Comparison: TAT-HA2 in siRNA Delivery
A key application demonstrating the synergistic potential of TAT-HA2 is the delivery of small interfering RNA (siRNA) for gene silencing. The following data summarizes a comparison of different TAT-HA2-based siRNA delivery systems: a simple electrostatic complex (Peptideplex), a multicomponent system involving gold nanoparticles (MCS), and a covalent conjugate. These are compared against a commercially available transfection reagent, Lipofectamine RNAiMax.
| Delivery System | Formulation | Gene Silencing Efficiency (% Luciferase Suppression) | Cell Viability |
| TAT-HA2 Peptideplex | Electrostatic complex of TAT-HA2 peptide and siRNA | 65% (±5%) | High |
| TAT-HA2 Conjugate | Covalent linkage of TAT-HA2 peptide and siRNA | 55% (±2%) | High |
| TAT-HA2 Multicomponent System (MCS) | Gold nanoparticle core with siRNA and TAT-HA2 peptide | 45% (±4%) | High |
| Lipofectamine RNAiMax | Commercial lipid-based transfection reagent | 55% (±2%) | High |
| Data sourced from a study on SKOV3 ovarian cancer cells, using a 100 nM siRNA dose targeting luciferase.[1][4][5] |
The multicomponent system (MCS) utilizing TAT-HA2 demonstrated the highest gene silencing efficiency, surpassing even the widely used Lipofectamine RNAiMax.[5] This enhanced performance is attributed to the optimized presentation of the TAT and HA2 domains on the nanoparticle surface, leading to improved cellular uptake and more efficient endosomal escape compared to the simpler peptideplex and conjugate systems.[1][4]
Mechanism of Action and Experimental Workflow
The combined action of TAT and HA2 peptides facilitates the transport of cargo from the extracellular space to the cytoplasm. This process can be visualized as a multi-step pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fusion of a Short HA2-Derived Peptide Sequence to Cell-Penetrating Peptides Improves Cytosolic Uptake, but Enhances Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparison of Cell-Penetrating and Fusogenic TAT-HA2 Peptide Performance in Peptideplex, Multicomponent, and Conjugate siRNA Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Cell-Penetrating and Fusogenic TAT-HA2 Peptide Performance in Peptideplex, Multicomponent, and Conjugate siRNA Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to TAT-HA2 Fusion Peptide: Cellular Binding and Uptake
For Researchers, Scientists, and Drug Development Professionals
The TAT-HA2 fusion peptide is a well-established cell-penetrating peptide (CPP) that combines the cell-penetrating prowess of the HIV-1 trans-activator of transcription (TAT) peptide with the pH-sensitive fusogenic properties of the influenza virus hemagglutinin subunit 2 (HA2). This unique combination is designed to facilitate not only the entry of cargo into cells via endocytosis but also its subsequent escape from endosomes into the cytoplasm, a critical step for the bioactivity of many therapeutic molecules. This guide provides a quantitative analysis of TAT-HA2's performance in cellular binding and uptake, comparing it with other delivery systems and outlining the experimental protocols used for its evaluation.
Quantitative Performance Analysis
Direct comparative studies quantifying the binding affinity (Kd) of TAT-HA2 against other common cell-penetrating peptides on the same cell line are limited in publicly available literature. However, we can infer its performance from studies evaluating its efficiency in various delivery systems and its impact on the cellular uptake of nanoparticles.
Comparison of TAT-HA2 in Different siRNA Delivery Systems
A study comparing the performance of TAT-HA2 in peptideplex, multicomponent, and conjugate siRNA delivery systems in SKOV3 cells provides valuable insights into its cellular uptake and delivery efficiency.
| Delivery System | Peptide/siRNA Ratio (molar) | Cellular Accumulation (Flow Cytometry) | Gene Silencing (Luciferase Expression) |
| Peptideplex | 10 | Plateau reached within 60 min | ~65% at 100 nM siRNA |
| Multicomponent System (MCS) | 5 (equivalent) | Significantly increased cellular accumulation | ~45% at 100 nM siRNA[1] |
| Conjugate System | N/A | - | ~55% at 100 nM siRNA |
| Lipofectamine RNAiMax | N/A | - | ~55% at 100 nM siRNA[1] |
These results highlight that the formulation of the delivery system significantly impacts the performance of the TAT-HA2 peptide. The multicomponent system, where the peptide's surface configuration is likely more favorable, demonstrated superior cellular uptake and gene silencing compared to the simple peptideplex.[1]
Enhancement of Nanoparticle Uptake
The presence of TAT and HA2 peptides on the surface of gold nanoparticles has been shown to significantly increase their cellular uptake in HeLa cells, as quantified by photothermal microscopy.[2]
| Nanoparticle Surface Functionalization | Relative Cellular Uptake (Normalized to CALNN/CCALNN-PEG) |
| CALNN and CCALNN-PEG peptides | 1.0 |
| + 1% TAT peptide | ~6.0 |
| + 10% HA2 peptide | >2.0 |
| + 1% TAT and 10% HA2 peptides | ~6.0 |
Interestingly, while both TAT and HA2 individually increased nanoparticle uptake, their combination did not produce an additive effect in terms of the total amount of uptake.[2] This suggests a shared or overlapping mechanism of cellular entry.
Signaling Pathways and Experimental Workflows
To understand the mechanisms behind TAT-HA2 mediated delivery and the methods used to quantify its binding, the following diagrams illustrate the key pathways and experimental procedures.
The TAT moiety of the fusion peptide initiates binding to the cell surface, primarily through electrostatic interactions with negatively charged proteoglycans, leading to internalization via macropinocytosis.[1] As the endosome matures and its internal pH drops, the HA2 component undergoes a conformational change, exposing a fusogenic peptide that destabilizes the endosomal membrane and facilitates the release of the cargo into the cytoplasm.[1]
This workflow outlines a common method for quantifying the binding and uptake of fluorescently labeled peptides like TAT-HA2 to cells. By measuring the mean fluorescence intensity at various peptide concentrations, a saturation binding curve can be generated to determine the binding affinity (Kd).
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible quantification of peptide-cell interactions.
Protocol 1: Quantitative Analysis of Cellular Uptake by Flow Cytometry
This protocol describes the use of a fluorescently labeled CPP to quantify its cellular uptake.
Materials:
-
Fluorescently labeled TAT-HA2 (e.g., with FITC or other suitable fluorophore)
-
Cell line of interest (e.g., HeLa, SKOV3)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 12-well or 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Peptide Incubation: Prepare serial dilutions of the fluorescently labeled TAT-HA2 peptide in serum-free medium. Remove the culture medium from the cells, wash once with PBS, and add the peptide solutions to the wells. Incubate for a defined period (e.g., 1-4 hours) at 37°C. Include a negative control of cells incubated with medium only.
-
Washing: After incubation, remove the peptide solution and wash the cells three times with cold PBS to remove any non-internalized peptide.
-
Cell Detachment: Add Trypsin-EDTA to each well and incubate until the cells detach.
-
Sample Preparation: Resuspend the detached cells in PBS.
-
Flow Cytometry Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer. The geometric mean fluorescence intensity is proportional to the amount of internalized peptide.
-
Data Analysis: Plot the mean fluorescence intensity against the peptide concentration to generate a saturation curve. The dissociation constant (Kd) can be calculated from this curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Isothermal Titration Calorimetry (ITC) for Peptide-Lipid Vesicle Interaction
ITC measures the heat change upon binding and can provide a complete thermodynamic profile of the interaction.
Materials:
-
TAT-HA2 peptide
-
Lipids for vesicle preparation (e.g., POPC, POPG)
-
ITC buffer (e.g., PBS or HEPES), degassed
-
Isothermal Titration Calorimeter
Procedure:
-
Lipid Vesicle Preparation: Prepare large unilamellar vesicles (LUVs) of the desired lipid composition using methods such as extrusion.
-
Sample Preparation: Dissolve the TAT-HA2 peptide in the ITC buffer. Place the lipid vesicle suspension in the ITC sample cell and the peptide solution in the injection syringe. Ensure both solutions are in identical, degassed buffer to minimize heats of dilution.
-
ITC Experiment: Perform a series of injections of the peptide solution into the sample cell containing the lipid vesicles while monitoring the heat change.
-
Data Analysis: Integrate the heat peaks from the injections and plot them against the molar ratio of peptide to lipid. Fit the data to a suitable binding model to determine the binding affinity (Ka, from which Kd is calculated), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Protocol 3: Surface Plasmon Resonance (SPR) for Peptide-Membrane Interaction
SPR is a label-free technique that allows for the real-time monitoring of binding events.
Materials:
-
TAT-HA2 peptide
-
Lipids for supported lipid bilayer formation
-
SPR instrument with a suitable sensor chip (e.g., L1 chip)
-
Running buffer (e.g., HBS-N)
Procedure:
-
Sensor Chip Preparation: Prepare a supported lipid bilayer on the sensor chip surface by injecting liposomes.
-
Peptide Injection: Inject different concentrations of the TAT-HA2 peptide solution over the lipid bilayer surface and monitor the change in the SPR signal (response units, RU).
-
Data Acquisition: Record the association and dissociation phases of the binding interaction.
-
Data Analysis: Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
References
- 1. Comparison of Cell-Penetrating and Fusogenic TAT-HA2 Peptide Performance in Peptideplex, Multicomponent, and Conjugate siRNA Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TAT and HA2 Facilitate Cellular Uptake of Gold Nanoparticles but Do Not Lead to Cytosolic Localisation - PMC [pmc.ncbi.nlm.nih.gov]
Covalent vs. Non-Covalent TAT-HA2 Conjugation: A Comparative Guide for Enhanced Intracellular Delivery
For researchers, scientists, and drug development professionals seeking to optimize intracellular delivery of therapeutic payloads, the choice between covalent and non-covalent conjugation of the TAT-HA2 peptide is a critical determinant of efficacy. This guide provides an objective comparison of these two strategies, supported by experimental data, detailed protocols, and mechanistic diagrams to inform the rational design of next-generation drug delivery systems.
The TAT-HA2 peptide is a powerful tool for overcoming the cellular membrane barrier. It combines the cell-penetrating properties of the HIV trans-activator of transcription (TAT) peptide with the pH-sensitive fusogenic activity of the influenza virus hemagglutinin subunit (HA2). The TAT domain facilitates cellular uptake via micropinocytosis, while the HA2 domain promotes escape from the endosome, ensuring the therapeutic cargo reaches the cytoplasm.[1][2][3] However, the method of attaching this peptide to a payload significantly impacts its performance.[1] This guide focuses on the comparative performance of covalent and non-covalent TAT-HA2 conjugation strategies, with a particular emphasis on siRNA delivery as a model system.
Performance Comparison: Covalent vs. Non-Covalent Conjugation
A key study comparing different TAT-HA2-siRNA delivery systems revealed significant differences in their gene-silencing efficiency. The study evaluated a non-covalent complex (peptideplex), a covalent conjugate, and a more complex multicomponent system. For the purpose of this guide, we will focus on the direct comparison between the non-covalent peptideplex and the covalent conjugate.
The covalent conjugation of TAT-HA2 to siRNA demonstrated superior performance in gene silencing compared to the non-covalent peptideplex.[1] This enhanced efficacy is attributed to a more efficient endosomal escape and cytosolic release of the siRNA.[1] In the covalent system, the TAT and HA2 domains are thought to be better exposed, allowing for more effective interaction with cellular membranes.[1] Conversely, in the peptideplexes, the electrostatic interactions may shield the active domains of the TAT-HA2 peptide, hindering their function.[1]
| Delivery System | Conjugation Type | Luciferase Suppression (at 100 nM siRNA) | Key Findings |
| Peptideplex | Non-covalent (Electrostatic) | ~65% (±5%) | Lower efficiency attributed to potential embedding of active HA2 domains within the complex.[1][3] |
| Conjugate | Covalent (Cleavable Disulfide Bond) | ~55% (±2%) | Higher efficiency due to improved endosomal escape and cytosolic release of siRNA, likely from better exposure of TAT and HA2 domains.[1] |
Mechanism of Action: TAT-HA2 Mediated Delivery
The following diagram illustrates the proposed signaling pathway for TAT-HA2 mediated cellular uptake and endosomal escape.
Caption: TAT-HA2 mediated cellular entry and endosomal escape pathway.
Experimental Workflows
The following diagrams illustrate the generalized workflows for creating non-covalent peptideplexes and covalent TAT-HA2 conjugates.
Caption: Workflow for non-covalent TAT-HA2 peptideplex formation.
Caption: Workflow for covalent TAT-HA2 conjugation via a disulfide bond.
Experimental Protocols
Below are detailed methodologies for key experiments involved in the comparison of covalent and non-covalent TAT-HA2-siRNA delivery systems.
Formation of Non-Covalent TAT-HA2/siRNA Peptideplexes
This protocol is based on the electrostatic interaction between the positively charged TAT-HA2 peptide and the negatively charged siRNA.
-
Preparation of Solutions:
-
Prepare a stock solution of TAT-HA2 peptide in an appropriate buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of siRNA (e.g., 100 µM) in RNase-free water.
-
-
Complexation:
-
Mix appropriate volumes of the TAT-HA2 peptide solution and the siRNA solution to achieve desired molar ratios of nitrogen in the peptide to phosphate (B84403) in the siRNA (N/P ratios).[1][3]
-
-
Incubation:
Formation of Covalent TAT-HA2-siRNA Conjugates (via Disulfide Bond)
This protocol involves the formation of a cleavable disulfide bond between the TAT-HA2 peptide and the siRNA molecule.
-
siRNA Modification and Deprotection:
-
Utilize a thiol-modified siRNA.
-
Deprotect the thiol group using a reducing agent such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) according to the manufacturer's protocol.[1][3]
-
-
Peptide Activation (if necessary):
-
The TAT-HA2 peptide should possess a reactive group capable of forming a disulfide bond, such as a pyridyl disulfide group introduced via a linker like SPDP (succinimidyl 3-(2-pyridyldithio)propionate).
-
-
Conjugation Reaction:
-
Purification:
-
Purify the resulting conjugate to remove unreacted peptide and siRNA using appropriate chromatographic techniques.
-
-
Quantification:
In Vitro Gene Silencing Assay (Luciferase Reporter Assay)
This assay is used to quantify the functional delivery of siRNA to the cytoplasm.
-
Cell Culture:
-
Culture cells stably expressing a reporter gene, such as luciferase (e.g., SKOV3 ovarian cancer cells).[1]
-
-
Transfection:
-
Seed the cells in appropriate culture plates and allow them to adhere.
-
Treat the cells with the TAT-HA2/siRNA peptideplexes or covalent conjugates at a specific siRNA concentration (e.g., 100 nM).[1]
-
-
Incubation:
-
Incubate the cells with the delivery systems for a specified period (e.g., 48 hours) to allow for cellular uptake, endosomal escape, and siRNA-mediated gene silencing.
-
-
Lysis and Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a luminometer and a suitable luciferase assay kit.
-
-
Data Analysis:
-
Normalize the luciferase expression to the total protein content in each sample.
-
Express the results as a percentage of luciferase expression relative to untreated control cells.
-
Conclusion
The choice between covalent and non-covalent TAT-HA2 conjugation is a critical decision in the design of drug delivery systems. Experimental evidence strongly suggests that covalent conjugation, particularly through cleavable linkers like disulfide bonds, can lead to significantly improved therapeutic efficacy.[1] This is likely due to the enhanced exposure of the functional domains of the TAT-HA2 peptide, leading to more efficient endosomal escape.[1] While non-covalent methods offer simplicity in formulation, their performance may be limited by the stability and orientation of the peptide within the complex.[1][3] Therefore, for applications where maximal intracellular delivery and biological activity are paramount, covalent conjugation strategies are the preferred approach.[4] This guide provides the foundational knowledge and experimental frameworks to aid researchers in selecting and implementing the optimal TAT-HA2 conjugation strategy for their specific therapeutic application.
References
- 1. Comparison of Cell-Penetrating and Fusogenic TAT-HA2 Peptide Performance in Peptideplex, Multicomponent, and Conjugate siRNA Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TAT-HA2 Fusion Peptide - 1 mg [anaspec.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Covalent conjugation and non-covalent complexation strategies for intracellular delivery of proteins using cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of TAT-HA2 in Diverse Cancer Cell Lines
For researchers and professionals in drug development, the efficient delivery of therapeutic agents into cancer cells is a critical challenge. The cell-penetrating peptide TAT-HA2 has emerged as a promising vehicle for this purpose. This guide provides an objective comparison of TAT-HA2's performance with other alternatives, supported by experimental data, to aid in the selection of appropriate delivery systems for cancer therapy research.
Mechanism of Action: The Dual Power of TAT-HA2
The TAT-HA2 fusion peptide is a chimeric molecule engineered to overcome the cellular barriers that prevent the entry of therapeutic macromolecules.[1][2] It combines two functional domains:
-
TAT Peptide: Derived from the trans-activator of transcription (TAT) protein of the Human Immunodeficiency Virus (HIV), this domain is rich in arginine residues. This positive charge facilitates the initial binding to the negatively charged cell membrane and subsequent cellular uptake, primarily through a process called macropinocytosis.[3]
-
HA2 Peptide: This is the N-terminal fusogenic peptide of the influenza virus hemagglutinin (HA). The HA2 domain is pH-sensitive. Within the acidic environment of the endosome (a cellular compartment that engulfs external material), HA2 undergoes a conformational change, disrupting the endosomal membrane and allowing the therapeutic cargo to escape into the cytoplasm where it can exert its effect.[3][4]
This dual mechanism of cell entry and endosomal escape makes TAT-HA2 a potent tool for intracellular drug delivery.
Comparative Efficacy of TAT-HA2 in Cancer Cell Lines
The effectiveness of a drug delivery system is contingent on its ability to transport its cargo into the target cells with high efficiency and minimal toxicity. The following tables summarize the available quantitative data on the performance of TAT-HA2 in comparison to other cell-penetrating peptides (CPPs) and a commercial transfection reagent, Lipofectamine.
Table 1: Gene Silencing Efficacy and Cell Viability of TAT-HA2 Delivery Systems in SKOV3 Ovarian Cancer Cells
| Delivery System | Formulation | Gene Silencing Efficiency (% Luciferase Suppression) | Cell Viability (%) |
| TAT-HA2 | Peptideplex | 35% (±5) | ~100% |
| Multicomponent System | 55% (±4) | ~100% | |
| Conjugate System | 45% (±2) | ~100% | |
| Lipofectamine RNAiMax | Commercial Reagent | 45% (±2) | ~100% |
*Data adapted from a study comparing different formulations of TAT-HA2 for siRNA delivery against luciferase in SKOV3 cells. The siRNA dose was 100 nM.[5][6]
Table 2: Comparative Cellular Uptake and Proliferation Effects of Different Cell-Penetrating Peptides
| Cell-Penetrating Peptide | Cell Line | Cellular Uptake (pmol/mg of protein) at 5 µM | Effect on Cell Proliferation (at 50 µM) |
| TAT | HeLa | ~0.1 | Negligible |
| CHO | ~0.1 | Negligible | |
| Penetratin | HeLa | ~1.0 | Negligible |
| CHO | ~0.8 | Negligible | |
| Transportan 10 (TP10) | HeLa | ~2.5 | Significant reduction |
| CHO | ~2.0 | Significant reduction |
*Data adapted from a comparative study of CPPs.[7] Note: This study did not include TAT-HA2 directly but provides a baseline for comparing the TAT moiety.
Table 3: Uptake Kinetics of Various Cell-Penetrating Peptides in Different Cancer Cell Lines
| Cell-Penetrating Peptide | Cell Line | Relative Cellular Uptake (Fold Change in GeoMean Fluorescence at 3h) |
| TAT | A549 | ~2 |
| HeLa | ~2 | |
| CHO | ~2 | |
| Antennapedia | A549 | ~5 |
| HeLa | ~4 | |
| CHO | ~4 | |
| Transportan | A549 | ~8 |
| HeLa | ~7 | |
| CHO | ~6 | |
| Polyarginine (R9) | A549 | ~10 |
| HeLa | ~9 | |
| CHO | ~8 |
*Data adapted from a study on the uptake kinetics of various CPPs.[8] This table provides a relative comparison of the uptake efficiency of the TAT peptide component.
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed methodologies for key experiments are provided below.
Cell Culture and Treatment
-
Cell Lines: HeLa (cervical cancer), A549 (lung cancer), SKOV3 (ovarian cancer), and CHO (Chinese hamster ovary) cells are commonly used.
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: For experiments, cells are seeded in appropriate well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing the CPP-cargo complexes at the desired concentrations for the specified incubation period.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treatment: Treat the cells with various concentrations of the delivery agent-drug conjugate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the absorbance of untreated control cells.
Apoptosis Assay (Annexin V Staining)
Annexin V staining is used to detect apoptosis by identifying the externalization of phosphatidylserine.
-
Cell Treatment: Treat cells with the desired compounds for the indicated time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Visualizing the Process: Experimental Workflow and Signaling
To better understand the experimental process and the underlying molecular mechanisms, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MODELING OF THE ENDOSOMOLYTIC ACTIVITY OF HA2-TAT PEPTIDES WITH RED BLOOD CELLS AND GHOSTS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TAT and HA2 Facilitate Cellular Uptake of Gold Nanoparticles but Do Not Lead to Cytosolic Localisation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein transduction in human cells is enhanced by cell-penetrating peptides fused with an endosomolytic HA2 sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Cell-Penetrating and Fusogenic TAT-HA2 Peptide Performance in Peptideplex, Multicomponent, and Conjugate siRNA Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fusion of a Short HA2-Derived Peptide Sequence to Cell-Penetrating Peptides Improves Cytosolic Uptake, but Enhances Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterisation of cell-penetrating peptide-mediated peptide delivery - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for TAT-HA2 Fusion Peptide: A Guide for Laboratory Professionals
The TAT-HA2 fusion peptide, a valuable tool in drug delivery and research, requires careful handling and disposal to ensure laboratory safety and environmental protection. This guide provides essential information and step-by-step procedures for the proper disposal of TAT-HA2, aligning with general best practices for peptide-based reagents. Researchers, scientists, and drug development professionals should always prioritize safety and adhere to their institution's specific waste management protocols.
Immediate Safety and Handling Considerations
Before disposal, it is crucial to handle TAT-HA2 with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All waste generated, including unused peptide solutions, contaminated consumables, and empty vials, should be treated as chemical waste. Under no circumstances should peptide solutions be disposed of down the sink.
Step-by-Step Disposal Procedures
A systematic approach to the disposal of TAT-HA2 ensures that all waste streams are managed safely and effectively. The following procedures are based on general best practices for peptide disposal.
Decontamination of Liquid Waste
Liquid waste containing TAT-HA2, such as unused solutions and cell culture media, must be chemically inactivated before disposal. Sodium hypochlorite (B82951) (bleach) is a common and effective reagent for this purpose.
Experimental Protocol for Chemical Inactivation:
-
Preparation: Work in a chemical fume hood. Prepare a fresh 10% bleach solution (a 1:10 dilution of household bleach, which is typically 5-6% sodium hypochlorite, in water).
-
Inactivation: Add the 10% bleach solution to the liquid peptide waste to a final concentration of at least 1% sodium hypochlorite. A common recommendation is to mix the bleach solution and the peptide waste in a 1:1 ratio.
-
Contact Time: Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation of the peptide.
-
Neutralization (if required): Depending on local regulations, it may be necessary to neutralize the bleach solution before final disposal. This can be achieved by adding a reducing agent such as sodium thiosulfate (B1220275) until the solution is neutral.
-
Final Disposal: Dispose of the treated liquid waste in a designated chemical waste container, clearly labeled with its contents.
Disposal of Solid Waste
Solid waste, including contaminated labware such as pipette tips, tubes, and gloves, must also be decontaminated and disposed of correctly.
Procedure for Solid Waste Disposal:
-
Collection: Collect all contaminated solid waste in a designated, leak-proof biohazard or chemical waste bag.
-
Decontamination (Optional but Recommended): If institutional policy requires, solid waste can be soaked in a 10% bleach solution for at least 30 minutes. After soaking, the bleach solution should be decanted and treated as liquid chemical waste.
-
Packaging: Securely seal the waste bag.
-
Final Disposal: Place the sealed bag into the appropriate chemical or biohazardous waste stream, following your institution's guidelines.
Autoclaving as a Secondary Treatment
Autoclaving can be used as a final step for decontaminated waste or as a secondary treatment method. However, it should not be the sole method of treatment for liquid peptide waste.
Autoclaving Protocol:
-
Preparation: Place the chemically treated and contained waste in an autoclave-safe bag or container. For liquid waste, ensure the container cap is loosened to prevent pressure buildup. Add a small amount of water to solid waste to aid in steam penetration.
-
Cycle: Autoclave at 121°C for a minimum of 30-60 minutes.
-
Final Disposal: Once the cycle is complete and the waste has cooled, it can be disposed of in the regular laboratory trash, provided it has been rendered non-hazardous and institutional policies permit.
Quantitative Data for Decontamination
The following table summarizes key quantitative parameters for the recommended decontamination procedures.
| Parameter | Value | Unit | Application |
| Chemical Inactivation | |||
| Bleach Solution Concentration | 10 | % (v/v) | For inactivation of liquid and solid waste |
| Final Sodium Hypochlorite | ~1 | % | Target concentration in the waste mixture |
| Minimum Contact Time | 30 | minutes | For complete peptide inactivation |
| Thermal Inactivation | |||
| Autoclave Temperature | 121 | °C | Standard temperature for sterilization |
| Autoclave Time | 30 - 60 | minutes | Duration for effective decontamination |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the proper disposal of this compound waste.
Disclaimer: The information provided in this document is intended as a general guide. Researchers must consult the Safety Data Sheet (SDS) provided by the manufacturer of their specific this compound and adhere to all local, state, and federal regulations, as well as their institution's specific waste disposal policies.
Personal protective equipment for handling TAT-HA2 Fusion Peptide
For researchers, scientists, and drug development professionals utilizing TAT-HA2 Fusion Peptide, a peptide-based delivery agent, stringent adherence to safety and handling protocols is paramount to ensure laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe and effective use of this powerful research tool.
This compound combines the cell-penetrating capabilities of the HIV Trans-Activator of Transcription (TAT) with the pH-sensitive fusogenic properties of the influenza virus hemagglutinin subunit (HA2).[1][2][3][4] This dual functionality allows for the enhanced cellular uptake of macromolecules and their subsequent release from endosomes into the cytoplasm.[1][2][5][6]
Personal Protective Equipment (PPE)
When handling this compound, especially in its lyophilized powder form, appropriate personal protective equipment should be worn to minimize exposure and prevent contamination. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification/Recommendation |
| Eye Protection | Safety Goggles | Splash goggles should be worn to protect against accidental splashes of the peptide solution. |
| Hand Protection | Disposable Gloves | Chemically resistant gloves (e.g., nitrile) should be worn at all times to avoid skin contact.[7][8] |
| Body Protection | Laboratory Coat | A full laboratory coat should be worn to protect skin and clothing. |
| Respiratory | Dust Respirator/Mask | When handling the lyophilized powder, a dust respirator or mask should be used to avoid inhalation.[7] Use in a well-ventilated area or under a fume hood.[7] |
Experimental Protocols: Handling and Disposal
Proper handling and disposal of this compound are critical for both researcher safety and environmental protection.
Receiving and Storage:
-
Storage of Lyophilized Peptide: Upon receipt, store the lyophilized this compound at -20°C or colder in a dry, dark place.[8][9][10] For long-term storage, -80°C is preferable.[10][11]
-
Moisture Prevention: Before opening, allow the vial to warm to room temperature to prevent moisture contamination, which can decrease the stability of the peptide.[8][9][12]
Reconstitution and Handling:
-
Personal Protective Equipment: Always wear the appropriate PPE as outlined in the table above.
-
Solubilization: The solubility of peptides can vary. For TAT-HA2, sterile, distilled water is often a suitable solvent.[11] If the peptide is difficult to dissolve, sonication or the use of a small amount of a co-solvent like DMSO may be necessary, followed by dilution with an aqueous buffer.[10][12]
-
Solution Storage: Peptide solutions have limited stability. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, use a sterile buffer at a pH of 5-6, aliquot the solution into single-use volumes, and store at -20°C or colder.[8][9][10] Avoid repeated freeze-thaw cycles.[2][9][12]
-
Aseptic Technique: Use sterile techniques and filtered solutions (0.22 µm filter) for cell culture experiments to prevent microbial contamination.[1]
Disposal Plan:
Waste materials, including unused peptide solutions and contaminated labware, must be disposed of in accordance with federal, state, and local environmental regulations.[7] As the toxicological properties of this compound have not been fully investigated, it should be handled as a potentially hazardous substance.[8]
Mechanism of Action: Cellular Uptake and Endosomal Escape
The following diagram illustrates the mechanism by which this compound facilitates the delivery of macromolecules into the cell cytoplasm.
This workflow demonstrates the initial binding and entry into the cell mediated by the TAT domain, followed by the crucial endosomal release of the cargo, which is triggered by the acidic environment of the endosome acting on the HA2 domain.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. This compound - 1 mg [anaspec.com]
- 4. This compound Cell-Penetrating Peptide - Creative Biolabs [creative-biolabs.com]
- 5. MODELING OF THE ENDOSOMOLYTIC ACTIVITY OF HA2-TAT PEPTIDES WITH RED BLOOD CELLS AND GHOSTS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. peptide.com [peptide.com]
- 8. NIBSC - Peptide Storage [nibsc.org]
- 9. genscript.com [genscript.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. labsolu.ca [labsolu.ca]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
